molecular formula C18H32O15 B1628111 Fucosyllactose CAS No. 108795-32-0

Fucosyllactose

Numéro de catalogue: B1628111
Numéro CAS: 108795-32-0
Poids moléculaire: 488.4 g/mol
Clé InChI: RTVRUWIBAVHRQX-PMEZUWKYSA-N
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Description

Fucosyllactose belongs to the class of organic compounds known as oligosaccharides. These are carbohydrates made up of 3 to 10 monosaccharide units linked to each other through glycosidic bonds. This compound is soluble (in water) and a very weakly acidic compound (based on its pKa).

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Numéro CAS

108795-32-0

Formule moléculaire

C18H32O15

Poids moléculaire

488.4 g/mol

Nom IUPAC

(2R,3S,4S,5S,6R)-2-[(2S,3S,4S,5R,6R)-3,5-dihydroxy-2-methoxy-6-[[(2R,3S,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C18H32O15/c1-28-16-14(27)15(33-18-13(26)11(24)9(22)6(2-19)31-18)10(23)7(32-16)4-30-17-12(25)8(21)5(20)3-29-17/h5-27H,2-4H2,1H3/t5-,6-,7-,8+,9-,10-,11+,12+,13+,14+,15+,16+,17-,18-/m1/s1

Clé InChI

RTVRUWIBAVHRQX-PMEZUWKYSA-N

SMILES

COC1C(C(C(C(O1)COC2C(C(C(CO2)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)O

SMILES isomérique

CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO[C@@H]2[C@H]([C@H]([C@@H](CO2)O)O)O)O)O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O

SMILES canonique

COC1C(C(C(C(O1)COC2C(C(C(CO2)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)O

Description physique

Solid

Origine du produit

United States

Foundational & Exploratory

The Multifaceted Biological Functions of 2'-Fucosyllactose: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Fucosyllactose (B36931) (2'-FL), the most abundant human milk oligosaccharide (HMO), is a bioactive trisaccharide that plays a pivotal role in infant health and development. Initially recognized for its prebiotic properties, emerging research has illuminated its diverse and complex biological functions that extend beyond the gut microbiome. This technical guide provides an in-depth exploration of the core biological activities of 2'-FL, including its influence on the gastrointestinal tract, modulation of the immune system, and its impact on cognitive development through the gut-brain axis. Quantitative data from key studies are summarized, detailed experimental methodologies are provided, and critical signaling pathways are visualized to offer a comprehensive resource for the scientific community.

Core Biological Functions of 2'-Fucosyllactose

2'-FL's biological activities are multifaceted, primarily stemming from its indigestible nature in the upper gastrointestinal tract, allowing it to reach the colon intact and interact with the host and its resident microbiota.[1]

Gastrointestinal Health

Prebiotic and Bifidogenic Effects: 2'-FL acts as a selective prebiotic, promoting the growth of beneficial bacteria, particularly Bifidobacterium species.[1][2] These bacteria are uniquely equipped to metabolize HMOs like 2'-FL.[2] Increased populations of Bifidobacterium are associated with a healthy gut environment.[1] In adults with irritable bowel syndrome (IBS) and inflammatory bowel disease (IBD), supplementation with a formula containing 2'-FL (four grams per day for six weeks) led to a significant increase in Bifidobacterium spp.[1] A clinical trial in healthy formula-fed infants also demonstrated that the addition of 2'-FL to infant formula enhanced its bifidogenic effect, with the relative abundance of Bifidobacterium becoming similar to that of breastfed infants.[3]

Production of Short-Chain Fatty Acids (SCFAs): The fermentation of 2'-FL by gut bacteria leads to the production of SCFAs, such as butyrate (B1204436), acetate, and propionate.[4][5] Butyrate is a primary energy source for colonocytes and plays a crucial role in maintaining intestinal barrier function by accelerating the formation of tight junctions.[1] In a study with suckling rats, 2'-FL supplementation led to a higher proportion of butyrate in the cecum.[6]

Antimicrobial Effects: 2'-FL can act as a soluble decoy receptor, inhibiting the binding of pathogens to host cell surface glycans.[1] This mechanism helps to reduce gastrointestinal infections.[1]

Gut Barrier Function: 2'-FL contributes to the integrity of the intestinal barrier.[7] It has been shown to reduce intestinal permeability and increase the expression of interleukin (IL)-22, a cytokine known for its protective role in the intestine.[7][8]

Immune Modulation

2'-FL exerts significant immunomodulatory effects, both directly and indirectly.

Anti-inflammatory Properties: 2'-FL has demonstrated anti-inflammatory potential by suppressing the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammation.[1] In suckling rats, 2'-FL supplementation was associated with lower levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in the intestine.[9] Studies in mice with dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis have also shown that 2'-FL, particularly in combination with galacto-oligosaccharides (GOS), can alleviate symptoms and reduce pro-inflammatory markers.[10]

Modulation of Immune Cell Responses: 2'-FL can influence the activity of various immune cells. In a cyclophosphamide-induced immunosuppressed mouse model, 2'-FL supplementation led to increased levels of the anti-inflammatory cytokine IL-10 and a tendency to increase cytokines from T cells like IL-2 and IFN-γ.[11] It has also been shown to modulate CD14 expression in human enterocytes, which can attenuate lipopolysaccharide (LPS)-induced inflammation.[6]

Brain Development and Cognitive Function

A growing body of evidence suggests that 2'-FL plays a role in the gut-brain axis, influencing cognitive development and function.[12][13]

Enhancement of Learning and Memory: Preclinical studies in rodents have shown that 2'-FL supplementation can enhance performance in cognitive tasks.[13][14] Rats supplemented with 2'-FL exhibited improved operant conditioning and long-term potentiation (LTP), a key component of learning and memory.[14]

Modulation of Synaptic Plasticity: The cognitive benefits of 2'-FL are linked to its ability to modulate synaptic plasticity.[14] In rodent models, 2'-FL supplementation led to increased levels of key proteins involved in synaptic function, including postsynaptic density protein 95 (PSD-95), calcium/calmodulin-dependent protein kinase II (CaMKII), and brain-derived neurotrophic factor (BDNF) in the hippocampus.[14]

Gut-Brain Axis Communication: The effects of 2'-FL on the brain are believed to be mediated through the gut-brain axis, with the vagus nerve playing a crucial role.[7][14] Improved signaling in the vagal afferent pathway has been observed following 2'-FL supplementation in mice.[7]

Quantitative Data Summary

The following tables summarize quantitative data from key studies on the biological effects of 2'-Fucosyllactose.

Table 1: Effects of 2'-FL on Gut Microbiota

Study Population2'-FL DosageDurationKey FindingsReference
Adults with IBS and IBD4 g/day (in a nutritional formula)6 weeks19-fold increase in Bifidobacterium spp.; 17-fold increase in Bifidobacterium longum[1]
Healthy formula-fed infants0.2 g/L and 1.0 g/L112 daysRelative abundance of Bifidobacterium (59.5%) similar to breastfed infants (46.6%)[3]
Healthy adultsNot specified2 weeksIncreased Bifidobacterium spp.[1]

Table 2: Effects of 2'-FL on Immune Markers

Study Model2'-FL DosageDurationKey FindingsReference
Suckling rats1 g/kg/day16 daysLower intestinal levels of IL-1β, IL-4, IL-6, IL-12, IFN-γ, and TNF-α[9]
Immunosuppressed mice100 mg/kg10 daysSignificant increase in IL-10 and IFN-γ concentration in serum[11]
Mice with DSS-induced colitis1% (w/w) in diet7 daysAlleviated symptoms and improved gut permeability (in combination with GOS)[10]

Table 3: Effects of 2'-FL on Cognitive Function Markers

Study Model2'-FL DosageDurationKey FindingsReference
Rats25 mg/kg/day5 weeksHigher levels of PSD-95, CaMKII, and BDNF in the hippocampus[14]
Alzheimer's disease model mice2 mg/day11 weeksSignificantly improved cognitive deficits and restored them to a normal level[15]
High-fat diet-fed mice10% (w/w) in diet8 weeksImproved signaling in the vagal afferent pathway[7]

Experimental Protocols

In Vitro Fermentation Model to Assess Prebiotic Effects

Objective: To evaluate the bifidogenic and butyrogenic effects of 2'-FL using an in vitro batch culture fermentation model with human fecal samples.[4]

Methodology:

  • Fecal Sample Collection: Fresh fecal samples are collected from healthy adult donors, as well as from individuals with IBS and ulcerative colitis.

  • Slurry Preparation: A 10% (w/v) fecal slurry is prepared in a sterile, anaerobic phosphate-buffered saline solution.

  • Batch Culture Fermentation: Anaerobic batch culture fermenters are inoculated with the fecal slurry.

  • Substrate Addition: 2'-FL is added to the fermenters as the primary substrate. Control fermenters with no substrate and positive controls with known prebiotics (e.g., FOS/inulin) are also included.

  • Incubation: The fermenters are incubated anaerobically at 37°C for a defined period (e.g., 24 or 48 hours).

  • Sample Analysis: At various time points (e.g., 0, 8, 24 hours), samples are collected for analysis.

    • Microbial Composition: Bacterial populations, including Bifidobacterium and Eubacterium rectale-Clostridium coccoides, are quantified using methods like qPCR or 16S rRNA gene sequencing.

    • SCFA Analysis: The concentrations of SCFAs, including butyrate, are measured using gas chromatography.

In Vivo Murine Model of DSS-Induced Colitis

Objective: To investigate the anti-inflammatory effects of 2'-FL in a mouse model of colitis.[10]

Methodology:

  • Animal Model: Male C57BL/6 mice are used.

  • Induction of Colitis: Colitis is induced by administering dextran sulfate sodium (DSS) in the drinking water for a specified period (e.g., 7 days).

  • Dietary Intervention: Mice are fed a diet supplemented with 2'-FL, either alone or in combination with other prebiotics like GOS. A control group receives a standard diet.

  • Symptom Monitoring: Disease activity index (DAI), including body weight loss, stool consistency, and rectal bleeding, is monitored daily.

  • Tissue Collection: At the end of the study, mice are euthanized, and colon tissues are collected.

  • Analysis:

    • Histological Analysis: Colon sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess tissue damage and inflammation.

    • Gene Expression Analysis: The expression of pro-inflammatory markers (e.g., TNF-α, IL-6) in the colon tissue is measured using qPCR.

    • Gut Permeability: Intestinal permeability is assessed using methods like the FITC-dextran assay.

    • Microbiota Analysis: Fecal samples are collected for 16S rRNA gene sequencing to analyze changes in the gut microbiota composition.

Rodent Model for Assessing Cognitive Function

Objective: To evaluate the effects of 2'-FL supplementation on learning, memory, and synaptic plasticity in rats.[14]

Methodology:

  • Animal Model: Male Sprague-Dawley rats are used.

  • Dietary Supplementation: Rats are supplemented with 2'-FL in their drinking water or diet for a defined period (e.g., 5 weeks). A control group receives a standard diet without 2'-FL.

  • Behavioral Testing:

    • Operant Conditioning: Rats are tested in operant chambers to assess their learning and memory capabilities.

    • Long-Term Potentiation (LTP) Measurement: Electrophysiological recordings are performed in the hippocampus to measure LTP, a cellular correlate of learning and memory.

  • Molecular Analysis:

    • Western Blotting: The levels of key synaptic proteins, such as PSD-95, CaMKII, and BDNF, in the hippocampus and other brain regions are measured by Western blotting.

    • Immunohistochemistry: The localization and expression of these proteins in brain tissue are visualized using immunohistochemistry.

  • Vagotomy (Optional): To investigate the role of the vagus nerve, a subset of animals may undergo subdiaphragmatic vagotomy prior to 2'-FL supplementation and cognitive testing.

Signaling Pathways and Experimental Workflows

Conclusion

2'-Fucosyllactose is a remarkably versatile bioactive compound with a profound impact on gut health, immune function, and cognitive development. Its mechanisms of action, including prebiotic effects, modulation of host signaling pathways, and communication along the gut-brain axis, underscore its potential for therapeutic and nutritional applications. This guide provides a foundational resource for researchers and drug development professionals, summarizing the current state of knowledge and offering detailed methodologies to facilitate further investigation into the promising biological functions of 2'-FL. The continued exploration of this unique human milk oligosaccharide holds significant promise for advancing human health.

References

An In-depth Technical Guide to the Immunomodulatory Mechanisms of 3-Fucosyllactose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fucosyllactose (B594375) (3-FL), a prominent human milk oligosaccharide (HMO), is emerging as a significant modulator of the immune system. This technical guide provides a comprehensive analysis of the mechanisms through which 3-FL influences both innate and adaptive immune responses. By summarizing key quantitative data, detailing experimental methodologies, and visualizing complex signaling pathways, this document serves as a core resource for researchers and professionals in immunology and drug development. The evidence presented herein highlights the potential of 3-FL as a therapeutic agent for viral infections, allergic diseases, and other immune-related disorders.

Introduction

Human milk oligosaccharides are complex glycans that play a crucial role in infant health, extending beyond basic nutrition. Among these, 3-Fucosyllactose stands out for its direct and indirect immunomodulatory activities. Unlike its well-studied isomer, 2'-Fucosyllactose (2'-FL), 3-FL exhibits unique effects on the immune system, making it a compelling subject for investigation and therapeutic development. This guide will dissect the multifaceted mechanisms of 3-FL's action on various immune cells and pathways.

Direct Immunomodulatory Effects of 3-Fucosyllactose

3-FL directly interacts with immune cells to modulate their function, leading to a range of effects from enhanced antiviral defense to the attenuation of allergic responses.

Antiviral and Antibacterial Activity

A key mechanism of 3-FL's antiviral activity is its ability to prime the immune system for a more robust response to viral challenge. In a resting state, 3-FL upregulates the expression of interferon receptors, specifically the Interferon Alpha and Beta Receptor (IFNAR) and the Interferon Gamma Receptor (IFNGR).[1][2][3] This pre-emptive upregulation prepares cells for a swifter and more potent response upon viral encounter.

Upon viral infection, this heightened receptor expression facilitates enhanced antiviral innate immunity. This includes a significant increase in nitric oxide (NO) production, a potent antiviral molecule, and the expression of interferon-stimulated genes (ISGs) that inhibit viral replication.[1][3] Furthermore, 3-FL has been shown to promote the infiltration of leukocytes to the site of infection, contributing to viral clearance.[1][3]

Modulation of Allergic Responses

In the context of allergic sensitization, 3-FL demonstrates a significant capacity to skew the immune response away from a pro-allergic Th2 phenotype. In animal models of ovalbumin (OVA)-induced food allergy, administration of 3-FL has been shown to be as effective as 2'-FL in alleviating allergic symptoms.[4][5]

This is achieved through the modulation of key allergic mediators. Specifically, 3-FL significantly decreases serum levels of OVA-specific IgE, the primary antibody involved in allergic reactions, as well as mouse mast cell protease-1 (mMCP-1), a marker of mast cell activation.[4][5] Concurrently, 3-FL reduces the production of the Th2 cytokine IL-4 while increasing the secretion of IFN-γ, a hallmark of a Th1-polarizing, anti-allergic response.[4][5]

Cellular Mechanisms of Action

3-FL exerts its immunomodulatory effects through interactions with various immune cells, most notably dendritic cells, which in turn orchestrate the adaptive immune response.

Dendritic Cell Modulation

Dendritic cells (DCs) are central to the initiation of T-cell mediated immunity. 3-FL has been shown to directly modulate DC function, leading to distinct T-cell polarization outcomes. In an in vitro mucosal immune model mimicking allergic sensitization to ovalbumin, pre-incubation of intestinal epithelial cells with 3-FL, followed by co-culture with DCs and subsequently T-cells, led to a significant suppression of the pro-allergic cytokine IL-13.[6] This suppression of a key Th2 cytokine was accompanied by an enhancement of IL-17 and the regulatory cytokine IL-10, suggesting a shift away from a purely Th2 response towards a more complex and potentially tolerogenic T-cell profile.[6] Furthermore, 3-FL treatment of these co-cultures resulted in lower production of IL-12p70 and IL-23 by the dendritic cells themselves.[6]

Signaling Pathways

The immunomodulatory effects of 3-FL are underpinned by its interaction with specific signaling pathways within immune cells.

Interferon Signaling Pathway

The antiviral effects of 3-FL are closely linked to its modulation of the interferon signaling pathway. By upregulating IFNAR and IFNGR in the absence of infection, 3-FL primes cells for a more robust response to interferons produced during a viral challenge. This leads to enhanced downstream signaling through the JAK-STAT pathway, resulting in the transcription of a wide array of antiviral ISGs.

G cluster_resting Resting State cluster_infected Infected State FL3 3-Fucosyllactose Cell Immune/Epithelial Cell FL3->Cell primes IFNAR IFNAR Cell->IFNAR upregulates IFNGR IFNGR Cell->IFNGR upregulates ISGs_down Interferon-Stimulated Genes (ISGs) (downregulated) Cell->ISGs_down IFNs IFN-α/β, IFN-γ Cell->IFNs produces JAK_STAT JAK-STAT Pathway IFNAR->JAK_STAT activates IFNGR->JAK_STAT activates Virus Virus Virus->Cell infects IFNs->IFNAR IFNs->IFNGR ISGs_up ISGs (upregulated) JAK_STAT->ISGs_up activates transcription of NO Nitric Oxide JAK_STAT->NO induces Antiviral Antiviral Response ISGs_up->Antiviral NO->Antiviral

Figure 1: 3-FL Priming of the Interferon Response.
Toll-Like Receptor (TLR) Signaling

While the direct interaction of 3-FL with Toll-like receptors is an area of ongoing investigation, some evidence suggests a potential role for TLR3 in mediating its antiviral effects. TLR3 recognizes double-stranded RNA, a common molecular pattern associated with viral replication. It is plausible that 3-FL may modulate TLR3 signaling, leading to the activation of transcription factors such as IRF3 and NF-κB, which are key drivers of the type I interferon response. However, further research is needed to fully elucidate this pathway.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on the immunomodulatory effects of 3-Fucosyllactose.

Table 1: Effects of 3-Fucosyllactose on Antiviral Responses

ParameterModel System3-FL Concentration/DoseResultReference
Nitric Oxide ProductionA549 cells (upon infection)Not specified5.8-fold increase[1][3]
Nitric Oxide ProductionMouse lung tissue (upon infection)Dietary supplementation1.9-fold increase[1][3]

Table 2: Effects of 3-Fucosyllactose on Allergic Responses (Ovalbumin-Induced Allergy Model)

ParameterModel System3-FL DoseResultReference
OVA-specific IgEMouse serumDietary supplementationSignificant decrease[4][5]
mMCP-1Mouse serumDietary supplementationSignificant decrease[4][5]
IL-4Mouse serumDietary supplementationSignificant decrease[4][5]
IFN-γMouse serumDietary supplementationSignificant increase[4][5]

Table 3: Effects of 3-Fucosyllactose on Dendritic Cell and T-Cell Cytokine Production (in vitro co-culture model)

CytokineCell Type3-FL TreatmentResultReference
IL-12p70Dendritic CellsPre-incubation of IECsLowered production[6]
IL-23Dendritic CellsPre-incubation of IECsLowered production[6]
IL-13T-cellsCo-culture with 3-FL-primed DCsSuppressed secretion[6]
IL-17T-cellsCo-culture with 3-FL-primed DCsEnhanced secretion[6]
IL-10T-cellsCo-culture with 3-FL-primed DCsEnhanced secretion[6]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this guide.

In Vitro Model of Mucosal Immune Sensitization

This protocol describes a co-culture system to study the influence of 3-FL on the interaction between intestinal epithelial cells (IECs), dendritic cells (DCs), and T-cells in the context of an allergic response.

G cluster_IEC Step 1: Intestinal Epithelial Cell Culture cluster_DC Step 2: Dendritic Cell Priming cluster_Tcell Step 3: T-Cell Activation and Cytokine Analysis IEC_culture Culture IECs (e.g., Caco-2) to form a monolayer FL_preincubation Pre-incubate IECs with 3-FL or control IEC_culture->FL_preincubation OVA_exposure Expose IECs to allergen (e.g., Ovalbumin) FL_preincubation->OVA_exposure Co_culture_DC Co-culture immature DCs with the pre-treated IEC monolayer DC_isolation Isolate monocytes and differentiate into immature DCs DC_isolation->Co_culture_DC DC_maturation DCs mature in response to signals from IECs Co_culture_DC->DC_maturation Co_culture_Tcell Co-culture primed DCs with naive T-cells Tcell_isolation Isolate naive CD4+ T-cells Tcell_isolation->Co_culture_Tcell Tcell_polarization T-cells differentiate into effector subtypes Co_culture_Tcell->Tcell_polarization Cytokine_analysis Measure cytokine production (e.g., IL-13, IFN-γ, IL-17, IL-10) by ELISA or CBA Tcell_polarization->Cytokine_analysis

Figure 2: Workflow for In Vitro Mucosal Sensitization Model.

Methodology:

  • Intestinal Epithelial Cell Culture: Human intestinal epithelial cells (e.g., Caco-2) are cultured on permeable supports to form a polarized monolayer, mimicking the gut barrier.

  • 3-FL Pre-incubation: The apical side of the IEC monolayer is pre-incubated with 3-FL at various concentrations for a specified period.

  • Allergen Exposure: The IECs are then exposed to an allergen, such as ovalbumin (OVA).

  • Dendritic Cell Co-culture: Monocyte-derived immature dendritic cells are added to the basolateral side of the IEC culture.

  • T-Cell Co-culture: After a period of co-culture with IECs, the now-primed DCs are harvested and co-cultured with naive CD4+ T-cells.

  • Cytokine Analysis: Supernatants from the T-cell co-culture are collected and analyzed for cytokine concentrations using methods like ELISA or Cytometric Bead Array (CBA).

In Vivo Ovalbumin-Induced Food Allergy Model

This protocol outlines an animal model to assess the in vivo efficacy of 3-FL in mitigating food allergy.

Methodology:

  • Dietary Supplementation: Mice are fed a diet supplemented with 3-FL or a control diet for a period before and during sensitization and challenge.

  • Sensitization: Mice are sensitized to ovalbumin, typically through intraperitoneal injections of OVA with an adjuvant (e.g., alum).

  • Oral Challenge: Following sensitization, mice are orally challenged with OVA to induce an allergic reaction.

  • Symptom Assessment: Allergic symptoms, such as changes in body temperature and diarrhea, are monitored and scored.

  • Sample Collection: Blood and intestinal tissues are collected for analysis.

  • Immunological Analysis: Serum levels of OVA-specific IgE, mMCP-1, and various cytokines are measured by ELISA. Gene expression of cytokines in intestinal tissue can be assessed by qRT-PCR.

Conclusion

3-Fucosyllactose demonstrates a remarkable ability to modulate the immune system through a variety of mechanisms. Its capacity to prime the interferon response provides a clear rationale for its investigation as an antiviral agent. Concurrently, its ability to attenuate allergic responses by modulating dendritic cell function and T-cell polarization highlights its potential in the management of allergic diseases. The quantitative data and experimental models presented in this guide provide a solid foundation for further research and development of 3-FL as a novel immunomodulatory therapeutic. As our understanding of the intricate interactions between HMOs and the immune system grows, 3-Fucosyllactose is poised to become a key player in the next generation of immune-targeted therapies.

References

The Physiological Impact of 2'-Fucosyllactose on Infant Development: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the metabolic, immunological, and neurological benefits of a key human milk oligosaccharide.

Introduction

2'-Fucosyllactose (B36931) (2'-FL) is the most abundant human milk oligosaccharide (HMO) found in the breast milk of most mothers.[1][2][3] Structurally a trisaccharide composed of L-fucose, D-galactose, and D-glucose, 2'-FL is a key bioactive component of human milk that plays a crucial role in infant health and development. Unlike the primary nutrients in milk, 2'-FL is not digested by the infant's own enzymes but instead reaches the colon intact, where it exerts its physiological effects primarily through its interaction with the gut microbiota and the immune system. This technical guide synthesizes the current scientific understanding of the physiological properties of 2'-FL in infants, with a focus on its impact on the gut microbiome, immune function, and cognitive development.

Metabolism and Prebiotic Activity of 2'-Fucosyllactose

2'-FL is selectively metabolized by specific beneficial bacteria in the infant gut, most notably species of Bifidobacterium and to a lesser extent, Bacteroides.[4][5][6] This selective fermentation is a hallmark of its prebiotic activity.

Bifidogenic Effect

The addition of 2'-FL to infant formula has been consistently shown to promote the growth of Bifidobacterium, a genus of bacteria associated with a healthy infant gut microbiome.[7][8] Clinical studies have demonstrated that infants fed formula supplemented with 2'-FL exhibit a gut microbiota composition that is closer to that of breastfed infants.

Table 1: Effect of 2'-FL Supplementation on Infant Gut Microbiota Composition

StudyIntervention GroupControl GroupOutcome
Vazquez et al. (2023)[7]Infant formula with 2'-FL, GOS, and FOSInfant formula with GOS and FOSThe relative abundance of Bifidobacterium was significantly higher in the 2'-FL group (59.5%) compared to the control group (24.4%) and similar to the breastfed group (46.6%).
Berger et al. (2020)[9]Higher frequency of breast milk feeding at 1 month (higher 2'-FL exposure)Lower frequency of breast milk feeding at 1 monthIn vitro, 2'-FL increased the abundance of Bacteroides and Lactobacillus.
Hill et al. (2023)[10]Infant formula fortified with 2'-FLControl infant formulaFortification with 2'-FL was associated with an increased abundance of microbial fermentation products, including dicarboxylic acids, and medium and short-chain fatty acids.
Production of Short-Chain Fatty Acids (SCFAs)

The fermentation of 2'-FL by the gut microbiota leads to the production of short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate.[11] These metabolites contribute to a lower colonic pH, which inhibits the growth of pathogens, and serve as an energy source for colonocytes, thereby strengthening the gut barrier function.

Modulation of the Infant Immune System

2'-FL plays a significant role in the development and maturation of the infant's immune system through multiple mechanisms.[1][12]

Anti-Adhesive and Antimicrobial Effects

2'-FL can act as a soluble decoy receptor, structurally mimicking the host cell surface glycans that pathogens bind to.[12][13] This prevents the adhesion of pathogens like Campylobacter jejuni and enteropathogenic Escherichia coli to the intestinal epithelium, thereby reducing the risk of infection.[12][14]

Direct Immunomodulatory Effects

Beyond its prebiotic and anti-adhesive roles, 2'-FL can be absorbed into the systemic circulation and directly interact with immune cells.[15] Studies have shown that infants fed formula supplemented with 2'-FL have lower levels of plasma inflammatory cytokines compared to infants fed control formula, suggesting an anti-inflammatory effect.[7][16]

Table 2: Immunomodulatory Effects of 2'-FL Supplementation in Infants

StudyIntervention GroupControl GroupOutcome
Goehring et al. (2016)[15]Infant formula with 2'-FL HMOFormula-fed without 2'-FL HMOAfter six weeks, levels of five key immune markers were nearly identical between the breastfed group and the group fed formula with 2'-FL HMO, while being statistically different from the control group.
Puccio et al. (2017)[17]Infant formula with 2'-FL and LNnTFormula without HMOsInfants in the HMO group had significantly fewer parental reports of bronchitis and lower respiratory tract infections, and reduced use of antipyretics and antibiotics.
Yang et al. (2025)[18][19]Formula supplemented with 2'-fucosyllactoseFormula-fed (FF)The incidence of infantile colic and atopic dermatitis in the 2'-FL group was comparable to the breastfed group and lower than in the FF group.

Role in Cognitive Development

Emerging evidence suggests a link between early life nutrition, the gut microbiome, and brain development, often referred to as the "gut-brain axis." 2'-FL is believed to play a role in this intricate communication.

The Gut-Brain Axis

The mechanisms by which 2'-FL influences cognitive development are thought to be multifactorial. By promoting a healthy gut microbiome, 2'-FL can reduce gut inflammation, which in turn can protect the developing brain from inflammatory insults.[9] Furthermore, the microbial metabolites produced from 2'-FL fermentation, such as SCFAs, can enter the circulation and cross the blood-brain barrier, where they may influence brain signaling pathways.[9]

Clinical Evidence

A study by Berger et al. (2020) found a significant association between the concentration of 2'-FL in breast milk at 1 month of age and higher cognitive development scores in infants at 24 months.[9][20][21] This suggests that early exposure to 2'-FL may be crucial for its neurodevelopmental benefits.

Table 3: Association between 2'-FL and Infant Cognitive Development

StudyMeasurementFinding
Berger et al. (2020)[9][21]2'-FL in breast milk at 1 and 6 months; Bayley-III cognitive score at 24 monthsHigher 2'-FL at 1 month was a significant predictor of higher cognitive development scores at 24 months. This association was not observed for 2'-FL at 6 months.
Abbott Nutrition (2021)[2]Breast milk HMOs and infant developmentGreater levels of both 2'-FL and 6'-sialyllactose (B25220) (6'-SL) HMOs together were associated with higher motor skills scores at 6 and 18 months of age.

Experimental Protocols

Study Design: Randomized Clinical Trial on Bifidogenic Effect

A representative experimental design to assess the bifidogenic effect of 2'-FL is a double-blind, randomized controlled trial.[7][22]

  • Participants: Healthy, full-term infants are recruited and randomly assigned to one of three feeding groups:

    • Experimental Group: Fed infant formula supplemented with 2'-FL.

    • Control Group: Fed a standard infant formula without 2'-FL.

    • Reference Group: Exclusively breastfed infants.

  • Intervention: The intervention period typically lasts for several weeks to months.[22]

  • Data Collection: Fecal samples are collected at baseline and at the end of the intervention period. Anthropometric measurements (weight, length, head circumference) are taken at regular intervals to monitor growth.[14]

  • Analysis: The composition of the gut microbiota in fecal samples is analyzed using 16S rRNA gene sequencing or metagenomic sequencing. Statistical analyses are performed to compare the relative abundance of key bacterial taxa, such as Bifidobacterium, between the different feeding groups.[7]

Visualizations

Signaling Pathway: 2'-FL's Influence on the Gut-Immune Axis

GutImmuneAxis cluster_gut Infant Gut Lumen cluster_epithelium Intestinal Epithelium cluster_systemic Systemic Circulation & Immune System 2FL 2'-Fucosyllactose Pathogen Pathogen 2FL->Pathogen Decoy Receptor Bifidobacterium Bifidobacterium 2FL->Bifidobacterium Prebiotic Effect PathogenReceptor Pathogen Receptor Pathogen->PathogenReceptor Adhesion Blocked SCFA SCFAs Bifidobacterium->SCFA Fermentation EpithelialCell Epithelial Cell SCFA->EpithelialCell Strengthens Barrier ImmuneCell Immune Cell SCFA->ImmuneCell Modulation AntiInflammatory Anti-inflammatory Cytokines ImmuneCell->AntiInflammatory Upregulation ProInflammatory Pro-inflammatory Cytokines ImmuneCell->ProInflammatory Downregulation

Caption: 2'-FL's multifaceted impact on the infant gut-immune axis.

Experimental Workflow: Investigating the Impact of 2'-FL on Gut Microbiota

ExperimentalWorkflow cluster_recruitment Phase 1: Recruitment & Baseline cluster_intervention Phase 2: Intervention cluster_analysis Phase 3: Analysis Recruit Recruit Healthy Term Infants Consent Informed Consent Recruit->Consent Baseline Baseline Data Collection (Fecal Sample, Anthropometry) Consent->Baseline Randomize Randomization Baseline->Randomize GroupA Group A: Formula + 2'-FL Randomize->GroupA GroupB Group B: Control Formula Randomize->GroupB GroupC Group C: Breastfed Randomize->GroupC Feeding Controlled Feeding Period (e.g., 6 weeks) GroupA->Feeding GroupB->Feeding GroupC->Feeding Endpoint Endpoint Data Collection (Fecal Sample, Anthropometry) Feeding->Endpoint Sequencing 16S rRNA or Metagenomic Sequencing Endpoint->Sequencing Bioinformatics Bioinformatic Analysis Sequencing->Bioinformatics Stats Statistical Comparison of Microbiota Composition Bioinformatics->Stats

Caption: A typical experimental workflow for a randomized controlled trial.

Conclusion

2'-Fucosyllactose is a profoundly important bioactive component of human milk that confers significant physiological benefits to the developing infant. Its role as a selective prebiotic fosters a healthy gut microbiome dominated by beneficial Bifidobacterium. This, in turn, contributes to the maturation of the immune system, protection against pathogens, and the maintenance of gut health. Furthermore, emerging research highlights a promising link between early 2'-FL intake and enhanced cognitive development. The inclusion of 2'-FL in infant formula represents a significant step forward in infant nutrition, helping to bridge the gap between formula-fed and breastfed infants in terms of gut microbiota composition and immune function. Further research is warranted to fully elucidate the complex mechanisms underlying the benefits of 2'-FL and to explore the potential of other HMOs in promoting infant health.

References

The Role of Fucosyllactose in Early Life Nutrition and Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Human milk oligosaccharides (HMOs) represent the third most abundant solid component of human milk, following lactose (B1674315) and lipids. These complex carbohydrates are not readily digested by the infant, instead serving a range of crucial biological functions that profoundly influence early life development. Among the more than 200 identified HMOs, fucosylated oligosaccharides are predominant, with 2'-fucosyllactose (B36931) (2'-FL) and 3-fucosyllactose (B594375) (3-FL) being among the most abundant.[1] This technical guide provides an in-depth analysis of the role of fucosyllactose in shaping the infant gut microbiota, modulating the immune system, contributing to neuronal development, and protecting against pathogens. The content herein is intended for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

Modulation of the Gut Microbiota

This compound acts as a selective prebiotic, preferentially utilized by beneficial gut bacteria, most notably Bifidobacterium species. This bifidogenic effect is a cornerstone of its role in establishing a healthy infant gut microbiome.

Data Presentation: Impact of 2'-FL on Infant Gut Microbiota
Study PopulationInterventionDurationKey FindingsReference
Healthy Term InfantsFormula with 2'-FL (0.2 g/L or 1.0 g/L) + GOS4 monthsNo significant difference in growth compared to control formula or breastfed infants.[2]Marriage et al. (Referenced in[2])
Healthy Term InfantsFormula with 2'-FL + GOS/FOS4 monthsRelative abundance of Bifidobacterium was significantly higher (59.5%) compared to the control group (24.4%) and similar to the breastfed group (46.6%).[3][4](Clinical Trial ID: NCT01808105)[3][4]
6-month-old formula-fed infantsIn vitro fermentation with 2'-FL48 hoursIncreased relative abundance of Bifidobacterium adolescentis and butyrate-producing bacteria.[5][6]Van den Abbeele et al.[5][6]
Experimental Protocols

A validated in vitro gut model, such as the Simulator of the Human Intestinal Microbial Ecosystem (SHIME®), can be used to assess the prebiotic potential of this compound.[5]

  • Fecal Sample Collection: Fecal samples are collected from healthy, formula-fed infants.

  • Inoculum Preparation: A 10% (w/v) fecal slurry is prepared in a sterile anaerobic buffer.

  • Fermentation: Batch fermentations are conducted in anaerobic conditions at 37°C. The fermentation medium is supplemented with 2'-FL at a physiologically relevant concentration (e.g., 2 g/L).

  • Microbiota Analysis: Samples are collected at baseline and after a set incubation period (e.g., 48 hours). DNA is extracted, and the 16S rRNA gene is amplified and sequenced to determine changes in the microbial composition.

  • Metabolite Analysis: Short-chain fatty acids (SCFAs) and other metabolites are quantified using gas chromatography or other appropriate methods.

Visualization: this compound Metabolism by Bifidobacterium

fucosyllactose_metabolism 2'-FL 2'-FL Fucosidase Fucosidase 2'-FL->Fucosidase Hydrolysis Lactose Lactose Fucosidase->Lactose Fucose Fucose Fucosidase->Fucose Lactate Lactate Lactose->Lactate Acetate Acetate Fucose->Acetate TLR4_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LPS LPS TLR4/MD2 TLR4/MD2 LPS->TLR4/MD2 Binds MyD88 MyD88 TLR4/MD2->MyD88 Activates 2'-FL 2'-FL 2'-FL->TLR4/MD2 Inhibits Binding NF-kB NF-kB MyD88->NF-kB Inflammatory_Cytokines Inflammatory_Cytokines NF-kB->Inflammatory_Cytokines Upregulates Gut_Brain_Axis 2'-FL 2'-FL Gut_Microbiota Gut_Microbiota 2'-FL->Gut_Microbiota Fermentation Intestinal_Barrier Intestinal_Barrier 2'-FL->Intestinal_Barrier Strengthens SCFAs SCFAs Gut_Microbiota->SCFAs Vagus_Nerve Vagus_Nerve SCFAs->Vagus_Nerve Stimulation Brain_Development Brain_Development Vagus_Nerve->Brain_Development Improved_Cognition Improved_Cognition Brain_Development->Improved_Cognition Intestinal_Barrier->Vagus_Nerve decoy_receptor cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelium Pathogen Pathogen 2'-FL 2'-FL Pathogen->2'-FL Binds (Decoy) Glycan_Receptor Glycan_Receptor Pathogen->Glycan_Receptor Binds & Infects Epithelial_Cell Epithelial_Cell

References

Fucosyllactose: A Comprehensive Technical Guide on Structure and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fucosyllactose, a prominent human milk oligosaccharide (HMO), is a key bioactive component of human breast milk, playing a crucial role in infant health and development. Its presence is linked to the establishment of a healthy gut microbiome, immune system maturation, and protection against pathogens. This technical guide provides an in-depth exploration of the structure and chemical properties of the two most common isomers of this compound: 2'-fucosyllactose (B36931) (2'-FL) and 3'-fucosyllactose (B15342076) (3'-FL). This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visualizations of relevant biological pathways.

Molecular Structure

This compound is a neutral trisaccharide composed of L-fucose, D-galactose, and D-glucose. The structural difference between its primary isomers, 2'-FL and 3'-FL, lies in the linkage of the L-fucose residue to the lactose (B1674315) core.

  • 2'-Fucosyllactose (2'-FL): In this isomer, L-fucose is linked via an α-1,2 glycosidic bond to the galactose unit of lactose. Its systematic IUPAC name is α-L-Fucopyranosyl-(1→2)-β-D-galactopyranosyl-(1→4)-D-glucose.[1] 2'-FL is the most abundant HMO in the milk of most humans.[1]

  • 3'-Fucosyllactose (3'-FL): In 3'-FL, the L-fucose residue is attached to the 3-position of the galactose unit of lactose through an α-1,3 glycosidic bond.[2] Its IUPAC name is β-D-Galactopyranosyl-(1→4)-[α-L-fucopyranosyl-(1→3)]-D-glucose. While less abundant than 2'-FL, it is still a significant component of human milk.

The difference in the fucosidic linkage between 2'-FL and 3'-FL, though seemingly minor, has a profound impact on their biological activities and interactions with host cells and microbes.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2'-fucosyllactose and 3'-fucosyllactose is presented in the tables below for easy comparison.

Table 1: General Chemical Properties of this compound Isomers
Property2'-Fucosyllactose (2'-FL)3'-Fucosyllactose (3'-FL)
Molecular Formula C₁₈H₃₂O₁₅[1]C₁₈H₃₂O₁₅
Molar Mass 488.44 g/mol [1]488.44 g/mol
CAS Number 41263-94-9[1]41312-47-4
Appearance White to off-white crystalline powderWhite to off-white powder or agglomerate
Table 2: Physicochemical Properties of this compound Isomers
Property2'-Fucosyllactose (2'-FL)3'-Fucosyllactose (3'-FL)
Solubility in Water 240.0 g/L[3]Data not explicitly available, but generally soluble
Solubility in DMSO 60 mg/mL (sonication recommended)Limited solubility
Melting Point 230 - 231 °C>165 °C (decomposes)
Acidity (pKa) 11.9[3]Data not available
Density 1.681 g/cm³[3]1.73 g/cm³
Table 3: Stability of this compound Isomers
Condition2'-Fucosyllactose (2'-FL)3'-Fucosyllactose (3'-FL)
Thermal Stability Stable up to at least 210-212 °C, showing higher thermal stability than lactose.[4] An accelerated stability study at 40°C and 75% relative humidity for 6 months showed no significant changes.[5]Stable in powdered infant formula for up to 12 months under various storage conditions (5°C, 25°C/60% RH, 30°C/65% RH, 40°C/70% RH).[6] Acidic pH and thermal treatments may decrease 3-FL content.
pH Stability A 5% solution has a pH of approximately 6.0-6.4.[7] Generally stable at neutral pH.A 5% solution has a lower pH than the non-crystallised form due to acetic acid residues from recrystallization.[6] Generally stable at neutral pH.
Stability in Food Matrices Stable in whole milk and UHT milk during storage. A decrease in concentration was observed in yogurt, potentially due to lower pH and fermentation.[8]Stable in whole milk, UHT milk, and yogurt during storage.[9] A lower content in UHT milk compared to whole milk suggests some degradation during processing.[8]

Experimental Protocols

Accurate quantification and structural elucidation of this compound are crucial for research and quality control. The following sections detail common experimental methodologies.

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

This method is robust for the quantification of 2'-FL and 3'-FL in various food matrices.[8][10][11]

Sample Preparation (for milk and infant formula):

  • Dilute 1 mL of milk or reconstituted infant formula with 1 mL of water.

  • Centrifuge the mixture at 10,000 x g for 30 minutes at 4°C.

  • Transfer the lower aqueous phase to a 10 kDa molecular weight cut-off filter.

  • Centrifuge for 50 minutes at 7,500 x g at 4°C.

  • Collect the filtrate for HPLC analysis.[8]

Chromatographic Conditions:

  • Column: Acquity UPLC® BEH Amide column (50 x 2.1 mm i.d., 1.7 µm) with a Vanguard Acquity UPLC® BEH Amide guard column.[8]

  • Mobile Phase: Isocratic elution with acetonitrile (B52724), water, and triethylamine (B128534) (785/215/5, v/v/v).[8]

  • Flow Rate: 0.2 mL/min.[8]

  • Column Temperature: 40°C.[8]

  • Injection Volume: 2 µL.[8]

  • Detector: Refractive Index Detector (RID).[12][13]

Validation Parameters:

  • Linearity: R² > 0.9995 in the range of 0.2 to 12 mg/mL.[10]

  • Recovery: 88% to 105% for 2'-FL and 94% to 112% for 3'-FL.[10]

  • Limit of Detection (LOD): 0.1 mg/mL for 2'-FL and 0.2 mg/mL for 3'-FL in whole milk.[10]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high selectivity and sensitivity for the quantification of this compound isomers, especially in complex biological matrices.[7][14][15][16]

Sample Preparation (for human milk):

  • Perform a liquid-liquid extraction of the milk sample using a Folch solution to remove lipids.

  • Collect and evaporate the hydrophilic fraction.

  • Reduce the dried extract with 1 M NaBH₄ at 65°C for 1 hour to convert the reducing end of the oligosaccharides to alditols, which can improve chromatographic separation and detection.

  • Purify the reduced sample using solid-phase extraction (SPE) with porous graphitic carbon (PGC) cartridges.

  • Elute the this compound with 40% acetonitrile containing 0.05% trifluoroacetic acid.

  • Evaporate the eluate and reconstitute in distilled water for analysis.[15]

Chromatographic and Mass Spectrometric Conditions:

  • Column: Hypercarb™ Porous Graphitic Carbon (PGC) column (3 µm, 2.1 x 100 mm).[15]

  • Column Temperature: 40°C.[15]

  • Mobile Phase: A binary gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.[15]

  • Flow Rate: 0.3 mL/min.[15]

  • Mass Spectrometer: Triple quadrupole mass spectrometer operating in positive ion mode with Multiple Reaction Monitoring (MRM).[14][15]

  • MRM Transitions for 2'-FL: 491.2 → 183.1 m/z (quantification) and 491.2 → 329.0 m/z (qualification).[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of this compound isomers.[17][18][19][20]

Sample Preparation:

NMR Experiments:

  • 1D ¹H NMR: To identify the anomeric protons and their coupling constants, which provide information about the stereochemistry of the glycosidic linkages.

  • 1D ¹³C NMR: To determine the number of carbon atoms and their chemical environments.[17]

  • 2D COSY (Correlation Spectroscopy): To establish proton-proton correlations within each monosaccharide residue.

  • 2D TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a particular spin system (monosaccharide).

  • 2D HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons across glycosidic bonds, which is crucial for determining the linkage positions.

Signaling Pathways and Biological Activities

This compound isomers exert their biological effects through various mechanisms, including direct interaction with host cells and modulation of the gut microbiota.

2'-Fucosyllactose Signaling Pathways

Inhibition of STAT3 Signaling: 2'-FL has been shown to ameliorate inflammatory conditions by downregulating the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3).[3][21] This inhibition of the STAT3 signaling pathway reduces the inflammatory response.[3] The mechanism involves modulating the palmitoylation and depalmitoylation of STAT3.[3]

STAT3_Pathway 2'-FL 2'-FL STAT3_palmitoylation STAT3 Palmitoylation/ Depalmitoylation 2'-FL->STAT3_palmitoylation inhibits p-STAT3 STAT3 Phosphorylation STAT3_palmitoylation->p-STAT3 STAT3_dimerization STAT3 Dimerization p-STAT3->STAT3_dimerization Nuclear_translocation Nuclear Translocation STAT3_dimerization->Nuclear_translocation Gene_transcription Inflammatory Gene Transcription Nuclear_translocation->Gene_transcription

2'-FL inhibits the STAT3 signaling pathway.

Modulation of TLR4 Signaling: In the context of necrotizing enterocolitis, 2'-FL has been shown to inhibit Toll-Like Receptor 4 (TLR4) signaling.[22] TLR4 is a key receptor in the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria. By inhibiting TLR4 signaling, 2'-FL can reduce the inflammatory cascade triggered by pathogenic bacteria.[22]

TLR4_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4/MD2 TLR4/MD2 Complex LPS->TLR4/MD2 MyD88 MyD88 TLR4/MD2->MyD88 2'-FL 2'-FL 2'-FL->TLR4/MD2 inhibits TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NF-kB NF-κB IKK->NF-kB activates IκB IκB IKK->IκB phosphorylates (degradation) NF-kB_nucleus NF-κB NF-kB->NF-kB_nucleus Inflammatory_Genes Inflammatory Gene Transcription NF-kB_nucleus->Inflammatory_Genes

2'-FL inhibits the TLR4 signaling pathway.
3'-Fucosyllactose Signaling Pathways

Modulation of Interferon Receptor Signaling: 3'-Fucosyllactose has been shown to have distinct immunomodulatory effects compared to 2'-FL. It increases the expression of interferon receptors, such as the Interferon Alpha and Beta Receptor (IFNAR) and the Interferon Gamma Receptor (IFNGR), while downregulating the expression of interferons and interferon-stimulated genes.[23] This modulation enhances antiviral responses.[23]

Interferon_Pathway 3'-FL 3'-FL IFNAR IFNAR Expression 3'-FL->IFNAR increases IFNGR IFNGR Expression 3'-FL->IFNGR increases Interferons Interferon/ISG Expression 3'-FL->Interferons downregulates Antiviral_Response Enhanced Antiviral Response IFNAR->Antiviral_Response IFNGR->Antiviral_Response

3'-FL modulates interferon receptor signaling.

Conclusion

2'-Fucosyllactose and 3'-fucosyllactose are structurally similar yet functionally distinct human milk oligosaccharides with significant potential for applications in infant nutrition, functional foods, and therapeutics. Their unique chemical properties and biological activities, mediated through specific signaling pathways, underscore their importance in human health. This technical guide provides a foundational understanding of these complex molecules, offering valuable data and methodologies to support further research and development in this exciting field.

References

A Technical Guide to 2'-Fucosyllactose and 3-Fucosyllactose: Natural Abundance, Quantification, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2'-Fucosyllactose (B36931) (2'-FL) and 3-Fucosyllactose (B594375) (3-FL), two prominent human milk oligosaccharides (HMOs) with significant biological activities. This document details their natural sources and abundance, methodologies for their quantification, and their roles in biological pathways.

Natural Sources and Abundance

2'-FL and 3-FL are naturally and most abundantly found in human breast milk.[1][2] Their concentrations vary significantly depending on the mother's genetic secretor status, lactation stage, and geographical location.[1][3] Women who are "secretors" (possessing a functional FUT2 gene) have significantly higher concentrations of 2'-FL in their milk.[3]

The concentration of these fucosylated oligosaccharides changes throughout lactation. 2'-FL is the most abundant HMO in the breastmilk of most mothers, with its concentration being highest in colostrum and decreasing over time.[4] Conversely, the concentration of 3-FL tends to increase as lactation progresses.[4] While human milk is the primary natural source, trace amounts may be found in the milk of other mammals, and they are now being added to infant formulas due to their health benefits.[1][5]

Table 1: Abundance of 2'-Fucosyllactose (2'-FL) in Human Milk
Lactation StageConcentration Range (g/L)Reference
Colostrum3.00 - 4.25[4][6]
Transition Milk1.89[6]
Mature Milk0.4 - 3.05[6][7]
Secretor Mothers1.0 - 2.8[7]
Non-Secretor Mothers0.01 - 0.11[7]
Table 2: Abundance of 3-Fucosyllactose (3-FL) in Human Milk
Lactation StageConcentration Range (g/L)Reference
Colostrum0.38[4]
Mature Milk (12 months)1.45[4]
Donor A (First Week)0.27 - 0.44[8]
Donor B (First Week)0.10 - 0.21[8]

Experimental Protocols for Quantification

Accurate quantification of 2'-FL and 3-FL is crucial for research and quality control. Several analytical methods have been developed and validated for this purpose.

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI)

This method is robust for quantifying 2'-FL and 3-FL in various food matrices, including infant formula, milk, and cereal bars.[5][9]

  • Sample Preparation:

    • Disperse and extract the sample in a suitable solvent.[5][9]

    • Further sample cleanup may not be necessary for all matrices.[5][9]

  • Chromatographic Conditions:

    • Column: A hydrophilic interaction liquid chromatography (HILIC) column is typically used.[5][9]

    • Mobile Phase: A mixture of acetonitrile (B52724) and water is commonly employed.[5][9]

    • Detection: Refractive Index (RI) detector.[5][9]

    • Run Time: Approximately 19 minutes.[5][9]

  • Validation Parameters:

    • Linearity: The method shows high linearity with an R² > 0.9995 in the concentration range of 0.2 to 12 mg/mL.[5][9]

    • Recovery: 88% to 105% for 2'-FL and 94% to 112% for 3-FL.[5][9]

    • Limit of Detection (LOD): For whole milk, 0.1 mg/mL for 2'-FL and 0.2 mg/mL for 3-FL. For infant formula and cereal bars, 0.6 mg/g for both.[5][9]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the analysis of 2'-FL in human milk.[7]

  • Sample Preparation (Extraction and Purification):

    • Thaw frozen human milk samples overnight at 4°C.[7]

    • Dilute a 20 µL sample 20-50 fold with distilled water.[7]

    • Mix a 25 µL aliquot of the diluted sample with 25 µL of distilled water.[7]

    • Remove lipids using the Folch method: add 200 µL of Folch solution (chloroform/methanol 2:1), vortex for 10 seconds, and centrifuge at 14,000 rpm at 4°C for 10 minutes to separate the layers.[7]

  • Chromatographic and Mass Spectrometric Conditions:

    • Specific column, mobile phase, and gradient conditions should be optimized for the instrument used.

    • Mass spectrometry is performed in a suitable ionization mode (e.g., electrospray ionization - ESI) with multiple reaction monitoring (MRM) for specific quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method involves derivatization of the oligosaccharides prior to analysis.[8]

  • Derivatization: 2'-FL and 3-FL are converted to their O-trimethylsilyl (TMS) ether oxime derivatives.[8]

  • GC-MS Analysis:

    • The derivatized samples are injected into the GC-MS system.

    • The fragmentation patterns of the linkage isomers in the mass spectrometer are analyzed for quantification.[8]

  • Calibration: An external standard calibration is used for monitoring concentration changes.[8]

Biological Pathways and Significance

2'-FL and 3-FL are not digested by human enzymes and reach the colon intact, where they act as prebiotics, selectively promoting the growth of beneficial gut bacteria, particularly Bifidobacterium.[2][10] They also play crucial roles in modulating the immune system and preventing pathogen adhesion.[10][11][12]

Microbial Biosynthesis Pathways

While naturally produced in the human mammary gland, 2'-FL and 3-FL can be synthesized microbially, primarily in engineered Escherichia coli, through two main pathways: the de novo pathway and the salvage pathway.

The de novo pathway synthesizes GDP-L-fucose, a precursor for 2'-FL, from glucose or glycerol.[13][14] This pathway involves a series of enzymatic conversions.

de_novo_2FL_biosynthesis Glucose Glucose / Glycerol Fructose_6P Fructose-6-P Glucose->Fructose_6P Mannose_6P Mannose-6-P Fructose_6P->Mannose_6P manA Mannose_1P Mannose-1-P Mannose_6P->Mannose_1P manB GDP_Mannose GDP-D-Mannose Mannose_1P->GDP_Mannose manC GDP_4k_6d_Mannose GDP-4-keto-6-deoxy-D-Mannose GDP_Mannose->GDP_4k_6d_Mannose gmd GDP_Fucose GDP-L-Fucose GDP_4k_6d_Mannose->GDP_Fucose wcaG Two_FL 2'-Fucosyllactose GDP_Fucose->Two_FL Lactose Lactose Lactose->Two_FL α-1,2-fucosyltransferase salvage_3FL_biosynthesis L_Fucose L-Fucose Fucose_1P L-Fucose-1-P L_Fucose->Fucose_1P L-fucokinase GDP_Fucose GDP-L-Fucose Fucose_1P->GDP_Fucose GDP-L-fucose pyrophosphorylase (fkp) Three_FL 3-Fucosyllactose GDP_Fucose->Three_FL Lactose Lactose Lactose->Three_FL α-1,3-fucosyltransferase (FutA) host_pathogen_interaction cluster_pathogen Pathogen cluster_host Host Intestinal Epithelial Cell Pathogen Pathogen (e.g., E. coli, P. aeruginosa) HostReceptor Host Glycan Receptor Pathogen->HostReceptor Adhesion Two_FL 2'-FL / 3-FL (Decoy Receptor) Pathogen->Two_FL Binding HostCell Epithelial Cell Infection Infection No_Infection Infection Blocked

References

Fucosyllactose Metabolism in the Human Body: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Fucosyllactose, a prominent human milk oligosaccharide (HMO), is a key bioactive component of human milk that plays a crucial role in infant health and development. Unlike lactose, this compound is largely indigestible by human enzymes and reaches the colon intact, where it is selectively metabolized by the gut microbiota.[1][2] This targeted fermentation leads to the production of beneficial metabolites and modulates the host's immune system, highlighting its potential as a prebiotic and immunomodulatory agent. This technical guide provides an in-depth exploration of this compound metabolism in the human body, detailing the microbial pathways, systemic effects, and key experimental methodologies used in its study.

This compound Absorption and Bioavailability

While the vast majority of ingested this compound is not absorbed in the upper gastrointestinal tract, a small percentage can pass into systemic circulation.[2] Studies in infants have shown that approximately 1-2% of ingested HMOs, including 2'-fucosyllactose (B36931) (2'-FL), are absorbed and subsequently excreted in the urine. This limited systemic exposure may still have biological significance, although the primary effects of this compound are mediated through its metabolism by the gut microbiota.

Intestinal Permeability Assessment

The permeability of this compound across the intestinal epithelium can be assessed using in vitro models, most notably the Caco-2 cell monolayer assay.

Experimental Protocol: Caco-2 Cell Permeability Assay

This protocol outlines the general steps for assessing the permeability of this compound using a Caco-2 cell monolayer model.

  • Cell Culture and Monolayer Formation:

    • Caco-2 cells are seeded on semi-permeable Transwell® inserts and cultured for approximately 21 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.[3]

    • The integrity of the monolayer is crucial and is assessed by measuring the transepithelial electrical resistance (TEER). A TEER value above a certain threshold (e.g., 200 Ω·cm²) indicates a confluent and tight monolayer suitable for permeability studies.[3]

  • Permeability Assay:

    • The Caco-2 monolayer on the Transwell® insert separates an apical (AP) and a basolateral (BL) chamber, representing the luminal and blood sides of the intestine, respectively.

    • A known concentration of this compound is added to the apical chamber.

    • Samples are collected from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes) to measure the amount of this compound that has crossed the monolayer.

    • To assess active transport, the experiment can be performed in the reverse direction (basolateral to apical).

  • Quantification and Data Analysis:

    • The concentration of this compound in the collected samples is quantified using methods such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).

    • The apparent permeability coefficient (Papp) is calculated using the following formula:

      • Papp (cm/s) = (dQ/dt) / (A * C0)

      • Where:

        • dQ/dt is the rate of this compound appearance in the receiver chamber.

        • A is the surface area of the membrane.

        • C0 is the initial concentration of this compound in the donor chamber.

Microbial Metabolism in the Gut

The primary site of this compound metabolism is the colon, where a specialized subset of the gut microbiota possesses the necessary enzymatic machinery to degrade and utilize this complex carbohydrate. Key bacterial genera involved in this process include Bifidobacterium and Akkermansia.

Key Enzymes in this compound Degradation

The breakdown of this compound is initiated by the cleavage of the fucose moiety, followed by the hydrolysis of the remaining lactose.

  • α-L-Fucosidases: These enzymes catalyze the hydrolysis of the α-L-fucosidic bond. Different fucosidases exhibit specificity for the type of linkage (e.g., α1,2 or α1,3).

  • β-Galactosidases: These enzymes cleave the β-galactosidic bond in lactose, releasing glucose and galactose.

Microbial Degradation Pathways

The degradation of 2'-fucosyllactose by gut bacteria, particularly Bifidobacterium species, is a well-studied process.

Fucosyllactose_Degradation cluster_extracellular Extracellular Space / Gut Lumen cluster_bifidobacterium Bifidobacterium Cell 2FL 2'-Fucosyllactose 2FL_in 2'-Fucosyllactose 2FL->2FL_in Transport Fucose L-Fucose 2FL_in->Fucose α-L-Fucosidase Lactose Lactose 2FL_in->Lactose α-L-Fucosidase Metabolites Short-Chain Fatty Acids (Acetate, Lactate) Fucose->Metabolites Galactose Galactose Lactose->Galactose β-Galactosidase Glucose Glucose Lactose->Glucose β-Galactosidase Galactose->Metabolites Glucose->Metabolites

Figure 1: Microbial degradation pathway of 2'-fucosyllactose by Bifidobacterium.
Impact on Gut Microbiota Composition

Supplementation with this compound has been shown to significantly alter the composition of the gut microbiota, promoting the growth of beneficial bacteria.

Table 1: Changes in Relative Abundance of Gut Microbiota Genera after this compound Fermentation

Bacterial GenusChange with 2'-FLChange with 3-FLReference
Parabacteroides-[4]
Blautia-[4]
Eubacterium hallii[4]
Alistipes-[4]
Bacteroides[4]
Lachnoclostridium[4]
Bilophila[4]
Data from in vitro fermentation using the Simulator of Human Intestinal Microbial Ecosystem (SHIME®) model with adult fecal microbiota.[4] ↑ indicates an increase in relative abundance; ↓ indicates a decrease.
Production of Short-Chain Fatty Acids (SCFAs)

The fermentation of this compound by the gut microbiota leads to the production of SCFAs, which are important energy sources for colonocytes and have systemic health benefits.

Table 2: Short-Chain Fatty Acid Production during In Vitro Fermentation of this compound

Short-Chain Fatty AcidChange with 2'-FLChange with 3-FLReference
Acetate[4][5]
Propionate[4][5]
Butyrate↑ (delayed)[4][5]
Data from in vitro fermentation using the SHIME® model with adult fecal microbiota.[4][5] ↑ indicates an increase in concentration.
Experimental Protocols for In Vitro Fermentation

In vitro batch culture fermentation models are widely used to study the effects of this compound on the gut microbiota.

Experimental Protocol: In Vitro Batch Culture Fermentation

  • Medium Preparation:

    • A basal nutrient medium is prepared containing peptone water, yeast extract, salts, and other components to support microbial growth.[6] The medium is made anaerobic by sparging with oxygen-free nitrogen.[6]

  • Fecal Inoculum Preparation:

    • Fresh human fecal samples are collected and homogenized in an anaerobic phosphate-buffered saline solution to create a fecal slurry.[6]

  • Fermentation Setup:

    • Anaerobic fermentation vessels are filled with the basal medium.

    • This compound (e.g., 1% w/v) is added to the vessels.[6]

    • The fecal slurry is inoculated into the fermentation vessels.

    • The cultures are incubated at 37°C under anaerobic conditions.

  • Sampling and Analysis:

    • Samples are collected at different time points (e.g., 0, 24, 48 hours) for analysis.

    • Microbiota Composition: Bacterial DNA is extracted from the samples, and 16S rRNA gene sequencing is performed to determine the relative abundance of different bacterial taxa.

    • SCFA Analysis: Supernatants from the samples are analyzed by gas chromatography to quantify the concentrations of acetate, propionate, and butyrate.[6]

Immunomodulatory Effects of this compound

This compound and its metabolites can modulate the host immune system, primarily through interactions with intestinal epithelial cells and immune cells. One of the key signaling pathways affected is the Toll-like receptor 4 (TLR4) pathway.

Modulation of the TLR4/NF-κB Signaling Pathway

2'-FL has been shown to attenuate the inflammatory response triggered by lipopolysaccharide (LPS), a component of Gram-negative bacteria that activates TLR4.[7] This is achieved by modulating several key intermediates in the TLR4/NF-κB signaling pathway.

TLR4_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS CD14 CD14 LPS->CD14 TLR4 TLR4/MD2 MyD88 MyD88 TLR4->MyD88 CD14->TLR4 LPS Presentation IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB IkB->NFkB Inhibition pNFkB p-NF-κB NFkB->pNFkB pNFkB_nuc p-NF-κB pNFkB->pNFkB_nuc Translocation Genes Pro-inflammatory Gene Expression pNFkB_nuc->Genes 2FL 2'-Fucosyllactose 2FL->CD14 Downregulates expression 2FL->IkB Induces expression

Figure 2: Modulation of the TLR4/NF-κB signaling pathway by 2'-fucosyllactose.

Human Cellular Metabolism of this compound

The human body possesses α-L-fucosidases, such as FUCA1, which are lysosomal enzymes responsible for the degradation of fucose-containing glycoconjugates.[4][8] However, these enzymes are not believed to play a significant role in the digestion of dietary this compound in the gastrointestinal tract. The primary mechanism of this compound metabolism in humans is through the gut microbiota. While FUCA1 can cleave various α-L-fucose linkages, its activity on intact this compound in the gut lumen is limited.[4][8]

Comparative Metabolism of this compound Isomers

Different isomers of this compound, such as 2'-FL and 3-fucosyllactose (B594375) (3-FL), can be metabolized differently by the gut microbiota, leading to distinct effects on microbial composition and metabolite production. For instance, while both 2'-FL and 3-FL promote the production of butyrate, the increase is more delayed with 3-FL.[4] Furthermore, some bacterial species may show preferential utilization of one isomer over the other.

Conclusion

This compound is a key bioactive component of human milk that exerts its beneficial effects primarily through its metabolism by the gut microbiota. Its selective fermentation promotes the growth of beneficial bacteria, such as Bifidobacterium, and leads to the production of health-promoting SCFAs. Furthermore, this compound can modulate the host's immune system by attenuating inflammatory signaling pathways. The in-depth understanding of this compound metabolism, facilitated by the experimental protocols and data presented in this guide, is crucial for the development of novel prebiotics, functional foods, and therapeutic agents aimed at promoting gut health and overall well-being. Further research into the specific enzyme kinetics and the systemic effects of absorbed this compound will continue to unravel the full spectrum of its biological activities.

References

The Safety and Efficacy of 2'-Fucosyllactose: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Fucosyllactose (B36931) (2'-FL) is a prominent human milk oligosaccharide (HMO) that has garnered significant scientific interest for its potential health benefits. As the most abundant HMO in the milk of most mothers, it plays a crucial role in infant development, particularly in shaping the gut microbiome and modulating the immune system.[1] With advancements in biotechnology enabling its large-scale production, 2'-FL is now increasingly incorporated into infant formulas and other nutritional products. This technical guide provides a comprehensive overview of the preclinical and clinical evidence supporting the safety and efficacy of 2'-FL, with a focus on detailed experimental methodologies, quantitative data, and the underlying molecular pathways of its action.

Preclinical Safety and Toxicology

An extensive body of preclinical research has established a strong safety profile for 2'-FL. These studies, conducted in accordance with international guidelines, have consistently demonstrated a lack of toxicity and genotoxicity.

Genotoxicity Studies

Standard genotoxicity tests have been performed to assess the mutagenic and clastogenic potential of 2'-FL. In vitro assays consistently show that 2'-FL is non-mutagenic.[2]

Experimental Protocols:

  • Bacterial Reverse Mutation Test (Ames Test) - OECD Guideline 471: This test evaluates the potential of a substance to induce gene mutations in several strains of Salmonella typhimurium and Escherichia coli. 2'-FL was tested in the presence and absence of a metabolic activation system (S9 mix) to mimic mammalian metabolism. The number of revertant colonies was counted and compared to negative and positive controls.[3]

  • In Vitro Mammalian Cell Micronucleus Test - OECD Guideline 487: This assay assesses the ability of a test substance to cause chromosomal damage. Human lymphocytes or other suitable mammalian cell lines are exposed to 2'-FL with and without metabolic activation. The cells are then examined for the presence of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.[3]

Sub-chronic Oral Toxicity Studies

To investigate the toxicological profile in a model representative of the intended target population, juvenile-adapted sub-chronic rat studies have been conducted.[2]

Experimental Protocols:

  • 90-Day Repeated Dose Oral Toxicity Study in Rodents - OECD Guideline 408: In these studies, 2'-FL was administered daily to rats via oral gavage for 90 days at various dose levels.[2] A control group received the vehicle, and often a reference group received another commercially available oligosaccharide like fructooligosaccharides (FOS).[2] Comprehensive assessments were performed throughout the study, including:

    • Clinical Observations: Daily monitoring for any signs of toxicity.

    • Body Weight and Food Consumption: Measured weekly.

    • Ophthalmology: Examinations performed at the beginning and end of the study.

    • Hematology and Clinical Chemistry: Blood samples were collected at termination for a full panel of tests.

    • Organ Weights and Histopathology: At the end of the study, a full necropsy was performed, and major organs were weighed and examined microscopically.

Quantitative Data Summary:

The results of these preclinical studies have been remarkably consistent, demonstrating the safety of 2'-FL even at high doses.

Table 1: Summary of Preclinical Safety Data for 2'-Fucosyllactose

Study TypeAnimal ModelDosageDurationKey FindingsReference
90-Day Oral Toxicity Juvenile Wistar RatsUp to 5000 mg/kg bw/day90 daysNo Observed Adverse Effect Level (NOAEL) established at 5000 mg/kg bw/day. No adverse effects on clinical observations, body weight, food consumption, clinical pathology, organ weights, or histopathology.[2]
Bacterial Reverse Mutation (Ames) Test S. typhimurium & E. coli strainsN/AN/ANon-mutagenic[2]
In Vitro Micronucleus Test Human LymphocytesN/AN/ANon-clastogenic[3]
90-Day Oral Toxicity (Mixture) Neonatal RatsUp to 5000 mg/kg bw/day (2'-FL/DFL mixture)90 daysNOAEL established at 5000 mg/kg bw/day for the mixture. No evidence of genotoxicity.[4]

Clinical Studies: Safety and Efficacy in Humans

Numerous clinical trials have been conducted in both infants and adults, further substantiating the safety of 2'-FL and providing evidence for its efficacy in several key areas of health.

Safety and Tolerance in Infants

A primary focus of clinical research has been the evaluation of 2'-FL when added to infant formula. These studies have consistently shown that 2'-FL is well-tolerated and supports normal growth.

Experimental Protocols:

  • Randomized Controlled Trials in Healthy Term Infants: These studies typically involve a double-blind, randomized, controlled design.

    • Inclusion Criteria: Healthy, full-term infants (e.g., 37-42 weeks gestation) with appropriate birth weight (e.g., 2500-4500g).[5]

    • Exclusion Criteria: Congenital diseases, use of antibiotics, or other conditions that could interfere with the study outcomes.[5]

    • Intervention: Infants are randomized to receive either a standard infant formula (control group) or the same formula supplemented with 2'-FL at varying concentrations (e.g., 0.2 g/L to 1.0 g/L). A breastfed reference group is often included.

    • Outcome Measures:

      • Growth: Weight, length, and head circumference are measured at regular intervals and compared to WHO growth standards.

      • Tolerance: Assessed through parental questionnaires on stool consistency, frequency, and gastrointestinal symptoms like spit-up and fussiness.

      • Adverse Events: Systematically recorded throughout the study period.

Quantitative Data Summary:

Clinical trials have demonstrated that infants consuming formula supplemented with 2'-FL exhibit growth patterns comparable to breastfed infants and those on standard formula, with no safety concerns.

Table 2: Summary of Clinical Data on Safety and Growth in Infants Fed 2'-FL Supplemented Formula

Study Population2'-FL DoseDurationKey Findings on Safety and GrowthReference
Healthy Term Infants0.2 g/L or 1.0 g/L4 monthsWeight gain was not inferior to the control formula. Growth patterns were similar to the breastfed reference group. The formula was well-tolerated.[6]
Healthy Term Infants1.0 g/L (with GOS+FOS)90 daysGrowth was comparable to breastfed infants. The formula was safe and well-tolerated.[5]
Healthy Term Infants0.2 g/L and 1.0 g/L (with LNnT)6 monthsNormal growth and feeding tolerance were demonstrated.[7]
Efficacy in Modulating the Gut Microbiota

One of the most well-documented effects of 2'-FL is its prebiotic activity, specifically its ability to shape the infant gut microbiome to more closely resemble that of breastfed infants.

Experimental Protocols:

  • Microbiota Analysis in Infant Clinical Trials:

    • Sample Collection: Fecal samples are collected from infants at baseline and at various time points throughout the study.

    • 16S rRNA Gene Sequencing: The V3-V4 variable regions of the 16S rRNA gene are amplified and sequenced to determine the composition of the gut microbiota at the phylum and genus levels.[5]

    • Bioinformatics and Statistical Analysis: Alpha-diversity (richness and evenness of species within a sample) and beta-diversity (comparison of microbial communities between groups) are calculated. Statistical tests are used to identify significant differences in the relative abundance of specific bacterial taxa between the study groups.[8]

Quantitative Data Summary:

The addition of 2'-FL to infant formula has been shown to have a significant bifidogenic effect, increasing the abundance of beneficial Bifidobacterium species.

Table 3: Summary of Clinical Data on the Efficacy of 2'-FL in Modulating the Gut Microbiota in Infants

Study Population2'-FL DoseDurationKey Findings on Gut MicrobiotaReference
Healthy Formula-Fed Infants1.0 g/L (with GOS+FOS)90 daysIncreased relative abundance of Bifidobacterium (59.5% in the 2'-FL group vs. 24.4% in the control group), similar to the breastfed group (46.6%).[5]
Healthy Term Infants1.0 g/L16 weeksSelective enrichment of Bifidobacterium species with genes for intracellular metabolism of 2'-FL.[9]
Efficacy in Modulating the Immune System

Preclinical and clinical evidence suggests that 2'-FL plays a role in modulating the infant immune system, potentially reducing the risk of certain infections and inflammatory conditions.

Experimental Protocols:

  • Cytokine Analysis in Infant Clinical Trials:

    • Sample Collection: Blood samples are collected from a subset of infants in clinical trials.

    • Multiplex Immunoassay: Plasma concentrations of a panel of inflammatory cytokines (e.g., IL-1α, IL-1β, IL-6, TNF-α) are measured using multiplex immunoassay technology.

Quantitative Data Summary:

Infants fed formula supplemented with 2'-FL have been shown to have a plasma cytokine profile that is more similar to that of breastfed infants compared to infants fed standard formula.

Table 4: Summary of Clinical Data on the Efficacy of 2'-FL in Modulating the Immune System in Infants

Study Population2'-FL DoseDurationKey Findings on Immune ModulationReference
Healthy Term Infants0.2 g/L and 1.0 g/L4 monthsLower plasma concentrations of inflammatory cytokines (TNF-α) compared to the control formula group, with levels similar to breastfed infants.[10]
Healthy Term Infants0.2 g/L and 1.0 g/L (with LNnT)Up to 12 monthsFewer parental reports of bronchitis and lower respiratory tract infections. Reduced use of antipyretics and antibiotics.[7]

Signaling Pathways and Mechanisms of Action

The beneficial effects of 2'-FL are mediated through various molecular pathways. Two key pathways that have been elucidated are its interaction with Toll-like receptor 4 (TLR4) and its influence on the VEGFA/VEGFR2 signaling cascade.

Inhibition of TLR4 Signaling

2'-FL has been shown to directly interact with and inhibit the TLR4 signaling pathway, which plays a critical role in the inflammatory response to gram-negative bacteria.

TLR4_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular LPS LPS TLR4-MD2 TLR4-MD2 Complex LPS->TLR4-MD2 Activates 2'-FL 2'-Fucosyllactose 2'-FL->TLR4-MD2 Inhibits (Binding) MyD88 MyD88 TLR4-MD2->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IκB IκB IKK->IκB Phosphorylates & Degrades NF-κB NF-κB IκB->NF-κB Inhibits Nucleus Nucleus NF-κB->Nucleus Translocates to Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes

Caption: 2'-FL inhibits the TLR4 signaling pathway by binding to the TLR4-MD2 complex.

Modulation of the VEGFA/VEGFR2/PI3K/Akt/Caspase-3 Pathway

In the context of cancer cell models, 2'-FL has been shown to exert anti-tumor effects by modulating the VEGFA signaling pathway, which is crucial for angiogenesis (the formation of new blood vessels that supply tumors with nutrients).

VEGFA_Signaling_Pathway 2'-FL 2'-Fucosyllactose VEGFA VEGFA 2'-FL->VEGFA Downregulates VEGFR2 VEGFR2 2'-FL->VEGFR2 Downregulates VEGFA->VEGFR2 Binds & Activates PI3K PI3K VEGFR2->PI3K Activates Akt Akt PI3K->Akt Activates Caspase-3 Cleaved Caspase-3 Akt->Caspase-3 Inhibits Angiogenesis Angiogenesis (Cell Proliferation, Survival, Migration) Akt->Angiogenesis Promotes Apoptosis Apoptosis Caspase-3->Apoptosis Induces

Caption: 2'-FL modulates the VEGFA signaling pathway, leading to reduced angiogenesis and induced apoptosis.

Conclusion

The extensive preclinical and clinical data reviewed in this technical guide provide robust evidence for the safety and efficacy of 2'-Fucosyllactose. In preclinical models, 2'-FL is non-genotoxic and has a high NOAEL. In clinical trials with infants, supplementation of formula with 2'-FL is well-tolerated, supports healthy growth, and beneficially modulates the gut microbiome and immune system to more closely mirror that of breastfed infants. The mechanisms underlying these effects are beginning to be understood, with direct interactions with key signaling pathways like TLR4 playing a significant role. For researchers, scientists, and drug development professionals, 2'-FL represents a promising bioactive compound with a strong safety profile and a range of potential health applications. Further research will continue to elucidate its full therapeutic potential.

References

Fucosyllactose as a Prebiotic Modulator of Gut Microbiota: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Fucosyllactose, a prominent human milk oligosaccharide (HMO), is increasingly recognized for its significant prebiotic activity and its potential therapeutic applications in modulating the gut microbiota. As a complex carbohydrate indigestible by human enzymes, this compound travels to the lower gastrointestinal tract where it is selectively fermented by beneficial gut bacteria. This technical guide provides an in-depth analysis of the role of this compound as a prebiotic, detailing its impact on the gut microbial ecosystem, the underlying molecular mechanisms, and standardized experimental protocols for its investigation.

This compound exists in several isomeric forms, with 2'-fucosyllactose (B36931) (2'-FL) and 3-fucosyllactose (B594375) (3-FL) being the most abundant in human milk. These molecules have been shown to foster the growth of beneficial bacteria, particularly Bifidobacterium species, and contribute to the production of health-promoting metabolites such as short-chain fatty acids (SCFAs).[1] The selective utilization of this compound by specific microbes provides a competitive advantage to these bacteria, thereby shaping the composition and function of the gut microbiota.[2] This guide will delve into the quantitative effects of this compound on microbial populations and their metabolic output, supported by data from in vitro, preclinical, and clinical studies. Furthermore, it will elucidate the signaling pathways through which this compound and its fermentation products exert their beneficial effects on host physiology, including immune modulation and gut barrier enhancement.

Prebiotic Effects of this compound on Gut Microbiota

The prebiotic activity of this compound is most notably characterized by its bifidogenic effect, the selective stimulation of Bifidobacterium growth.[3] Additionally, this compound influences the abundance of other beneficial bacteria and the overall composition of the gut microbiota.

Bifidogenic Properties of this compound

Numerous studies have demonstrated the potent bifidogenic properties of 2'-FL. In vitro fermentation of 2'-FL with fecal samples from infants and adults consistently leads to a significant increase in the abundance of Bifidobacterium.[3][4] Clinical trials have corroborated these findings, showing that supplementation of infant formula with 2'-FL results in a gut microbiota composition that more closely resembles that of breastfed infants, with a notable increase in Bifidobacterium populations.[1][5] The ability of certain Bifidobacterium species, such as Bifidobacterium longum subsp. infantis, to efficiently utilize 2'-FL is attributed to specific enzymatic machinery that can hydrolyze the fucosyl linkage and transport the resulting monosaccharides for metabolism.[6][7]

Impact on Other Beneficial Bacteria and Microbial Diversity

Beyond its effects on Bifidobacterium, this compound has been shown to modulate the growth of other commensal bacteria. For instance, some studies have reported an increase in the abundance of Akkermansia and a decrease in potentially pathogenic bacteria following 2'-FL supplementation in mouse models of colitis.[8][9] The fermentation of this compound and the subsequent production of SCFAs create a more acidic luminal environment, which can inhibit the growth of pH-sensitive pathogens.[9] However, the impact of this compound on overall microbial diversity can vary depending on the initial composition of the gut microbiota and the host's age.[10]

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative data from various studies on the effects of this compound on gut microbiota composition and short-chain fatty acid production.

Table 1: Effect of this compound on the Abundance of Gut Microbiota

Study TypeModelThis compound Dose/ConcentrationDurationKey Findings on Microbial AbundanceReference
In Vitro FermentationInfant Fecal Cultures2'-FL24 hoursSignificant increase in Bifidobacterium in "fast degrader" cultures.[2]
In Vitro FermentationAdult Fecal Cultures2'-FL24 hoursSignificant increase in Bifidobacterium counts.[3]
Human Clinical TrialHealthy Infants2'-FL supplemented formula4 monthsRelative abundance of Bifidobacterium (59.5%) similar to breastfed group (46.6%) and higher than control (24.4%).[1][5]
Human Clinical TrialHealthy Adults10 g/day 2'-FL2 weeksSignificant increase in relative abundance of Bifidobacterium.[11]
Animal StudyDSS-induced Colitis Mice250 mg/kg/day 2'-FL7 daysSuppressed overgrowth of pathogenic Proteobacteria and increased Lachnospiraceae_NK4A136_group.[12][13]
Animal StudyDSS-induced Colitis MiceHMOs and 2'-FLNot specifiedBoth inhibited overgrowth of Streptococcus and Escherichia-Shigella. 2'-FL increased Lactobacillus.[9]
Animal StudyHealthy and Obese Mice2'-FLNot specifiedIncreased abundance of Akkermansia and Bacteroides.[8]

Table 2: Effect of this compound on Short-Chain Fatty Acid (SCFA) Production

Study TypeModelThis compound Dose/ConcentrationDurationKey Findings on SCFA ProductionReference
In Vitro FermentationAdult Fecal Cultures2'-FL24 hoursSignificant increments of acetate (B1210297) and propionate (B1217596); moderate increase in butyrate.[14]
In Vitro FermentationInfant and Toddler Fecal Cultures2'-FL48 hoursStrong increase in acetate production.[4]
In Vitro FermentationPiglet Jejunal and Colonic Microbiota2'-FL48 hoursHigher propionate in jejunum; increased acetate in colon.[15]
Animal StudyDSS-induced Colitis Mice400 mg/kg b.w. 2'-FLNot specifiedUp-regulated acetic acid, propionic acid, and butyric acid compared to DSS group.[16]
Animal StudyHuman-Microbiota-Associated Mice2'-FL-containing infant formulaNot specifiedElevated levels of acetate and propionate.[17]
Human Clinical TrialAdults with IBS or Ulcerative Colitis2'-FL-containing nutritional formula6 weeksIncreased stool SCFAs, including butyrate.[3]

Mechanisms of Action and Signaling Pathways

This compound exerts its prebiotic effects through direct metabolic pathways within specific gut microbes and by modulating host signaling pathways, primarily through its fermentation end-products.

Microbial Metabolism of this compound

Certain species of Bifidobacterium, particularly B. longum subsp. infantis, possess a specific gene cluster for the metabolism of 2'-FL. This pathway involves an extracellular α-fucosidase that cleaves fucose from 2'-FL, followed by the import of the remaining lactose (B1674315) moiety. The liberated fucose can also be imported and metabolized, leading to the production of 1,2-propanediol.[6][7]

fucosyllactose_metabolism 2'-Fucosyllactose 2'-Fucosyllactose α-fucosidase α-fucosidase 2'-Fucosyllactose->α-fucosidase Lactose Lactose α-fucosidase->Lactose Fucose Fucose α-fucosidase->Fucose Lactose Transporter Lactose Transporter Lactose->Lactose Transporter Fucose Transporter Fucose Transporter Fucose->Fucose Transporter Intracellular Lactose Intracellular Lactose Lactose Transporter->Intracellular Lactose Intracellular Fucose Intracellular Fucose Fucose Transporter->Intracellular Fucose Glycolysis Glycolysis Intracellular Lactose->Glycolysis 1,2-Propanediol 1,2-Propanediol Intracellular Fucose->1,2-Propanediol Short-Chain Fatty Acids Short-Chain Fatty Acids Glycolysis->Short-Chain Fatty Acids

Bifidobacterium Metabolism of 2'-Fucosyllactose.
Host Signaling Pathways

The metabolites produced from this compound fermentation, particularly SCFAs, play a crucial role in modulating host signaling pathways.

  • Toll-like Receptor 4 (TLR4) Signaling: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the TLR4 signaling pathway, leading to a pro-inflammatory cascade.[18][19] By promoting the growth of beneficial bacteria and improving gut barrier function, this compound can reduce the translocation of LPS into the bloodstream, thereby attenuating TLR4-mediated inflammation.[20]

TLR4_signaling cluster_extracellular Extracellular cluster_intracellular Intracellular LPS LPS LBP LBP LPS->LBP binds CD14 CD14 LBP->CD14 transfers to MD2 MD2 CD14->MD2 presents to TLR4 TLR4 MD2->TLR4 activates MyD88 MyD88 TLR4->MyD88 recruits TRAF6 TRAF6 MyD88->TRAF6 activates TAK1 TAK1 TRAF6->TAK1 activates IKK complex IKK complex TAK1->IKK complex activates IκB IκB IKK complex->IκB phosphorylates NF-κB NF-κB IκB->NF-κB releases Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-κB->Pro-inflammatory Cytokines promotes transcription of

Simplified TLR4 Signaling Pathway.
  • AMPK/SIRT1/FOXO1 Signaling: SCFAs, particularly butyrate, can activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[21][22] Activated AMPK can then influence downstream targets such as SIRT1 and FOXO1, which are involved in regulating lipid metabolism, glucose homeostasis, and cellular stress responses.[23][24] This pathway is implicated in the beneficial metabolic effects of this compound.

AMPK_SIRT1_FOXO1_signaling SCFAs (Butyrate) SCFAs (Butyrate) AMPK AMPK SCFAs (Butyrate)->AMPK activates SIRT1 SIRT1 AMPK->SIRT1 activates PGC-1α PGC-1α AMPK->PGC-1α activates FOXO1 FOXO1 SIRT1->FOXO1 deacetylates SIRT1->PGC-1α deacetylates Glucose Homeostasis Glucose Homeostasis FOXO1->Glucose Homeostasis regulates Stress Resistance Stress Resistance FOXO1->Stress Resistance regulates Lipid Metabolism Lipid Metabolism PGC-1α->Lipid Metabolism regulates

AMPK/SIRT1/FOXO1 Signaling Pathway.

Experimental Protocols

Standardized methodologies are crucial for the reliable investigation of this compound's prebiotic effects. Below are detailed protocols for key experimental models.

In Vitro Fecal Fermentation

This protocol allows for the assessment of the direct effects of this compound on the composition and metabolic activity of a complex microbial community under controlled anaerobic conditions.

in_vitro_fermentation_workflow cluster_prep Preparation cluster_fermentation Fermentation cluster_analysis Analysis Fecal Sample Collection Fecal Sample Collection Fecal Slurry Preparation Fecal Slurry Preparation Fecal Sample Collection->Fecal Slurry Preparation Anaerobic Medium Preparation Anaerobic Medium Preparation Inoculation Inoculation Anaerobic Medium Preparation->Inoculation Fecal Slurry Preparation->Inoculation Addition of this compound Addition of this compound Inoculation->Addition of this compound Incubation Incubation Addition of this compound->Incubation Sampling Sampling Incubation->Sampling Microbiota Analysis Microbiota Analysis Sampling->Microbiota Analysis Metabolite Analysis Metabolite Analysis Sampling->Metabolite Analysis

In Vitro Fecal Fermentation Workflow.

Methodology:

  • Fecal Sample Collection: Collect fresh fecal samples from healthy donors who have not consumed antibiotics for at least three months. Samples should be processed immediately under anaerobic conditions to preserve microbial viability.

  • Fecal Slurry Preparation: Homogenize the fecal sample (e.g., 1:10 w/v) in a sterile, anaerobic buffer (e.g., phosphate-buffered saline with a reducing agent).

  • Inoculation: In an anaerobic chamber, inoculate a basal fermentation medium with the fecal slurry. The basal medium should contain nutrients that support the growth of a diverse range of gut bacteria.

  • Substrate Addition: Add this compound (e.g., 2'-FL) to the inoculated medium at the desired concentration. A control with no added substrate and a positive control with a known prebiotic (e.g., inulin) should be included.

  • Incubation: Incubate the cultures at 37°C under anaerobic conditions for a specified period (e.g., 24-48 hours).

  • Sampling and Analysis: Collect samples at different time points for analysis of microbial composition (e.g., 16S rRNA gene sequencing) and metabolite production (e.g., gas chromatography for SCFAs).

Dextran Sulfate Sodium (DSS)-Induced Colitis Mouse Model

This model is widely used to study intestinal inflammation and evaluate the therapeutic potential of compounds like this compound.

Methodology:

  • Animal Acclimatization: Acclimate mice (e.g., C57BL/6) to the housing conditions for at least one week before the experiment.

  • Pre-treatment (Optional): Administer this compound or a vehicle control orally for a specified period before DSS induction.

  • Colitis Induction: Provide mice with drinking water containing 2-5% (w/v) DSS for 5-7 consecutive days. The control group receives regular drinking water.

  • Treatment: Continue the administration of this compound or vehicle control throughout the DSS treatment period.

  • Monitoring: Monitor the mice daily for clinical signs of colitis, including body weight loss, stool consistency, and rectal bleeding. A Disease Activity Index (DAI) score can be calculated.

  • Sample Collection and Analysis: At the end of the experiment, euthanize the mice and collect colon tissue for histological analysis and measurement of inflammatory markers. Cecal contents can be collected for microbiota and SCFA analysis.

Human Clinical Trial Framework

A randomized, double-blind, placebo-controlled trial is the gold standard for evaluating the prebiotic effects of this compound in humans.

Methodology:

  • Study Population: Recruit healthy volunteers or a specific patient population (e.g., individuals with IBS). Define clear inclusion and exclusion criteria.

  • Randomization and Blinding: Randomly assign participants to receive either this compound or a placebo in a double-blind manner.

  • Intervention: Administer a defined daily dose of this compound or placebo for a specified duration (e.g., 4-12 weeks).

  • Data and Sample Collection: Collect fecal and blood samples at baseline and at the end of the intervention period. Dietary intake and gastrointestinal symptoms should also be monitored.

  • Outcome Measures: The primary outcomes may include changes in the composition of the gut microbiota (e.g., increase in Bifidobacterium abundance). Secondary outcomes can include changes in fecal SCFA concentrations, inflammatory markers in the blood, and gastrointestinal symptom scores.

  • Statistical Analysis: Analyze the data to determine the statistical significance of the observed changes between the this compound and placebo groups.

Conclusion

This compound stands out as a potent prebiotic with well-documented bifidogenic effects and the ability to modulate the gut microbiota towards a healthier state. Its fermentation by beneficial bacteria leads to the production of SCFAs, which in turn influence host signaling pathways related to immunity and metabolism. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound's mechanisms of action and its potential applications in functional foods and therapeutics aimed at promoting gut health. Further research, particularly well-controlled human clinical trials, will be crucial to fully elucidate the health benefits of this compound and to establish optimal dosages for different populations and health conditions.

References

2'-Fucosyllactose and Its Impact on Gut-Brain Axis Communication: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Fucosyllactose (B36931) (2'-FL), the most abundant human milk oligosaccharide (HMO), is emerging as a significant modulator of the gut-brain axis. Beyond its well-established prebiotic effects, recent research has illuminated its influence on neurodevelopment, cognitive function, and neuroinflammation. This technical guide provides an in-depth analysis of the mechanisms through which 2'-FL communicates with the central nervous system. It summarizes key quantitative data from preclinical and clinical studies, details relevant experimental methodologies, and visualizes the intricate signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development exploring the therapeutic potential of 2'-FL in the context of neurological and cognitive health.

Introduction: The Gut-Brain Axis and the Role of 2'-Fucosyllactose

The gut-brain axis is a bidirectional communication network that integrates the gastrointestinal tract and the central nervous system. This intricate relationship is modulated by a variety of factors, including the gut microbiota and their metabolites. Human milk oligosaccharides (HMOs), complex sugars found in breast milk, are key players in shaping the infant gut microbiome and have been linked to numerous health benefits. Among them, 2'-Fucosyllactose (2'-FL) is the most prevalent and has garnered significant scientific interest.[1][2]

Initially recognized for its prebiotic properties that promote the growth of beneficial bacteria such as Bifidobacterium, emerging evidence highlights the role of 2'-FL in influencing the gut-brain axis.[3][4][5] Studies suggest that 2'-FL can impact cognitive function, modulate neuroinflammation, and influence neurotransmitter pathways, positioning it as a promising agent for interventions targeting neurological and psychiatric disorders.[6][7][8] This guide will delve into the core mechanisms of 2'-FL's action on the gut-brain axis, presenting the current state of research in a structured and technical format.

Modulation of Gut Microbiota and Metabolite Production

The primary mechanism by which 2'-FL influences the gut-brain axis is through its selective fermentation by gut bacteria. Being indigestible by human enzymes, 2'-FL reaches the colon intact where it serves as a substrate for specific microbial species.[9]

Bifidogenic Effect

A consistent finding across numerous studies is the potent bifidogenic effect of 2'-FL.[1][3][4] It selectively promotes the growth of Bifidobacterium species, particularly B. infantis and B. bifidum.[1][3] This selective proliferation of beneficial bacteria contributes to a healthier gut environment and can influence systemic health.

Short-Chain Fatty Acid (SCFA) Production

The fermentation of 2'-FL by gut microbiota leads to the production of short-chain fatty acids (SCFAs), primarily acetate (B1210297), propionate (B1217596), and butyrate.[10][11][12] These metabolites are not only a crucial energy source for colonocytes but also act as signaling molecules that can cross the blood-brain barrier and influence brain function.[13] Studies have demonstrated that 2'-FL supplementation increases the production of these key SCFAs.[4][11]

Table 1: Quantitative Data on Gut Microbiota and SCFA Modulation by 2'-FL

Study TypeModel2'-FL InterventionKey FindingsReference
In vitroFecal cultures from infantsIncubation with 2'-FL for 24hIncreased acetate production directly related to the ability to ferment 2'-FL.[9]
In vitroAdult colonic fermentationFermentation with 2'-FLIncreased Bifidobacterium levels; positive correlation between Bifidobacterium and SCFA metabolites.[3][5]
In vitroAnaerobic batch culture fermenters with stool from adults with IBS or UCFermentation with 2'-FLIncreased Bifidobacterium and Eubacterium rectale-Clostridium coccoides counts; increased SCFAs including butyrate.[4]
In vivoHigh-fat diet-fed mice10% (w/v) 2'-FL in drinking water for 6 weeksIncreased abundance of Parabacteroides; increased cecal lactate (B86563) and pyruvate.[1]
In vivoHuman microbiota-associated miceInfant formula containing 2'-FLIncreased abundance of Blautia and Olsenella; elevated acetate and propionate levels.[12]
Clinical TrialAdults with IBS or ulcerative colitis2'-FL-containing nutritional formula for 6 weeksIncreased stool counts of Bifidobacterium and Faecalibacterium prausnitzii; increased stool SCFAs including butyrate.[4]
Clinical TrialHealthy older adults (mean age 67)5g/day of 2'-FL for 6 weeksIncreased gut Bifidobacterium levels, particularly B. adolescentis.[14]

Impact on the Central Nervous System

The influence of 2'-FL extends beyond the gut, with multiple studies demonstrating its effects on the central nervous system. These effects are mediated through various pathways, including direct signaling via the vagus nerve, modulation of neuroinflammation, and influencing the integrity of the blood-brain barrier.

Vagus Nerve Stimulation and Cognitive Enhancement

Preclinical studies suggest that the cognitive benefits of 2'-FL may be mediated through the vagus nerve, a key communication pathway between the gut and the brain.[7] In rodent models, the enhancement of hippocampal long-term potentiation (LTP), a cellular mechanism underlying learning and memory, by 2'-FL was abolished by vagotomy.[7] This indicates a direct gut-to-brain signaling mechanism. Animal studies have shown that 2'-FL supplementation can improve performance in memory tests.[15]

Neuroinflammation and Microglial Modulation

Neuroinflammation is a key pathological feature of many neurodegenerative diseases. 2'-FL has demonstrated anti-inflammatory and neuroprotective effects in preclinical models. In a mouse model of ischemic stroke, 2'-FL treatment reduced brain infarct size and promoted the recovery of neurological deficits.[8][16] Mechanistically, 2'-FL was shown to enhance the polarization of microglia towards the anti-inflammatory M2 phenotype.[8][16] This was associated with an upregulation of IL-10 and a downregulation of TNF-α.[8]

Blood-Brain Barrier Integrity

The blood-brain barrier (BBB) is a highly selective semipermeable border that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system. While 2'-FL itself does not appear to cross the BBB, its metabolites produced by the gut microbiota can.[2][17][18] Furthermore, in a high-fat diet mouse model, 2'-FL supplementation was found to reduce intestinal permeability, which may in turn help maintain BBB integrity by reducing systemic inflammation.[19]

Table 2: Quantitative Data on the Impact of 2'-FL on the Central Nervous System

Study TypeModel2'-FL InterventionKey FindingsReference
In vivoRodentsOral supplementation with 2'-FLEnhanced hippocampal LTP (P ≤ 0.05); improved performance in memory tests.[7][15]
In vivoMouse model of ischemic stroke (MCAO)Intracerebroventricular pretreatment or oral posttreatment with 2'-FLSignificantly reduced brain infarction; mitigated microglial activation; improved locomotor activity.[20]
In vivoMouse model of ischemic stroke (MCAO)Administration of 2'-FLUpregulated IL-10 and downregulated TNF-α; enhanced M2-type microglial polarization.[8][16]
In vivoHigh-fat diet-fed mice10% (w/w) 2'-FL in the diet for 8 weeksSignificantly reduced intestinal permeability; improved signaling in the vagal afferent pathway.[19]
Clinical TrialHuman infantsAnalysis of breast milk composition at 1 and 6 monthsAmount of 2'-FL in the first month of feeding was related to significantly higher cognitive development scores at 24 months.[21]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature on 2'-FL and the gut-brain axis.

In Vitro Batch Culture Fermentation
  • Objective: To assess the prebiotic effects of 2'-FL on the gut microbiota from a specific donor population (e.g., infants, adults with IBS).

  • Methodology:

    • Fecal Sample Collection and Preparation: Collect fresh fecal samples from donors. Homogenize the samples in a sterile anaerobic buffer.

    • Fermentation Setup: In an anaerobic chamber, add the fecal slurry to a basal nutrient medium. Add 2'-FL to the experimental vessels at a specified concentration (e.g., 10 mg/mL). A control vessel without 2'-FL is also prepared.

    • Incubation: Incubate the fermentation vessels at 37°C for a defined period (e.g., 24-48 hours).

    • Sampling and Analysis: Collect samples at different time points (e.g., 0, 24, 48 hours) for analysis.

      • Microbiota Composition: Extract DNA and perform 16S rRNA gene sequencing to determine changes in bacterial populations.

      • SCFA Analysis: Analyze the supernatant for SCFA concentrations using gas chromatography (GC).

      • pH Measurement: Monitor changes in pH as an indicator of fermentation.

Human Microbiota-Associated (HMA) Mouse Model
  • Objective: To study the effects of 2'-FL on a humanized gut microbiota in a controlled in vivo setting.

  • Methodology:

    • Germ-Free Mice: Start with germ-free mice to ensure no pre-existing microbiota.

    • Fecal Microbiota Transplantation (FMT): Collect fecal samples from human donors and create a slurry. Administer the fecal slurry to the germ-free mice via oral gavage to colonize their gut with human microbiota.

    • Dietary Intervention: Divide the HMA mice into groups. Feed a control diet to one group and a diet supplemented with 2'-FL to the experimental group.

    • Sample Collection: Over the course of the study (e.g., several weeks), collect fecal samples for microbiota and metabolite analysis. At the end of the study, collect cecal contents, blood, and brain tissue.

    • Analysis:

      • Microbiota Analysis: Use 16S rRNA sequencing or shotgun metagenomics on fecal and cecal samples.

      • Metabolite Analysis: Measure SCFAs in cecal contents and blood using GC or LC-MS.

      • Immune and Neuroinflammatory Markers: Analyze cytokine levels (e.g., IL-10, TNF-α) in blood and brain tissue using ELISA or multiplex assays.

      • Behavioral Tests: Conduct behavioral tests (e.g., Morris water maze, novel object recognition) to assess cognitive function.

Middle Cerebral Artery Occlusion (MCAO) Mouse Model of Ischemic Stroke
  • Objective: To investigate the neuroprotective effects of 2'-FL in a model of ischemic brain injury.

  • Methodology:

    • MCAO Surgery: Induce focal cerebral ischemia by occluding the middle cerebral artery for a specific duration (e.g., 60 minutes), followed by reperfusion.

    • 2'-FL Administration: Administer 2'-FL to the experimental group either before (pretreatment) or after (posttreatment) the MCAO surgery. The control group receives a vehicle. Administration can be oral or intracerebroventricular.

    • Neurological and Behavioral Assessment: At different time points post-surgery, assess neurological deficits using a standardized scoring system. Conduct behavioral tests (e.g., corner test, wire grip test) to evaluate motor function.

    • Infarct Volume Measurement: At the end of the experiment, sacrifice the animals and stain brain sections with 2,3,5-triphenyltetrazolium chloride (TTC) to measure the infarct volume.

    • Immunohistochemistry and Molecular Analysis: Analyze brain tissue for markers of microglial activation (e.g., Iba1, CD206), neuroinflammation (e.g., TNF-α, IL-10), and neurogenesis.

Visualizing the Mechanisms: Signaling Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

G cluster_gut Gastrointestinal Tract cluster_brain Central Nervous System 2-FL 2'-Fucosyllactose Gut_Microbiota Gut Microbiota (e.g., Bifidobacterium) 2-FL->Gut_Microbiota Fermentation SCFAs Short-Chain Fatty Acids (Butyrate, Propionate, Acetate) Gut_Microbiota->SCFAs Production Vagus_Nerve Vagus Nerve Gut_Microbiota->Vagus_Nerve Stimulation Blood_Brain_Barrier Blood-Brain Barrier SCFAs->Blood_Brain_Barrier Crosses Brain Brain Microglia Microglia Brain->Microglia Neuroprotection Neuroprotection & Cognitive Enhancement Brain->Neuroprotection M2_Phenotype Anti-inflammatory M2 Phenotype Microglia->M2_Phenotype Polarization M2_Phenotype->Neuroprotection Vagus_Nerve->Brain Blood_Brain_Barrier->Brain Influence

Caption: Signaling pathway of 2'-Fucosyllactose's impact on the gut-brain axis.

G Start Start: Human Fecal Sample Collection GF_Mice Germ-Free Mice Start->GF_Mice FMT Fecal Microbiota Transplantation (Oral Gavage) GF_Mice->FMT HMA_Mice Human Microbiota-Associated (HMA) Mice FMT->HMA_Mice Diet_Groups Divide into Diet Groups: - Control Diet - 2'-FL Supplemented Diet HMA_Mice->Diet_Groups Intervention Dietary Intervention (Several Weeks) Diet_Groups->Intervention Sample_Collection Sample Collection: - Feces (longitudinal) - Cecal Contents - Blood - Brain Tissue Intervention->Sample_Collection Analysis Analysis: - 16S rRNA Sequencing - SCFA Measurement (GC/LC-MS) - Cytokine Profiling (ELISA) - Behavioral Tests Sample_Collection->Analysis End End: Data Interpretation Analysis->End

Caption: Experimental workflow for a Human Microbiota-Associated (HMA) mouse study.

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports the role of 2'-Fucosyllactose as a key modulator of the gut-brain axis. Its ability to shape the gut microbiota, enhance the production of beneficial metabolites like SCFAs, and subsequently influence neuroinflammation and cognitive function underscores its therapeutic potential. The detailed experimental protocols and visualized pathways provided herein offer a framework for future research in this exciting field.

For drug development professionals, 2'-FL represents a promising candidate for nutritional interventions targeting a range of neurological and cognitive conditions. Future research should focus on:

  • Human Clinical Trials: While some initial clinical data is promising, larger-scale, randomized controlled trials are needed to confirm the cognitive and neuroprotective benefits of 2'-FL in various human populations, including the elderly and individuals with neurodevelopmental or neurodegenerative disorders.

  • Dose-Response Studies: Determining the optimal dosage of 2'-FL for specific therapeutic effects is crucial for its application as a supplement or pharmaceutical agent.

  • Synergistic Effects: Investigating the combination of 2'-FL with other prebiotics, probiotics, or therapeutic agents may reveal synergistic effects that could enhance its efficacy.

  • Mechanism of Action: Further elucidation of the precise molecular mechanisms by which 2'-FL and its metabolites interact with the central nervous system will be critical for targeted drug development.

References

Fucosyllactose: A Technical Guide to its Antiviral and Antibacterial Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fucosyllactose, a prominent human milk oligosaccharide (HMO), is emerging as a significant bioactive compound with notable antiviral and antibacterial properties. This technical guide provides an in-depth exploration of the mechanisms, quantitative efficacy, and experimental evaluation of this compound, with a primary focus on its most abundant isomer, 2'-Fucosyllactose (2'-FL), and insights into 3-Fucosyllactose (3-FL). This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of virology, microbiology, and drug development.

Antiviral Properties of this compound

This compound exhibits a potent antiviral activity primarily by acting as a soluble decoy receptor, mimicking host cell surface glycans. This mechanism effectively prevents viral attachment to host cells, a critical first step in the infection cycle of many viruses.

Mechanism of Action: Decoy Receptor and Immune Modulation

The primary antiviral mechanism of this compound is its structural similarity to histo-blood group antigens (HBGAs), which are fucosylated glycans on the surface of epithelial cells that many viruses use as attachment factors.[1][2][3] this compound, particularly 2'-FL, can bind to the viral capsid proteins in the same pocket as HBGAs, thereby acting as a soluble decoy and inhibiting the virus from binding to its cellular receptor.[2][4][5] This has been well-documented for human noroviruses.[2][4][5]

Furthermore, 3-Fucosyllactose (3-FL) has been shown to modulate the host's immune response to viral infections. It achieves this by increasing the expression of interferon receptors, such as Interferon Alpha and Beta Receptor (IFNAR) and Interferon Gamma Receptor (IFNGR), which enhances antiviral responses.[6]

Quantitative Data: Antiviral Efficacy of this compound

The antiviral activity of this compound has been quantified against several key viral pathogens. The following tables summarize the available data.

VirusThis compound IsomerAssay TypeCell Line/ModelEfficacy Metric (IC50)Reference(s)
Norovirus GII.4 VLP2'-FL (powder)VLP Binding Inhibition (ELISA)A-type saliva7.5 mM[4][7]
Norovirus GII.4 VLP2'-FL (tablet)VLP Binding Inhibition (ELISA)A-type saliva36 mM[4][7]
Norovirus GI.1, GII.10, GII.17 VLPs2'-FLVLP Binding Inhibition (ELISA)HBGA source11-38 mM[7]
Norovirus GII.10 VLP2'-FLVLP Binding Inhibition (ELISA)PGM5.5 mM[8]
Norovirus GII.10 VLP3-FLVLP Binding Inhibition (ELISA)PGM5.6 mM[8]
VirusThis compound Isomer(s)Assay TypeCell Line/ModelEfficacy Metric (% Inhibition)Reference(s)
Rotavirus G1P[9]2'-FLFluorescent Focus AssayMA104 cells62% reduction in infectivity[10][11]
Rotavirus G2P[7]3'-SL + 6'-SL (mixture)Fluorescent Focus AssayMA104 cells73% reduction in infectivity[10][11]
Norovirus GII.4 Sydney [P16]2'-FL (20 mg/mL)Replication Assay (RT-qPCR)Human Intestinal EnteroidsSignificant reduction in replication[2][5][12][13][14]
Experimental Protocols

This protocol describes the cultivation of human intestinal enteroids and their use in assessing the antiviral activity of this compound against human norovirus.[1][2][5][14][15][16]

  • HIE Culture:

    • Human intestinal crypts are isolated from biopsy tissue and embedded in Matrigel.

    • The enteroids are cultured in a specialized growth medium (CMGF+) containing factors like Wnt3a, R-spondin, and Noggin to maintain the stem cell population.

    • For viral infection studies, 3D enteroids are dissociated into single cells and seeded on collagen IV-coated plates to form a 2D monolayer.

    • The monolayer is then cultured in a differentiation medium to promote the development of various intestinal epithelial cell types.

  • Norovirus Infection and Antiviral Testing:

    • Prepare a stool filtrate containing the desired norovirus strain. The viral titer is determined as the 50% tissue culture infectious dose (TCID50).

    • Differentiated HIE monolayers are infected with a standardized amount of norovirus (e.g., 100 TCID50).

    • This compound is added at various concentrations at different time points:

      • Co-treatment: this compound is added simultaneously with the virus.

      • Pre-treatment of virus: The virus is incubated with this compound before being added to the cells.

      • Post-treatment of cells: this compound is added to the cells after the viral inoculum has been removed.

    • The infection is allowed to proceed for a set period (e.g., 24 hours).

    • Viral replication is quantified by measuring the increase in viral genome equivalents (GE) using reverse transcription-quantitative PCR (RT-qPCR) at 1 hour post-infection (hpi) and 24 hpi. A significant reduction in the fold increase of GE in the presence of this compound compared to the untreated control indicates antiviral activity.

This protocol details a fluorescent focus assay to measure the inhibition of rotavirus infectivity by this compound in MA104 cells.[10][11][13][17]

  • Cell Culture and Virus Preparation:

    • MA104 (African green monkey kidney epithelial) cells are grown to confluence in 96-well plates.

    • The desired rotavirus strain (e.g., G1P[9] or G2P[7]) is activated with trypsin (e.g., 10 µg/mL).

  • Infectivity Assay:

    • Confluent MA104 cell monolayers are washed with serum-free medium.

    • The activated virus is diluted to yield approximately 100-200 focus-forming units (FFU) per well.

    • This compound is added at various concentrations under different conditions:

      • During infection: Mixed with the virus inoculum and added to the cells.

      • Pre-incubation with virus: The virus is incubated with this compound for a period (e.g., 1-2 hours) before infection.

      • Pre-incubation with cells: The cells are incubated with this compound before the virus is added.

    • The virus is adsorbed onto the cells for 1 hour at 37°C.

    • The inoculum is removed, and fresh medium (with or without this compound) is added.

    • After an incubation period (e.g., 14-18 hours), the cells are fixed and permeabilized.

    • Infected cells are detected using an anti-rotavirus primary antibody followed by a fluorescently labeled secondary antibody.

    • The number of fluorescent foci is counted, and the percentage reduction in infectivity in the presence of this compound is calculated relative to the untreated control.

Visualizations

Antiviral_Mechanism cluster_virus_host Viral Infection Pathway cluster_inhibition Inhibition by this compound Virus Virus Receptor Host Cell Receptor (HBGA) Virus->Receptor Attachment BlockedVirus Blocked Virus HostCell Host Epithelial Cell Infection Infection HostCell->Infection Entry & Replication This compound This compound (Soluble Decoy) This compound->Virus Binding BlockedVirus->Receptor Attachment Blocked

Caption: this compound as a soluble decoy receptor for viral inhibition.

Antiviral_Assay_Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_analysis Analysis prep_cells Culture Host Cells (e.g., HIEs, MA104) infect Infect Cells with Virus prep_cells->infect prep_virus Prepare Virus Stock (Titrate) prep_virus->infect prep_fl Prepare this compound Solutions treat Add this compound (Co-, Pre-, or Post-treatment) prep_fl->treat infect->treat incubate Incubate (e.g., 24 hours) treat->incubate quantify Quantify Viral Load (RT-qPCR, FFA) incubate->quantify analyze Calculate % Inhibition or IC50 quantify->analyze

Caption: General workflow for in vitro antiviral assays with this compound.

Antibacterial Properties of this compound

This compound demonstrates significant antibacterial activity through multiple mechanisms, including the inhibition of pathogen adhesion to host cells and the modulation of the gut microbiota.

Mechanism of Action: Anti-Adhesion, Prebiotic Effects, and Biofilm Inhibition

Similar to its antiviral action, this compound acts as a soluble decoy receptor to prevent bacterial adhesion to the intestinal epithelium.[18] By mimicking the fucosylated glycan structures on host cells, it binds to bacterial adhesins, thereby blocking colonization. This has been observed for pathogens such as Campylobacter jejuni, enteropathogenic Escherichia coli (EPEC), and Helicobacter pylori.[15][18][19]

In addition to its anti-adhesive properties, this compound functions as a prebiotic, selectively promoting the growth of beneficial gut bacteria, particularly Bifidobacterium species. These beneficial microbes can outcompete pathogenic bacteria for nutrients and attachment sites, and they also produce antimicrobial compounds, contributing to an overall healthier gut environment.

Furthermore, a derivative of 2'-FL, 1-Amino-2'-FL, has been shown to possess antibiofilm activity against Streptococcus agalactiae (Group B Streptococcus).[18]

Quantitative Data: Antibacterial Efficacy of this compound

The antibacterial effects of this compound have been quantified in various studies, as summarized in the tables below.

BacteriumThis compound IsomerAssay TypeCell Line/ModelEfficacy Metric (% Inhibition of Adhesion/Invasion)Reference(s)
Campylobacter jejuni2'-FLAdhesion AssayCaco-2 cells26% reduction[15]
Campylobacter jejuni2'-FL (5 g/L)Invasion AssayHEp-2, HT-2980% attenuation[19][20]
Enteropathogenic E. coli2'-FLAdhesion AssayCaco-2 cells18% reduction[15]
Enteropathogenic E. coli3-FLAdhesion AssayCaco-2 cells29% reduction[15]
E. coli O1572'-FL (5 g/L)Adhesion AssayCaco-2 cells~30-34% reduction[1][8][12][18]
Salmonella enterica serovar fyris2'-FLAdhesion AssayCaco-2 cells12% reduction[15]
Pseudomonas aeruginosa2'-FLAdhesion AssayCaco-2 cells17% reduction[15]
Pseudomonas aeruginosa3-FLAdhesion AssayCaco-2 cells26% reduction[15]
Pseudomonas aeruginosa2'-FLAdhesion AssayA549 cells24% reduction[15]
Pseudomonas aeruginosa3-FLAdhesion AssayA549 cells23% reduction[15]
BacteriumThis compound IsomerAssay TypeModelEfficacy Metric (% Inhibition of Colonization/Biofilm)Reference(s)
E. coli O1572'-FLIn vivo ColonizationMice>90% reduction[1][8][12][18]
Campylobacter jejuni2'-FLIn vivo ColonizationMice80% reduction[19][20]
Streptococcus agalactiae1-Amino-2'-FLBiofilm Formation AssayIn vitro37-46% reduction[18]
Experimental Protocols

This protocol outlines the methodology to assess the inhibitory effect of this compound on bacterial adhesion to and invasion of intestinal epithelial cells.[6][9][11][15][21][22]

  • Caco-2 Cell Culture:

    • Caco-2 cells are seeded in 12-well or 24-well plates and grown in a suitable medium (e.g., DMEM) until they form a confluent monolayer. For differentiation, cells are typically cultured for 12-14 days post-confluence.

  • Bacterial Culture and Inoculum Preparation:

    • The bacterial strain of interest (e.g., C. jejuni, E. coli) is grown to the mid-logarithmic phase in an appropriate broth.

    • The bacteria are harvested, washed, and resuspended in cell culture medium to a specific concentration (e.g., 10^8 CFU/mL).

  • Adhesion/Invasion Assay:

    • The Caco-2 cell monolayers are washed to remove any residual antibiotics.

    • This compound is added to the wells at various concentrations, either simultaneously with the bacteria or as a pre-treatment of the cells or bacteria.

    • The bacterial suspension is added to the Caco-2 cells at a defined multiplicity of infection (MOI).

    • The plates are incubated for a specific duration to allow for adhesion (e.g., 2-3.5 hours).

    • For adhesion: The monolayers are washed multiple times with PBS to remove non-adherent bacteria. The cells are then lysed with a detergent (e.g., Triton X-100), and the number of adherent bacteria is determined by serial dilution and plating on appropriate agar.

    • For invasion: After the initial incubation for adhesion, the monolayers are treated with an antibiotic (e.g., gentamicin) that kills extracellular but not intracellular bacteria. The cells are then washed and lysed, and the number of invasive bacteria is quantified by plating.

    • The percentage inhibition of adhesion or invasion is calculated by comparing the bacterial counts from this compound-treated wells to those of untreated control wells.

This protocol describes a mouse model to evaluate the protective effects of this compound against E. coli O157:H7 colonization in vivo.[8][12][18][23][24][25]

  • Animal Model and Acclimatization:

    • Specific-pathogen-free (SPF) mice are used and allowed to acclimatize to the housing conditions.

    • To facilitate colonization by E. coli O157:H7, the normal gut microbiota can be reduced by treating the mice with an antibiotic (e.g., streptomycin) in their drinking water.

  • This compound Administration and Infection:

    • Mice are divided into control and treatment groups. The treatment group receives this compound orally (e.g., mixed in the drinking water or administered by gavage) for a specified period before and/or after infection.

    • Mice are orally infected with a defined dose of E. coli O157:H7.

  • Assessment of Colonization and Pathological Changes:

    • At selected time points post-infection, fecal samples are collected to quantify the shedding of E. coli O157:H7 by plating on selective agar.

    • At the end of the experiment, mice are euthanized, and intestinal tissues (e.g., ileum, colon) are collected.

    • Bacterial colonization in the intestinal segments is quantified by homogenizing the tissue and plating the homogenates.

    • Intestinal tissues can also be processed for histological analysis to assess inflammation and tissue damage.

    • The reduction in bacterial colonization and pathological scores in the this compound-treated group compared to the control group indicates a protective effect.

Visualizations

Antibacterial_Mechanisms cluster_direct Direct Mechanisms cluster_indirect Indirect Mechanisms (Prebiotic Effect) This compound This compound Pathogen Pathogenic Bacterium This compound->Pathogen Binds to Adhesins Adhesion Adhesion This compound->Adhesion Inhibits Biofilm Biofilm Formation This compound->Biofilm Inhibits (as 1-Amino-2'-FL) Pathogen->Adhesion HostCell Host Epithelial Cell Adhesion->HostCell FL_Prebiotic This compound Beneficial_Bacteria Beneficial Bacteria (e.g., Bifidobacterium) FL_Prebiotic->Beneficial_Bacteria Selective Fuel Growth Increased Growth Beneficial_Bacteria->Growth Competition Competitive Exclusion of Pathogens Growth->Competition Antimicrobial_Compounds Production of Antimicrobial Compounds Growth->Antimicrobial_Compounds

Caption: Dual antibacterial mechanisms of this compound.

Bacterial_Adhesion_Workflow cluster_prep Preparation cluster_assay Adhesion Assay cluster_quantify Quantification prep_cells Culture Caco-2 Cells to Confluence co_incubate Co-incubate Cells, Bacteria, & this compound prep_cells->co_incubate prep_bacteria Grow Bacteria to Log Phase prep_bacteria->co_incubate prep_fl Prepare this compound Solutions prep_fl->co_incubate wash Wash to Remove Non-adherent Bacteria co_incubate->wash lyse Lyse Caco-2 Cells wash->lyse plate Serial Dilution & Plating lyse->plate count Count CFUs plate->count analyze Calculate % Inhibition count->analyze

Caption: Workflow for bacterial adhesion inhibition assay.

Conclusion

This compound, particularly 2'-FL and 3-FL, demonstrates significant potential as a novel antiviral and antibacterial agent. Its primary mechanism of action, acting as a soluble decoy receptor to inhibit pathogen adhesion, is effective against a range of clinically relevant viruses and bacteria. Furthermore, its prebiotic properties contribute to a healthier gut microbiome, providing an indirect line of defense against infection. The quantitative data and experimental protocols presented in this guide underscore the therapeutic and prophylactic potential of this compound. Further research, including clinical trials, is warranted to fully elucidate its role in preventing and treating infectious diseases.

References

The Genetic Architecture of Fucosyllactose Secretion in Human Milk: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Human milk oligosaccharides (HMOs) are a complex and dynamic component of human milk, playing a crucial role in infant health, particularly in the development of the gut microbiome and immune system. Fucosylated HMOs, such as 2'-fucosyllactose (B36931) (2'-FL) and 3-fucosyllactose (B594375) (3-FL), are among the most abundant of these bioactive molecules. The presence and concentration of these fucosyllactoses in human milk are not uniform and are primarily determined by the maternal genetic background, specifically by polymorphisms in the fucosyltransferase 2 (FUT2) and fucosyltransferase 3 (FUT3) genes. This technical guide provides an in-depth exploration of the genetic basis of fucosyllactose secretion, detailing the enzymatic pathways, regulatory mechanisms, and methodologies for their analysis. Quantitative data on this compound concentrations based on maternal genotype are presented, along with detailed experimental protocols for genotyping and oligosaccharide quantification. Furthermore, this guide illustrates the key signaling pathways potentially involved in the regulation of fucosyltransferase gene expression in the mammary gland during lactation.

Introduction

Human milk is a complex biological fluid containing a rich array of nutrients and bioactive components essential for infant growth and development. Among these, human milk oligosaccharides (HMOs) represent the third most abundant solid component after lactose (B1674315) and lipids[1]. These complex carbohydrates are indigestible by the infant but serve as prebiotics for beneficial gut bacteria, act as anti-adhesive antimicrobials, and modulate the infant's immune system[2].

Fucosyllactoses, a major class of HMOs, are characterized by the addition of a fucose sugar residue to a lactose backbone. The two primary this compound isomers found in human milk are 2'-fucosyllactose (2'-FL) and 3-fucosyllactose (3-FL), with their presence and concentrations being highly variable among individuals[3]. This variability is predominantly governed by maternal genetics, specifically the secretor (FUT2) and Lewis (FUT3) blood group systems[4][5]. Understanding the genetic basis of this compound secretion is critical for research in infant nutrition, microbiome studies, and the development of novel therapeutic and diagnostic strategies.

The Genetic Basis of this compound Secretion

The synthesis of fucosylated HMOs in the mammary gland is catalyzed by specific fucosyltransferases, enzymes that transfer a fucose residue from a donor substrate, GDP-fucose, to an acceptor oligosaccharide[4]. The expression and activity of these enzymes are directly linked to the maternal genotype.

The FUT2 Gene and Secretor Status: The Determinant of 2'-Fucosyllactose Secretion

The fucosyltransferase 2 (FUT2) gene, also known as the secretor gene, encodes for an α-1,2-fucosylltransferase[6]. This enzyme is responsible for the addition of a fucose molecule to the terminal galactose of a precursor carbohydrate chain via an α-1,2 linkage, leading to the synthesis of 2'-FL and other α-1,2-fucosylated HMOs[6].

Individuals are classified as "secretors" or "non-secretors" based on their FUT2 genotype. Secretors possess at least one functional copy of the FUT2 gene, leading to the expression of the active enzyme and the secretion of α-1,2-fucosylated glycans, including 2'-FL, in bodily fluids such as milk, saliva, and mucosal secretions[6]. Non-secretors are homozygous for non-functional FUT2 alleles, resulting in the absence or near-absence of 2'-FL in their milk[4]. Approximately 20% of the Caucasian population are non-secretors[2].

The FUT3 Gene and Lewis Blood Group: The Determinant of 3-Fucosyllactose Secretion

The fucosyltransferase 3 (FUT3) gene, also known as the Lewis gene, encodes for an α-1,3/1,4-fucosylltransferase[5]. This enzyme catalyzes the addition of a fucose residue to a precursor oligosaccharide via an α-1,3 or α-1,4 linkage. In the context of this compound synthesis in the mammary gland, FUT3 is responsible for the production of 3-fucosyllactose (3-FL) through the addition of fucose in an α-1,3 linkage to lactose.

The activity of the FUT3 enzyme determines the Lewis blood group phenotype (Lewis positive or Lewis negative). Individuals with at least one functional FUT3 allele are Lewis positive and can synthesize 3-FL and other α-1,3/1,4-fucosylated HMOs[7]. Lewis negative individuals are homozygous for non-functional FUT3 alleles and have very low or undetectable levels of 3-FL in their milk[7].

Biosynthesis of this compound

The synthesis of 2'-FL and 3-FL in the mammary epithelial cells involves a series of enzymatic reactions. The core pathway begins with the synthesis of the activated fucose donor, GDP-L-fucose, from glucose. This is followed by the transfer of the fucose moiety to lactose by the respective fucosyltransferases.

Fucosyllactose_Biosynthesis cluster_gdp_fucose GDP-L-Fucose Synthesis cluster_this compound This compound Synthesis Glucose Glucose Fructose-6-P Fructose-6-P Glucose->Fructose-6-P Glycolysis Mannose-6-P Mannose-6-P Fructose-6-P->Mannose-6-P MPI Mannose-1-P Mannose-1-P Mannose-6-P->Mannose-1-P PMM GDP-Mannose GDP-Mannose Mannose-1-P->GDP-Mannose GMPP GDP-4-keto-6-deoxymannose GDP-4-keto-6-deoxymannose GDP-Mannose->GDP-4-keto-6-deoxymannose GMD GDP-L-Fucose GDP-L-Fucose GDP-4-keto-6-deoxymannose->GDP-L-Fucose GMER Lactose Lactose 2'-Fucosyllactose 2'-Fucosyllactose Lactose->2'-Fucosyllactose FUT2 (α-1,2-fucosyltransferase) 3-Fucosyllactose 3-Fucosyllactose Lactose->3-Fucosyllactose FUT3 (α-1,3-fucosyltransferase)

Biosynthesis pathway of 2'- and 3-fucosyllactose.

Quantitative Data on this compound Secretion

The concentrations of 2'-FL and 3-FL in human milk vary significantly depending on the maternal FUT2 and FUT3 genotypes. The following tables summarize quantitative data from various studies.

Table 1: Concentration of 2'-Fucosyllactose (2'-FL) in Human Milk by Maternal Secretor (FUT2) Status

Maternal FUT2 StatusNumber of Subjects (n)2'-FL Concentration (g/L) - Mean (Range or SD)Reference
Secretor801.9 (1.0 - 2.8)[8]
Non-secretor220.035 (0.01 - 0.06)[8]
Secretor11Data not provided as mean; median was higher[6]
Non-secretor9Data not provided as mean; median was lower[6]
SecretorNot specified3.1 (SD 1.5)[9]
Non-secretorNot specified0.0[9]

Table 2: Concentration of 3-Fucosyllactose (3-FL) in Human Milk by Maternal Lewis (FUT3) Status

Maternal FUT3 StatusNumber of Subjects (n)3-FL Concentration (g/L) - Mean (Range or SD)Reference
Lewis Positive (Secretor)Not specified0.3 (SD 0.2)[9]
Lewis Positive (Non-secretor)Not specified0.7 (SD 0.4)[9]
Lewis NegativeNot specifiedNear zero or undetectable[7]
SecretorNot specified0.35 (0.271 - 0.441)[10]
Non-secretorNot specifiedHigher than secretors[11]

Experimental Protocols

Accurate determination of this compound secretion requires robust methodologies for both genotyping and oligosaccharide quantification.

Genotyping of FUT2 and FUT3

5.1.1. Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP)

This method is commonly used to detect specific single nucleotide polymorphisms (SNPs) that lead to non-functional FUT2 and FUT3 alleles.

Protocol Outline:

  • DNA Extraction: Genomic DNA is extracted from maternal saliva, buccal swabs, or blood samples using a commercial DNA extraction kit.

  • PCR Amplification: A specific region of the FUT2 or FUT3 gene containing the SNP of interest is amplified using polymerase chain reaction (PCR) with specific primers.

  • Restriction Enzyme Digestion: The PCR product is incubated with a specific restriction enzyme that recognizes and cuts the DNA at a sequence that is either created or abolished by the SNP.

  • Gel Electrophoresis: The digested DNA fragments are separated by size using agarose (B213101) gel electrophoresis.

  • Genotype Determination: The pattern of DNA fragments on the gel reveals the genotype of the individual (homozygous for the functional allele, heterozygous, or homozygous for the non-functional allele).

PCR_RFLP_Workflow DNA Extraction DNA Extraction PCR Amplification PCR Amplification DNA Extraction->PCR Amplification Genomic DNA Restriction Digestion Restriction Digestion PCR Amplification->Restriction Digestion PCR Product Gel Electrophoresis Gel Electrophoresis Restriction Digestion->Gel Electrophoresis Digested Fragments Genotype Analysis Genotype Analysis Gel Electrophoresis->Genotype Analysis Fragment Pattern

Workflow for FUT2/FUT3 genotyping by PCR-RFLP.

5.1.2. DNA Sequencing

Direct sequencing of the FUT2 and FUT3 genes provides the most comprehensive analysis of genetic variations.

Protocol Outline:

  • DNA Extraction and PCR Amplification: As described for PCR-RFLP.

  • PCR Product Purification: The amplified DNA is purified to remove primers and other reaction components.

  • Sanger Sequencing: The purified PCR product is sequenced using the Sanger dideoxy method.

  • Sequence Analysis: The resulting DNA sequence is compared to the reference sequences of FUT2 and FUT3 to identify any variations, including SNPs and insertions/deletions.

Quantification of this compound in Human Milk

5.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of HMOs.

Protocol Outline:

  • Sample Preparation: Human milk samples are centrifuged to remove fat and proteins. The aqueous phase containing HMOs is then collected.

  • Derivatization (Optional): To enhance detection, HMOs can be labeled with a fluorescent tag.

  • HPLC Separation: The prepared sample is injected into an HPLC system equipped with a suitable column (e.g., porous graphitized carbon or amine-bonded silica) that separates the different HMOs based on their chemical properties.

  • Detection: The separated HMOs are detected using a detector such as a fluorescence detector (if derivatized) or a pulsed amperometric detector.

  • Quantification: The concentration of each this compound is determined by comparing its peak area to a standard curve generated from known concentrations of purified 2'-FL and 3-FL[10][12].

HPLC_Workflow Milk Sample Milk Sample Centrifugation (Fat/Protein Removal) Centrifugation (Fat/Protein Removal) Milk Sample->Centrifugation (Fat/Protein Removal) Aqueous Phase (HMOs) Aqueous Phase (HMOs) Centrifugation (Fat/Protein Removal)->Aqueous Phase (HMOs) Derivatization (Optional) Derivatization (Optional) Aqueous Phase (HMOs)->Derivatization (Optional) HPLC Separation HPLC Separation Derivatization (Optional)->HPLC Separation Detection Detection HPLC Separation->Detection Quantification Quantification Detection->Quantification

Workflow for this compound analysis by HPLC.

5.2.2. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers high sensitivity and specificity for the identification and quantification of HMOs.

Protocol Outline:

  • Sample Preparation: Similar to the HPLC protocol.

  • LC Separation: The sample is separated using an LC system, often with a graphitized carbon or HILIC column, to resolve isomeric HMOs.

  • Mass Spectrometry Detection: The eluting compounds are ionized and detected by a mass spectrometer, which measures their mass-to-charge ratio.

  • Quantification: Quantification is typically performed using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for high specificity, with concentrations calculated against a standard curve[13][14].

Regulation of Fucosyltransferase Gene Expression

The expression of FUT2 and FUT3 in the mammary gland is a complex process likely regulated by a combination of hormonal signals and transcription factors that are active during lactation. While the precise regulatory networks are still under investigation, several signaling pathways are implicated.

Prolactin , a key hormone of lactation, activates the JAK/STAT5 signaling pathway , which is a master regulator of milk protein gene expression[11][12]. It is plausible that STAT5 also influences the transcription of fucosyltransferase genes. Estrogen and progesterone , crucial for mammary gland development, may also play a role in regulating FUT gene expression[3][15]. Furthermore, signaling pathways such as NF-κB , which is active during lactation and involution, have been shown to regulate fucosylation in breast cancer cells and could have a similar role in normal mammary epithelial cells[9][13].

FUT_Regulation_Pathway cluster_hormones Hormonal Signals cluster_receptors Receptors cluster_signaling Intracellular Signaling cluster_nucleus Nucleus Prolactin Prolactin PRLR Prolactin Receptor Prolactin->PRLR Estrogen Estrogen ER Estrogen Receptor Estrogen->ER Progesterone Progesterone PR Progesterone Receptor Progesterone->PR JAK2 JAK2 PRLR->JAK2 activates FUT2_gene FUT2 Gene ER->FUT2_gene regulates? FUT3_gene FUT3 Gene PR->FUT3_gene regulates? STAT5 STAT5 JAK2->STAT5 phosphorylates STAT5->FUT2_gene regulates? STAT5->FUT3_gene regulates? NF-kB NF-kB NF-kB->FUT2_gene regulates? NF-kB->FUT3_gene regulates? Other Signals Other Signals Other Signals->NF-kB

Putative signaling pathways regulating FUT2 and FUT3 expression.

Conclusion

The secretion of this compound in human milk is a clear example of how maternal genetics directly impacts the composition of this vital fluid and, consequently, the nutritional and immunological environment of the infant. The FUT2 and FUT3 genes are the primary determinants of 2'-FL and 3-FL secretion, respectively. This guide has provided a comprehensive overview of the genetic basis of this process, including quantitative data, detailed experimental methodologies, and an exploration of the potential regulatory pathways. Further research into the precise signaling cascades controlling fucosyltransferase expression in the mammary gland will provide a more complete understanding of this fascinating aspect of human milk biology and may open new avenues for personalized infant nutrition and therapeutic interventions.

References

The Immunomodulatory Landscape of 2'-Fucosyllactose: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Fucosyllactose (B36931) (2'-FL), the most abundant human milk oligosaccharide (HMO), is a key bioactive component of human breast milk, playing a crucial role in infant immune development.[1] Beyond its well-established prebiotic functions, emerging evidence highlights its direct immunomodulatory capabilities, influencing both innate and adaptive immune responses. This technical guide provides an in-depth overview of the immunomodulatory effects of 2'-FL, detailing its mechanisms of action, impact on various immune cells, and the experimental methodologies used to elucidate these properties. The information presented is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and nutritional science.

Mechanisms of Immunomodulation

2'-FL exerts its immunomodulatory effects through two primary pathways: indirect modulation via the gut microbiota and direct interaction with immune cells.

  • Indirect Modulation via Gut Microbiota: 2'-FL acts as a selective prebiotic, promoting the growth of beneficial bacteria, particularly Bifidobacterium and Lactobacillus species.[1][2] The fermentation of 2'-FL by these bacteria leads to the production of short-chain fatty acids (SCFAs) such as butyrate, acetate, and propionate.[1][2] Butyrate, a key energy source for colonocytes, has been shown to modulate immune activation by suppressing the NF-κB signaling pathway and promoting intestinal barrier function.[3]

  • Direct Interaction with Immune Cells and Epithelium: 2'-FL can be partially absorbed and excreted in urine, indicating systemic availability.[4][5] It directly interacts with intestinal epithelial cells and various immune cells. For instance, 2'-FL can act as a soluble decoy receptor, preventing the adhesion of pathogens like Campylobacter jejuni, enteropathogenic Escherichia coli, rotavirus, and norovirus to host cell surface glycans.[3][5] Furthermore, it can modulate inflammatory signaling pathways within enterocytes, for example, by attenuating lipopolysaccharide (LPS)-induced inflammation through the modulation of CD14 expression.[6][7] Studies have also shown that 2'-FL can directly influence the maturation and function of dendritic cells.[8]

Effects on Immune Cell Populations

2'-FL has been demonstrated to influence a wide range of immune cells, contributing to a balanced and effective immune response.

T Lymphocytes

2'-FL plays a significant role in T cell differentiation and function. In a cyclophosphamide-induced immunosuppressed mouse model, 2'-FL administration led to an increase in the proportion of T cells in mesenteric lymph nodes, including both T-helper (Th) and T-cytotoxic (Tc) cells.[5][6] It has been shown to promote a shift towards a Th1-type response, characterized by increased production of IFN-γ.[4][6] Specifically, 2'-FL has been observed to upregulate the mRNA expression of Th1-associated cytokines like IL-2 and IL-12r in splenocytes.[6] In some contexts, it also increases the production of the regulatory cytokine IL-10.[6] Furthermore, in a mouse model of psoriasis, 2'-FL was found to inhibit the differentiation of Th17 cells by reducing the phosphorylation of STAT3.[9]

B Lymphocytes

Evidence suggests that 2'-FL enhances humoral immunity by promoting B cell activation and antibody production. In a murine vaccination model, dietary 2'-FL increased the frequency of activated B-cells (CD19+ B220+ CD27+) in the spleen.[8][10][11] This was accompanied by significantly enhanced vaccine-specific IgG1 and IgG2a serum levels.[8][10] Studies in suckling rats have also shown that 2'-FL supplementation leads to higher plasma concentrations of IgG and IgA.[4][5]

Dendritic Cells (DCs)

The effect of 2'-FL on dendritic cells appears to be context-dependent. Some in vitro studies have reported that 2'-FL does not directly modulate human dendritic cell differentiation or LPS-induced maturation.[12] However, other research using a murine vaccination model demonstrated that 2'-FL can directly enhance the maturation status and antigen-presenting capacity of bone marrow-derived dendritic cells (BMDCs), leading to increased proliferation of antigen-specific CD4+ and CD8+ T-cells.[8][10] Fermentation products of 2'-FL have also been shown to influence cytokine secretion by immature dendritic cells in an aryl hydrocarbon receptor (AhR)-dependent manner.[13][14]

Macrophages and Microglia

2'-FL can modulate macrophage and microglia polarization, generally promoting an anti-inflammatory M2 phenotype. In a mouse model of ischemic stroke, 2'-FL was shown to enhance M2-type microglial polarization and upregulate the expression of the M2 marker CD206, which was associated with increased IL-4 levels and STAT6 activation.[15] In vitro studies with RAW 264.7 macrophages have shown that 2'-FL can promote the secretion of both pro-inflammatory (IL-6, TNF-α) and anti-inflammatory (IL-10) cytokines in a dose-dependent manner, suggesting a complex regulatory role.[16]

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies investigating the immunomodulatory effects of 2'-Fucosyllactose.

Table 1: Effects of 2'-FL on Immune Cell Populations

Immune Cell TypeModel System2'-FL EffectKey FindingsReference(s)
T-helper (Th) cellsSuckling RatsIncreased proportion in mesenteric lymph nodesIncreased percentage of Th lymphocytes expressing CD62L.[5]
T-cytotoxic (Tc) cellsSuckling RatsIncreased proportion in mesenteric lymph nodesHigher Tc cell proportions observed.[5]
B cellsSuckling RatsDecreased proportion in mesenteric lymph nodesT/B ratio was deviated.[5]
Activated B cells (CD27+)Murine Vaccination ModelIncreased percentage in spleen1% 2'-FL diet led to a higher percentage of activated B-cells.[8]
CD3+ T lymphocytesImmunosuppressed MiceSignificantly increased percentageReversed CTX-induced reduction in splenic T lymphocytes.[17]
CD4+ T lymphocytesImmunosuppressed MiceSignificantly increased percentageReversed CTX-induced reduction in splenic T lymphocytes.[17]
CD8+ T lymphocytesImmunosuppressed MiceSignificantly increased percentageReversed CTX-induced reduction in splenic T lymphocytes.[17]

Table 2: Effects of 2'-FL on Cytokine and Immunoglobulin Levels

AnalyteModel System2'-FL EffectKey FindingsReference(s)
IFN-γImmunosuppressed MiceSignificant increase in serumRecovered CCP-induced suppression.[6]
IL-2Immunosuppressed MiceTendency to increase in serumRecovered CCP-induced suppression.[6]
IL-10Immunosuppressed MiceSignificant increase in serumRecovered CCP-induced suppression.[6]
IL-4Suckling RatsDecreased levels in intestinal tissueNearly half the levels found in the reference group on day 16.[4][5]
IL-6Suckling RatsDecreased levels in intestinal tissueNearly half the levels found in the reference group on day 16.[4][5]
TNF-αSuckling RatsDecreased levels in intestinal tissueNearly half the levels found in the reference group on day 16.[4][5]
IgGSuckling RatsIncreased plasma concentrationElevated levels observed on day 8 and 16.[4][5]
IgASuckling RatsIncreased plasma concentrationRaised plasma IgA levels on day 16.[4][5]
Vaccine-specific IgG1 & IgG2aMurine Vaccination ModelIncreased serum levelsDose-dependent enhancement of antibody response.[8][10]
IL-4Immunosuppressed MiceSignificantly increased serum levelsReversed CTX-induced immune disorders.[17]
IL-10Immunosuppressed MiceSignificantly increased serum levelsReversed CTX-induced immune disorders.[17]

Signaling Pathways

Several signaling pathways have been identified as targets of 2'-FL's immunomodulatory activity.

TLR4/NF-κB Pathway

2'-FL has been shown to attenuate the Toll-like receptor 4 (TLR4) signaling pathway. In a model of β-lactoglobulin-induced allergy, 2'-FL was found to directly inhibit the TLR4/NF-κB pathway in a dose-dependent manner, potentially by modulating miR-146a.[18] In intestinal epithelial cells, 2'-FL suppresses LPS-induced inflammation by downregulating the expression of CD14, a co-receptor for TLR4, thereby quenching downstream pro-inflammatory signaling.[6][7][19]

TLR4_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LPS LPS CD14 CD14 LPS->CD14 binds FL2 2'-FL FL2->CD14 downregulates TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 CD14->TLR4 activates TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkB IκB IKK->IkB phosphorylates (degradation) NFkB_p65_p50 NF-κB (p65/p50) Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., IL-8) NFkB_p65_p50->Pro_inflammatory_Cytokines translocates to nucleus and induces transcription

Figure 1. 2'-FL inhibits the TLR4/NF-κB signaling pathway.
STAT3 Signaling Pathway

In the context of Th17 cell differentiation, 2'-FL has been demonstrated to inhibit the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3).[9] This leads to a reduction in the expression of RORγt, the master transcription factor for Th17 cells, thereby decreasing the production of Th17-related cytokines.

STAT3_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Cytokines Cytokines (e.g., IL-6, IL-23) Cytokine_Receptor Cytokine Receptor Cytokines->Cytokine_Receptor binds FL2 2'-FL STAT3 STAT3 FL2->STAT3 inhibits phosphorylation JAK JAK Cytokine_Receptor->JAK activates JAK->STAT3 phosphorylates pSTAT3 p-STAT3 RORgt RORγt pSTAT3->RORgt dimerizes, translocates to nucleus and induces transcription Th17_Cytokines Th17 Cytokines (e.g., IL-17) RORgt->Th17_Cytokines induces expression

Figure 2. 2'-FL inhibits the STAT3 signaling pathway in Th17 cells.

Experimental Protocols

This section outlines the general methodologies employed in the cited studies to investigate the immunomodulatory effects of 2'-FL.

In Vivo Animal Models
  • Cyclophosphamide (B585) (CCP/CTX)-Induced Immunosuppression Model:

    • Animals: ICR or BALB/c mice are commonly used.

    • Procedure: Mice are orally administered with 2'-FL (e.g., 0.5 mg/kg body weight) or a vehicle control for a specified period (e.g., 14 days).[6] Immunosuppression is induced by intraperitoneal injection of cyclophosphamide (e.g., 80 mg/kg body weight) towards the end of the administration period.[6][17]

    • Endpoints: Body weight, spleen and thymus indices, cytokine levels in serum (ELISA), and immune cell populations in the spleen (flow cytometry) are measured.[6][17]

  • Influenza Vaccination Model:

    • Animals: C57Bl/6JOlaHsd mice are used.

    • Procedure: Mice are fed a diet containing varying concentrations of 2'-FL (e.g., 0.25-5% w/w) for a period before and after primary and booster vaccinations with an influenza vaccine.[8][10]

    • Endpoints: Vaccine-specific antibody levels (IgG1, IgG2a) in serum are measured by ELISA.[8] Delayed-type hypersensitivity (DTH) responses are assessed. Splenocytes are isolated for ex vivo restimulation assays to measure T cell proliferation and cytokine production.[8][10]

  • Suckling Rat Model:

    • Animals: Neonatal rats.

    • Procedure: Pups are orally administered with 2'-FL or a vehicle daily from an early age (e.g., day 2 to day 16 of life).[4][5]

    • Endpoints: Plasma immunoglobulin concentrations (IgG, IgA) are measured.[4][5] Mesenteric lymph nodes are collected to analyze T and B cell subsets by flow cytometry.[5] Intestinal tissue is analyzed for cytokine levels and histomorphometry.[4][5]

Experimental_Workflow_InVivo cluster_setup Experimental Setup cluster_analysis Analysis Animal_Model Animal Model (e.g., Mice, Rats) FL2_Admin 2'-FL Administration (Oral Gavage or Diet) Animal_Model->FL2_Admin Control_Group Control Group (Vehicle/Standard Diet) Animal_Model->Control_Group Challenge Immunological Challenge (e.g., CCP, Vaccination) FL2_Admin->Challenge Control_Group->Challenge Sample_Collection Sample Collection (Blood, Spleen, Lymph Nodes, Intestine) Challenge->Sample_Collection Flow_Cytometry Flow Cytometry (Immune Cell Profiling) Sample_Collection->Flow_Cytometry ELISA ELISA (Cytokines, Immunoglobulins) Sample_Collection->ELISA Histology Histology (Tissue Morphology) Sample_Collection->Histology qPCR qPCR (Gene Expression) Sample_Collection->qPCR

Figure 3. General experimental workflow for in vivo studies.
In Vitro Cell Culture Assays

  • Dendritic Cell Maturation and Function:

    • Cells: Bone marrow-derived dendritic cells (BMDCs) from mice or human monocyte-derived dendritic cells.

    • Procedure: Immature DCs are cultured with 2'-FL at various concentrations. Maturation can be induced with stimuli like LPS.

    • Endpoints: Expression of maturation markers (e.g., CD40, CD86, MHCII) is assessed by flow cytometry.[8] Cytokine secretion (e.g., IL-12p70, IL-10) is measured by ELISA or cytometric bead array.[8][12] Antigen-presenting capacity is evaluated in co-culture with antigen-specific T cells, measuring T cell proliferation.[8]

  • Macrophage Polarization and Activation:

    • Cells: RAW 264.7 macrophage cell line or primary macrophages.

    • Procedure: Macrophages are treated with 2'-FL, often in the presence of a pro-inflammatory stimulus like LPS.[16]

    • Endpoints: Cell proliferation, nitric oxide production, and cytokine secretion (e.g., IL-6, IL-10, TNF-α) are quantified.[16] Gene expression of M1/M2 markers can be assessed by RT-PCR.[15]

  • Intestinal Epithelial Cell (IEC) Inflammatory Response:

    • Cells: Human IEC lines such as Caco-2, T84, or HT-29.

    • Procedure: IECs are pre-incubated with 2'-FL and then challenged with bacteria (e.g., E. coli) or bacterial components (e.g., LPS).[7]

    • Endpoints: Secretion of pro-inflammatory cytokines like IL-8 is measured by ELISA.[7] Expression of signaling proteins (e.g., CD14, NF-κB) is analyzed by Western blot or in-cell Westerns.[7][19]

Conclusion

2'-Fucosyllactose is a multifaceted immunomodulatory agent with significant potential for applications in infant nutrition, functional foods, and therapeutic development. Its ability to shape the gut microbiota, directly interact with immune and epithelial cells, and modulate key signaling pathways underscores its importance in maintaining immune homeostasis. The collective evidence from in vivo and in vitro studies demonstrates that 2'-FL can enhance both innate and adaptive immune responses, promote anti-inflammatory effects, and contribute to a balanced immune system. Further research, including well-designed clinical trials, is warranted to fully elucidate the therapeutic potential of 2'-FL in various immune-related conditions.[6][20] This guide provides a solid foundation for professionals seeking to understand and leverage the immunomodulatory properties of this remarkable human milk oligosaccharide.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2'-Fucosyllactose in Escherichia coli

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Fucosyllactose (B36931) (2'-FL) is the most abundant human milk oligosaccharide (HMO), playing a crucial role in infant health by promoting the growth of beneficial gut bacteria, preventing pathogen infections, and supporting immune system development.[1][2][3] Its significant biological functions have led to a high demand for 2'-FL as a bioactive ingredient in infant formula and other nutraceuticals.[1][4] Microbial fermentation using engineered Escherichia coli has emerged as a promising and cost-effective method for the large-scale production of 2'-FL.[5][6]

These application notes provide a detailed overview of the primary methods for synthesizing 2'-FL in E. coli, complete with comparative data, detailed experimental protocols, and visual diagrams of the underlying metabolic pathways and experimental workflows.

Metabolic Pathways for 2'-FL Synthesis in E. coli

The biosynthesis of 2'-FL in engineered E. coli hinges on two key components: the intracellular availability of the sugar donor, guanosine (B1672433) 5'-diphosphate-L-fucose (GDP-L-fucose), and the acceptor, lactose (B1674315), along with the catalytic activity of an α-1,2-fucosyltransferase.[2][7] There are two primary pathways for producing the crucial GDP-L-fucose precursor: the de novo pathway and the salvage pathway.

De Novo Synthesis Pathway

The de novo pathway is endogenous to E. coli and synthesizes GDP-L-fucose from fructose-6-phosphate, an intermediate of glycolysis.[5] This pathway involves a series of enzymatic conversions. Metabolic engineering efforts focus on overexpressing the key enzymes in this pathway to increase the intracellular pool of GDP-L-fucose.[7][8]

de_novo_pathway cluster_glycolysis Central Metabolism cluster_gdp_fucose De Novo GDP-L-Fucose Synthesis cluster_2fl 2'-FL Synthesis Glycerol (B35011) Glycerol Fructose_6P Fructose-6-P Glycerol->Fructose_6P Glucose Glucose Glucose->Fructose_6P Mannose_6P Mannose-6-P Fructose_6P->Mannose_6P manA Mannose_1P Mannose-1-P Mannose_6P->Mannose_1P manB GDP_Mannose GDP-D-Mannose Mannose_1P->GDP_Mannose manC GDP_4k6d_Mannose GDP-4-keto-6-deoxy-D-Mannose GDP_Mannose->GDP_4k6d_Mannose gmd GDP_L_Fucose GDP-L-Fucose GDP_4k6d_Mannose->GDP_L_Fucose wcaG 2FL 2'-Fucosyllactose GDP_L_Fucose->2FL futC/wbgL Lactose_in Lactose (in) Lactose_in->2FL Lactose_out Lactose (out) Lactose_out->Lactose_in lacY

Caption: De novo synthesis pathway for 2'-Fucosyllactose in engineered E. coli.

Salvage Pathway

The salvage pathway offers an alternative route to GDP-L-fucose, starting from exogenously supplied L-fucose. This pathway is typically shorter, involving fewer enzymatic steps.[4] While this can lead to high conversion efficiencies, the high cost of L-fucose can be a significant drawback for industrial-scale production.[5][6]

Comparative Analysis of 2'-FL Production Strategies

Various metabolic engineering strategies have been employed to enhance 2'-FL production in E. coli. These strategies often involve a combination of overexpressing synthesis pathway genes, deleting genes of competing pathways, and optimizing fermentation conditions. The following table summarizes key quantitative data from several studies to facilitate comparison.

E. coli Strain Key Genetic Modifications Fucosyl- transferase Source Fermentation Strategy Carbon Source(s) 2'-FL Titer (g/L) Yield (mol/mol or g/g) Productivity (g/L/h) Reference
BL21(DE3) derivativeOverexpression: manB, manC, gmd, wcaG, lacY, futC. Knockout: lacZ, wcaJ.Helicobacter pyloriFed-batchGlycerol, Lactose22.30.53 mol/mol lactoseNot Reported[1]
C41(DE3)ΔZOverexpression: manB, manC, gmd, wcaG, futC, rcsA, rcsB. Knockout: lacZ, wcaJ, nudD, nudK.Helicobacter pyloriFed-batchGlycerol, Lactose66.80.89 mol/mol lactose~0.95[5]
BL21(DE3)Overexpression: manB, manC, gmd, wcaG, fkp, futT2. Knockout: lacZ, fucI, fucK, wcaJ.Helicobacter pyloriFed-batchGlucose, Lactose, Fucose14.1Not ReportedNot Reported[4][9]
BL21(DE3)Overexpression: lacY, setA, manC-manB, gmd-wcaG. Knockout: pgi.Neisseria sp.Fed-batchGlycerol, Lactose141.27Not Reported3.14[3]
BL21(DE3)Overexpression: gsk, futC. Knockout: iclR.Helicobacter pyloriFed-batchGlycerol, Glucose, Lactose121.9Not Reported1.57[10][11]
BL21(DE3) derivativeOverexpression: manB, manC, gmd, wcaG, futCB. Knockout: lacZ, waaF.Bacillus cereusFed-batchGlycerol, Lactose121.4Not Reported1.90[7]

Experimental Workflow

The overall process of producing 2'-FL using engineered E. coli follows a structured workflow, from the initial strain engineering to the final product analysis.

experimental_workflow cluster_strain Strain Engineering cluster_fermentation Fermentation cluster_analysis Downstream Processing & Analysis Host_Selection Host Strain Selection (e.g., E. coli BL21(DE3)) Plasmid_Construction Plasmid Construction (Overexpression Cassettes) Host_Selection->Plasmid_Construction Gene_Knockout Chromosomal Gene Knockout (e.g., lacZ, wcaJ) Plasmid_Construction->Gene_Knockout Transformation Transformation and Strain Verification Gene_Knockout->Transformation Inoculum_Prep Inoculum Preparation Transformation->Inoculum_Prep Batch_Phase Batch Fermentation Inoculum_Prep->Batch_Phase Fed_Batch Fed-batch Fermentation (Nutrient Feeding) Batch_Phase->Fed_Batch Harvest Cell Harvesting Fed_Batch->Harvest Extraction 2'-FL Extraction and Purification Harvest->Extraction Quantification Quantification (e.g., HPLC) Extraction->Quantification

Caption: General experimental workflow for 2'-FL production in E. coli.

Detailed Experimental Protocols

Protocol 1: Construction of a 2'-FL Producing E. coli Strain (De Novo Pathway)

This protocol describes the construction of an engineered E. coli strain for de novo 2'-FL production, based on common strategies from the literature.[1][5]

1. Host Strain:

  • E. coli BL21(DE3) or a derivative with reduced lactose metabolism (e.g., with a lacZ deletion) is recommended.[2][5]

2. Plasmid Construction:

  • GDP-L-fucose Synthesis Plasmid:

    • Amplify the genes manB, manC, gmd, and wcaG from the E. coli K-12 genome.

    • Clone these genes into a suitable expression vector (e.g., pETDuet-1 or pRSFDuet-1) under the control of a T7 promoter. The genes can be arranged as operons (manC-manB and gmd-wcaG) to ensure coordinated expression.[3]

  • Fucosylation Plasmid:

    • Synthesize or amplify the α-1,2-fucosyltransferase gene (futC or wbgL) from a suitable source, such as Helicobacter pylori.[1][12]

    • Clone the fucosyltransferase gene into a compatible expression vector (e.g., pCOLADuet-1 or pET-28a).

    • To enhance lactose uptake, the lacY gene (lactose permease) from E. coli can be co-expressed on this plasmid.[3][8]

3. Chromosomal Gene Knockout (e.g., lacZ):

  • Utilize a markerless gene deletion method, such as the λ-Red recombination system.

  • Design primers to amplify a resistance cassette (e.g., chloramphenicol (B1208) or kanamycin (B1662678) resistance) flanked by homologous regions upstream and downstream of the lacZ gene.

  • Transform the host strain containing the pKD46 plasmid (expressing the λ-Red recombinase) with the PCR product.

  • Select for transformants on antibiotic-containing plates.

  • Remove the resistance cassette using a FLP recombinase-expressing plasmid (e.g., pCP20).

4. Transformation and Strain Verification:

  • Co-transform the final host strain (with gene knockouts) with the GDP-L-fucose synthesis plasmid and the fucosylation plasmid.

  • Select for positive transformants on LB agar (B569324) plates containing the appropriate antibiotics.

  • Verify the presence of the plasmids and the chromosomal knockout through colony PCR and DNA sequencing.

Protocol 2: Fed-Batch Fermentation for High-Titer 2'-FL Production

This protocol outlines a general fed-batch fermentation process for high-density cell growth and 2'-FL production.[5][13][14]

1. Media Preparation:

  • Batch Medium (per liter): 20 g glycerol, 5 g yeast extract, 10 g tryptone, 3 g KH₂PO₄, 17 g Na₂HPO₄·12H₂O, 2 g NH₄Cl, 1.4 g MgSO₄·7H₂O, 10 mg thiamine, and 1 mL trace metal solution.[15]

  • Feeding Medium (per liter): 600 g glycerol, 20 g MgSO₄·7H₂O, and appropriate antibiotics.

  • Lactose Feed: A sterile solution of 200 g/L lactose.

  • Inducer: 1 M Isopropyl β-D-1-thiogalactopyranoside (IPTG) stock solution.

2. Inoculum Preparation:

  • Inoculate a single colony of the engineered strain into 5 mL of LB medium with appropriate antibiotics and grow overnight at 37°C with shaking.

  • Transfer the overnight culture to 100 mL of batch medium in a 500 mL shake flask and grow at 37°C until the OD₆₀₀ reaches 3-4.

3. Fermentation Process:

  • Inoculate a 3 L bioreactor containing 1.5 L of batch medium with the seed culture to an initial OD₆₀₀ of approximately 0.2.

  • Control the temperature at 37°C and the pH at 7.0 (controlled with the addition of 25% v/v ammonia (B1221849) solution). Maintain dissolved oxygen (DO) above 30% by cascading agitation (300-800 rpm) and aeration (1-2 vvm).

  • When the initial glycerol is depleted (indicated by a sharp increase in DO), initiate the glycerol feeding to maintain cell growth. A common strategy is an exponential feeding rate to achieve a specific growth rate.

  • Once the OD₆₀₀ reaches 20-30, lower the temperature to 30°C and induce protein expression with 0.1-0.5 mM IPTG.

  • Simultaneously with induction, start the lactose feed at a controlled rate.

  • Continue the fed-batch fermentation for 48-72 hours, periodically collecting samples for analysis of cell density, substrate consumption, and 2'-FL concentration.

Protocol 3: Quantification of 2'-FL

1. Sample Preparation:

  • Centrifuge the fermentation broth at 10,000 x g for 10 minutes to pellet the cells.

  • Collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Dilute the filtered supernatant with deionized water to a concentration within the linear range of the analytical standard curve.

2. HPLC Analysis:

  • System: High-Performance Liquid Chromatography (HPLC) system equipped with a refractive index (RI) detector.

  • Column: A carbohydrate analysis column (e.g., Aminex HPX-87H).

  • Mobile Phase: 5 mM H₂SO₄.

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 65°C.

  • Injection Volume: 20 µL.

  • Quantification: Prepare a standard curve using a certified 2'-FL standard. Calculate the concentration of 2'-FL in the samples by comparing the peak areas to the standard curve.

Conclusion

The microbial synthesis of 2'-Fucosyllactose in engineered E. coli is a rapidly advancing field with the potential to meet the growing global demand for this valuable HMO. By leveraging sophisticated metabolic engineering strategies and optimized fed-batch fermentation processes, researchers have achieved remarkable titers of 2'-FL. The protocols and data presented in these application notes serve as a comprehensive resource for scientists and developers working to establish and improve upon these production systems. Further advancements in strain engineering, including the exploration of novel enzymes and the fine-tuning of metabolic fluxes, will continue to enhance the efficiency and economic viability of microbial 2'-FL synthesis.

References

Application Notes and Protocols for the Enzymatic Production of 3-Fucosyllactose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fucosyllactose (B594375) (3-FL) is a prominent human milk oligosaccharide (HMO) that plays a significant role in infant health, including the development of the gut microbiome, immune system modulation, and protection against pathogens. Its potential applications in infant formula, functional foods, and therapeutics have driven the development of scalable production methods. Enzymatic synthesis using α-1,3-fucosyltransferases presents a highly specific and efficient approach for 3-FL production. This document provides detailed application notes and protocols for the enzymatic production of 3-FL, leveraging fucosyltransferases expressed in microbial hosts.

Principle of Enzymatic 3-Fucosyllactose Synthesis

The enzymatic synthesis of 3-FL involves the transfer of an L-fucose moiety from a donor substrate, typically guanosine (B1672433) diphosphate-L-fucose (GDP-L-fucose), to the C3-hydroxyl group of the glucose unit in lactose (B1674315). This reaction is catalyzed by a specific glycosyltransferase, an α-1,3-fucosyltransferase.

Key Enzymes: α-1,3-Fucosyltransferases

Several α-1,3-fucosyltransferases from bacterial sources have been successfully utilized for 3-FL production. The choice of enzyme is critical and often requires engineering to enhance its solubility, stability, and catalytic activity in a microbial production host.

Commonly Used α-1,3-Fucosyltransferases:

  • Helicobacter pylori Fucosyltransferase (FutA/FucT): Wild-type and engineered variants of this enzyme are frequently used.[1][2] Engineering efforts, such as truncation of the C-terminal membrane-anchoring region and optimization of heptad repeats, have been shown to increase soluble expression and activity.[2][3] Site-directed mutagenesis has also been employed to improve catalytic efficiency.[4][5]

  • Bacteroides gallinaceum α-1,3-Fucosyltransferase (futM2): This enzyme has also been identified as a key candidate for efficient 3-FL synthesis in engineered E. coli.[6][7]

  • Bacteroides fragilis Fucosyltransferase: Truncated versions of this enzyme have shown potential for in vivo synthesis.[8]

Production Strategies: In Vivo vs. In Vitro

In Vivo Production (Microbial Fermentation): This is the most common and economically feasible approach for large-scale production. It involves engineering a microbial host, such as Escherichia coli or Bacillus subtilis, to:

  • Overexpress a selected α-1,3-fucosyltransferase.

  • Provide the necessary precursors: lactose (acceptor) and GDP-L-fucose (donor). The de novo synthesis pathway for GDP-L-fucose is often engineered and optimized within the host.[6][9]

  • Minimize competing metabolic pathways to direct carbon flux towards 3-FL synthesis.[10]

In Vitro Enzymatic Synthesis: This method uses purified enzymes and substrates in a controlled reaction vessel. While it allows for precise control over reaction conditions and simpler downstream processing, the high cost of the purified enzyme and the GDP-L-fucose donor substrate currently limits its large-scale industrial application.[11]

Quantitative Data on 3-Fucosyllactose Production

The following table summarizes key quantitative data from various studies on the microbial production of 3-FL.

Host StrainFucosyltransferase SourceProduction ScaleKey Engineering Strategies3-FL Titer (g/L)Productivity (g/L/h)Yield (mol/mol)Reference
E. coliHelicobacter pyloriFed-batch FermentationBlocked colanic acid pathway11.50.220.39 (mol/mol lactose)[1]
E. coliBacteroides gallinaceum3 L FermenterCombinatorial engineering, MLO system10.8N/AN/A[6][7]
E. coliEngineered FutM2Fed-batch FermentationSite-saturation mutation (Q126A)52.1N/AN/A[10]
E. coliEngineered α-1,3-fucosyltransferase5.0-L BioreactorOverexpression of cofactor regeneration genes35.72N/A0.82 (mol/mol lactose)[9]
E. coli BL21 Star (DE3)Screened α-1,3-fucosyltransferase5 L BioreactorGenome integration, transporter screening60.24N/AN/A[12]
Bacillus subtilisEngineered H. pylori FucTa5 L BioreactorRational design of FucTa (Y218K)36.98N/AN/A[4]
E. coliEngineered H. pylori FutA (quadruple mutant)N/AIncreased GTP synthesisGram-scaleN/AN/A[5]
E. coliEngineered H. pylori FutAShake-flaskDouble-copy mutant expression4.92N/AN/A[13]

N/A: Not available in the cited source.

Experimental Protocols

Protocol 1: In Vitro Enzymatic Synthesis of 3-Fucosyllactose

This protocol describes a typical laboratory-scale in vitro synthesis using a purified fucosyltransferase.[11]

A. Materials and Reagents:

  • Purified α-1,3-fucosyltransferase (e.g., from Helicobacter pylori)

  • Guanosine diphosphate-L-fucose (GDP-L-fucose) (donor substrate)

  • Lactose (acceptor substrate)

  • Tris-HCl buffer (pH 7.0 - 7.5, optimal pH should be determined for the specific enzyme)

  • Divalent cations (e.g., 5-10 mM MnCl₂ or MgCl₂)

  • Deionized water

  • Heating block or water bath for reaction termination

B. Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture. For a 1 mL reaction, the final concentrations might be:

    • Lactose: 50-100 mM

    • GDP-L-fucose: 55-110 mM (typically in slight excess to the acceptor)

    • Tris-HCl buffer: 50 mM, pH 7.2

    • MnCl₂: 5 mM

  • Enzyme Addition: Add the purified α-1,3-fucosyltransferase to a final concentration that allows for a reasonable reaction rate (e.g., 0.1-1 U/mL). The optimal enzyme concentration should be determined empirically.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 30-37°C) for a predetermined time (e.g., 2-24 hours). The reaction progress can be monitored by taking aliquots at different time points.

  • Reaction Termination: To stop the reaction, heat the mixture at 100°C for 5 minutes to denature the enzyme.

  • Analysis: Centrifuge the terminated reaction mixture to pellet the denatured protein. Analyze the supernatant for 3-FL formation using methods such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).

Protocol 2: In Vivo Production of 3-Fucosyllactose in Engineered E. coli (Fed-Batch Fermentation)

This protocol provides a general outline for the production of 3-FL using a metabolically engineered E. coli strain in a laboratory-scale bioreactor.

A. Materials and Reagents:

  • Engineered E. coli strain harboring the genes for an α-1,3-fucosyltransferase and the GDP-L-fucose synthesis pathway.

  • Seed culture medium (e.g., LB broth with appropriate antibiotics).

  • Fermentation medium: A defined mineral medium containing a primary carbon source (e.g., glucose or glycerol), a nitrogen source, salts, and trace elements.[1]

  • Feeding solution: A concentrated solution of the primary carbon source and lactose.

  • Inducer (e.g., Isopropyl β-D-1-thiogalactopyranoside, IPTG) if the gene expression is under an inducible promoter.

  • Bioreactor (e.g., 3 L or 5 L) equipped with controls for pH, temperature, and dissolved oxygen (DO).

B. Procedure:

  • Seed Culture Preparation: Inoculate a single colony of the engineered E. coli strain into the seed culture medium. Grow overnight at 37°C with shaking.

  • Bioreactor Inoculation: Inoculate the bioreactor containing the sterile fermentation medium with the overnight seed culture to an initial optical density (OD₆₀₀) of approximately 0.1-0.2.

  • Batch Phase: Maintain the culture at 37°C. Control the pH at a setpoint (e.g., 7.0) by automatic addition of a base (e.g., NH₄OH). Maintain the dissolved oxygen (DO) level above 20-30% by adjusting the agitation speed and airflow rate. Grow the cells until the initial carbon source is depleted, which is often indicated by a sharp increase in DO.

  • Induction: When the culture reaches a suitable cell density (e.g., OD₆₀₀ of 10-20), add the inducer (e.g., IPTG to a final concentration of 0.1-1 mM) to initiate the expression of the fucosyltransferase and other pathway enzymes.

  • Fed-Batch Phase: Start the feeding of the concentrated carbon source and lactose solution to maintain a controlled growth rate and provide the acceptor substrate for 3-FL synthesis. The feeding strategy can be pre-determined or linked to the DO signal.

  • Production Phase: Continue the fermentation for 48-72 hours, or until 3-FL production ceases. During this phase, it may be beneficial to lower the temperature to 30°C to enhance protein folding and stability.

  • Sampling and Analysis: Periodically take samples from the bioreactor to monitor cell growth (OD₆₀₀), substrate consumption, and 3-FL production using HPLC.

  • Harvesting and Downstream Processing: After the fermentation is complete, harvest the culture broth. Separate the cells from the supernatant, which contains the secreted 3-FL. The 3-FL can then be purified using a combination of chromatography techniques.

Visualizations

Enzymatic Reaction of 3-Fucosyllactose Synthesis

Enzymatic_Reaction cluster_substrates Substrates cluster_products Products GDP-L-fucose GDP-L-fucose Fucosyltransferase Fucosyltransferase GDP-L-fucose->Fucosyltransferase Lactose Lactose Lactose->Fucosyltransferase 3-Fucosyllactose 3-Fucosyllactose GDP GDP Fucosyltransferase->3-Fucosyllactose Fucosyltransferase->GDP

Caption: Enzymatic synthesis of 3-Fucosyllactose.

Experimental Workflow for In Vivo 3-FL Production

Experimental_Workflow cluster_strain_dev Strain Development cluster_fermentation Fermentation Process cluster_downstream Downstream Processing Host_Selection Host Selection (e.g., E. coli) Gene_Cloning Gene Cloning (FucT, GDP-Fuc Pathway) Host_Selection->Gene_Cloning Metabolic_Engineering Metabolic Engineering Gene_Cloning->Metabolic_Engineering Seed_Culture Seed Culture Preparation Metabolic_Engineering->Seed_Culture Bioreactor_Cultivation Bioreactor Cultivation (Fed-batch) Seed_Culture->Bioreactor_Cultivation Induction Induction of Gene Expression Bioreactor_Cultivation->Induction Production Production Phase Induction->Production Harvesting Cell Separation Production->Harvesting Purification Purification of 3-FL Harvesting->Purification Analysis Analysis (HPLC, MS) Purification->Analysis

References

Application Notes & Protocols for High-Yield Production of 3-Fucosyllactose via Metabolic Engineering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the high-yield production of 3-Fucosyllactose (B594375) (3-FL), a key human milk oligosaccharide (HMO), using metabolically engineered Escherichia coli. The content is designed to guide researchers in developing robust microbial cell factories for 3-FL synthesis.

Introduction to 3-Fucosyllactose (3-FL)

3-Fucosyllactose is a prominent fucosylated trisaccharide in human milk, playing a crucial role in infant health. Its biological functions include promoting the growth of beneficial gut bacteria, inhibiting pathogen adhesion, and modulating the immune system.[1][2][3] The industrial-scale production of 3-FL is challenging via direct extraction from milk, making microbial fermentation a promising and economically viable alternative.[4][5] Metabolic engineering of microorganisms like Escherichia coli has emerged as a powerful strategy to achieve high-titer production of 3-FL from renewable feedstocks.[2][3]

Core Principles of Metabolic Engineering for 3-FL Production

The biosynthesis of 3-FL in engineered E. coli involves the enzymatic transfer of an L-fucose moiety from a donor substrate, guanosine (B1672433) diphosphate-L-fucose (GDP-L-fucose), to a lactose (B1674315) acceptor molecule. This reaction is catalyzed by the key enzyme α-1,3-fucosyltransferase.[6] High-yield production necessitates a multi-pronged metabolic engineering approach targeting precursor supply, pathway efficiency, and suppression of competing metabolic pathways.

There are two primary pathways for the synthesis of the crucial precursor, GDP-L-fucose, in engineered microbes:

  • De Novo Pathway: This pathway synthesizes GDP-L-fucose from central carbon metabolism, typically starting from fructose-6-phosphate. It involves a series of enzymatic steps catalyzed by enzymes such as mannose-6-phosphate (B13060355) isomerase (ManA), phosphomannomutase (ManB), mannose-1-phosphate guanylyltransferase (ManC), GDP-D-mannose-4,6-dehydratase (Gmd), and GDP-L-fucose synthase (Fcl).[6]

  • Salvage Pathway: This pathway generates GDP-L-fucose from exogenously supplied L-fucose through the action of L-fucokinase/GDP-L-fucose pyrophosphorylase.[7][8] While highly efficient, the cost of L-fucose can be a limiting factor for large-scale production.[6]

Key Metabolic Engineering Strategies

A "plug-and-play" modular optimization approach is often employed to systematically enhance 3-FL production in E. coli.[1] This involves the following key strategies:

  • Host Strain Selection and Modification: E. coli strains such as BL21(DE3) are commonly used as the host chassis.[1][4] Modifications often include the deletion of genes involved in competing pathways, such as β-galactosidase (lacZ) to prevent lactose degradation and genes for colanic acid biosynthesis (wcaJ) to redirect precursor flux.[9][10]

  • Screening and Engineering of α-1,3-Fucosyltransferase: The choice of α-1,3-fucosyltransferase is critical for high 3-FL yields. Enzymes from various sources, including Helicobacter pylori (e.g., FutA) and Bacteroides gallinaceum (e.g., futM2), have been successfully used.[1][2] Further protein engineering of these enzymes, for instance by modifying the C-terminal region or through site-directed mutagenesis, can enhance their soluble expression, stability, and catalytic activity.[8][11][12]

  • Enhancing Precursor Supply:

    • Lactose: Increasing the uptake of the acceptor molecule, lactose, can be achieved by overexpressing lactose permease (lacY).[6]

    • GDP-L-fucose: Boosting the intracellular pool of the donor substrate, GDP-L-fucose, is a primary target. This involves strengthening the de novo synthesis pathway by overexpressing key enzymes and eliminating competing pathways.[1][6]

  • Cofactor Engineering: The de novo synthesis of GDP-L-fucose is dependent on cofactors such as NADPH and GTP.[2] Overexpression of genes involved in the pentose (B10789219) phosphate (B84403) pathway (zwf, gnd) or other NADPH-regenerating enzymes (pntAB) can increase NADPH availability.[6] Similarly, enhancing the GTP pool through overexpression of enzymes like inosine-guanosine kinase (gsk) can further boost 3-FL titers.[2][7]

  • Fermentation Process Optimization: Transitioning from shake-flask to fed-batch fermentation in a bioreactor is crucial for achieving high cell densities and, consequently, high product titers.[4][13] This involves carefully controlling parameters such as pH, temperature, dissolved oxygen, and substrate feeding rates.

Data Presentation: Quantitative Production of 3-FL

The following tables summarize the reported quantitative data on 3-FL production in various metabolically engineered E. coli strains.

Host StrainKey Engineering StrategiesCulture Condition3-FL Titer (g/L)Reference
E. coli BL21(DE3)Overexpression of futA from H. pylori, optimization of GDP-L-fucose and lactose supply, NADPH regenerationShake Flask & Bioreactor12.43[1]
E. coliIntroduction of futM2 from B. gallinaceum, downregulation of competing pathways, use of membraneless organelles, cofactor enhancementShake Flask8.2[2][3]
E. coliIntroduction of futM2 from B. gallinaceum, downregulation of competing pathways, use of membraneless organelles, cofactor enhancement3 L Fermenter10.8[2][3]
E. coli BL21 Star (DE3)Genome integration of 3-FL production module, screening of efficient α-1,3-fucosyltransferase, optimization of precursor synthesis, transporter screeningShake Flask11.26[4]
E. coli BL21 Star (DE3)Genome integration of 3-FL production module, screening of efficient α-1,3-fucosyltransferase, optimization of precursor synthesis, transporter screening5 L Bioreactor60.24[4]
E. coli BL21(DE3)Multi-level metabolic engineering including gene combination optimization, screening of rate-limiting enzymes, inactivation of competing pathwaysShake Flask6.28[13]
E. coli BL21(DE3)Multi-level metabolic engineering including gene combination optimization, screening of rate-limiting enzymes, inactivation of competing pathways3 L Bioreactor40.68[10][13]
E. coli BL21(DE3)Engineered α-1,3-fucosyltransferase (FutM2-Q126A), inactivation of competing pathways, transporter evaluationShake Flask6.91[12]
E. coli BL21(DE3)Engineered α-1,3-fucosyltransferase (FutM2-Q126A), inactivation of competing pathways, transporter evaluationFed-batch Fermentation52.1[12]
Engineered E. coliBlocking colanic acid pathway (ΔwcaJ)Glycerol-limited fed-batch11.5[9]
Engineered E. coliEnzyme engineering and pathway refinement3 L Fed-batch Fermentation54.64[14]

Visualizations

Signaling Pathways and Experimental Workflows

metabolic_pathway cluster_central_metabolism Central Metabolism cluster_gdp_fucose De Novo GDP-L-fucose Synthesis cluster_3fl_synthesis 3-FL Synthesis cluster_cofactors Cofactor Regeneration cluster_competing Competing Pathways (X) Glucose Glucose Fructose-6P Fructose-6P Glucose->Fructose-6P Glycolysis Mannose-6P Mannose-6P Fructose-6P->Mannose-6P ManA ManA ManA ManB ManB ManC ManC Gmd Gmd Fcl Fcl Mannose-1P Mannose-1P Mannose-6P->Mannose-1P ManB GDP-D-mannose GDP-D-mannose Mannose-1P->GDP-D-mannose ManC GDP-4-keto-6-deoxymannose GDP-4-keto-6-deoxymannose GDP-D-mannose->GDP-4-keto-6-deoxymannose Gmd Colanic_Acid Colanic Acid Synthesis (wcaJ) GDP-D-mannose->Colanic_Acid GDP-L-fucose GDP-L-fucose GDP-4-keto-6-deoxymannose->GDP-L-fucose Fcl FutA α-1,3-Fucosyl- transferase GDP-L-fucose->FutA Lactose_in Lactose (extracellular) Lactose_transport LacY Lactose_in->Lactose_transport Lactose_intra Lactose (intracellular) Lactose_transport->Lactose_intra Lactose_intra->FutA Lactose_Degradation Lactose Degradation (lacZ) Lactose_intra->Lactose_Degradation 3-FL 3-Fucosyllactose FutA->3-FL Pentose Phosphate Pathway Pentose Phosphate Pathway NADPH NADPH Pentose Phosphate Pathway->NADPH NADPH->Fcl GTP_synthesis GTP Synthesis GTP GTP GTP_synthesis->GTP GTP->ManC

Caption: Engineered metabolic pathway for 3-Fucosyllactose production in E. coli.

experimental_workflow cluster_strain_dev Strain Development cluster_process_opt Process Optimization & Scale-up cluster_analysis_purification Analysis and Purification Host_Selection 1. Host Strain Selection (e.g., E. coli BL21(DE3)) Gene_Deletion 2. Deletion of Competing Pathways (e.g., ΔlacZ, ΔwcaJ) Host_Selection->Gene_Deletion Pathway_Construction 3. Construction of 3-FL Pathway - Overexpress α-1,3-fucosyltransferase - Overexpress GDP-L-fucose pathway genes Gene_Deletion->Pathway_Construction Cofactor_Engineering 4. Cofactor & Precursor Engineering - Overexpress NADPH/GTP regeneration genes - Overexpress lactose permease (lacY) Pathway_Construction->Cofactor_Engineering Shake_Flask 5. Shake Flask Cultivation - Initial screening of engineered strains - Optimization of medium & induction conditions Cofactor_Engineering->Shake_Flask Fed_Batch 6. Fed-Batch Fermentation - Scale-up in bioreactor - Optimization of feeding strategy, pH, DO Shake_Flask->Fed_Batch Quantification 7. 3-FL Quantification - HPLC analysis of fermentation broth Fed_Batch->Quantification Purification 8. Downstream Processing - Cell removal, filtration, chromatography Quantification->Purification

Caption: General experimental workflow for developing a high-yield 3-FL producing strain.

purification_workflow Fermentation_Broth Fermentation Broth Cell_Removal 1. Cell Removal (Centrifugation / Microfiltration) Fermentation_Broth->Cell_Removal Ultrafiltration 2. Ultrafiltration (Remove proteins and macromolecules) Cell_Removal->Ultrafiltration Ion_Exchange 3. Ion Exchange Chromatography (Desalting) Ultrafiltration->Ion_Exchange Activated_Carbon 4. Activated Carbon Treatment (Decolorization and impurity removal) Ion_Exchange->Activated_Carbon Nanofiltration 5. Nanofiltration (Concentration and removal of monosaccharides) Activated_Carbon->Nanofiltration Crystallization 6. Evaporation & Crystallization Nanofiltration->Crystallization Final_Product High-Purity 3-FL (>99%) Crystallization->Final_Product

Caption: Downstream purification process for 3-Fucosyllactose.

Experimental Protocols

Protocol 1: Construction of a 3-FL Producing E. coli Strain

This protocol provides a general methodology for creating a new 3-FL producing strain. Specific gene targets and sequences will vary based on the chosen host and enzymes.

1.1. Gene Deletion of Competing Pathways (e.g., lacZ) using CRISPR-Cas9:

  • Design a guide RNA (gRNA) targeting the lacZ gene.

  • Clone the gRNA sequence into a CRISPR-Cas9 plasmid vector.

  • Prepare a donor DNA template containing homologous arms flanking the desired deletion site.

  • Co-transform the CRISPR-Cas9 plasmid and the donor DNA into the target E. coli strain (e.g., BL21(DE3)).

  • Select for transformants on appropriate antibiotic plates.

  • Induce the expression of the Cas9 nuclease and the gRNA.

  • Screen colonies for the desired gene deletion by colony PCR and Sanger sequencing.

1.2. Integration of the 3-FL Synthesis Pathway:

  • Synthesize and codon-optimize the genes for the selected α-1,3-fucosyltransferase (e.g., futA or futM2) and the GDP-L-fucose de novo pathway enzymes (manA, manB, manC, gmd, fcl).

  • Assemble these genes into one or more expression cassettes under the control of inducible promoters (e.g., T7 or tac promoters) in an appropriate expression vector or a genome integration vector.

  • Transform the assembled plasmid(s) or integration vector into the engineered E. coli host from step 1.1.

  • Verify the successful transformation and integration by antibiotic selection and PCR.

Protocol 2: Shake-Flask Cultivation for 3-FL Production

This protocol is suitable for initial screening and optimization of engineered strains.

  • Inoculum Preparation: Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium with appropriate antibiotics. Incubate overnight at 37°C with shaking at 220 rpm.

  • Main Culture: Inoculate 100 mL of a defined fermentation medium (e.g., modified M9 medium) in a 500 mL shake flask with the overnight culture to an initial OD₆₀₀ of ~0.1. The medium should contain a primary carbon source (e.g., glycerol (B35011) or glucose) and necessary salts and trace elements.[13][15]

  • Growth Phase: Incubate the main culture at 37°C with shaking at 220 rpm until the OD₆₀₀ reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1.0 mM. Simultaneously, add the acceptor substrate, lactose, to a final concentration of 10-20 g/L.

  • Production Phase: Reduce the temperature to 25-30°C and continue incubation for 48-72 hours.

  • Sampling: Periodically take samples to measure cell density (OD₆₀₀) and 3-FL concentration by HPLC.

Protocol 3: Fed-Batch Fermentation in a Bioreactor

This protocol is for achieving high-titer 3-FL production.

  • Bioreactor Preparation: Prepare a 3 L or 5 L bioreactor with a defined fermentation medium. Sterilize the bioreactor and medium.

  • Inoculation: Inoculate the bioreactor with an overnight seed culture to an initial OD₆₀₀ of ~0.2.

  • Batch Phase: Grow the cells in batch mode at 37°C. Maintain the pH at ~7.0 using automated addition of acid/base (e.g., H₃PO₄ and NH₄OH). Maintain dissolved oxygen (DO) above 20% by controlling the agitation speed and airflow rate.

  • Fed-Batch Phase: Once the initial carbon source is depleted (indicated by a sharp increase in DO), start feeding a concentrated solution of the primary carbon source (e.g., 750 g/L glucose or glycerol) to maintain a low substrate concentration and support cell growth to a high density (OD₆₀₀ > 50).[6]

  • Induction and Production: When the desired cell density is reached, induce the culture with IPTG and begin feeding a concentrated lactose solution to maintain its concentration in the range of 15-25 g/L.[6] Reduce the temperature to 25-30°C to enhance protein folding and product formation.

  • Fermentation Monitoring: Continue the fed-batch cultivation for 72-100 hours, monitoring cell growth, substrate consumption, and 3-FL production.[10]

Protocol 4: Quantification of 3-FL by HPLC

This protocol outlines a standard method for analyzing 3-FL concentration in fermentation samples.

  • Sample Preparation:

    • Centrifuge 1 mL of the fermentation broth at 13,000 x g for 10 minutes to pellet the cells.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Dilute the filtered supernatant with ultrapure water to a concentration within the linear range of the standard curve.

  • HPLC Conditions:

    • Column: A carbohydrate analysis column (e.g., Aminex HPX-87H).

    • Mobile Phase: Isocratic elution with 5 mM H₂SO₄.

    • Flow Rate: 0.6 mL/min.

    • Column Temperature: 50-60°C.

    • Detection: Refractive Index (RI) detector.

  • Quantification:

    • Prepare a series of 3-FL standards of known concentrations to generate a standard curve.

    • Inject the prepared samples and standards into the HPLC system.

    • Identify the 3-FL peak based on its retention time compared to the standard.

    • Quantify the 3-FL concentration in the samples by correlating the peak area with the standard curve.

Protocol 5: Downstream Purification of 3-FL

This protocol describes a multi-step process to purify 3-FL from the fermentation broth.[15][16][17]

  • Cell Removal and Clarification: Remove microbial cells from the fermentation broth by centrifugation or microfiltration. Further clarify the supernatant using ultrafiltration to remove proteins and other high-molecular-weight impurities.

  • Desalting: Pass the clarified broth through a sequence of cation and anion exchange resin columns to remove salts.

  • Decolorization: Treat the desalted solution with activated carbon to remove pigments and other organic impurities.

  • Concentration and Monosaccharide Removal: Use nanofiltration to concentrate the 3-FL solution and remove residual monosaccharides and disaccharides.

  • Crystallization and Drying: Further concentrate the purified 3-FL solution by evaporation and induce crystallization. The crude product can be obtained by filtration, followed by washing and drying to yield a final product with a purity of over 99%.[16]

References

Application Note: Quantification of 2'-Fucosyllactose in Infant Formula by High-Performance Liquid Chromatography with Refractive Index Detection

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2'-Fucosyllactose (B36931) (2'-FL) is the most abundant human milk oligosaccharide (HMO) in breast milk and is known for its prebiotic activity and support of infant immune development.[1][2] With the increasing fortification of infant formulas with synthesized 2'-FL, robust and accurate analytical methods are crucial for quality control and regulatory compliance.[1][2][3] This application note details a validated High-Performance Liquid Chromatography (HPLC) method with Refractive Index (RI) detection for the quantification of 2'-FL in infant formula. This method is straightforward, reproducible, and suitable for routine analysis in a laboratory setting.[1][4]

Principle

This method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) to separate 2'-FL from other components in the infant formula matrix. The separation is followed by detection using a refractive index (RI) detector, which is a universal detector suitable for compounds with little to no UV activity, such as sugars.[5][6] The concentration of 2'-FL is determined by comparing the peak area of the analyte in the sample to a calibration curve generated from certified reference standards.

Experimental Protocols

1. Sample Preparation

A simple dispersion and extraction procedure is employed for sample preparation.[1][4]

  • Apparatus and Reagents:

    • Volumetric flasks (10 mL, 20 mL)

    • Centrifuge tubes (50 mL)

    • Vortex mixer

    • Ultrasonicator

    • Shaker

    • Centrifuge (> 9000 x g)

    • Syringe filters (0.22 µm, PVDF)

    • Ethanol (reagent grade)

    • Deionized water (resistivity ≥ 18 MΩ∙cm)

    • 2'-Fucosyllactose reference standard

  • Procedure:

    • Accurately weigh approximately 1 g of homogenized infant formula powder into a 10 mL volumetric flask.[7]

    • Add 10 mL of 50% ethanol.[7]

    • Vortex mix the sample thoroughly.

    • Ultrasonicate for 10 minutes.[7]

    • Shake for 10 minutes.[7]

    • Dilute the mixture to 20 mL with 50% ethanol.[7]

    • Transfer the suspension to a centrifuge tube and centrifuge at 9000 x g for 30 minutes.[7]

    • Take 1 mL of the supernatant and dilute it 20-fold with deionized water.[7]

    • Filter the diluted sample solution through a 0.22 µm PVDF syringe filter into an HPLC vial.[7]

2. HPLC-RI Analysis

  • Instrumentation:

    • HPLC system equipped with a quaternary pump, autosampler, column compartment with temperature control, and a refractive index detector.

  • Chromatographic Conditions:

    Parameter Value
    Column Aminex HPX-87N, 300 x 7.8 mm or equivalent
    Guard Column CarboPac PA20 Guard, 3 mm x 3 cm or equivalent
    Mobile Phase 100% Deionized Water
    Flow Rate 0.5 mL/min
    Injection Volume 10 µL
    Column Temperature 85 °C
    Detector Refractive Index (RI) Detector
    Detector Temperature 35 °C

    | Run Time | Approximately 19 minutes |

3. Calibration

  • Prepare a stock solution of 2'-Fucosyllactose reference standard by accurately weighing about 5 mg and dissolving it in a 1 mL volumetric flask with 50% ethanol.[7]

  • Prepare a series of standard solutions by diluting the stock solution with deionized water to achieve concentrations ranging from 1 to 10 µg/mL.[7]

  • Inject each standard solution into the HPLC system and record the peak area.

  • Construct a calibration curve by plotting the peak area versus the concentration of 2'-FL. The linearity of the method should have a correlation coefficient (R²) > 0.9995.[1][4]

Data Presentation

Table 1: Method Validation Parameters for 2'-FL Quantification in Infant Formula

ParameterResultReference
Linearity (R²) > 0.9995 (0.2 to 12 mg/mL)[1][4]
Recovery 88% to 105%[1][4]
Limit of Detection (LOD) 0.6 mg/g[1][2][4]
Limit of Quantification (LOQ) 2 mg/g[2]
Repeatability (RSDr) 2.2% to 5.7%[8]
Intermediate Precision (RSDiR) 2.1% to 7.9%[8]

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC-RI Analysis cluster_data_analysis Data Analysis weigh Weigh 1g of Infant Formula add_solvent Add 10mL of 50% Ethanol weigh->add_solvent vortex Vortex Mix add_solvent->vortex ultrasonicate Ultrasonicate (10 min) vortex->ultrasonicate shake Shake (10 min) ultrasonicate->shake dilute Dilute to 20mL with 50% Ethanol shake->dilute centrifuge Centrifuge (9000 x g, 30 min) dilute->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute_supernatant Dilute Supernatant (1:20 with Water) supernatant->dilute_supernatant filter Filter (0.22 µm) dilute_supernatant->filter hplc_injection Inject Sample into HPLC filter->hplc_injection separation HILIC Separation hplc_injection->separation detection Refractive Index Detection separation->detection peak_integration Peak Integration detection->peak_integration quantification Quantification of 2'-FL peak_integration->quantification calibration_curve Calibration Curve Generation calibration_curve->quantification

Caption: Experimental workflow for the quantification of 2'-Fucosyllactose in infant formula.

References

Application Notes and Protocols for the Analytical Separation of Fucosyllactose Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fucosyllactose isomers, primarily 2'-Fucosyllactose (B36931) (2'-FL) and 3-Fucosyllactose (B594375) (3-FL), are key human milk oligosaccharides (HMOs) with significant biological activities. They play crucial roles in infant development, including shaping the gut microbiome, modulating the immune system, and potentially influencing gut-brain axis signaling.[1][2] Accurate separation and quantification of these isomers are critical for research, quality control of infant formula, and the development of novel therapeutics. Due to their structural similarity, separating 2'-FL and 3'-FL presents a significant analytical challenge.[3] This document provides detailed application notes and protocols for various analytical techniques to achieve their effective separation and quantification.

Analytical Techniques for this compound Isomer Separation

Several chromatographic and electrophoretic techniques have been successfully employed for the separation of this compound isomers. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.

Key Techniques:

  • High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): A well-established and sensitive method that provides excellent separation of structural isomers like 2'-FL and 3'-FL without the need for derivatization.[3][4]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): A robust method for analyzing underivatized carbohydrates. When coupled with mass spectrometry (MS), it offers high sensitivity and specificity.[4][5][6][7] HILIC can also be used with refractive index (RI) detection for quantification in various food matrices.[4][8][9]

  • Porous Graphitized Carbon (PGC) Liquid Chromatography: PGC columns provide exceptional resolving power for oligosaccharide isomers. However, the separation of α and β anomers can complicate chromatogram interpretation.[3][4]

  • Capillary Electrophoresis (CE): A high-resolution technique that separates molecules based on their charge-to-size ratio. Derivatization is often required for neutral oligosaccharides.[10] Borate complexation can be used to effectively separate 2'- and 3-fucosyllactose isomers.[10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique requires derivatization of the oligosaccharides but can provide detailed structural information and quantification.[2]

Experimental Protocols

Protocol 1: HILIC-HPLC-RI for Quantification of 2'-FL and 3'-FL in Food Matrices

This protocol is adapted from a validated method for quantifying 2'-FL and 3'-FL in infant formula, milk, and cereal bars.[4][8][9]

1. Sample Preparation:

  • Milk Samples: No preparation is required beyond centrifugation to remove fat if necessary.

  • Infant Formula & Cereal Bars:

    • Weigh 1 g of homogenized sample into a 50 mL centrifuge tube.

    • Add 20 mL of a 785:215 (v/v) acetonitrile/water solution.

    • Vortex for 1 minute to disperse the sample.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC Conditions:

  • Column: A suitable HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm).

  • Mobile Phase: Acetonitrile/water/triethylamine (785/215/5, v/v/v).[4]

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.[4]

  • Column Temperature: 40 °C.

  • Detector: Refractive Index (RI) detector at 40 °C.[4]

  • Run Time: Approximately 19 minutes.[4][8][9]

3. Calibration:

  • Prepare a stock solution of 2'-FL and 3'-FL in water (e.g., 12 mg/mL).[4]

  • Perform serial dilutions to create a calibration curve in the desired concentration range (e.g., 0.2 to 12 mg/mL).[4][8][9]

Protocol 2: UHPLC-HILIC-MS/MS for Isomer-Specific Analysis

This protocol provides a highly sensitive and specific method for the quantification of this compound isomers.

1. Sample Preparation:

  • Human Milk:

    • Thaw frozen human milk samples at 4°C.

    • Centrifuge at 14,000 x g for 30 minutes at 4°C to remove lipids and cells.

    • Collect the aqueous layer and store it at -80°C until analysis.

    • Prior to injection, dilute the samples with an appropriate volume of acetonitrile.

2. UHPLC-MS/MS Conditions:

  • Column: A HILIC column suitable for glycan analysis (e.g., Waters ACQUITY UPLC BEH Glycan, 1.7 µm, 2.1 x 150 mm).

  • Mobile Phase A: 0.1% formic acid in water.[6]

  • Mobile Phase B: Acetonitrile.[6]

  • Gradient: A suitable gradient to separate the isomers (e.g., starting with a high percentage of B and decreasing over time).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.

Data Presentation

Table 1: Quantitative Data for HILIC-HPLC-RI Method [4][8][9]

Parameter2'-Fucosyllactose3-Fucosyllactose
Linearity (R²)> 0.9995> 0.9995
Concentration Range0.2 - 12 mg/mL0.2 - 12 mg/mL
Recovery (Whole Milk)88% - 105%94% - 112%
LOD (Whole Milk)0.1 mg/mL0.2 mg/mL
LOQ (Whole Milk)0.4 mg/mL0.7 mg/mL
LOD (Infant Formula/Cereal)0.6 mg/g0.6 mg/g
LOQ (Infant Formula/Cereal)2 mg/g2 mg/g

Table 2: Comparison of Analytical Techniques for this compound Isomer Separation

TechniqueAdvantagesDisadvantages
HPAEC-PAD High sensitivity, no derivatization required, good isomer separation.[3][4]Requires dedicated equipment due to highly basic mobile phase.[4]
HILIC-MS High sensitivity and specificity, suitable for complex matrices.[5][6][7]Can be costly, requires expertise in mass spectrometry.
PGC-LC Excellent resolution of isomers.[3][4]Elution of anomers can complicate chromatograms.[4]
CE High resolution and sensitivity, requires small sample volumes.[10]Often requires derivatization for neutral oligosaccharides.[10]
GC-MS Provides detailed structural information.[2]Requires derivatization, which can be time-consuming.[4]

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation start Sample (e.g., Infant Formula, Milk) extraction Extraction with Acetonitrile/Water start->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.45 µm) centrifugation->filtration hplc_vial Transfer to HPLC Vial filtration->hplc_vial injection HPLC/UHPLC Injection hplc_vial->injection separation Chromatographic Separation (e.g., HILIC Column) injection->separation detection Detection (e.g., RI, MS/MS) separation->detection data_analysis Data Analysis & Quantification detection->data_analysis

Caption: General experimental workflow for this compound isomer analysis.

Signaling Pathway

G cluster_lumen Gut Lumen cluster_epithelium Intestinal Epithelium cluster_gut_brain Gut-Brain Axis FL 2'-Fucosyllactose (2'-FL) TLR4 Toll-like Receptor 4 (TLR4) FL->TLR4 Inhibits Vagus Vagus Nerve Signaling FL->Vagus Stimulates NFkB NF-κB Signaling TLR4->NFkB Activates Inflammation Reduced Inflammation NFkB->Inflammation Leads to Brain Improved Cognitive Function Vagus->Brain

Caption: Simplified signaling pathway of 2'-Fucosyllactose.

Conclusion

The analytical techniques and protocols outlined in this document provide robust and reliable methods for the separation and quantification of this compound isomers. The choice of the most appropriate method will depend on the specific research or quality control objectives. HILIC-MS offers the highest sensitivity and specificity, making it ideal for complex biological samples and low-level detection. For routine quality control in food matrices, HILIC-HPLC-RI provides a cost-effective and reliable alternative. Understanding the distinct biological roles of this compound isomers, such as their influence on immune signaling pathways, underscores the importance of accurate isomer-specific analysis in advancing nutritional science and drug development.

References

Application Note: Quantification of Fucosyllactose Isomers in Human Milk by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Human milk oligosaccharides (HMOs) are a complex and abundant group of glycans that play a crucial role in infant health, contributing to the development of the gut microbiome, immune system, and potentially brain development.[1][2][3] Among the most abundant HMOs are fucosyllactose (FL) isomers, particularly 2'-fucosyllactose (B36931) (2'-FL) and 3-fucosyllactose (B594375) (3-FL). The concentrations of these isomers can vary significantly between individuals, primarily due to genetic factors such as the mother's secretor status.[3][4][5][6] Accurate quantification of these this compound derivatives is essential for research into infant nutrition, the development of infant formulas that mimic human milk, and for drug development professionals exploring the therapeutic potential of HMOs.

This application note details a robust and reliable method for the determination and quantification of 2'-FL and 3-FL in human milk samples using Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization to their O-trimethylsilyl (TMS)-oxime forms.[1]

Principle

Due to their low volatility, this compound and other oligosaccharides require a derivatization step to make them amenable to GC-MS analysis.[7][8][9] This protocol employs a two-step derivatization process: methoximation followed by silylation. Methoximation protects the aldehyde and keto groups, preventing the formation of multiple derivatives from tautomers.[9] Subsequent silylation with a reagent like N-methyl-trimethylsilyltrifluoroacetamide (MSTFA) replaces active hydrogens on hydroxyl groups with TMS groups, significantly increasing the volatility of the analytes.[9]

The derivatized this compound isomers are then separated by gas chromatography based on their boiling points and interaction with the stationary phase of the GC column. The eluted compounds are ionized, fragmented, and detected by a mass spectrometer, allowing for both qualitative identification based on fragmentation patterns and quantitative analysis based on signal intensity.

Quantitative Data Summary

The following table summarizes the concentration ranges of 2'-Fucosyllactose and 3'-Fucosyllactose found in human milk from various studies. These values highlight the natural variation observed in different populations and individuals.

This compound IsomerConcentration Range (µg/mL)Donor InformationCitation
2'-Fucosyllactose (2'-FL)4525 - 6266Donor A[1]
2694 - 3551Donor B[1]
1000 - 2800Secretor Mothers (n=80, Korean)[5]
10 - 60Non-secretor Mothers (n=22, Korean)[5]
3'-Fucosyllactose (3-FL)271 - 441Donor A[1]
99 - 208Donor B[1]
1300Secretor Mothers (n=80, Korean)[10]
2800Non-secretor Mothers (n=24, Korean)[10]

Experimental Workflow

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis Sample Human Milk Sample Centrifuge Centrifugation (Remove Lipids) Sample->Centrifuge Protein_Precip Protein Precipitation (e.g., with Methanol) Centrifuge->Protein_Precip Supernatant Collect Supernatant Protein_Precip->Supernatant Lyophilize Lyophilization Supernatant->Lyophilize Methoximation Methoximation (Methoxyamine HCl) Lyophilize->Methoximation Silylation Silylation (MSTFA) Methoximation->Silylation GC_Injection GC Injection Silylation->GC_Injection GC_Separation GC Separation GC_Injection->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: Experimental workflow for GC-MS analysis of this compound.

Detailed Experimental Protocols

1. Sample Preparation

This protocol is designed to remove interfering substances such as lipids and proteins from the human milk sample.

  • Materials:

    • Human milk sample

    • Methanol (B129727), ice-cold

    • Chloroform

    • Centrifuge tubes (15 mL or 50 mL)

    • Centrifuge capable of 5,000 x g at 4°C

    • Pipettes and tips

    • Vortex mixer

  • Procedure:

    • Pipette 10 mL of the human milk sample into a centrifuge tube.

    • Centrifuge at 5,000 x g for 15 minutes at 4°C to separate the lipid layer.[3]

    • Carefully remove the upper creamy fat layer with a spatula.

    • Transfer the aqueous layer (supernatant) to a new centrifuge tube.

    • To precipitate proteins, add 10 mL of ice-cold methanol and 15 mL of chloroform.[3]

    • Vortex the mixture thoroughly for 1 minute.

    • Centrifuge at 5,000 x g for 5 minutes at 4°C.

    • Carefully collect the upper aqueous layer containing the oligosaccharides.

    • The collected supernatant is now ready for the derivatization step.

2. Derivatization: Methoximation and Silylation

This two-step process makes the this compound derivatives volatile for GC-MS analysis.

  • Materials:

    • Prepared sample supernatant

    • Lyophilizer (freeze-dryer)

    • Methoxyamine hydrochloride (MeOx) in pyridine (B92270) (20 mg/mL)

    • N-methyl-trimethylsilyltrifluoroacetamide (MSTFA)

    • Heating block or thermal shaker

    • GC vials with inserts

  • Procedure:

    • Freeze-dry the collected supernatant to complete dryness using a lyophilizer. This is crucial to remove all water, which can interfere with the silylation reaction.[9]

    • Add 100 µL of methoxyamine hydrochloride in pyridine to the dried sample.

    • Incubate the mixture at 37°C for 90 minutes with gentle shaking.[9]

    • Add 100 µL of MSTFA to the vial.

    • Incubate at 37°C for 30 minutes with gentle shaking to complete the silylation.[9]

    • Transfer the derivatized sample to a GC vial with an insert for analysis.

GC-MS Analysis Protocol

The following are typical parameters for the GC-MS analysis of derivatized this compound. These may need to be optimized for your specific instrument and column.

Gas Chromatography (GC) Parameters:

ParameterValue
Injector Temperature 280°C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium
Flow Rate 1.0 mL/min
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Oven Temperature Program Initial temperature of 150°C, hold for 2 min. Ramp to 300°C at 10°C/min. Hold at 300°C for 10 min.

Mass Spectrometry (MS) Parameters:

ParameterValue
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Scan Range m/z 50 - 800
Acquisition Mode Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis

Selected Ion Monitoring (SIM) for Quantification:

For accurate quantification, specific fragment ions of the derivatized 2'-FL and 3-FL should be monitored. The selection of these ions should be based on the analysis of pure standards to identify characteristic and abundant fragments.

Data Analysis and Quantification

  • Peak Identification: Identify the peaks corresponding to the derivatized 2'-FL and 3-FL based on their retention times and mass spectra, confirmed by running pure standards.

  • Calibration Curve: Prepare a series of calibration standards of 2'-FL and 3-FL at known concentrations. Process these standards through the same derivatization and GC-MS analysis protocol. Construct a calibration curve by plotting the peak area of the target ion against the concentration of the analyte.

  • Quantification: Determine the concentration of 2'-FL and 3-FL in the human milk samples by comparing their peak areas to the calibration curve.

Signaling Pathway Diagram (Illustrative)

While GC-MS analysis itself does not directly elucidate signaling pathways, the this compound isomers analyzed are known to influence various biological pathways. For illustrative purposes, a simplified diagram representing the general role of HMOs in promoting a healthy gut microbiome is provided below.

HMO_Pathway HMOs Human Milk Oligosaccharides (e.g., this compound) Prebiotic Prebiotic Effect HMOs->Prebiotic Bifidobacteria Growth of Bifidobacteria Prebiotic->Bifidobacteria SCFA Production of Short-Chain Fatty Acids (SCFAs) Bifidobacteria->SCFA Gut_Health Improved Gut Health SCFA->Gut_Health Immune_Modulation Immune Modulation SCFA->Immune_Modulation

Caption: Simplified pathway of HMO prebiotic effects.

The described GC-MS method provides a reliable and sensitive approach for the quantification of 2'-fucosyllactose and 3-fucosyllactose in human milk. Accurate measurement of these important HMOs is crucial for advancing our understanding of infant nutrition and for the development of next-generation infant formulas and novel therapeutics. The detailed protocols provided herein serve as a comprehensive guide for researchers, scientists, and drug development professionals in this field.

References

Application Notes: Fucosyllactose in Gut Health Research Using Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fucosyllactose, a prominent human milk oligosaccharide (HMO), is increasingly recognized for its significant contributions to infant gut health and development. The two most common isomers, 2'-fucosyllactose (B36931) (2'-FL) and 3-fucosyllactose (B594375) (3-FL), are not digestible by infants but serve as a crucial prebiotic for beneficial gut bacteria and directly interact with intestinal epithelial and immune cells. These interactions modulate various physiological processes, including gut barrier function, immune responses, and inflammation. In vitro cell culture models provide a powerful and controlled environment to dissect the molecular mechanisms underlying the beneficial effects of this compound, making them an invaluable tool for researchers, scientists, and drug development professionals.

This document provides detailed application notes and protocols for utilizing this compound in various cell culture models to investigate its impact on gut health.

Key Applications in Gut Health Research

  • Strengthening Intestinal Barrier Function: this compound has been demonstrated to enhance the integrity of the intestinal epithelial barrier. In vitro models using Caco-2 and HT-29 cells show that this compound upregulates the expression of tight junction proteins, which are crucial for maintaining a selectively permeable barrier.[1]

  • Modulating Inflammatory Responses: A key application of this compound in cell culture is the study of its anti-inflammatory properties. Particularly 2'-FL has been shown to attenuate inflammatory responses induced by lipopolysaccharides (LPS) in intestinal epithelial cells (IECs) and immune cells like THP-1 macrophages.[2][3] This is often achieved by inhibiting pro-inflammatory signaling pathways such as NF-κB and MAPK.[4][5][6]

  • Investigating Immune Modulation: this compound isomers can have distinct immunomodulatory effects. For instance, 3-FL has been found to increase the expression of interferon receptors, enhancing antiviral responses in cell culture models.[7][8] Co-culture models of epithelial and immune cells are particularly useful for studying these complex interactions.

  • Studying Host-Microbe Interactions: While this compound's prebiotic effects are primarily studied in microbial cultures, the metabolites produced from its fermentation by gut bacteria can be applied to intestinal cell models. This allows for the investigation of the indirect effects of this compound on gut health mediated by the microbiota.[1][9]

  • Mucin Production and Goblet Cell Function: this compound can influence the function of goblet cells, the primary producers of mucus in the intestine. Studies using the LS174T goblet cell line have shown that 2'-FL can promote the secretion of MUC2, a key component of the protective mucus layer.[5]

Data Summary: Effects of this compound in Cell Culture Models

The following tables summarize quantitative data from various studies on the effects of this compound in different cell culture models.

Table 1: Effect of this compound on Intestinal Barrier Function

Cell Line(s)This compound Type & ConcentrationTreatment TimeKey FindingsReference
Caco-2 / HT-29 co-cultureMetabolites from OPN/2'-FL (1:36-1:3) co-fermentationNot SpecifiedIncreased mRNA and protein expression of occludin, claudin-1, claudin-2, ZO-1, and ZO-2.[1]
LS174T2'-FL (2.5 mg/mL)72 hoursIn an inflammatory condition, significantly increased TFF3 and CHST5 mRNA expression, related to mucin secretion.[5]

Table 2: Anti-inflammatory Effects of this compound

Cell Line(s)This compound Type & ConcentrationTreatment ConditionKey FindingsReference
Caco-2GOS:2'-FL (1.8:1 and 3.6:1 ratios)LPS-induced inflammationReduced pro-inflammatory markers.[2]
Caco-2 / THP-1 co-cultureInfant formula with GOS and 2'-FLNot SpecifiedDemonstrated gastrointestinal protective and anti-inflammatory properties.[2][3]
IEC-62'-FL and 6'-SLLPS-induced inflammationInhibited NF-kB translocation to the nucleus.[10]
Caco-2 / HT-29 co-cultureMetabolites from OPN/2'-FL co-fermentationNot SpecifiedDecreased production of IL-1β, IL-6, and TNF-α; increased IL-10 production.[1]
LS174T2'-FLTNF-α induced inflammationSignificantly decreased TLR4, MyD88, and NF-κB protein levels.[5]

Table 3: Immunomodulatory Effects of this compound

Cell Line(s)This compound TypeKey FindingsReference
A5493-FLIncreased expression of interferon receptors (IFNAR, IFNGR); downregulated interferons and interferon-stimulated genes.[7]
A5493-FLUpon viral infection, nitric oxide concentrations increased 5.8-fold over control.[7][8]

Experimental Protocols

Protocol 1: Assessing Intestinal Barrier Integrity using a Caco-2/HT-29 Co-culture Model

This protocol is designed to evaluate the effect of this compound on the expression of tight junction proteins in an in vitro model of the intestinal barrier.

Materials:

  • Caco-2 and HT-29 cell lines

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Transwell® inserts (0.4 µm pore size)

  • This compound (e.g., 2'-FL)

  • Reagents for RNA extraction and qRT-PCR (e.g., TRIzol, cDNA synthesis kit, SYBR Green)

  • Antibodies for Western blotting (e.g., anti-occludin, anti-claudin-1, anti-ZO-1)

Procedure:

  • Cell Culture: Culture Caco-2 and HT-29 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Co-culture Seeding: Seed Caco-2 and HT-29 cells at a ratio of 9:1 onto the apical side of Transwell® inserts.

  • Differentiation: Allow the cells to differentiate for 21 days, changing the medium every 2-3 days. Monitor the transepithelial electrical resistance (TEER) to assess monolayer confluence and barrier formation.

  • This compound Treatment: Once the monolayer is differentiated, treat the cells with the desired concentration of this compound in the apical chamber for a specified duration (e.g., 24-72 hours). A vehicle control (medium without this compound) should be included.

  • RNA Extraction and qRT-PCR:

    • Lyse the cells and extract total RNA using a suitable method.

    • Synthesize cDNA from the extracted RNA.

    • Perform qRT-PCR using primers specific for tight junction proteins (occludin, claudin-1, ZO-1, etc.) and a housekeeping gene for normalization.

  • Western Blotting:

    • Lyse the cells and determine protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against the tight junction proteins of interest, followed by HRP-conjugated secondary antibodies.

    • Visualize the protein bands using a chemiluminescence detection system.

Protocol 2: Evaluating Anti-inflammatory Effects in a Caco-2 and THP-1 Co-culture Model

This protocol assesses the ability of this compound to mitigate LPS-induced inflammation in a co-culture system of intestinal epithelial cells and macrophages.

Materials:

  • Caco-2 and THP-1 cell lines

  • DMEM and RPMI-1640 media

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS)

  • This compound (e.g., 2'-FL)

  • ELISA kits for pro-inflammatory cytokines (e.g., IL-8, TNF-α)

Procedure:

  • Caco-2 Culture: Seed Caco-2 cells on the apical side of Transwell® inserts and allow them to differentiate for 21 days as described in Protocol 1.

  • THP-1 Differentiation: Culture THP-1 monocytes in RPMI-1640 medium. Differentiate them into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 48 hours.

  • Co-culture Setup: After Caco-2 differentiation, add the differentiated THP-1 cells to the basolateral chamber of the Transwell® inserts.

  • This compound Pre-treatment: Pre-treat the apical side of the Caco-2 monolayer with this compound for a specified time (e.g., 24 hours).

  • LPS Stimulation: Induce inflammation by adding LPS to the apical chamber and incubate for a defined period (e.g., 4-24 hours).

  • Cytokine Measurement: Collect the supernatant from the basolateral chamber and measure the concentration of pro-inflammatory cytokines (e.g., IL-8, TNF-α) using ELISA kits according to the manufacturer's instructions.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of this compound in gut health.

Fucosyllactose_Anti_Inflammatory_Pathway cluster_cell Intestinal Epithelial Cell LPS LPS TLR4 TLR4 LPS->TLR4 Binds FL This compound FL->TLR4 Inhibits MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB Inflammation Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) NFkB->Inflammation Promotes Transcription

Caption: this compound inhibits the LPS-induced TLR4/MyD88/NF-κB signaling pathway.

Gut_Barrier_Enhancement_Workflow start Start: Caco-2/HT-29 Co-culture Differentiation treatment Treat with this compound start->treatment incubation Incubate (e.g., 48h) treatment->incubation analysis Analysis incubation->analysis qPCR qRT-PCR for Tight Junction Genes (Occludin, Claudin-1, ZO-1) analysis->qPCR western Western Blot for Tight Junction Proteins analysis->western end End: Assess Barrier Integrity Enhancement qPCR->end western->end

Caption: Experimental workflow for assessing this compound's effect on gut barrier function.

Fucosyllactose_Mucin_Production_Pathway cluster_goblet_cell Goblet Cell (e.g., LS174T) FL 2'-Fucosyllactose NLRP6 NLRP6 FL->NLRP6 Activates MUC2_genes MUC2, TFF3, CHST5 (Mucin-related genes) NLRP6->MUC2_genes Promotes Expression Mucus Mucus Secretion MUC2_genes->Mucus

Caption: 2'-Fucosyllactose promotes mucin secretion via the NLRP6 pathway in goblet cells.

Conclusion

This compound holds immense promise as a therapeutic and preventative agent for various gut-related disorders. The use of in vitro cell culture models provides a robust platform to elucidate the specific mechanisms through which this compound exerts its beneficial effects on gut health. The protocols and data presented in these application notes serve as a valuable resource for researchers aiming to explore the potential of this compound in their studies. Further research, particularly using more complex co-culture and organoid models, will continue to unravel the full spectrum of this compound's impact on the gastrointestinal system.

References

Application Notes and Protocols: Fucosyllactose in Host-Pathogen Interaction Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fucosyllactose, a key component of Human Milk Oligosaccharides (HMOs), is increasingly recognized for its significant role in protecting infants from infectious diseases. The two most common isomers, 2'-Fucosyllactose (B36931) (2'-FL) and 3-Fucosyllactose (B594375) (3-FL), are at the forefront of research into host-pathogen interactions. Their primary mechanism of action involves serving as soluble decoy receptors.[1][2][3][4] Structurally similar to fucosylated glycans on the surface of host epithelial cells, this compound can be bound by pathogens in the intestinal lumen, thereby preventing their attachment to and infection of host cells.[3][5] This anti-adhesive property forms the basis of its application in studying and combating a range of bacterial and viral pathogens.[6][7][8][9]

These application notes provide an overview of how this compound can be utilized as a tool in microbiological and immunological research, summarize key quantitative findings, and offer detailed protocols for relevant experimental models.

Applications in Studying Host-Pathogen Interactions

This compound offers a versatile tool for investigating the initial and critical stages of infection for numerous pathogens. Its applications include:

  • Anti-Adhesion and Anti-Invasion Studies: 2'-FL and 3-FL are used to competitively inhibit the binding of pathogens to intestinal and respiratory epithelial cell lines, allowing researchers to quantify the importance of fucosylated receptors for specific pathogens.[10][11][12]

  • Modulation of Host Immune Response: Studies have shown that 2'-FL can dampen the pro-inflammatory cascade induced by pathogens, such as reducing the secretion of cytokines like IL-1β and IL-8.[13] This makes it a valuable compound for studying the signaling pathways involved in infection-related inflammation.

  • In Vivo Infection Models: The administration of this compound in animal models, typically mice, has been shown to reduce pathogen colonization, mitigate disease symptoms (e.g., weight loss, intestinal damage), and alter the gut microbiome composition.[1][13][14][15]

  • Viral Replication Inhibition: this compound has been demonstrated to inhibit the replication of viruses like Norovirus in advanced cell culture systems such as human intestinal enteroids (HIEs), providing a physiologically relevant model to study antiviral mechanisms.[16][17][18]

  • Gut Microbiota Modulation: this compound acts as a prebiotic, selectively promoting the growth of beneficial bacteria like Bifidobacterium and Akkermansia.[11][19][20] This allows for the study of how manipulating the microbiota can indirectly inhibit pathogen colonization through mechanisms like competitive exclusion.[4]

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data from various studies on the effects of this compound on different pathogens.

Table 1: Inhibition of Bacterial Adhesion to Human Cell Lines by this compound

PathogenCell LineThis compoundConcentrationAdhesion Reduction (%)Reference
Campylobacter jejuniCaco-22'-FLNot Specified26%[10]
Enteropathogenic E. coli (EPEC)Caco-22'-FLNot Specified18%[10]
Enteropathogenic E. coli (EPEC)Caco-23-FLNot Specified29%[10]
Salmonella enterica serovar FyrisCaco-22'-FLNot Specified12%[10]
Pseudomonas aeruginosaCaco-22'-FLNot Specified17%[10]
Pseudomonas aeruginosaCaco-23-FLNot Specified26%[10]
Pseudomonas aeruginosaA5492'-FLNot Specified24%[10]
Pseudomonas aeruginosaA5493-FLNot Specified23%[10]
Escherichia coli O157Caco-22'-FL5 g/L34%[1]

Table 2: Effects of 2'-Fucosyllactose on Campylobacter jejuni Infection

Model SystemParameter MeasuredEffect of 2'-FLMagnitude of EffectReference
Human Epithelial Cells (HEp-2, HT-29)InvasionAttenuation~80% reduction[13]
Human Epithelial Cells (HEp-2, HT-29)IL-8 ReleaseSuppression60-70% reduction[13]
Human Epithelial Cells (HEp-2, HT-29)IL-1β ReleaseSuppression80-90% reduction[13]
C57BL/6 MiceColonizationReduction~80% reduction[13]
C57BL/6 MiceIntestinal InflammationReduction50-70% reduction[13]
C57BL/6 MiceInflammatory SignalingReduction50-60% reduction[13]

Table 3: Effects of 2'-Fucosyllactose on Escherichia coli O157 Infection in Mice

Parameter MeasuredEffect of 2'-FLMagnitude of EffectReference
Colonization (Ileum)Reduction91.4% reduction[1]
Colonization (Colon)Reduction93.8% reduction[1][15]
MUC2 ExpressionIncrease>20% increase[11][15]

Table 4: Effects of this compound on Viral Infections

PathogenModel SystemThis compoundEffectMagnitude of EffectReference
Human Norovirus (GII.4 Sydney)Human Intestinal Enteroids2'-FLInhibition of ReplicationSignificant Reduction[16][17]
RotavirusNeonatal Rats2'-FLAmelioration of DiarrheaReduction in Severity & Incidence[21][22]

Mandatory Visualizations

G Mechanism of Action: this compound as a Soluble Decoy Receptor cluster_host Host Cell Membrane cluster_lumen Intestinal Lumen Receptor Host Glycan Receptor Pathogen Pathogen FL 2'-Fucosyllactose (Decoy Receptor) Pathogen_noFL Pathogen Receptor_noFL Host Glycan Receptor Pathogen_noFL->Receptor_noFL Binding & Infection Pathogen_FL Pathogen FL_node 2'-Fucosyllactose Pathogen_FL->FL_node Binding Receptor_FL Host Glycan Receptor Pathogen_FL->Receptor_FL Infection Blocked

Caption: this compound mimics host cell receptors, preventing pathogen binding and subsequent infection.

G Workflow: In Vitro Pathogen Adhesion Assay A 1. Seed Host Cells (e.g., Caco-2) in 24-well plates. Culture to confluence (21 days). B 2. Prepare Pathogen Suspension (e.g., E. coli O157) in culture medium. C 3. Pre-incubation Step Pathogens are incubated with this compound (e.g., 10 mg/mL for 2h at 37°C). B->C D 4. Infection of Host Cells Add pathogen-fucosyllactose mixture to host cell monolayer. Incubate for 2h at 37°C. C->D E 5. Wash to Remove Non-adherent Bacteria Perform gentle washes (3x) with sterile PBS. D->E F 6. Lyse Host Cells Add 0.1% Triton-X100 to release adherent bacteria. E->F G 7. Quantify Adherent Bacteria Perform serial dilutions and plate on agar (B569324). Calculate Colony Forming Units (CFU). F->G

Caption: Step-by-step workflow for quantifying the anti-adhesive effects of this compound in vitro.

G Signaling: this compound Anti-inflammatory Effect Pathogen Pathogen (e.g., C. jejuni) HostCell Host Intestinal Cell Pathogen->HostCell Infection TLR4 TLR4 HostCell->TLR4 Recognition NFkB NF-κB Activation TLR4->NFkB Cytokines Pro-inflammatory Cytokines (IL-8, IL-1β) NFkB->Cytokines Upregulation FL 2'-Fucosyllactose Block Inhibition FL->Block Block->HostCell

Caption: 2'-FL can inhibit pathogen-induced inflammatory signaling, reducing cytokine production.

G Workflow: In Vivo Mouse Model of Infection A 1. Animal Acclimatization & Preparation C57BL/6 mice receive antibiotics in drinking water to reduce commensal microbiota. B 2. This compound Administration Experimental group receives 2'-FL in drinking water (e.g., 400 mg/kg bw) daily for 21 days. A->B C 3. Pathogen Challenge Induce colitis/infection with DSS (last 7 days) or oral gavage with pathogen (e.g., E. coli O157). B->C D 4. Monitoring & Sample Collection Monitor weight and clinical signs daily. Collect fecal samples for CFU and microbiota analysis. C->D E 5. Endpoint Analysis Euthanize mice and collect intestinal tissues for histology, MUC2 expression, and cytokine analysis. D->E

Caption: Experimental workflow for evaluating the protective effects of this compound in a mouse model.

Experimental Protocols

Protocol 1: In Vitro Bacterial Adhesion Assay

This protocol is a generalized method for assessing the ability of this compound to inhibit bacterial adhesion to intestinal epithelial cells.[10][12]

Materials:

  • Human intestinal epithelial cell line (e.g., Caco-2, HT-29)

  • Appropriate cell culture medium (e.g., DMEM with 10% FBS)

  • 24-well tissue culture plates

  • Bacterial strain of interest (e.g., E. coli O157, C. jejuni)

  • Appropriate bacterial growth medium (e.g., LB broth, BHI agar)

  • This compound (2'-FL or 3-FL), sterile solution

  • Phosphate-Buffered Saline (PBS), sterile

  • 0.1% Triton X-100 in PBS, sterile

  • Spectrophotometer and incubator

Methodology:

  • Cell Culture:

    • Seed 3 x 10⁴ Caco-2 cells per well in a 24-well plate.

    • Culture the cells for 21 days post-confluence in a humidified incubator (37°C, 5% CO₂) to allow for differentiation into a polarized monolayer. Change the medium every 2-3 days.

  • Bacterial Preparation:

    • Inoculate the pathogen into appropriate broth and grow overnight at 37°C with shaking.

    • The next day, subculture the bacteria until they reach the mid-logarithmic growth phase.

    • Harvest bacteria by centrifugation, wash with PBS, and resuspend in cell culture medium without antibiotics to a desired concentration (e.g., 1 x 10⁷ CFU/mL).

  • Inhibition Assay:

    • Prepare solutions of this compound at various concentrations (e.g., 1, 5, 10 mg/mL) in the antibiotic-free cell culture medium.

    • Pre-incubation with Bacteria (Recommended): Mix the bacterial suspension with the this compound solutions (or a vehicle control) and incubate for 2 hours at 37°C with gentle agitation.[12]

    • Wash the differentiated Caco-2 monolayers three times with warm, sterile PBS.

    • Add the bacteria/fucosyllactose mixture to the wells (Multiplicity of Infection, MOI, typically 10-100). Include a control group with bacteria only.

    • Incubate the plates for 2 hours at 37°C in a 5% CO₂ incubator.

  • Quantification of Adherent Bacteria:

    • Gently wash the monolayers three times with sterile PBS to remove non-adherent bacteria.

    • Add 200 µL of 0.1% Triton X-100 to each well to lyse the Caco-2 cells and release the adherent bacteria. Incubate for 10 minutes.

    • Collect the lysate and perform 10-fold serial dilutions in PBS.

    • Plate the dilutions onto appropriate agar plates and incubate overnight at 37°C.

    • Count the colonies to determine the CFU per well.

    • Calculate the percentage of adhesion inhibition relative to the control group.

Protocol 2: In Vivo Mouse Model for E. coli O157 Colonization

This protocol describes an in vivo model to assess the effect of 2'-FL on pathogen colonization and host response in mice.[11][15]

Materials:

  • C57BL/6 mice (6-8 weeks old)

  • 2'-Fucosyllactose

  • Escherichia coli O157 strain

  • Standard mouse chow and sterile drinking water

  • Oral gavage needles

  • Materials for sample collection (fecal pellets, intestinal tissue)

  • Materials for CFU counting, histology, and molecular analysis (qPCR for gene expression).

Methodology:

  • Acclimatization and Grouping:

    • Acclimatize mice for one week.

    • Divide mice into at least two groups: Control (water) and Treatment (2'-FL).

  • 2'-FL Administration:

    • Dissolve 2'-FL in sterile drinking water.

    • Administer 2'-FL to the treatment group daily via oral gavage (e.g., 400 mg/kg body weight) for a total of 21 days. The control group receives an equivalent volume of water.

  • Pathogen Challenge:

    • On day 14 of the treatment period, challenge all mice with a single dose of E. coli O157 (e.g., 10⁸ CFU) via oral gavage.

  • Monitoring and Sample Collection:

    • Monitor mice daily for clinical signs of illness and record body weight.

    • Collect fresh fecal pellets at set time points post-infection (e.g., days 1, 3, 7). Homogenize pellets in PBS, serially dilute, and plate on selective agar to quantify E. coli O157 shedding (CFU/gram of feces).

  • Endpoint Analysis (Day 21):

    • Euthanize the mice.

    • Aseptically collect sections of the ileum and colon.

    • Use one section for bacterial enumeration (homogenize and plate as above).

    • Fix another section in formalin for histological analysis to assess intestinal damage and inflammation.

    • Snap-freeze a third section in liquid nitrogen and store at -80°C for subsequent RNA extraction to analyze gene expression of mucins (e.g., MUC2) and inflammatory cytokines via qPCR.

Protocol 3: Norovirus Replication Assay in Human Intestinal Enteroids (HIEs)

This protocol outlines the use of a physiologically relevant HIE model to study the inhibitory effects of 2'-FL on viral replication.[16][17][18]

Materials:

  • Established human intestinal enteroid (HIE) cultures (e.g., duodenal or jejunal)

  • Matrigel

  • Differentiation medium (e.g., CMGF- medium)

  • Human Norovirus inoculum (e.g., GII.4 strain)

  • 2'-Fucosyllactose

  • Reagents for RNA extraction and RT-qPCR

Methodology:

  • HIE Culture and Differentiation:

    • Culture HIEs as 3D structures embedded in Matrigel.

    • To prepare for infection, dissociate the 3D enteroids into single cells or small clusters and plate them as a monolayer on Matrigel-coated 96-well plates.

    • Culture the monolayers in differentiation medium for 5-7 days to form a polarized epithelial layer.

  • Infection and Treatment:

    • Prepare Norovirus inoculum in differentiation medium.

    • Prepare treatment solutions by dissolving 2'-FL in the medium at desired concentrations (e.g., 5, 10, 20 mg/mL).

    • Aspirate the medium from the differentiated HIE monolayers.

    • Add the Norovirus inoculum, either alone (control) or mixed with the 2'-FL solutions.

    • Incubate for 1-2 hours at 37°C to allow for viral entry.

  • Replication Analysis:

    • After the incubation period, wash the monolayers to remove the inoculum.

    • Add fresh differentiation medium (with or without 2'-FL, depending on the experimental design) and incubate for the desired replication period (e.g., 24, 48, 72 hours).

    • At each time point, harvest the cells by lysing them directly in the well.

    • Extract total RNA from the cell lysates.

    • Perform reverse transcription quantitative PCR (RT-qPCR) using specific primers and probes for the Norovirus genome to quantify the amount of viral RNA.

    • A significant reduction in viral RNA levels in the 2'-FL treated groups compared to the control indicates inhibition of replication.

Conclusion

This compound, particularly 2'-FL, is a powerful and biologically relevant tool for investigating host-pathogen interactions. Its ability to act as a decoy receptor, modulate the host immune response, and influence the gut microbiota provides multiple avenues for research. The protocols and data presented here offer a foundation for scientists and drug development professionals to explore the mechanisms of pathogen adhesion and invasion, screen for novel anti-infective strategies, and understand the complex interplay between nutrition, the microbiome, and infectious disease.

References

Application Notes: In Vitro Assessment of Fucosyllactose's Prebiotic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fucosyllactose, particularly 2'-Fucosyllactose (B36931) (2'-FL), is the most abundant human milk oligosaccharide (HMO) and is recognized for its significant prebiotic properties.[1][2][3][4][5] Prebiotics are non-digestible substrates that are selectively utilized by host microorganisms, conferring a health benefit.[6] In vitro protocols are essential for the initial screening and mechanistic understanding of the prebiotic potential of compounds like 2'-FL before advancing to more complex models or clinical trials. These assays primarily focus on demonstrating selective fermentation by beneficial gut bacteria, such as Bifidobacterium and Lactobacillus, and analyzing the production of health-promoting metabolites like short-chain fatty acids (SCFAs).[1][7][8][9]

This document provides detailed protocols for key in vitro experiments designed to assess the prebiotic activity of this compound, including bacterial growth promotion, SCFA production analysis, and the evaluation of its influence on gut epithelial cells.

Core In Vitro Assays for Prebiotic Activity

The prebiotic potential of this compound is typically evaluated through a series of integrated in vitro assays:

  • Selective Growth Promotion: This foundational assay determines if this compound can selectively enhance the growth of beneficial bacteria. This is often tested using pure strains of probiotics (e.g., Bifidobacterium longum) or in a more complex model using mixed microbial communities from human fecal samples.[6][10][11]

  • Fermentation Metabolite Analysis: The fermentation of prebiotics by gut microbiota leads to the production of SCFAs (acetate, propionate, butyrate) and lactate (B86563).[1][10][12] These metabolites play a crucial role in gut health, serving as an energy source for colonocytes and modulating the immune system.[13][14] Analyzing their production is a key indicator of prebiotic activity.

  • pH Modulation: The production of acidic metabolites like SCFAs and lactate during fermentation results in a decrease in the pH of the culture medium.[10][15] Monitoring pH changes serves as a straightforward indicator of microbial metabolic activity.

  • Gut Epithelial Cell Response: Advanced models investigate the direct and indirect effects of this compound and its fermentation products on intestinal epithelial cells (IECs). These assays can measure effects on gut barrier integrity, pathogen adhesion, and immunomodulatory responses, such as the release of signaling molecules like galectins.[16][17][18]

Experimental Protocols

Protocol 1: Anaerobic Batch Culture Fermentation using Human Fecal Microbiota

This protocol assesses the ability of a complex gut microbial community to utilize this compound. It is a widely used model to evaluate changes in microbiota composition and metabolic output.[1][19]

Materials and Reagents:

  • This compound (2'-FL)

  • Positive Control: Fructooligosaccharides (FOS) or Galactooligosaccharides (GOS)[3][10]

  • Negative Control: No carbohydrate substrate

  • Fresh human fecal samples from healthy donors (who have not taken antibiotics for at least 3-6 months)[1][20]

  • Anaerobic Phosphate (B84403) Buffer (e.g., 0.1 M, pH 7.0) or Peptone Water

  • Basal culture medium (carbohydrate-free)

  • Anaerobic gas mix (e.g., 85% N₂, 10% CO₂, 5% H₂)

  • Reagents for DNA extraction and SCFA analysis

Equipment:

  • Anaerobic workstation or chamber

  • pH-controlled, stirred batch culture fermenters or sterile anaerobic tubes/bottles

  • Incubator (37°C)

  • Centrifuge

  • Gas Chromatograph (GC) or HPLC for SCFA analysis

  • qPCR instrument or access to 16S rRNA gene sequencing services

Procedure:

  • Inoculum Preparation: Within 2 hours of collection, prepare a 10% (w/v) fecal slurry by homogenizing a fresh fecal sample in anaerobic phosphate buffer inside an anaerobic chamber.[8]

  • Fermentation Setup:

    • Dispense basal medium into fermentation vessels.

    • Add this compound, FOS/GOS (positive control), or no substrate (negative control) to the respective vessels to a final concentration of 1% (w/v).[15][21]

    • Sparge the vessels with O₂-free N₂ to ensure anaerobic conditions.[8]

    • Inoculate each vessel with the 10% fecal slurry to a final concentration of 10% (v/v).

  • Incubation: Incubate the cultures at 37°C for 24 to 48 hours.[2][4]

  • Sampling: Collect samples from each vessel at baseline (0 hours) and at subsequent time points (e.g., 8, 24, and 48 hours).[1][8]

  • Analysis:

    • pH Measurement: Measure the pH of the culture medium at each time point.

    • Bacterial Population Analysis: Centrifuge a portion of the sample to pellet the bacteria. Extract DNA and perform qPCR with primers specific for Bifidobacterium, Lactobacillus, etc., or conduct 16S rRNA gene sequencing to analyze changes in the overall microbial community composition.[10][20][22]

    • SCFA Analysis: Centrifuge a portion of the sample to obtain the supernatant. Filter the supernatant and analyze for SCFAs (acetate, propionate, butyrate) and lactate using GC or HPLC.[1][12][20] For GC analysis, samples often require extraction and derivatization.[1][12]

Protocol 2: Pure Culture Growth Assay with Probiotic Strains

This protocol specifically measures the ability of individual probiotic strains to utilize this compound as a sole carbon source.

Materials and Reagents:

  • This compound (2'-FL)

  • Glucose (Positive Control)

  • Probiotic strains (e.g., Bifidobacterium longum subsp. infantis ATCC 15697, Bifidobacterium bifidum IPLA20048)[10][11]

  • Carbohydrate-free basal medium appropriate for the strain (e.g., modified MRS medium for lactobacilli and bifidobacteria)[11][15]

Equipment:

  • Anaerobic workstation or chamber

  • Spectrophotometer (for optical density readings at 600 nm)

  • Incubator (37°C)

  • 96-well microplates or culture tubes

Procedure:

  • Strain Preparation: Revive the probiotic strain from frozen stocks by subculturing twice in a complete growth medium (e.g., MRS with glucose).[15]

  • Assay Setup:

    • Prepare carbohydrate-free basal medium supplemented with either 1% (w/v) this compound, 1% (w/v) glucose, or no carbohydrate.

    • Dispense the media into a 96-well plate or culture tubes.

    • Inoculate the media with the prepared probiotic culture to a starting OD₆₀₀ of ~0.05.

  • Incubation: Incubate anaerobically at 37°C for 24-48 hours.

  • Growth Measurement: Measure the optical density (OD₆₀₀) at regular intervals (e.g., 0, 6, 12, 18, 24, 48 hours) to generate a growth curve.[15]

  • Metabolite Analysis (Optional): At the final time point, collect the supernatant to analyze SCFA/lactate production via HPLC, as described in Protocol 1.

Data Presentation

Quantitative data from these protocols should be summarized for clear interpretation and comparison.

Table 1: Effect of this compound on the Growth of Fecal Microbiota (log CFU/mL by qPCR)

Time (h) Bacterial Group Negative Control This compound (1%) Positive Control (FOS 1%)
0 Bifidobacterium 8.1 ± 0.2 8.1 ± 0.2 8.1 ± 0.2
Lactobacillus 6.5 ± 0.3 6.5 ± 0.3 6.5 ± 0.3
24 Bifidobacterium 8.2 ± 0.2 9.5 ± 0.4* 9.3 ± 0.3*
Lactobacillus 6.6 ± 0.3 7.0 ± 0.4 6.9 ± 0.3
48 Bifidobacterium 8.1 ± 0.3 9.8 ± 0.5* 9.6 ± 0.4*
Lactobacillus 6.5 ± 0.4 7.2 ± 0.5 7.1 ± 0.4

Data are representative examples. Statistical significance (e.g., p < 0.05) compared to the negative control should be indicated.

Table 2: SCFA and Lactate Production during Fecal Fermentation (mM)

Time (h) Treatment Acetate (B1210297) Propionate Butyrate (B1204436) Lactate
0 All 5.2 ± 0.5 2.1 ± 0.2 1.8 ± 0.2 0.5 ± 0.1
24 Negative Control 6.1 ± 0.6 2.5 ± 0.3 2.0 ± 0.3 0.6 ± 0.1
This compound 45.3 ± 4.1* 8.7 ± 1.1* 10.5 ± 1.5* 15.2 ± 2.0*
Positive Control 40.1 ± 3.8* 7.9 ± 0.9* 8.2 ± 1.2* 18.5 ± 2.2*
48 Negative Control 6.5 ± 0.7 2.8 ± 0.4 2.2 ± 0.4 0.5 ± 0.1
This compound 55.8 ± 5.2* 10.2 ± 1.3* 15.1 ± 1.8* 8.1 ± 1.5*
Positive Control 50.4 ± 4.9* 9.5 ± 1.1* 12.3 ± 1.6* 10.3 ± 1.8*

Data are representative examples. A significant increase in acetate is expected due to the bifidogenic effect.[12][22] An increase in butyrate suggests cross-feeding by other bacteria.[1][13][19]

Table 3: pH and Substrate Consumption during Fecal Fermentation

Time (h) Treatment pH This compound Consumed (%)
0 This compound 6.8 ± 0.1 0%
24 This compound 5.5 ± 0.2* 75% ± 5%
48 This compound 5.2 ± 0.2* >95%
48 Negative Control 6.7 ± 0.1 N/A

Data are representative examples. A significant drop in pH indicates active fermentation.[10]

Visualizations: Workflows and Pathways

experimental_workflow cluster_prep Preparation cluster_fermentation Fermentation cluster_analysis Analysis fecal_sample Fecal Sample Collection prep_slurry Prepare 10% Fecal Slurry (Anaerobic) fecal_sample->prep_slurry setup Setup Batch Cultures (+2'-FL, +Control, -Control) prep_slurry->setup incubate Incubate at 37°C (24-48h) setup->incubate sampling Sample at 0, 24, 48h incubate->sampling ph_measure pH Measurement sampling->ph_measure scfa_analysis SCFA/Lactate Analysis (GC/HPLC) sampling->scfa_analysis dna_extraction DNA Extraction sampling->dna_extraction bacterial_quant Bacterial Quantification (qPCR / 16S Sequencing) dna_extraction->bacterial_quant

Caption: Workflow for in vitro fecal fermentation of this compound.

fucosyllactose_metabolism cluster_bifido Primary Fermentation cluster_crossfeed Cross-Feeding FL 2'-Fucosyllactose Bifido Bifidobacterium spp. FL->Bifido utilization Acetate Acetate Bifido->Acetate Lactate Lactate Bifido->Lactate ButyrateProd Butyrate Producers (e.g., Faecalibacterium) Acetate->ButyrateProd cross-feeding Lactate->ButyrateProd cross-feeding Butyrate Butyrate ButyrateProd->Butyrate

Caption: Metabolic pathway of this compound fermentation in the gut.

References

Fucosyllactose as a Substrate for Glycoside Hydrolase Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fucosyllactose, a prominent human milk oligosaccharide (HMO), is a key substrate for studying the activity of various glycoside hydrolases, particularly α-L-fucosidases. These enzymes play crucial roles in microbial metabolism within the gut, host-microbe interactions, and are implicated in various physiological and pathological processes. The specific cleavage of the fucosyl linkage in this compound by these enzymes provides a valuable tool for their characterization, inhibitor screening, and understanding their biological functions. This document provides detailed application notes and experimental protocols for utilizing this compound in glycoside hydrolase research.

Glycoside hydrolases (GHs) are a large and diverse class of enzymes that catalyze the hydrolysis of glycosidic bonds.[1][2][3] α-L-fucosidases (EC 3.2.1.51) are a specific type of GH that cleave terminal α-L-fucose residues from a variety of glycoconjugates, including fucosylated oligosaccharides like 2'-fucosyllactose (B36931) and 3-fucosyllactose (B594375).[4][5] These enzymes are classified into several GH families based on their amino acid sequence, with GH29 and GH95 being the most well-characterized families containing α-L-fucosidases.[6][7][8]

Applications of this compound in Glycoside Hydrolase Studies

This compound serves as a biologically relevant substrate for a range of applications in glycoside hydrolase research, including:

  • Enzyme Characterization: Determining the substrate specificity and kinetic parameters of novel α-L-fucosidases.

  • Inhibitor Screening: Identifying and characterizing inhibitors of α-L-fucosidases for potential therapeutic applications.

  • Microbial Metabolism Studies: Investigating the ability of gut microbes to utilize human milk oligosaccharides.[1]

  • Transglycosylation Reactions: Employing α-L-fucosidases to synthesize novel fucosylated oligosaccharides.[9][10][11][12]

Data Presentation: Kinetic Parameters of α-L-Fucosidases with this compound

The following table summarizes the kinetic parameters of various α-L-fucosidases for the hydrolysis of 2'-fucosyllactose and 3-fucosyllactose. This data is essential for comparing enzyme efficiency and selecting the appropriate enzyme for a specific application.

Enzyme SourceGlycoside Hydrolase FamilySubstrateK_m_ (mM)k_cat_ (s⁻¹)Optimal pHOptimal Temperature (°C)Reference
Bifidobacterium bifidum JCM1254 (AfcA)GH952'-Fucosyllactose1.11306.037[13]
Lacticaseibacillus rhamnosus INIA P603 (AlfB)GH292'-FucosyllactoseN/AN/A4.040[4]
Marine bacterium (Paraglaciecola sp.) Fp231GH29Fuc(α1,4)GlcNAc0.661.35.6-6.025[2][14][15]
Marine bacterium (Paraglaciecola sp.) Fp284GH292'-FucosyllactoseN/AN/AN/AN/A[2][14]
Enterococcus gallinarum ZS1 (EntFuc)GH29pNP-FucN/AN/A7.030[16][17]

Note: "N/A" indicates that the data was not available in the cited literature. The kinetic parameters for some enzymes were determined using the artificial substrate p-nitrophenyl-α-L-fucopyranoside (pNP-Fuc) and are included for comparative purposes.

Experimental Protocols

This section provides detailed protocols for the recombinant production and purification of α-L-fucosidases, as well as methods for assaying their hydrolytic and transglycosylation activities using this compound.

Recombinant Production and Purification of α-L-Fucosidase

This protocol describes the general steps for producing and purifying a recombinant α-L-fucosidase, for example, from Bifidobacterium bifidum, in Escherichia coli.

Diagram: Workflow for Recombinant α-L-Fucosidase Production and Purification

cluster_cloning Cloning cluster_expression Expression cluster_purification Purification cloning Gene Amplification (PCR) ligation Ligation into Expression Vector cloning->ligation transformation Transformation into E. coli ligation->transformation culture Cultivation of E. coli transformation->culture induction Induction of Protein Expression culture->induction harvest Cell Harvesting (Centrifugation) induction->harvest lysis Cell Lysis (Sonication) harvest->lysis clarification Clarification (Centrifugation) lysis->clarification chromatography Affinity Chromatography (e.g., Ni-NTA) clarification->chromatography analysis Purity Analysis (SDS-PAGE) chromatography->analysis

Caption: Recombinant α-L-fucosidase production workflow.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector with a suitable tag (e.g., pET vector with a His-tag)

  • LB broth and agar (B569324) plates with appropriate antibiotics

  • Inducer (e.g., IPTG)

  • Lysis buffer (e.g., 50 mM sodium phosphate (B84403), 300 mM NaCl, 10 mM imidazole, pH 8.0)

  • Wash buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0)

  • Elution buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0)

  • Affinity chromatography column (e.g., Ni-NTA agarose)

  • SDS-PAGE reagents

Protocol:

  • Cloning and Transformation:

    • Amplify the gene encoding the α-L-fucosidase from the source organism's genomic DNA using PCR.

    • Clone the amplified gene into an appropriate expression vector.

    • Transform the recombinant plasmid into a suitable E. coli expression strain.

  • Protein Expression:

    • Inoculate a single colony of the transformed E. coli into LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

    • Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.

    • Induce protein expression by adding the inducer (e.g., IPTG to a final concentration of 0.1-1 mM) and continue to culture at a lower temperature (e.g., 16-25°C) for several hours or overnight.

    • Harvest the cells by centrifugation.

  • Protein Purification:

    • Resuspend the cell pellet in lysis buffer.

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation to remove cell debris.

    • Load the supernatant onto a pre-equilibrated affinity chromatography column.

    • Wash the column with wash buffer to remove unbound proteins.

    • Elute the recombinant protein with elution buffer.

    • Analyze the purity of the eluted fractions by SDS-PAGE.

    • Pool the pure fractions and dialyze against a suitable storage buffer.

α-L-Fucosidase Hydrolysis Assay using this compound

This protocol describes the determination of α-L-fucosidase activity by measuring the release of fucose from this compound. The products can be analyzed by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) or High-Performance Liquid Chromatography (HPLC).

Diagram: Workflow for α-L-Fucosidase Hydrolysis Assay

prep Prepare Reaction Mixture incubate Incubate at Optimal Temperature prep->incubate stop Stop Reaction (e.g., Heat Inactivation) incubate->stop analysis Analyze Products (HPLC/HPAEC-PAD) stop->analysis quantify Quantify Released Fucose and Lactose (B1674315) analysis->quantify

Caption: Hydrolysis assay workflow.

Materials:

  • Purified α-L-fucosidase

  • 2'-Fucosyllactose or 3-fucosyllactose standard

  • Reaction buffer (e.g., 50 mM sodium phosphate buffer, pH 6.0)

  • HPLC or HPAEC-PAD system

  • Appropriate chromatography column (e.g., a carbohydrate analysis column)

Protocol:

  • Reaction Setup:

    • Prepare a reaction mixture containing the reaction buffer, a known concentration of this compound (e.g., 1-10 mM), and the purified enzyme.

    • A typical reaction volume is 50-100 µL.

    • Include a negative control without the enzyme.

  • Enzymatic Reaction:

    • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a specific period (e.g., 10-60 minutes). The incubation time should be within the linear range of the reaction.

  • Reaction Termination:

    • Stop the reaction by heat inactivation (e.g., boiling for 5-10 minutes) or by adding a quenching solution (e.g., a strong acid or base).

  • Product Analysis:

    • Centrifuge the reaction mixture to pellet any precipitated protein.

    • Analyze the supernatant by HPLC or HPAEC-PAD to separate and quantify the substrate (this compound) and the products (fucose and lactose).

    • Create a standard curve for fucose and lactose to determine their concentrations in the reaction samples.

  • Calculation of Enzyme Activity:

    • Calculate the amount of fucose released per unit time.

    • One unit of enzyme activity is typically defined as the amount of enzyme that releases 1 µmol of fucose per minute under the specified assay conditions.

α-L-Fucosidase Transglycosylation Assay

This protocol is for assessing the ability of an α-L-fucosidase to synthesize this compound through transglycosylation, using a fucosyl donor and lactose as an acceptor.[9][10][11][12]

Diagram: Transglycosylation Reaction Pathway

donor Fucosyl Donor (e.g., pNP-Fuc) enzyme α-L-Fucosidase donor->enzyme This compound This compound (Product) enzyme->this compound Transglycosylation hydrolysis_product Hydrolysis Product (e.g., p-Nitrophenol) enzyme->hydrolysis_product Hydrolysis lactose Lactose (Acceptor) lactose->enzyme

Caption: Transglycosylation vs. hydrolysis.

Materials:

  • Purified α-L-fucosidase

  • Fucosyl donor (e.g., p-nitrophenyl-α-L-fucopyranoside, pNP-Fuc)

  • Lactose (acceptor)

  • Reaction buffer (e.g., 100 mM sodium phosphate buffer, pH 6.0-7.0)

  • HPLC or HPAEC-PAD system

Protocol:

  • Reaction Setup:

    • Prepare a reaction mixture containing the reaction buffer, the fucosyl donor (e.g., 5-50 mM pNP-Fuc), and a high concentration of the acceptor, lactose (e.g., 100-500 mM).

    • Initiate the reaction by adding the purified α-L-fucosidase.

  • Enzymatic Reaction:

    • Incubate the reaction at the optimal temperature for the enzyme for several hours to days, depending on the enzyme's efficiency.

  • Reaction Monitoring and Termination:

    • Take aliquots at different time points to monitor the progress of the reaction.

    • Stop the reaction in the aliquots by heat inactivation.

  • Product Analysis:

    • Analyze the reaction products by HPLC or HPAEC-PAD to identify and quantify the synthesized this compound isomers.

    • Use authentic standards of 2'-fucosyllactose and other potential isomers for identification.

  • Calculation of Yield:

    • Calculate the yield of this compound as a percentage of the initial donor substrate.

Conclusion

This compound is an indispensable tool for researchers studying glycoside hydrolases. Its use as a natural substrate allows for the detailed characterization of enzyme kinetics and specificity, providing insights into their biological roles. The protocols outlined in this document offer a comprehensive guide for the production, purification, and functional analysis of α-L-fucosidases using this compound. These methods are fundamental for advancing our understanding of carbohydrate-active enzymes and for the development of novel therapeutics and prebiotics.

References

Application Notes and Protocols for In Vivo Evaluation of Fucosyllactose's Immunomodulatory Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vivo models and experimental protocols for evaluating the immunomodulatory properties of fucosyllactose, a key human milk oligosaccharide (HMO). The following sections detail established animal models, key experimental methodologies, and expected outcomes based on current scientific literature.

Application Notes

This compound, primarily 2'-fucosyllactose (B36931) (2'-FL) and 3-fucosyllactose (B594375) (3-FL), has garnered significant attention for its role in shaping the infant immune system.[1][2][3][4] In vivo studies are crucial for elucidating the systemic effects of this compound, which can be broadly categorized into direct interactions with host cells and indirect effects mediated by the gut microbiota.[2][3][4]

Key Research Areas for In Vivo this compound Studies:

  • Immune Enhancement in Immunosuppressed Models: this compound has been shown to ameliorate the effects of immunosuppressive agents like cyclophosphamide.[5][6][7][8] In these models, this compound can help restore immune cell populations, enhance cytokine production, and improve overall immune function.[5][6][7][8]

  • Adjuvant Effects in Vaccination Models: Dietary supplementation with 2'-FL can enhance both humoral and cellular immune responses to vaccination.[9] This includes increased antibody production and enhanced T-cell proliferation, suggesting its potential as a vaccine adjuvant.[9]

  • Anti-inflammatory Effects in Colitis Models: In models of inflammatory bowel disease (IBD), such as dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, 2'-FL has demonstrated protective effects by modulating the gut microbiota, enhancing the intestinal barrier, and regulating inflammatory pathways.[10][11]

  • Antiviral Responses: 3-FL has been shown to modulate the immune response to viral infections, including influenza and SARS-CoV-2, by enhancing antiviral responses while attenuating excessive inflammation.[12]

  • Modulation of Gut Microbiota and Metabolites: A consistent finding across various models is the prebiotic effect of this compound, promoting the growth of beneficial bacteria like Bifidobacterium and Lactobacillus.[10][13][14] This shift in microbiota composition is often associated with increased production of short-chain fatty acids (SCFAs), which have known immunomodulatory properties.[1][13][15]

  • Immune Maturation in Neonatal Models: Studies in suckling rats have shown that 2'-FL promotes the maturation of the immune system, evidenced by increased immunoglobulin levels and specific T-cell populations.[2][3][4]

Data Presentation: Summary of Quantitative Data from In Vivo Studies

The following tables summarize key quantitative data from various in vivo studies on this compound.

Table 1: Effects of this compound on Immune Cell Populations

Animal ModelThis compound Type & DoseDurationKey FindingsReference
BALB/c Mice (Vaccination Model)0.5% and 1% 2'-FL in diet31 daysIncreased frequency of CD19+ B220+ B-cells in spleen and mesenteric lymph nodes (MLNs).[9][9]
Suckling Rats2'-FL daily oral administration16 daysIncreased number of T-cell subsets in MLNs on day 16.[2][3][4][2][3][4]
ICR Mice (Immunosuppressed)0.5 mg/kg BW 2'-FL14 daysIncreased spleen weight and spleen index. Trend towards increased NK cell activity.[5][7][8][5][7][8]

Table 2: Effects of this compound on Cytokines and Immunoglobulins

Animal ModelThis compound Type & DoseDurationKey FindingsReference
ICR Mice (Immunosuppressed)0.5 mg/kg BW 2'-FL14 daysSignificant increase in IL-10 and IFN-γ concentrations.[5][7][8][5][7][8]
Human-Microbiota-Associated Mice2'-FL-containing infant formulaNot specifiedIncreased levels of IL-2, IL-9, IL-10, and sIgA.[15][15]
Suckling Rats2'-FL daily oral administration16 daysElevated plasma IgG on day 8 and day 16. Increased plasma IgA on day 16.[2][3][4][2][3][4]
BALB/c Mice (Vaccination Model)1% 2'-FL in diet31 daysIncreased vaccine-specific IgG1 and IgG2a antibody concentrations in serum.[9][9]

Table 3: Effects of this compound on Gut Microbiota and Metabolites

Animal ModelThis compound Type & DoseDurationKey FindingsReference
C57BL/6J Mice (Colitis Model)400 mg/kg BW 2'-FL21 daysRelieved DSS-induced gut microbiota dysbiosis.[10][10]
Human-Microbiota-Associated Mice2'-FL-containing infant formulaNot specifiedIncreased abundance of Blautia and Olsenella. Increased acetate (B1210297) and propionate (B1217596) (SCFAs).[15][15]
Suckling Rats2'-FL daily oral administration16 daysHigher Lactobacillus proportion in cecal samples. Higher proportion of butyrate (B1204436) on day 16.[2][3][4][2][3][4]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

Protocol 1: Cyclophosphamide-Induced Immunosuppression Model in Mice

This protocol is designed to evaluate the immune-enhancing effects of this compound in an immunosuppressed state.[5][6][7][8]

1. Animals and Acclimatization:

  • Species: ICR mice (or other suitable strain like BALB/c).
  • Age/Weight: 6-8 weeks old.
  • Acclimatization: House animals for at least one week under standard conditions (12h light/dark cycle, controlled temperature and humidity) with free access to standard chow and water.

2. Experimental Groups (n=8-10 per group):

  • Normal Control (NC): Oral administration of vehicle (e.g., distilled water) and intraperitoneal (i.p.) injection of saline.
  • Cyclophosphamide (CTX) Control: Oral administration of vehicle and i.p. injection of CTX.
  • This compound (FL) Treatment: Oral administration of this compound (e.g., 0.5 mg/kg body weight) and i.p. injection of CTX.

3. Experimental Procedure:

  • Day 1-14: Administer this compound or vehicle daily via oral gavage.
  • Day 11-14 (or as per study design): Induce immunosuppression by i.p. injection of CTX (e.g., 80 mg/kg body weight). The NC group receives saline.
  • Day 15: Euthanize animals and collect samples (blood, spleen, thymus, etc.).

4. Key Outcome Measures:

  • Body and Organ Weights: Monitor body weight throughout the experiment. Weigh spleen and thymus post-euthanasia and calculate the spleen/thymus index (organ weight/body weight).
  • Spleen Lymphocyte Proliferation Assay:
  • Prepare a single-cell suspension from the spleen.
  • Culture splenocytes in the presence of a mitogen (e.g., Concanavalin A for T-cells or Lipopolysaccharide for B-cells).
  • Assess proliferation using methods like MTT assay or BrdU incorporation.
  • Natural Killer (NK) Cell Activity Assay:
  • Co-culture splenocytes (effector cells) with a target cell line (e.g., YAC-1 cells).
  • Measure cytotoxicity using a lactate (B86563) dehydrogenase (LDH) release assay or a chromium-51 (B80572) release assay.
  • Cytokine and Immunoglobulin Analysis:
  • Measure cytokine levels (e.g., IL-2, IL-10, IFN-γ) in serum or splenocyte culture supernatants using ELISA kits.
  • Quantify serum immunoglobulin levels (IgG, IgM, IgA) using ELISA.

Protocol 2: Dextran Sulfate Sodium (DSS)-Induced Colitis Model in Mice

This protocol is used to assess the anti-inflammatory and gut-modulatory effects of this compound in a model of IBD.[10][11]

1. Animals and Acclimatization:

  • Species: C57BL/6J mice.
  • Age/Weight: 8-10 weeks old.
  • Acclimatization: As described in Protocol 1.

2. Experimental Groups (n=8-10 per group):

  • Control: Standard diet and regular drinking water.
  • DSS Control: Standard diet and drinking water containing DSS.
  • This compound (FL) + DSS: Diet supplemented with this compound (or daily oral gavage, e.g., 400 mg/kg) and drinking water containing DSS.

3. Experimental Procedure:

  • Day 1-21 (example duration): Administer this compound or control diet/vehicle.
  • Day 15-21: Induce colitis by providing drinking water containing 3-5% (w/v) DSS.
  • Daily Monitoring: Record body weight, stool consistency, and presence of blood in feces to calculate the Disease Activity Index (DAI).
  • Day 22: Euthanize animals and collect samples (colon tissue, cecal contents, blood).

4. Key Outcome Measures:

  • Clinical Assessment: Daily DAI score.
  • Macroscopic and Histological Analysis: Measure colon length. Process colon tissue for H&E staining to assess inflammation, ulceration, and tissue damage.
  • Myeloperoxidase (MPO) Assay: Quantify neutrophil infiltration in the colon tissue as a marker of inflammation.
  • Gene Expression Analysis (qPCR): Analyze the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and tight junction proteins (e.g., occludin, ZO-1) in colon tissue.
  • Gut Microbiota Analysis:
  • Extract DNA from cecal contents or fecal samples.
  • Perform 16S rRNA gene sequencing to analyze the composition and diversity of the gut microbiota.
  • Short-Chain Fatty Acid (SCFA) Analysis: Quantify SCFAs (acetate, propionate, butyrate) in cecal contents using gas chromatography (GC).

Mandatory Visualizations

experimental_workflow_immunosuppression cluster_setup Phase 1: Setup & Dosing cluster_induction Phase 2: Immunosuppression cluster_analysis Phase 3: Analysis acclimatization Acclimatization (1 week) grouping Random Grouping (NC, CTX, FL) acclimatization->grouping dosing Daily Oral Dosing (FL or Vehicle) (Days 1-14) grouping->dosing induction CTX Injection (80 mg/kg) (Days 11-14) dosing->induction euthanasia Euthanasia & Sample Collection (Day 15) induction->euthanasia analysis Outcome Measures: - Organ Indices - Cell Proliferation - NK Cell Activity - Cytokine Levels euthanasia->analysis experimental_workflow_colitis cluster_outcomes Key Outcome Measures start Start: C57BL/6J Mice dosing This compound / Control Diet (Days 1-21) start->dosing induction DSS in Drinking Water (3-5%) (Days 15-21) dosing->induction monitoring Daily Monitoring: - Body Weight - Disease Activity Index (DAI) induction->monitoring endpoint Endpoint Analysis (Day 22) monitoring->endpoint histo Colon Length & Histology endpoint->histo gene qPCR: Cytokines & Tight Junctions endpoint->gene microbiota 16S rRNA Sequencing (Microbiota Composition) endpoint->microbiota scfa GC Analysis (SCFAs) endpoint->scfa signaling_pathway_colitis cluster_gut Gut Lumen cluster_epithelium Intestinal Epithelium cluster_immune Immune Response FL 2'-Fucosyllactose Microbiota Modulates Gut Microbiota (e.g., ↑ Bifidobacterium) FL->Microbiota Pathogens Inhibits Pathogen Adhesion FL->Pathogens Goblet Protects Goblet Cells FL->Goblet Direct/Indirect Effect MUC2 ↑ MUC2 Secretion Microbiota->MUC2 Goblet->MUC2 TLR4 Downregulates TLR4 Pathway MUC2->TLR4 Inflammation ↓ Pro-inflammatory Cytokines (TNF-α, IL-6) TLR4->Inflammation

References

Application Notes and Protocols for Stable Isotope Labeling of Fucosyllactose in Metabolic Tracing Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fucosyllactose, a prominent human milk oligosaccharide (HMO), is increasingly recognized for its significant biological activities, including its role as a prebiotic, an anti-infective agent, and a modulator of the host immune system. Understanding the metabolic fate of this compound is crucial for elucidating its mechanisms of action and for the development of novel therapeutics and functional food ingredients. Stable isotope labeling, in conjunction with mass spectrometry, provides a powerful methodology for tracing the absorption, distribution, metabolism, and excretion (ADME) of this compound and its metabolites in both in vitro and in vivo models. This document offers detailed application notes and experimental protocols for conducting metabolic tracing studies using stable isotope-labeled this compound.

Core Concepts in Stable Isotope Tracing

Stable isotope tracing involves the use of non-radioactive isotopes, such as carbon-13 (¹³C) or deuterium (B1214612) (²H), to label a molecule of interest.[1] When introduced into a biological system, the labeled compound is metabolized, and the isotope is incorporated into downstream metabolites. By tracking the distribution of the isotope, researchers can map metabolic pathways and quantify the flux of metabolites through these pathways.[1] This dynamic view of metabolism offers insights that cannot be obtained from static measurements of metabolite concentrations alone.[1]

Applications in this compound Research

  • Mapping Gut Microbiota Metabolism: Elucidating how different gut microbial species metabolize this compound and produce key metabolites like short-chain fatty acids (SCFAs).[1]

  • Investigating Host-Microbe Interactions: Tracing the absorption and systemic distribution of this compound-derived metabolites and their impact on host physiology.

  • Understanding the Gut-Brain Axis: Investigating how this compound metabolites signal to the brain and influence neurological processes.[2][3][4]

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Determining the bioavailability and metabolic clearance of this compound and its bioactive metabolites.

Data Presentation: Quantitative Analysis of this compound Metabolism

The following tables summarize hypothetical quantitative data that could be obtained from stable isotope tracing studies with ¹³C-labeled this compound. These tables are designed to provide a clear and structured format for presenting such data.

Table 1: In Vitro Metabolism of [U-¹³C]-2'-Fucosyllactose by Gut Microbiota from Fecal Cultures

MetaboliteConcentration (mM) at 24h¹³C Enrichment (%) at 24h
Short-Chain Fatty Acids
Acetate35.2 ± 4.165.7 ± 5.3
Propionate15.8 ± 2.558.2 ± 4.9
Butyrate12.5 ± 1.972.1 ± 6.0
Other Metabolites
Lactate8.9 ± 1.245.3 ± 3.8
Fucose2.1 ± 0.585.4 ± 7.2

Data are presented as mean ± standard deviation.

Table 2: In Vivo Distribution of ¹³C Label Following Oral Gavage of [U-¹³C]-2'-Fucosyllactose in Mice

Tissue/FluidTime Point¹³C Enrichment (Atom Percent Excess)
Plasma 2 hours0.5 ± 0.1
6 hours1.2 ± 0.3
12 hours0.8 ± 0.2
Liver 6 hours2.5 ± 0.6
Brain 6 hours0.3 ± 0.05
Cecal Contents 6 hours25.7 ± 3.1
Feces 24 hours15.4 ± 2.2

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: In Vitro Metabolism of [U-¹³C]-Fucosyllactose by Human Fecal Microbiota

This protocol details a method for assessing the metabolism of stable isotope-labeled this compound by complex microbial communities from human feces.

Materials:

  • [U-¹³C]-Fucosyllactose (uniformly labeled with ¹³C)

  • Fresh human fecal samples

  • Anaerobic basal medium (e.g., Gifu Anaerobic Medium)

  • Anaerobic chamber or workstation

  • Sterile, anaerobic tubes

  • Centrifuge

  • Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Fecal Slurry Preparation:

    • Within an anaerobic chamber, homogenize fresh fecal samples in pre-reduced anaerobic basal medium to create a 10% (w/v) fecal slurry.

    • Filter the slurry through sterile cheesecloth to remove large particulate matter.

  • Incubation:

    • In anaerobic tubes, add the fecal slurry and supplement with [U-¹³C]-Fucosyllactose to a final concentration of 10 mg/mL.

    • Include a control group with no added this compound.

    • Incubate the tubes at 37°C for various time points (e.g., 0, 6, 12, 24 hours).

  • Sample Collection and Metabolite Extraction:

    • At each time point, remove an aliquot of the culture and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the bacterial cells.

    • Collect the supernatant for analysis of extracellular metabolites.

    • To extract intracellular metabolites, wash the bacterial pellet with ice-cold phosphate-buffered saline (PBS) and then add a cold extraction solvent (e.g., 80% methanol).[5]

    • Incubate on dry ice for 10 minutes, then thaw on ice.[6]

    • Centrifuge at 16,000 x g for 10 minutes at 4°C and collect the supernatant.[7]

  • Sample Analysis:

    • Analyze the extracellular and intracellular metabolite extracts using GC-MS or LC-MS to identify and quantify the isotopologues of this compound metabolites (e.g., SCFAs, organic acids, monosaccharides).[8]

    • Correct the raw data for the natural abundance of ¹³C to determine the isotopic enrichment.

Protocol 2: In Vivo Metabolic Tracing of [U-¹³C]-Fucosyllactose in Mice

This protocol describes the oral administration of stable isotope-labeled this compound to mice and the subsequent collection of tissues and biofluids for metabolic analysis.

Materials:

  • [U-¹³C]-Fucosyllactose

  • C57BL/6 mice (or other appropriate strain)

  • Oral gavage needles[9][10]

  • Metabolic cages (for urine and feces collection)

  • Anesthesia (e.g., isoflurane)

  • Blood collection tubes (e.g., EDTA-coated)

  • Surgical tools for tissue dissection

  • Liquid nitrogen

  • LC-MS/MS system

Procedure:

  • Animal Acclimation and Dosing:

    • Acclimate mice to individual housing in metabolic cages for at least 3 days prior to the experiment.

    • Fast mice for 4-6 hours before dosing.[11]

    • Prepare a solution of [U-¹³C]-Fucosyllactose in sterile water.

    • Administer the labeled this compound solution to the mice via oral gavage at a dose of 1 g/kg body weight.[12]

  • Sample Collection:

    • Collect blood samples via tail vein or retro-orbital bleeding at various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours) post-gavage.

    • Collect urine and feces from the metabolic cages at regular intervals.

    • At the final time point, euthanize the mice and collect tissues of interest (e.g., cecum, colon, liver, brain).

    • Immediately snap-freeze the tissues in liquid nitrogen to quench metabolism.[13]

  • Sample Processing:

    • Centrifuge blood samples to separate plasma.

    • Homogenize frozen tissues in a suitable extraction solvent (e.g., methanol:acetonitrile:water) to extract metabolites.

    • Process plasma, urine, and fecal samples similarly for metabolite extraction.

  • LC-MS/MS Analysis:

    • Analyze the processed samples using an LC-MS/MS system to measure the concentration and ¹³C enrichment of this compound and its metabolites.[14]

    • Use a targeted approach to quantify specific metabolites of interest or an untargeted metabolomics approach to identify novel metabolites.

Visualizations: Workflows and Signaling Pathways

experimental_workflow cluster_invitro In Vitro Protocol cluster_invivo In Vivo Protocol fecal_slurry Fecal Slurry Preparation incubation Incubation with [U-¹³C]-Fucosyllactose fecal_slurry->incubation extraction_invitro Metabolite Extraction (Intra- & Extracellular) incubation->extraction_invitro analysis_invitro GC-MS or LC-MS Analysis extraction_invitro->analysis_invitro gavage Oral Gavage with [U-¹³C]-Fucosyllactose sample_collection Blood, Urine, Feces, & Tissue Collection gavage->sample_collection extraction_invivo Metabolite Extraction sample_collection->extraction_invivo analysis_invivo LC-MS/MS Analysis extraction_invivo->analysis_invivo signaling_pathway This compound This compound Microbiota Gut Microbiota This compound->Microbiota Metabolism Butyrate Butyrate (SCFA) Microbiota->Butyrate Production GPCR G-Protein Coupled Receptor (GPR41/43) Butyrate->GPCR Activation AC Adenylate Cyclase GPCR->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB (p-CREB) PKA->CREB Phosphorylation Gene_Expression Target Gene Expression (e.g., Neurotrophic Factors, Anti-inflammatory Cytokines) CREB->Gene_Expression Transcription

References

Application Note: High-Performance Anion-Exchange Chromatography for Fucosyllactose Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fucosyllactose, a key component of human milk oligosaccharides (HMOs), plays a crucial role in infant health and development. Its analysis is of significant interest to researchers, scientists, and drug development professionals in the fields of nutrition, microbiology, and medicine. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) has emerged as a robust and sensitive method for the quantification of this compound isomers, such as 2'-fucosyllactose (B36931) (2'-FL) and 3-fucosyllactose (B594375) (3-FL), in various complex matrices, including human milk and infant formula.[1][2][3][4][5][6][7] This application note provides detailed protocols and quantitative data for the analysis of this compound using HPAEC-PAD.

Principle of HPAEC-PAD

HPAEC-PAD is a powerful technique for the analysis of carbohydrates. At high pH, the hydroxyl groups of carbohydrates become partially ionized, allowing them to be separated by anion-exchange chromatography. The separated analytes are then detected electrochemically with high sensitivity and specificity using a pulsed amperometric detector. This method avoids the need for derivatization, simplifying sample preparation and analysis.

Experimental Protocols

Sample Preparation

The choice of sample preparation protocol depends on the matrix. Below are protocols for human milk and infant formula.

a) Human Milk Samples [1][2]

  • Thaw frozen human milk samples at 4°C overnight.

  • Dilute 0.6 mL of the milk sample with an equal volume of Milli-Q water.

  • Centrifuge the diluted sample at 21,000 x g for 15 minutes at 4°C to remove lipids and proteins.[1][2]

  • Apply 1.0 mL of the clear supernatant to a Carbograph SPE cartridge (300 mg bed volume).

  • Wash the cartridge to remove interfering substances.

  • Elute the this compound-containing fraction.

  • Lyophilize the eluate and reconstitute in Milli-Q water for injection. The final dilution factor should be considered for concentration calculations. For example, a final dilution factor of 100 has been reported.[1][2]

Note: It has been reported that 3-fucosyllactose may be lost during the cleanup step with Porous Graphitized Carbon (PGC) SPE.[1][2] An alternative is to directly inject diluted and filtered samples, though this may lead to a shorter column lifetime.

b) Infant Formula Samples [4][5][8]

  • Accurately weigh a representative amount of the infant formula powder.

  • Reconstitute the powder in a known volume of high-purity water according to the manufacturer's instructions or a standardized procedure.

  • For products containing interfering substances like fructans and maltodextrins, enzymatic hydrolysis may be necessary.[4][5]

  • Filter the reconstituted sample through a 0.45 µm syringe filter prior to injection.

c) Online Sample Cleanup [9]

For high-throughput analysis and to minimize matrix effects, an online sample cleanup method can be employed using a trap column, such as a Dionex IonPac NG1 column. This approach involves a "dilute-and-shoot" methodology where the sample is diluted in deionized water, filtered, and directly injected. The trap column removes hydrophobic contaminants online.[9]

HPAEC-PAD System and Conditions

The following table summarizes the typical instrumental conditions for this compound analysis.

ParameterSetting
Chromatography System Dionex ICS-5000 system or equivalent
Column Dionex CarboPac PA-1 (250 mm × 2 mm ID) with a CarboPac PA guard column (25 mm × 2 mm ID)[1][2]
Column Temperature 20 °C[1][2]
Flow Rate 0.3 mL/min[1][2]
Injection Volume 10 µL[1][2]
Mobile Phase A 0.1 M NaOH[1][2]
Mobile Phase B 1 M NaOAc in 0.1 M NaOH[1][2]
Gradient Elution 0-10% B over 10 minutes, followed by a column wash with 100% B for 5 minutes, and re-equilibration with 0% B for 15 minutes.[1][2]
Detector Pulsed Amperometric Detector (PAD) with a gold working electrode and Ag/AgCl reference electrode.
Calibration

Prepare a series of this compound standards (e.g., 2'-FL and 3'-FL) in Milli-Q water. A typical calibration range for 3-fucosyllactose is 0.4–20 μg/mL.[1][2] Generate a calibration curve by plotting the peak area against the concentration of the standards. A linear or quadratic fit may be used depending on the concentration range.[4][5]

Quantitative Data Summary

The following tables summarize quantitative data for this compound analysis by HPAEC-PAD from various sources.

Table 1: Calibration and Linearity Data

AnalyteLinear Range (µg/mL)Correlation Coefficient (R²)Source
3-Fucosyllactose0.40–19.940.999[1][2]
2'-FucosyllactoseNot specified0.99951 (average)[3]

Table 2: Limits of Detection (LOD) and Quantification (LOQ)

AnalyteLOD (µg/mL)LOQ (µg/mL)MatrixSource
2'-Fucosyllactose0.43 (average)1.75Infant Formula[3]
2'-Fucosyllactose4.3 (in solution)12.8 (in solution)Infant Formula[7]
LNnT0.5 (in solution)1.51 (in solution)Infant Formula[7]

Note: LOD and LOQ can also be reported in g/100g of product, which depends on the sample preparation dilution factor. For instance, an LOD of 0.02 g/100g and LOQ of 0.06 g/100g for 2'-FL in a product have been reported.[7]

Table 3: Recovery and Precision Data

AnalyteRecovery (%)Relative Standard Deviation (RSDr %)MatrixSource
2'-Fucosyllactose94-102< 2Infant Formula[3]
Multiple HMOs89.4-1090.0068–4.8Infant Formula & Adult Nutritionals[4][5]
2'-Fucosyllactose94-1112.1-7.9Infant Formula[7]
LNnT98-111Not specifiedInfant Formula[7]

Visualizations

HPAEC_Workflow cluster_prep Sample Preparation cluster_analysis HPAEC-PAD Analysis cluster_data Data Processing Sample Sample (e.g., Human Milk) Dilution Dilution & Centrifugation Sample->Dilution SPE Solid-Phase Extraction (SPE) Dilution->SPE Reconstitution Lyophilization & Reconstitution SPE->Reconstitution Injection Autosampler Injection Reconstitution->Injection HPAEC HPAEC Separation (CarboPac PA-1) Injection->HPAEC PAD Pulsed Amperometric Detection HPAEC->PAD Chromatogram Chromatogram Generation PAD->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification (Calibration Curve) Integration->Quantification

Caption: Experimental workflow for this compound analysis by HPAEC-PAD.

Fucosyllactose_Isomers cluster_2FL 2'-Fucosyllactose (2'-FL) cluster_3FL 3-Fucosyllactose (3-FL) Lactose_2FL Lactose Fuc_2FL Fucose Lactose_2FL->Fuc_2FL α(1-2) Lactose_3FL Lactose Fuc_3FL Fucose Lactose_3FL->Fuc_3FL α(1-3)

Caption: Structural difference between 2'-FL and 3'-FL isomers.

Conclusion

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection is a highly suitable technique for the routine analysis of this compound in complex samples. The method offers excellent sensitivity, selectivity, and reproducibility for the quantification of key isomers like 2'-fucosyllactose and 3-fucosyllactose. The detailed protocols and compiled quantitative data in this application note provide a solid foundation for researchers, scientists, and drug development professionals to establish and validate their own this compound analysis workflows.

References

Quantitative Analysis of 2'-Fucosyllactose: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2'-Fucosyllactose (B36931) (2'-FL) is the most abundant human milk oligosaccharide (HMO) in the breast milk of most mothers, playing a significant role in infant health and development.[1] Its benefits are manifold, acting as a prebiotic to shape the infant gut microbiota, preventing the adhesion of pathogens, and modulating the immune system.[1] Given these significant biological functions, the accurate and robust quantification of 2'-FL is crucial in various fields, including infant nutrition research, the quality control of infant formula, and the development of novel therapeutics. This document provides detailed application notes and experimental protocols for the quantitative analysis of 2'-FL, tailored for researchers, scientists, and drug development professionals.

Overview of Analytical Techniques

Several analytical methods have been developed and validated for the quantification of 2'-FL in diverse matrices such as human milk, infant formula, and other food products.[2][3] The primary techniques include:

  • High-Performance Liquid Chromatography (HPLC): A widely used method for separating and quantifying carbohydrates. Different detection methods can be coupled with HPLC, including Refractive Index (RI) detection and Pulsed Amperometric Detection (PAD).[3][4]

  • Mass Spectrometry (MS): Often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS/MS), this technique offers high sensitivity and specificity for 2'-FL quantification.[5][6]

  • Enzymatic Assays: These methods provide a simpler and higher-throughput alternative to chromatographic techniques, making them suitable for rapid screening and routine analysis.[1][7][8]

The choice of method depends on the specific application, required sensitivity, sample matrix, and available instrumentation.

Quantitative Data Summary

The following tables summarize the performance characteristics of various quantitative assays for 2'-FL, providing a comparative overview for researchers to select the most appropriate method for their needs.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods for 2'-FL Quantification

MethodDetectorSample MatrixLinearity RangeLimit of Detection (LOD)Limit of Quantitation (LOQ)Recovery (%)Reference
HPAEC-PADPulsed Amperometric DetectionInfant Formula1 - 20 µg/mL4.33 µg/mL12.8 µg/mL94 - 99[4]
HILIC-FLDFluorescence DetectionInfant FormulaNot SpecifiedPowder: 0.11 g/100g , Liquid: 0.01 g/LPowder: 0.37 g/100g , Liquid: 0.04 g/L94 - 104[4]
HILIC-RIRefractive IndexWhole Milk, Infant Formula, Cereal Bars0.2 - 12 mg/mLWhole Milk: 0.1 mg/mL, Infant Formula/Cereal Bars: 0.6 mg/gNot Specified88 - 105[3][9]

Table 2: Mass Spectrometry (MS) Methods for 2'-FL Quantification

MethodSample MatrixConcentration Range ObservedKey FindingsReference
LC-MS/MS (MRM)Korean Maternal Milk0.4 to 2.6 g/L (overall); Secretor mothers: 1.0 to 2.8 g/L; Non-secretor mothers: 0.01 to 0.06 g/L2'-FL concentration is significantly influenced by secretor status and lactation stage.[5]
GC-MSHuman MilkDonor A: 4525-6266 µg/mL; Donor B: 2694-3551 µg/mLHigh concentrations of 2'-FL were observed in the first week of lactation.[6]

Table 3: Enzymatic Assay for 2'-FL Quantification

Method PrincipleSample MatrixMeasurement RangeAssay TimeKey AdvantagesReference
Two-step enzymatic reaction (α-fucosidase and L-fucose (B3030135) dehydrogenase)Biological Samples, Infant FormulaUp to 5 g/L50 minutes (96-well plate)Simple, high-throughput, cost-effective, suitable for rapid screening.[1][8][10]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this document.

Protocol 1: Quantification of 2'-FL using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

This protocol is adapted from the method described for the analysis of 2'-FL in infant formula.[4]

1. Materials and Reagents:

2. Sample Preparation:

  • Accurately weigh and dissolve the infant formula powder in deionized water to the recommended concentration.

  • For liquid formula, use directly or dilute as necessary.

  • Centrifuge the sample to remove insoluble material.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • Further dilute the filtered sample with deionized water to bring the 2'-FL concentration within the calibration range.

3. Chromatographic Conditions:

  • Instrument: High-Performance Ion Chromatography System with a pulsed amperometric detector.

  • Column: CarboPac™ PA1 analytical column and guard column.

  • Mobile Phase A: Deionized water

  • Mobile Phase B: 200 mM Sodium Hydroxide

  • Mobile Phase C: 500 mM Sodium Acetate in 100 mM Sodium Hydroxide

  • Gradient Elution: Establish a suitable gradient to separate 2'-FL from other carbohydrates in the sample matrix. A typical gradient might involve increasing the concentration of sodium acetate over time.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: Pulsed Amperometry with a gold working electrode.

4. Calibration and Quantification:

  • Prepare a series of standard solutions of 2'-FL in deionized water.

  • Inject the standards to generate a calibration curve by plotting peak area against concentration.

  • Inject the prepared samples and determine the 2'-FL concentration from the calibration curve.

Protocol 2: Enzymatic Assay for 2'-FL Quantification

This protocol is based on a simple and rapid two-step enzymatic method.[1][7][8]

1. Assay Principle: This assay is based on two sequential enzymatic reactions. First, α-(1-2,3,4,6)-L-fucosidase specifically hydrolyzes 2'-FL to release L-fucose and lactose. Subsequently, L-fucose dehydrogenase (FDH) oxidizes L-fucose in the presence of β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADP+), producing L-fucono-1,5-lactone and NADPH. The increase in NADPH is measured spectrophotometrically at 340 nm and is directly proportional to the initial concentration of 2'-FL.[1]

2. Materials and Reagents:

  • α-(1-2,3,4,6)-L-fucosidase

  • L-fucose dehydrogenase (FDH)

  • β-Nicotinamide adenine dinucleotide phosphate (NADP+)

  • 2'-Fucosyllactose standard

  • Phosphate-buffered saline (PBS), pH 7.0

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

3. Assay Procedure:

  • Standard Curve Preparation: Prepare a series of 2'-FL standards in PBS within the desired concentration range (e.g., 0 to 5 g/L).

  • Sample Preparation: Dilute the samples (e.g., human milk, infant formula) with PBS to ensure the 2'-FL concentration falls within the range of the standard curve.

  • Reaction Mixture Preparation: Prepare a master mix containing PBS, NADP+, and L-fucose dehydrogenase.

  • Assay in 96-well Plate:

    • Add a specific volume of the standard or sample to each well.

    • Add the reaction mixture to each well.

    • Initiate the reaction by adding α-(1-2,3,4,6)-L-fucosidase to each well.

  • Incubation: Incubate the plate at 37 °C for a specified time (e.g., 50 minutes) to allow the enzymatic reactions to complete.[8]

  • Measurement: Measure the absorbance of each well at 340 nm using a microplate reader.

  • Quantification: Subtract the absorbance of the blank (no 2'-FL) from all readings. Plot the absorbance of the standards against their concentrations to generate a standard curve. Determine the 2'-FL concentration in the samples from this curve.

Visualizations

The following diagrams illustrate the workflows and principles described in this document.

Enzymatic_Assay_Workflow cluster_sample Sample Preparation cluster_assay Enzymatic Reaction cluster_detection Detection & Quantification Sample Sample (e.g., Human Milk, Infant Formula) Dilution Dilution with PBS Sample->Dilution Add_to_Plate Add Sample/Standard and Reaction Mix to 96-well Plate Dilution->Add_to_Plate Reaction_Mix Prepare Reaction Mix (PBS, NADP+, FDH) Reaction_Mix->Add_to_Plate Start_Reaction Add α-Fucosidase Add_to_Plate->Start_Reaction Incubation Incubate at 37°C Start_Reaction->Incubation Measurement Measure Absorbance at 340 nm Incubation->Measurement Quantification Quantify 2'-FL using Standard Curve Measurement->Quantification

Caption: Workflow for the enzymatic quantification of 2'-fucosyllactose.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Data Analysis Sample Sample (e.g., Infant Formula) Dissolve Dissolve in Deionized Water Sample->Dissolve Centrifuge Centrifuge Dissolve->Centrifuge Filter Filter (0.22 µm) Centrifuge->Filter Dilute Dilute Filter->Dilute Inject Inject into HPLC System Dilute->Inject Separate Chromatographic Separation (e.g., HPAEC) Inject->Separate Detect Detect (e.g., PAD) Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify 2'-FL Detect->Quantify

Caption: General workflow for the quantification of 2'-fucosyllactose by HPLC.

Enzymatic_Reaction_Pathway TwoFL 2'-Fucosyllactose Fuc_Lac L-Fucose + Lactose TwoFL->Fuc_Lac α-(1-2,3,4,6)-L-fucosidase Lactone L-fucono-1,5-lactone Fuc_Lac->Lactone L-fucose dehydrogenase (FDH) NADP NADP+ NADPH NADPH NADP:s->NADPH:n

Caption: Principle of the two-step enzymatic assay for 2'-fucosyllactose.

References

Application Notes and Protocols: Fucosyllactose in Functional Foods and Beverages

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fucosyllactose, a prominent human milk oligosaccharide (HMO), is emerging as a key bioactive ingredient in the development of functional foods and beverages. This document provides detailed application notes and experimental protocols for the incorporation and analysis of this compound, with a focus on its two most common isomers: 2'-fucosyllactose (B36931) (2'-FL) and 3-fucosyllactose (B594375) (3-FL). These oligosaccharides are indigestible by human enzymes and act as prebiotics, selectively nourishing beneficial gut bacteria.[1] Beyond their prebiotic effects, fucosyllactoses have been shown to modulate the immune system, support gut barrier integrity, and potentially enhance cognitive function.[1][2][3]

These application notes are designed to guide researchers and product developers in harnessing the potential of this compound to create innovative functional food and beverage products backed by scientific evidence.

Applications in Functional Foods and Beverages

This compound can be incorporated into a variety of functional food and beverage products to confer health benefits. Its stability and solubility make it a versatile ingredient.

Common Applications:

  • Infant Formula and Baby Foods: To mimic the composition of human breast milk and support infant gut health and immune development.[4][5]

  • Yogurts and Fermented Dairy Products: As a prebiotic to support the growth of probiotic cultures and enhance gut health benefits.[4]

  • Functional Beverages: Including dairy and non-dairy milks, fruit juices, and wellness drinks, to provide prebiotic and immune-supporting properties.

  • Cereals and Cereal Bars: To increase the fiber content and add prebiotic benefits to breakfast items and snacks.[4]

  • Dietary Supplements: In powder or capsule form for targeted gut health and immune support in adults.[4]

  • Foods for Special Medical Purposes: To help manage gut-related conditions and support nutritional needs.[5]

Quantitative Data Summary

The following tables summarize quantitative data from preclinical and clinical studies on the effects of this compound.

Table 1: Effects of 2'-Fucosyllactose on Gut Microbiota and Health in Clinical Trials

Study PopulationInterventionDurationKey FindingsReference
Healthy Adults (n=100)5g, 10g, or 20g of 2'-FL daily2 weeksSignificant increase in the relative abundance of Actinobacteria and Bifidobacterium. Reduction in Firmicutes and Proteobacteria. Good gastrointestinal tolerance.[6]
Adults with IBS or Ulcerative Colitis (n=12)Nutritional formula with 2'-FL6 weeksIncreased stool counts of Bifidobacterium and Faecalibacterium prausnitzii. Increased stool butyrate (B1204436) levels. Improved Gastrointestinal Quality of Life Index (GIQLI) scores.[7]
Formula-fed InfantsInfant formula with 2'-FL4 monthsRelative abundance of Bifidobacterium was similar to that of breastfed infants and higher than in infants fed formula without 2'-FL.[8]
Overweight/Obese Adults2'-FL supplementation12 weeksSignificant reduction in fat mass compared to placebo.[9]

Table 2: Effects of this compound in Preclinical Models

Animal ModelInterventionDurationKey FindingsReference
Suckling RatsDaily oral administration of 2'-FL16 daysIncreased plasma IgG and IgA. Increased proportion of Lactobacillus in cecal samples and higher butyrate proportion.[10]
Ovalbumin-sensitized Mice (Food Allergy Model)2'-FL or 3-FL supplementation-Both 2'-FL and 3-FL significantly decreased serum levels of OVA-specific IgE, mouse mast cell protease (mMCP-1), and IL-4, while increasing IFN-γ. Both enhanced the proportion of beneficial bacteria like Lactobacillus and Bifidobacterium.[11]
5xFAD Transgenic Mice (Alzheimer's Disease Model)300-1,200 mg/kg oral 2'-FL-Improved cognitive performance in Morris water maze and Y-maze tests. Significantly reduced Aβ plaque load in the hippocampus and cortex. Lowered plasma TNF-α and IL-6 levels.[11][12]
Virus-infected Mice3-FL supplementation-Increased expression of interferon receptors (IFNAR and IFNGR). Enhanced antiviral responses and attenuated pre-emptive inflammatory responses. Increased nitric oxide concentrations in lung tissues upon infection.[2]

Experimental Protocols

Incorporation of this compound into Functional Foods

3.1.1. Protocol for Incorporation of 2'-Fucosyllactose into Yogurt

This protocol is based on methodologies demonstrating the stability and viability of probiotics in yogurt supplemented with 2'-FL.[6][13][14]

Materials:

  • Milk (whole or skim)

  • Yogurt starter culture (containing Streptococcus thermophilus and Lactobacillus delbrueckii subsp. bulgaricus)

  • Probiotic strains (e.g., Bifidobacterium longum) (optional)

  • 2'-Fucosyllactose powder

  • Homogenizer

  • Pasteurizer/water bath

  • Incubator

  • pH meter

Procedure:

  • Preparation of Yogurt Mix:

    • Combine milk and other desired ingredients (e.g., milk solids, stabilizers).

    • Add 2'-fucosyllactose to the milk mix at a target concentration (e.g., 2 g/L).[6] Ensure it is fully dissolved.

  • Homogenization and Pasteurization:

    • Homogenize the mixture to ensure a uniform consistency.

    • Heat the yogurt mix to 85°C for 30 minutes for pasteurization.[6]

  • Cooling and Inoculation:

    • Cool the pasteurized mix to the optimal inoculation temperature for the starter culture (typically 43°C).[6]

    • Inoculate with the yogurt starter culture according to the manufacturer's instructions.

    • If adding probiotics, prepare a pellet of the probiotic strain and add it to the mix to achieve a target concentration (e.g., at least 10^9 CFU/mL).[6]

  • Fermentation:

    • Incubate the inoculated mix at the recommended temperature (e.g., 43°C) until the pH reaches approximately 4.5-4.7.

  • Cooling and Storage:

    • Cool the yogurt rapidly to below 10°C to stop fermentation.

    • Store the yogurt at refrigeration temperatures (4°C).

3.1.2. General Protocol for Incorporation of this compound into Functional Beverages

This protocol provides a general framework for adding this compound to various beverages.

Materials:

  • Beverage base (e.g., fruit juice, plant-based milk, water)

  • 3-Fucosyllactose powder

  • Mixer/blender

  • Pasteurizer (if required)

  • Bottling equipment

Procedure:

  • Dissolution:

    • Gradually add the desired amount of 3-fucosyllactose to the beverage base while mixing to ensure complete dissolution. The dosage will depend on the target consumer and regulatory guidelines.

  • pH Adjustment (if necessary):

    • Check the pH of the beverage and adjust if the addition of this compound has altered it significantly.

  • Pasteurization:

    • If the beverage requires a heat treatment step for shelf stability, pasteurize the product according to standard procedures (e.g., HTST). 3-FL is generally stable during processing and storage.[5]

  • Bottling and Storage:

    • Bottle the functional beverage under hygienic conditions.

    • Store according to the product's requirements (refrigerated or ambient).

3.1.3. General Protocol for Incorporation of this compound into Cereal Bars

This protocol outlines the general steps for incorporating this compound into cereal bars.

Materials:

  • Cereal base (e.g., rolled oats, puffed rice)

  • Binder (e.g., syrup, honey, nut butter)

  • 2'-Fucosyllactose powder

  • Other ingredients (e.g., nuts, dried fruits, protein powder)

  • Mixing bowl

  • Baking pan

  • Oven (if a baked bar)

Procedure:

  • Dry Ingredient Mixing:

    • In a large bowl, combine all dry ingredients, including the cereal base and 2'-fucosyllactose powder. Mix thoroughly to ensure even distribution.

  • Binder Preparation:

    • Prepare the liquid binder. This may involve heating syrups or melting nut butters.

  • Combining Ingredients:

    • Pour the liquid binder over the dry ingredients and mix until the cereal is evenly coated.

  • Pressing and Forming:

    • Transfer the mixture to a lined baking pan and press firmly and evenly.

  • Baking/Setting:

    • If it is a baked bar, bake according to the recipe instructions.

    • For no-bake bars, refrigerate until firm.

  • Cutting and Packaging:

    • Once cooled and firm, cut the slab into individual bars.

    • Package the bars in appropriate wrapping to maintain freshness.

Analytical Methods for this compound Quantification

3.2.1. HPLC with Refractive Index Detection (HPLC-RI)

This method is suitable for the robust quantification of 2'-FL and 3-FL in various food matrices.[5][10]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Refractive Index (RI) detector

  • Hydrophilic Interaction Liquid Chromatography (HILIC) column

Sample Preparation (General):

  • Dispersion and Extraction: Disperse and extract the sample in a suitable solvent (e.g., water or a water/organic solvent mixture).

  • Centrifugation/Filtration: Centrifuge the sample to remove solid particles and filter the supernatant through a 0.22 µm filter before injection.

Chromatographic Conditions (Example):

  • Mobile Phase: Acetonitrile and water gradient

  • Flow Rate: As per column specifications

  • Column Temperature: Controlled

  • Injection Volume: 1-2 µL

  • Run Time: Approximately 19 minutes[5]

Quantification:

  • Prepare a standard curve using certified reference standards of 2'-FL and 3-FL in the range of 0.2 to 12 mg/mL.[5]

  • Calculate the concentration of this compound in the sample by comparing the peak area to the standard curve.

In Vitro and In Vivo Experimental Protocols

3.3.1. Caco-2 Cell Permeability Assay (Gut Barrier Function)

This assay is used to assess the potential of this compound to enhance intestinal barrier integrity.

Procedure:

  • Cell Culture: Culture Caco-2 cells on semi-permeable inserts for approximately 21 days to allow for differentiation and the formation of a monolayer with tight junctions.[15]

  • Monolayer Integrity Check: Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a fluorescent marker like Lucifer yellow.[10]

  • Treatment: Treat the Caco-2 cell monolayers with this compound at various concentrations in the apical compartment.

  • Permeability Assessment: Measure the passage of a marker molecule (e.g., FITC-dextran) from the apical to the basolateral compartment over time. A decrease in the permeability of the marker in this compound-treated cells compared to controls indicates an enhancement of barrier function.

3.3.2. Gut Microbiota Analysis (16S rRNA Sequencing)

This protocol is used to determine the impact of this compound supplementation on the composition of the gut microbiota.

Procedure:

  • Fecal Sample Collection: Collect fecal samples from subjects before and after the intervention period with this compound.

  • DNA Extraction: Extract bacterial DNA from the fecal samples using a commercially available kit.

  • 16S rRNA Gene Amplification: Amplify the V3-V4 variable region of the 16S rRNA gene using PCR.

  • Library Preparation and Sequencing: Prepare a DNA library and perform sequencing on a platform such as Illumina MiSeq.

  • Data Analysis: Process the sequencing data using bioinformatics pipelines to determine the taxonomic composition and relative abundance of different bacterial genera and species.

3.3.3. Morris Water Maze (Cognitive Function in Rodents)

This test assesses hippocampal-dependent spatial learning and memory.

Procedure:

  • Apparatus: A circular pool filled with opaque water containing a hidden escape platform.

  • Acquisition Phase: For several consecutive days, place the rodent in the pool from different starting positions and allow it to find the hidden platform. Record the escape latency (time to find the platform).

  • Probe Trial: After the acquisition phase, remove the platform and allow the rodent to swim freely for a set time. Record the time spent in the target quadrant where the platform was previously located. Increased time in the target quadrant indicates better spatial memory.

3.3.4. Y-Maze Test (Cognitive Function in Rodents)

This test assesses spatial working memory based on the natural tendency of rodents to explore novel environments.

Procedure:

  • Apparatus: A Y-shaped maze with three identical arms.

  • Test: Place the rodent in the center of the maze and allow it to freely explore the three arms for a set period (e.g., 8 minutes).[12]

  • Data Recording: Record the sequence of arm entries.

  • Analysis: Calculate the percentage of spontaneous alternations (consecutive entries into all three different arms). A higher percentage of alternations indicates better spatial working memory.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects through various mechanisms, including the modulation of key signaling pathways.

Modulation of Immune Signaling Pathways

This compound can influence immune responses by interacting with immune cells and modulating inflammatory signaling.

NF-κB Signaling Pathway: 2'-FL has been shown to attenuate the lipopolysaccharide (LPS)-induced inflammatory response by inhibiting the Toll-Like Receptor 4 (TLR4)/NF-κB signaling pathway.[3] This leads to a reduction in the production of pro-inflammatory cytokines.

NF_kB_Signaling cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB P NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Gene_Expression Pro-inflammatory Gene Expression This compound 2'-Fucosyllactose This compound->TLR4 Inhibits

Caption: 2'-Fucosyllactose inhibits the NF-κB signaling pathway.

Interferon Signaling Pathway: 3-FL has been observed to upregulate the expression of interferon receptors, which can enhance the antiviral response of the innate immune system.[2]

Interferon_Signaling cluster_cell Immune Cell Surface This compound 3-Fucosyllactose IFNAR IFNAR This compound->IFNAR Upregulates IFNGR IFNGR This compound->IFNGR Upregulates Antiviral_Response Enhanced Antiviral Response IFNAR->Antiviral_Response IFNGR->Antiviral_Response Cell Immune Cell

Caption: 3-Fucosyllactose enhances antiviral immunity.

Experimental Workflow for Investigating this compound Effects

The following workflow outlines a logical sequence for investigating the functional effects of this compound.

Experimental_Workflow Start Start: this compound (2'-FL or 3-FL) In_Vitro In Vitro Studies Start->In_Vitro Gut_Microbiota Gut Microbiota Analysis (e.g., 16S rRNA sequencing) In_Vitro->Gut_Microbiota Gut_Barrier Gut Barrier Function (e.g., Caco-2 Assay) In_Vitro->Gut_Barrier Immune_Modulation_in_vitro Immune Cell Assays (e.g., Cytokine Profiling) In_Vitro->Immune_Modulation_in_vitro Preclinical Preclinical (Animal) Studies In_Vitro->Preclinical Gut_Health_in_vivo Gut Health Assessment (e.g., SCFA analysis) Preclinical->Gut_Health_in_vivo Immune_Response_in_vivo Immune Response Models (e.g., Allergy, Infection) Preclinical->Immune_Response_in_vivo Cognitive_Function Cognitive Function Tests (e.g., MWM, Y-Maze) Preclinical->Cognitive_Function Clinical Clinical Trials Preclinical->Clinical Safety_Tolerance Safety & Tolerability Clinical->Safety_Tolerance Efficacy Efficacy on Health Outcomes (e.g., Gut symptoms, Immunity) Clinical->Efficacy End Functional Food/Beverage Application Clinical->End

Caption: A workflow for this compound functional ingredient development.

Conclusion

This compound, particularly 2'-FL and 3-FL, presents a significant opportunity for the development of innovative functional foods and beverages. Its well-documented prebiotic, immunomodulatory, and potential cognitive health benefits provide a strong scientific basis for its use. By following the detailed protocols and application notes provided in this document, researchers and product developers can effectively incorporate this compound into various food matrices and conduct the necessary analyses to validate its efficacy and safety. The continued exploration of this compound is poised to contribute to the next generation of nutritional products that support human health across the lifespan.

References

Troubleshooting & Optimization

Technical Support Center: Large-Scale Production of 2'-Fucosyllactose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the large-scale production of 2'-Fucosyllactose (B36931) (2'-FL). It provides troubleshooting guidance and answers to frequently asked questions to address common challenges encountered during microbial fermentation and downstream processing.

Troubleshooting Guide

This section addresses specific problems that may arise during your 2'-FL production experiments, offering potential causes and recommended actions.

ProblemPotential CausesRecommended Actions
Low 2'-FL Titer 1. Inefficient Precursor Supply: Insufficient intracellular levels of GDP-L-fucose or lactose (B1674315).[1][2] 2. Suboptimal Enzyme Activity: Low activity or expression of α-1,2-fucosyltransferase (FucT).[1] 3. Competing Metabolic Pathways: Precursors are diverted to other metabolic pathways.[1][3][4] 4. Suboptimal Fermentation Conditions: Non-ideal pH, temperature, or aeration.[1] 5. Plasmid Instability: Loss of expression cassettes for the 2'-FL biosynthesis pathway.[1]1. Enhance the expression of genes in the GDP-L-fucose synthesis pathway (de novo or salvage).[1][2] Ensure adequate lactose is supplied in the fermentation medium.[1] 2. Screen different FucT enzymes for higher activity or optimize the expression and solubility of the current enzyme.[1] Consider codon optimization for the host organism. 3. Inactivate genes of competing pathways, such as lacZ (lactose consumption) and wcaJ (colanic acid synthesis).[1][3][4][5] 4. Systematically optimize fermentation parameters (e.g., pH between 6.0-7.0, temperature between 30-37°C, and dissolved oxygen levels). 5. Consider chromosomal integration of the expression cassettes to ensure stability.[6]
High By-product Formation (e.g., 3-FL, acetate) 1. Promiscuous Fucosyltransferase: The FucT used may also produce other fucosylated isomers like 3-fucosyllactose (B594375) (3-FL).[7] 2. Overflow Metabolism: High glucose uptake rates can lead to the formation of inhibitory by-products like acetate, especially in E. coli.[8]1. Screen for a more specific α-1,2-fucosyltransferase. Alternatively, introduce an α-1,3-fucosidase to hydrolyze the 3-FL by-product.[7] 2. Implement a fed-batch strategy with controlled feeding of the carbon source (e.g., glycerol) to prevent overflow metabolism.[8][9] Maintain the pH of the culture medium around 6.8.[8]
Poor Host Strain Performance 1. Metabolic Burden: High-level expression of heterologous proteins can impose a significant metabolic load on the host, leading to reduced growth and productivity.[9] 2. Endotoxin (B1171834) Contamination: When using Gram-negative bacteria like E. coli, the presence of lipopolysaccharides (endotoxins) in the final product is a major concern for food and pharmaceutical applications.[10]1. Balance the expression of pathway genes using different promoter strengths or plasmid copy numbers.[5] Chromosomal integration can also alleviate metabolic burden.[6] 2. Consider using a "Generally Recognized as Safe" (GRAS) host organism such as Corynebacterium glutamicum, Bacillus subtilis, or Saccharomyces cerevisiae.[1][10][11] These hosts are advantageous for food and pharmaceutical applications.
Inefficient Downstream Purification 1. Complex Fermentation Broth: The presence of residual media components, biomass, proteins, and other metabolites complicates purification.[8][12] 2. Structural Similarity of By-products: Isomers like 3-FL are structurally similar to 2'-FL, making separation difficult.[13]1. Employ a multi-step purification process, starting with flocculation and membrane filtration (ultrafiltration and nanofiltration) to remove larger impurities and concentrate the product.[8][12] 2. Utilize activated carbon adsorption followed by ethanol (B145695) gradient elution to separate 2'-FL from monosaccharides and other impurities.[8] For high-purity applications, simulated moving bed (SMB) chromatography can be effective for separating isomers.[13]

Frequently Asked Questions (FAQs)

Q1: What are the main metabolic pathways for providing the GDP-L-fucose precursor for 2'-FL synthesis?

A1: There are two primary pathways for GDP-L-fucose synthesis: the de novo pathway and the salvage pathway.[2][14]

  • The de novo pathway synthesizes GDP-L-fucose from the central carbon metabolism, typically starting from fructose-6-phosphate.[15]

  • The salvage pathway utilizes extracellular L-fucose to produce GDP-L-fucose.[10][15]

Often, a combination of both pathways is engineered in production strains to maximize the GDP-L-fucose supply.[3][4]

Q2: Which host organism is optimal for large-scale 2'-FL production?

A2: Both Escherichia coli and GRAS (Generally Recognized as Safe) organisms like Corynebacterium glutamicum, Priestia megaterium, and Saccharomyces cerevisiae have been successfully engineered for 2'-FL production.[1][10][11]

  • E. coli is a well-established host with a vast array of genetic tools, and high titers of 2'-FL have been reported.[1] However, endotoxin removal is a critical step in downstream processing.[10]

  • GRAS organisms are advantageous for food and pharmaceutical applications, simplifying the regulatory approval process.[1][11] While historically achieving lower titers than E. coli, recent metabolic engineering efforts have significantly improved their productivity.[11][16]

The choice of host depends on the specific application, regulatory requirements, and the scale of production.

Q3: How can the supply of cofactors like NADPH and GTP be enhanced to improve 2'-FL production?

A3: The de novo synthesis of GDP-L-fucose is an NADPH-dependent process, and GTP is a direct precursor. Enhancing the intracellular pools of these cofactors can significantly boost 2'-FL titers. Strategies include:

  • Overexpression of key enzymes in the pentose (B10789219) phosphate (B84403) pathway (for NADPH regeneration) and the GTP biosynthesis pathway.

  • Co-introduction of NADPH and GTP regeneration pathways has been shown to be beneficial for 2'-FL formation.[5]

Q4: What are typical yields and productivities achieved in fed-batch fermentation of 2'-FL?

A4: Significant progress has been made in improving 2'-FL production metrics. Reported values vary depending on the host strain, genetic modifications, and fermentation strategy. For example:

  • An engineered E. coli strain produced 22.3 g/L of 2'-FL in a 3 L bioreactor with a yield of 0.53 mole 2'-FL per mole of lactose.[5]

  • Another metabolically engineered E. coli strain achieved a titer of 66.80 g/L with a productivity of approximately 0.95 g/L/h in a 50-L fed-batch fermentation.[15]

  • A different engineered E. coli BL21(DE3) strain reached 141.27 g/L of 2'-FL in 45 hours, with a productivity of 3.14 g/L·h.[17]

  • Using a GRAS strain, Priestia megaterium, a yield of 28.6 g/L was achieved in fed-batch fermentation.[11]

Experimental Protocols

Protocol 1: Fed-Batch Fermentation of Engineered E. coli for 2'-FL Production

This protocol is a generalized procedure based on common practices reported in the literature.[8][9]

  • Seed Culture Preparation: Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium. Incubate at 37°C with shaking at 200 rpm overnight.

  • Bioreactor Inoculation: Transfer the seed culture to a 3 L bioreactor containing 1 L of defined fermentation medium with glycerol (B35011) (e.g., 20 g/L) as the carbon source.

  • Growth Phase: Maintain the culture at 37°C. Control the pH at 6.8 by automatic addition of 28% (w/v) NH₄OH. Maintain dissolved oxygen (DO) above 20% by adjusting the agitation speed and airflow rate.

  • Induction and Production Phase: When the optical density at 600 nm (OD₆₀₀) reaches a set point (e.g., 20), lower the temperature to 25°C and add IPTG to a final concentration of 0.2 mM and lactose to 20 g/L to induce gene expression and initiate 2'-FL production.[9]

  • Fed-Batch Feeding: After the initial glycerol is depleted, start feeding a concentrated solution (e.g., 600 g/L glycerol and 20 g/L MgSO₄·7H₂O) using a pH-stat feeding strategy to maintain a constant pH and avoid substrate limitation.[9]

  • Lactose Supplementation: Monitor the lactose concentration in the bioreactor and intermittently add more lactose to sustain 2'-FL biosynthesis.[9]

  • Sampling and Analysis: Periodically take samples to measure cell density (OD₆₀₀), substrate and by-product concentrations (e.g., via HPLC), and 2'-FL titer.

Protocol 2: Purification of 2'-FL from Fermentation Broth

This protocol outlines a common downstream processing workflow.[8][12]

  • Cell Removal: Centrifuge the fermentation broth to pellet the cells. Collect the supernatant containing the 2'-FL.

  • Flocculation: Add a flocculant to the supernatant to precipitate proteins and other macromolecules. Centrifuge again to remove the precipitate.

  • Membrane Filtration (Ultrafiltration): Pass the clarified supernatant through an ultrafiltration membrane (e.g., 10 kDa cutoff) to remove remaining high molecular weight impurities like proteins.[8]

  • Membrane Filtration (Nanofiltration): Concentrate the 2'-FL and remove salts and small molecular weight impurities using a nanofiltration membrane.

  • Activated Carbon Adsorption: Load the concentrated and partially purified 2'-FL solution onto an activated carbon column.

  • Ethanol Gradient Elution:

    • Wash the column with deionized water to remove unbound impurities.

    • Elute monosaccharide impurities with a low concentration of ethanol (e.g., 10%).[8]

    • Elute the 2'-FL product with a slightly higher concentration of ethanol (e.g., 15%).[8]

  • Product Finishing: Concentrate the 2'-FL fraction and then lyophilize or spray-dry to obtain the final solid product.

Visualizations

Metabolic Pathways for 2'-FL Production

2FL_Metabolic_Pathways cluster_central_metabolism Central Metabolism cluster_denovo De Novo Pathway cluster_salvage Salvage Pathway Fructose-6P Fructose-6P Mannose-6P Mannose-6P Mannose-1P Mannose-1P Mannose-6P->Mannose-1P ManB GDP-Mannose GDP-Mannose Mannose-1P->GDP-Mannose ManC GDP-4-keto-6-deoxymannose GDP-4-keto-6-deoxymannose GDP-Mannose->GDP-4-keto-6-deoxymannose Gmd GDP-L-Fucose GDP-L-Fucose GDP-4-keto-6-deoxymannose->GDP-L-Fucose WcaG L-Fucose_ext L-Fucose (extracellular) L-Fucose_int L-Fucose (intracellular) Fucose-1P Fucose-1P L-Fucose_int->Fucose-1P FucK Fucose-1P->GDP-L-Fucose Fkp 2'-FL 2'-Fucosyllactose GDP-L-Fucose->2'-FL FucT FucT GDP-L-Fucose->FucT Lactose_ext Lactose (extracellular) Lactose_int Lactose (intracellular) Lactose_int->2'-FL FucT Lactose_int->FucT FucT->2'-FL

Caption: Metabolic pathways for 2'-FL synthesis in engineered microbes.

Experimental Workflow for Troubleshooting Low 2'-FL Titer

Troubleshooting_Workflow Start Low 2'-FL Titer CheckPrecursors Precursor Supply Sufficient? Start->CheckPrecursors EnhancePrecursors Enhance GDP-L-Fucose and Lactose Uptake CheckPrecursors->EnhancePrecursors No CheckEnzyme FucT Activity Optimal? CheckPrecursors->CheckEnzyme Yes EnhancePrecursors->CheckPrecursors OptimizeEnzyme Screen/Optimize FucT Expression CheckEnzyme->OptimizeEnzyme No CheckPathways Competing Pathways Active? CheckEnzyme->CheckPathways Yes OptimizeEnzyme->CheckEnzyme KnockoutPathways Inactivate Competing Genes (e.g., lacZ) CheckPathways->KnockoutPathways Yes CheckConditions Fermentation Conditions Optimal? CheckPathways->CheckConditions No KnockoutPathways->CheckPathways OptimizeConditions Optimize pH, Temp, Aeration CheckConditions->OptimizeConditions No End Improved Titer CheckConditions->End Yes OptimizeConditions->CheckConditions

Caption: Logical workflow for troubleshooting low 2'-FL production titers.

Downstream Processing and Purification Flowchart

Purification_Workflow FermentationBroth Fermentation Broth Centrifugation1 Centrifugation (Cell Removal) FermentationBroth->Centrifugation1 Supernatant1 Supernatant Centrifugation1->Supernatant1 Ultrafiltration Ultrafiltration (Protein Removal) Supernatant1->Ultrafiltration Permeate1 Permeate Ultrafiltration->Permeate1 Nanofiltration Nanofiltration (Concentration & Desalting) Permeate1->Nanofiltration Retentate Concentrated Retentate Nanofiltration->Retentate ActivatedCarbon Activated Carbon Chromatography Retentate->ActivatedCarbon Elution Ethanol Gradient Elution ActivatedCarbon->Elution Pure2FL Pure 2'-FL Fraction Elution->Pure2FL Drying Drying (Lyophilization/Spray Drying) Pure2FL->Drying FinalProduct 2'-FL Powder Drying->FinalProduct

Caption: General workflow for the downstream purification of 2'-FL.

References

Overcoming low yields in the enzymatic synthesis of 3-Fucosyllactose.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the enzymatic synthesis of 3-Fucosyllactose (B594375) (3-FL), particularly focusing on improving low yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary enzymatic methods for synthesizing 3-Fucosyllactose (3-FL)?

A1: The two main enzymatic approaches for 3-FL synthesis are:

  • Fucosyltransferase-based synthesis: This is the most common and specific method. It utilizes an α-1,3-fucosyltransferase to catalyze the transfer of a fucose residue from a donor substrate, typically guanosine (B1672433) diphosphate-L-fucose (GDP-L-fucose), to the C3 hydroxyl group of the glucose unit in lactose (B1674315).[1]

  • Fucosidase-based synthesis (Transfucosylation): This method employs α-L-fucosidases, which naturally hydrolyze fucosidic bonds. By manipulating reaction conditions, such as using high concentrations of the acceptor (lactose), the reverse reaction (transfucosylation) is favored, leading to the synthesis of 3-FL.[2] This method can sometimes result in a mixture of fucosylated isomers.

Q2: Why is my 3-FL yield low in my in vitro enzymatic reaction?

A2: Low yields in in vitro 3-FL synthesis can stem from several factors:

  • Suboptimal Reaction Conditions: The pH, temperature, and buffer composition can significantly impact enzyme activity.

  • Enzyme Inactivity: The fucosyltransferase may be inactive due to improper storage, handling, or the presence of inhibitors.

  • Substrate Issues: The quality and concentration of the donor (GDP-L-fucose) and acceptor (lactose) substrates are critical. Degradation of GDP-L-fucose is a common issue.

  • Cofactor Limitation: Many fucosyltransferases require divalent cations, such as Mn²⁺ or Mg²⁺, for optimal activity.[3][4]

  • Product Inhibition: Accumulation of 3-FL or the GDP byproduct can inhibit the enzyme.

Q3: Which type of α-1,3-fucosyltransferase is best for 3-FL synthesis?

A3: Several α-1,3-fucosyltransferases from different sources, such as Helicobacter pylori, have been successfully used for 3-FL synthesis.[5][6] The choice of enzyme can depend on factors like its specific activity towards lactose, solubility, and stability under desired reaction conditions. Enzyme engineering and directed evolution have also been employed to improve the catalytic efficiency of these enzymes for 3-FL production.[6]

Q4: Can I use whole-cell biocatalysis for 3-FL production?

A4: Yes, whole-cell biocatalysis using engineered microorganisms, most commonly Escherichia coli, is a widely used and effective method for large-scale 3-FL production.[5][7][8][9] This approach involves engineering the host to express the α-1,3-fucosyltransferase and the pathway for synthesizing the GDP-L-fucose donor substrate. While this method can achieve high titers, it requires expertise in metabolic engineering and fermentation.

Troubleshooting Guide

Issue 1: Low or No 3-FL Product Detected
Probable CauseRecommended Solution
Inactive Enzyme - Verify the storage conditions of the enzyme (typically -20°C or -80°C).- Perform a small-scale activity assay with a known positive control.- Avoid repeated freeze-thaw cycles.
Suboptimal pH or Temperature - Determine the optimal pH and temperature for your specific fucosyltransferase. Many fucosyltransferases have an optimal pH around 7.5 and a temperature of 37°C.[10]- Perform small-scale experiments to test a range of pH values and temperatures.
Missing or Incorrect Cofactors - Check the literature for the specific cofactor requirements of your enzyme. Many fucosyltransferases require Mn²⁺ or Mg²⁺.[3][4]- Add the required divalent cations (e.g., 10-25 mM MnCl₂) to the reaction mixture.[10][11]
Degraded GDP-L-fucose - Use fresh or properly stored GDP-L-fucose. Verify its integrity via HPLC if possible.- Prepare fresh solutions of GDP-L-fucose for each experiment.
Issues with Lactose Acceptor - Ensure the lactose is of high purity.- Verify the concentration of the lactose solution.
Issue 2: Reaction Starts but Stalls or Yield is Lower Than Expected
Probable CauseRecommended Solution
Substrate Limitation - Ensure the molar ratio of GDP-L-fucose to lactose is optimized. Typically, a slight excess of the donor substrate is used.- For extended reactions, consider fed-batch addition of the limiting substrate.
Product Inhibition - High concentrations of 3-FL or the byproduct GDP can inhibit the fucosyltransferase.[4]- Monitor the reaction over time and consider stopping it before significant product inhibition occurs.- If possible, implement a product removal strategy, such as in-situ product crystallization or adsorption.
Enzyme Instability - The enzyme may not be stable for the entire duration of the reaction under the chosen conditions.- Perform a time-course experiment to determine the enzyme's stability.- Consider adding stabilizing agents, such as glycerol (B35011) or polyethylene (B3416737) glycols (PEGs), to the reaction mixture.[11]
Byproduct Formation - In some cases, other fucosylated products may be synthesized, consuming the substrates.- Analyze the reaction mixture by HPLC or mass spectrometry to identify any potential byproducts.

Data Presentation

Table 1: Kinetic Parameters of Selected α-1,3-Fucosyltransferases for Lactose

Enzyme SourceKm for Lactose (mM)Km for GDP-L-fucose (µM)Reference
Helicobacter pylori--[12]
Human Fuc-TVII3.08 (for α2,3-sialyl lacto-N-neotetraose)16.4[11]
Chinese Hamster Ovary Cells15 (for factor VII EGF-1 domain)6[13]

Note: Kinetic data for lactose as a substrate for many purified α-1,3-fucosyltransferases is not always readily available in the literature, as many studies focus on other acceptor substrates.

Table 2: Comparison of 3-FL Production Yields in Engineered E. coli

E. coli Strain Engineering Strategy3-FL Titer (g/L)Yield (mol/mol lactose)Reference
Expressing H. pylori α-1,3-fucosyltransferase and blocking colanic acid pathway11.50.39[5]
Combinatorial engineering with membraneless organelles and cofactor enhancement10.8-[8]
Overexpression of a mutant α-1,3-fucosyltransferase and modification of lactose operon4.6-[9]
Enzyme engineering and pathway refinement54.64-[14]

Experimental Protocols

Protocol 1: In Vitro Enzymatic Synthesis of 3-Fucosyllactose

A. Materials and Reagents:

  • Purified α-1,3-fucosyltransferase

  • Guanosine diphosphate-L-fucose (GDP-L-fucose)

  • Lactose

  • Tris-HCl buffer (e.g., 50 mM, pH 7.5)

  • Manganese chloride (MnCl₂) solution (e.g., 1 M)

  • Nuclease-free water

  • Microcentrifuge tubes

B. Procedure:

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, prepare the reaction mixture by adding the components in the following order:

      • Nuclease-free water to bring the final volume to 100 µL.

      • 50 mM Tris-HCl, pH 7.5.

      • Lactose to a final concentration of 10-50 mM.

      • GDP-L-fucose to a final concentration of 12-60 mM.

      • MnCl₂ to a final concentration of 10 mM.[10]

  • Enzyme Addition:

    • Add the purified α-1,3-fucosyltransferase to the reaction mixture to a final concentration of 1-5 µ g/100 µL.

  • Incubation:

    • Gently mix the reaction components.

    • Incubate the reaction at 37°C for 2-24 hours. The optimal incubation time should be determined empirically.[10]

  • Reaction Termination:

    • Terminate the reaction by heating the mixture at 95-100°C for 5-10 minutes to denature the enzyme.

  • Sample Preparation for Analysis:

    • Centrifuge the terminated reaction mixture at high speed (e.g., 14,000 x g) for 5-10 minutes to pellet the denatured protein.

    • Transfer the supernatant to a new tube for analysis by HPLC.

Protocol 2: HPLC Analysis of 3-Fucosyllactose

A. Materials and Reagents:

  • HPLC system with a refractive index (RI) or evaporative light scattering detector (ELSD)

  • Hydrophilic interaction liquid chromatography (HILIC) column

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • 3-Fucosyllactose standard

B. Procedure:

  • Mobile Phase Preparation:

    • Prepare the mobile phase, typically a gradient of acetonitrile and water. The exact gradient will depend on the column and system used.

  • Standard Curve Generation:

    • Prepare a series of 3-FL standards of known concentrations (e.g., 0.1 to 10 mg/mL).

    • Inject each standard onto the HPLC system and record the peak area.

    • Generate a standard curve by plotting peak area versus concentration.

  • Sample Analysis:

    • Inject the supernatant from the terminated enzymatic reaction onto the HPLC system.

    • Run the analysis using the same method as for the standards.

  • Quantification:

    • Identify the 3-FL peak in the sample chromatogram by comparing the retention time with the 3-FL standard.

    • Determine the concentration of 3-FL in the sample by interpolating its peak area on the standard curve.

Visualizations

Enzymatic_Synthesis_of_3_Fucosyllactose cluster_substrates Substrates cluster_reaction Enzymatic Reaction cluster_products Products GDP-L-fucose GDP-L-fucose alpha-1,3-FucT α-1,3-Fucosyltransferase GDP-L-fucose->alpha-1,3-FucT Lactose Lactose Lactose->alpha-1,3-FucT 3-Fucosyllactose 3-Fucosyllactose alpha-1,3-FucT->3-Fucosyllactose GDP GDP alpha-1,3-FucT->GDP

Caption: Enzymatic synthesis of 3-Fucosyllactose.

Troubleshooting_Workflow start Low/No 3-FL Yield check_enzyme Enzyme Active? start->check_enzyme check_conditions Conditions Optimal? check_enzyme->check_conditions Yes troubleshoot_enzyme Verify enzyme storage and activity check_enzyme->troubleshoot_enzyme No check_substrates Substrates Intact? check_conditions->check_substrates Yes troubleshoot_conditions Optimize pH, temp, and cofactors check_conditions->troubleshoot_conditions No troubleshoot_substrates Use fresh substrates check_substrates->troubleshoot_substrates No success Improved Yield check_substrates->success Yes troubleshoot_enzyme->check_enzyme troubleshoot_conditions->check_conditions troubleshoot_substrates->check_substrates

Caption: Troubleshooting workflow for low 3-FL yield.

Logical_Relationships cluster_factors Key Factors for High Yield Active_Enzyme Active α-1,3-FucT High_Yield High 3-FL Yield Active_Enzyme->High_Yield Optimal_Conditions Optimal pH, Temp, Cofactors Optimal_Conditions->High_Yield High_Quality_Substrates Intact GDP-L-fucose & Lactose High_Quality_Substrates->High_Yield Minimize_Inhibition Low Product/Byproduct Levels Minimize_Inhibition->High_Yield

References

Improving the resolution of Fucosyllactose isomers in chromatography.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Fucosyllactose Isomer Resolution

Welcome to the technical support center for this compound isomer analysis. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the chromatographic separation of this compound isomers, such as 2'-Fucosyllactose (B36931) (2'-FL) and 3-Fucosyllactose (B594375) (3'-FL).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound isomers like 2'-FL and 3'-FL?

A1: The main challenge is that 2'-FL and 3'-FL are structural isomers with identical mass and similar physicochemical properties, which makes them difficult to separate using standard chromatographic techniques.[1] Achieving baseline resolution is critical for accurate quantification, as these isomers can have different biological activities.[1]

Q2: Which chromatography techniques are most effective for separating 2'-FL and 3'-FL?

A2: Hydrophilic Interaction Liquid Chromatography (HILIC) and Porous Graphitic Carbon (PGC) chromatography are two of the most powerful and commonly used techniques.[2] HILIC separates polar compounds using a polar stationary phase and a high-organic-content mobile phase.[3] PGC columns offer unique selectivity based on planar interactions and can resolve isomers that are challenging for other phases.[4] High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) is another well-established method that provides good separation without derivatization.[1]

Q3: Is derivatization necessary for this compound isomer analysis?

A3: Derivatization is not always necessary, especially when using techniques like HPAE-PAD or PGC with mass spectrometry (MS) detection.[1][5] However, for methods like Gas Chromatography (GC) or to enhance detection sensitivity in Liquid Chromatography (LC) with fluorescence or UV detectors, derivatization is often required.[6][7] Common derivatization methods include reductive amination with fluorescent tags like 2-aminobenzamide (B116534) (2-AB) or creating O-trimethylsilyl-oxime derivatives for GC-MS.[6][7]

Q4: Can column temperature be used to improve isomer separation?

A4: Yes, adjusting the column temperature can significantly impact resolution, particularly with PGC columns. Increasing the temperature can enhance separation power and peak capacity.[8][9] For instance, elevating the temperature of a PGC column from 25°C up to 190°C has been shown to dramatically increase the separation of glycan isomers.[8][9]

Troubleshooting Guide: Poor Isomer Resolution

This guide addresses the common issue of inadequate separation between this compound isomers.

Problem: My chromatogram shows co-eluting or poorly resolved peaks for 2'-FL and 3'-FL.

Potential Cause Troubleshooting Steps & Solutions
Suboptimal Mobile Phase Composition 1. Adjust Acetonitrile (B52724)/Water Ratio (HILIC): The water content is critical in HILIC. Small changes can significantly affect selectivity. For BEH Amide columns, a mobile phase of acetonitrile, water, and triethylamine (B128534) (e.g., 785/215/5, v/v/v) has proven effective.[5] Systematically test slightly different ratios (e.g., increasing acetonitrile from 780 to 790 mL) to find the optimal resolution.[5] 2. Modify Additives: For LC-MS, formic acid is a common additive. Try reducing the concentration or switching to another modifier like ammonium (B1175870) acetate (B1210297) or ammonium hydroxide, which can alter selectivity on PGC columns.[10]
Inappropriate Column Choice 1. Switch Stationary Phase: If HILIC does not provide baseline separation, a PGC column may offer the required selectivity due to its different retention mechanism.[4] PGC is particularly effective at separating underivatized isomeric structures.[4] 2. Check Column Integrity: Poor peak shape and resolution can result from a deteriorating column or guard column.[5] A guard column may need replacement after approximately 200 injections.[5]
Incorrect Flow Rate 1. Optimize Flow Rate: A flow rate that is too high can lead to poor separation.[11] Try reducing the flow rate to increase the interaction time between the analytes and the stationary phase. For example, a flow rate of 0.2 mL/min has been used successfully with a 2.1 mm ID column.[2][5]
Suboptimal Temperature 1. Increase Column Temperature (especially for PGC): Elevating the column temperature can improve separation efficiency. With PGC, temperatures as high as 75°C or even 190°C have been used to resolve complex glycan isomers.[8][10] Ensure your column and system are rated for the target temperature.
Sample Preparation Issues 1. Ensure Proper Cleanup: Salts and other matrix components can interfere with chromatography. For PGC, a salt removal step may be required.[5] Solid-Phase Extraction (SPE) using a HILIC cartridge is a common cleanup step for labeled glycans.[2] 2. Consider Derivatization: If detection is the issue and resolution is still poor, derivatization can alter the chemical properties of the isomers enough to improve separation while also boosting signal intensity.[7]

Data & Performance Parameters

The following tables summarize key quantitative data for common analytical methods.

Table 1: HILIC Method Performance for 2'-FL and 3'-FL Quantification

ParameterWhole MilkInfant Formula & Cereal Bars
Linearity (R²) > 0.9995> 0.9995
Range (mg/mL) 0.2 to 120.2 to 12
Recovery (2'-FL) 88% to 105%88% to 105%
Recovery (3-FL) 94% to 112%94% to 112%
LOD (2'-FL) 0.1 mg/mL0.6 mg/g
LOD (3-FL) 0.2 mg/mL0.6 mg/g
LOQ (2'-FL) 0.4 mg/mL2 mg/g
LOQ (3-FL) 0.7 mg/mL2 mg/g
Data sourced from a validated HILIC-RID method.[5][12]

Table 2: Comparison of Chromatographic Columns

FeatureHILIC (e.g., BEH Amide) PGC (e.g., Hypercarb)
Primary Interaction Partitioning into an adsorbed water layer on a polar stationary phase.[3]Dispersive interactions and polar retention on a graphite (B72142) surface.[4]
Typical Mobile Phase High percentage of organic solvent (e.g., >70% acetonitrile) with an aqueous buffer.[5]Gradients of acetonitrile in aqueous buffer, often with modifiers like formic acid or ammonium hydroxide.[2][10]
Key Advantage Excellent for retaining and separating highly polar compounds.[3]Superior ability to resolve structurally similar isomers without derivatization.[4]
Common Application Quantification of 2'-FL and 3'-FL in food matrices.[5][12]Detailed structural characterization of complex glycan mixtures, including fucosylated isomers.[2][8]

Experimental Protocols

Protocol 1: HILIC-UPLC Method for 2'-FL and 3'-FL Separation

This protocol is based on a validated method for quantifying 2'-FL and 3'-FL in various food matrices.[5]

  • Sample Preparation:

    • For liquid samples (e.g., milk), perform a simple dispersion and extraction.

    • For solid samples (e.g., infant formula), accurately weigh the sample, add water, and extract the oligosaccharides.

    • Centrifuge the sample to remove proteins and lipids.

    • Filter the supernatant through a 0.22 µm filter before injection.

  • LC Parameters:

    • Column: ACQUITY UPLC™ BEH Amide column (50 x 2.1 mm, 1.7 µm) with a matching guard column.[5]

    • Mobile Phase: Isocratic elution with Acetonitrile / Water / Triethylamine (785 / 215 / 5, v/v/v).[5]

    • Flow Rate: 0.2 mL/min.[5]

    • Column Temperature: Maintain at a controlled temperature (e.g., 30-40°C).

    • Injection Volume: 2 µL.[5]

    • Run Time: Approximately 19 minutes.[5]

  • Detection:

    • Refractive Index (RI) detector is suitable for quantification without derivatization.[5]

    • Alternatively, couple with an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS).

Protocol 2: PGC-LC-MS Method for Isomer Characterization

This protocol is a general guideline for using a PGC column for high-resolution isomer separation.[2]

  • Sample Preparation:

    • Release N-glycans from glycoproteins using an enzyme like PNGase F, if applicable.

    • Perform sample cleanup to remove salts and detergents, which can interfere with PGC chromatography. A desalting step is often required.[5]

  • LC-MS Parameters:

    • Column: Thermo Scientific™ Hypercarb™ PGC LC Column (e.g., 100 x 2.1 mm, 3 µm).[2]

    • Mobile Phase A: Water with 0.1% Formic Acid or 10 mM Ammonium Bicarbonate.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: A shallow gradient is often required. For example:

      • 0-5 min: 2% B

      • 5-45 min: 2% to 40% B

      • 45-50 min: 40% to 80% B

      • 50-55 min: 80% B

      • 55-60 min: Re-equilibrate at 2% B.[2]

    • Flow Rate: 0.2 mL/min.[2]

    • Column Temperature: 40-75°C. Higher temperatures can improve resolution.[10]

  • Mass Spectrometry:

    • Use a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

    • Operate in positive or negative ion mode.

    • Perform MS/MS fragmentation (CID or HCD) for structural elucidation and isomer identification.[2]

Visualizations & Workflows

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Matrix (e.g., Milk, Infant Formula) Extraction Extraction of Oligosaccharides Sample->Extraction Cleanup Cleanup (Filtration / SPE) Extraction->Cleanup Injection LC Injection Cleanup->Injection Separation Isomer Separation (HILIC or PGC Column) Injection->Separation Detection Detection (RID, MS, etc.) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Result Result Quantification->Result

Caption: General experimental workflow for this compound isomer analysis.

G Start Poor Isomer Resolution (Co-elution) CheckMobilePhase Is Mobile Phase Optimized? Start->CheckMobilePhase AdjustRatio Adjust Acetonitrile/Water Ratio (e.g., ±2-5%) CheckMobilePhase->AdjustRatio No CheckColumn Is Column Choice Appropriate? CheckMobilePhase->CheckColumn Yes AdjustRatio->CheckColumn SwitchColumn Switch from HILIC to PGC (or vice versa) CheckColumn->SwitchColumn No CheckFlow Is Flow Rate Too High? CheckColumn->CheckFlow Yes SwitchColumn->CheckFlow ReduceFlow Decrease Flow Rate (e.g., by 10-20%) CheckFlow->ReduceFlow Yes CheckTemp Is Temperature Optimized? CheckFlow->CheckTemp No ReduceFlow->CheckTemp IncreaseTemp Increase Column Temperature (especially for PGC) CheckTemp->IncreaseTemp No End Resolution Improved CheckTemp->End Yes IncreaseTemp->End

Caption: Troubleshooting decision tree for poor isomer resolution.

G Analyte partitions between the bulk mobile phase (high organic) and the immobilized aqueous layer on the stationary phase. cluster_column HILIC Stationary Phase cluster_mobile Mobile Phase StationaryPhase Silica Particle Polar Functional Group (e.g., Amide) WaterLayer Immobilized Aqueous Layer Analyte_Mobile This compound (Less Retained) Analyte_Stationary This compound (Retained) Analyte_Mobile->Analyte_Stationary Partitioning

Caption: Diagram illustrating the HILIC separation mechanism.

References

Troubleshooting Fucosyllactose quantification in complex biological samples.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the quantification of Fucosyllactose in complex biological samples.

Troubleshooting Guides & FAQs

This section provides answers to common issues encountered during the analysis of this compound using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Question: My 2'-Fucosyllactose (B36931) peak is showing significant tailing in my HPLC-RI analysis. What are the possible causes and solutions?

Answer: Peak tailing in HPLC analysis of this compound can compromise quantification and resolution.[1][2] The most common causes and their respective solutions are outlined below:

  • Secondary Interactions: Residual silanol (B1196071) groups on the silica-based column can interact with the hydroxyl groups of this compound, causing peak tailing.

    • Solution: Use an end-capped column or a column with a more inert stationary phase. Operating the mobile phase at a lower pH can also help by suppressing the ionization of silanol groups.

  • Column Contamination: Buildup of matrix components from biological samples on the column inlet frit or the stationary phase can lead to distorted peak shapes.[1]

    • Solution: Implement a robust sample preparation procedure to remove proteins and lipids. Use a guard column to protect the analytical column and replace it regularly. A column wash with a strong solvent may also be necessary.[3]

  • Mismatched Sample Solvent: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a different solvent must be used, ensure it is weaker than the mobile phase to allow for proper focusing of the analyte on the column head.[4]

Question: I am having trouble resolving 2'-Fucosyllactose from lactose (B1674315) and its isomer, 3-Fucosyllactose (B594375). How can I improve the resolution?

Answer: Co-elution with lactose and structural isomers like 3-Fucosyllactose is a common challenge in this compound quantification.[5][6] Here are some strategies to improve resolution:

  • Optimize Column Temperature: Adjusting the column temperature can alter the selectivity between analytes. For example, a study found that while 50°C gave the best resolution between 2'-FL and 3-FL, a lower temperature of 40°C was chosen to extend column lifetime with acceptable resolution.[3]

  • Mobile Phase Composition: Fine-tuning the mobile phase composition, such as the acetonitrile (B52724)/water ratio in HILIC methods, can significantly impact selectivity. A shallow gradient or isocratic elution with an optimized solvent ratio can improve the separation of closely eluting compounds.

  • Alternative Chromatographic Techniques: If HPLC-RI does not provide adequate resolution, consider High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD). This technique is well-established for the excellent separation of structural carbohydrate isomers without the need for derivatization.[3][6]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Question: I am observing significant signal suppression for 2'-Fucosyllactose when analyzing plasma samples. What are the likely causes and how can I mitigate this?

Answer: Ion suppression is a major matrix effect in LC-MS/MS analysis of biological fluids and can lead to inaccurate quantification.[7][8] The primary causes and mitigation strategies are:

  • Co-eluting Endogenous Components: Phospholipids (B1166683) and other matrix components from plasma can co-elute with this compound and compete for ionization in the MS source.[9]

    • Solution 1: Optimize Sample Preparation: Implement a more rigorous sample preparation method to remove interfering substances. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are more effective at removing phospholipids than simple protein precipitation.[10][11]

    • Solution 2: Improve Chromatographic Separation: Modify the LC gradient to separate the analyte from the bulk of the matrix components. A diversion valve can also be used to direct the early-eluting, unretained matrix to waste instead of the MS source.

    • Solution 3: Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for 2'-Fucosyllactose is the gold standard for correcting matrix effects, as it will experience the same degree of ion suppression as the analyte.[12]

Question: My calibration curve for 2'-Fucosyllactose in serum is not linear. What could be the issue?

Answer: A non-linear calibration curve can be caused by several factors, including matrix effects and detector saturation.

  • Concentration-Dependent Matrix Effects: The degree of ion suppression or enhancement can sometimes vary with the analyte concentration, leading to a non-linear response.

    • Solution: Ensure that your sample preparation is effective in removing matrix interferences. Diluting the sample can also help to minimize matrix effects, provided the analyte concentration remains within the detection limits of the instrument.[12]

  • Detector Saturation: At high concentrations, the MS detector response can become saturated, leading to a plateau in the calibration curve.

    • Solution: Extend the calibration range to lower concentrations or dilute samples that are expected to have high concentrations of this compound.

Enzymatic Assays

Question: My enzymatic assay for 2'-Fucosyllactose is giving inconsistent results. What are the potential sources of variability?

Answer: Enzymatic assays are sensitive to reaction conditions and potential interferences.[13][14] Common sources of inconsistency include:

  • Enzyme Activity and Stability: The activity of the α-L-fucosidase and L-fucose dehydrogenase can be affected by temperature, pH, and storage conditions.

    • Solution: Ensure that the enzymes are stored correctly and that the assay is performed at the optimal temperature and pH as specified in the protocol. Prepare fresh enzyme solutions for each assay run.

  • Interfering Substances: The presence of free L-fucose in the sample will lead to an overestimation of 2'-Fucosyllactose. Other substances in the sample matrix may inhibit the enzymes.

    • Solution: Run a sample blank that omits the α-L-fucosidase to measure the endogenous L-fucose concentration and subtract this from the total. If enzyme inhibition is suspected, a spike-and-recovery experiment can be performed to assess the extent of the inhibition.

  • Incomplete Reaction: The enzymatic reactions may not go to completion if the incubation time is too short or the enzyme concentration is too low.

    • Solution: Optimize the incubation time and enzyme concentrations to ensure that the reactions are complete. A time-course experiment can be performed to determine the optimal incubation period.[15]

Quantitative Data Summary

The following tables summarize typical validation parameters for various this compound quantification methods.

Table 1: HPLC-RI Method Validation Parameters [3][16][17]

ParameterWhole MilkInfant Formula & Cereal Bars
Linearity (R²) (0.2-12 mg/mL) > 0.9995> 0.9995
Recovery (2'-FL) 88% - 105%88% - 105%
Recovery (3-FL) 94% - 112%94% - 112%
LOD (2'-FL) 0.1 mg/mL0.6 mg/g
LOQ (2'-FL) 0.4 mg/mL2 mg/g
LOD (3-FL) 0.2 mg/mL0.6 mg/g
LOQ (3-FL) 0.7 mg/mL2 mg/g

Table 2: LC-MS/MS and GC-MS Method Validation Parameters [5][18][19]

ParameterLC-MS/MS (3-FL in Human Milk)HPAE-PAD (2'-FL in Infant Formula)GC-MS (2'-FL in Human Milk)
Linearity (R²) > 0.990.99951-
LOD 1 ng/mL0.43 µg/mL-
LOQ 5 ng/mL1.75 µg/mL-
Concentration Range (Donor A) --4525-6266 µg/mL
Concentration Range (Donor B) --2694-3551 µg/mL

Experimental Protocols

Protocol 1: this compound Quantification in Milk by HPLC-RI[3]
  • Sample Preparation:

    • To 1 mL of milk, add 1 mL of water and centrifuge at 10,000 x g for 30 minutes at 4°C.

    • Transfer the lower aqueous phase to a 10 kDa molecular weight cut-off filter.

    • Centrifuge for 50 minutes at 7,500 x g at 4°C.

    • The filtrate is ready for HPLC analysis.

  • HPLC-RI Analysis:

    • Column: Amide-based HILIC column.

    • Mobile Phase: Isocratic elution with an optimized ratio of acetonitrile and water.

    • Flow Rate: e.g., 0.2 mL/min.

    • Column Temperature: 40°C.

    • Detector: Refractive Index (RI) detector.

    • Quantification: Use an external calibration curve of 2'-Fucosyllactose and 3-Fucosyllactose standards.

Protocol 2: Enzymatic Assay for 2'-Fucosyllactose in a 96-well Plate[15][16]
  • Reaction Setup:

    • Prepare a reaction mixture containing buffer (e.g., phosphate-buffered saline, pH 7.0), NADP+, and the sample.

    • Add α-(1-2,3,4,6)-L-fucosidase to initiate the first reaction (release of L-fucose).

    • Incubate at the optimal temperature (e.g., 37°C).

  • Second Reaction and Detection:

    • Add L-fucose dehydrogenase to the reaction mixture. This will oxidize the released L-fucose and reduce NADP+ to NADPH.

    • Measure the increase in absorbance at 340 nm, which is proportional to the amount of NADPH formed and, therefore, the initial concentration of 2'-Fucosyllactose.

  • Quantification:

    • Calculate the 2'-Fucosyllactose concentration using a standard curve prepared with known concentrations of 2'-Fucosyllactose.

Visualizations

experimental_workflow_hplc cluster_sample_prep Sample Preparation cluster_analysis HPLC-RI Analysis sample Milk Sample (1 mL) add_water Add Water (1 mL) sample->add_water centrifuge1 Centrifuge (10,000 x g, 30 min, 4°C) add_water->centrifuge1 aqueous_phase Collect Aqueous Phase centrifuge1->aqueous_phase filter 10 kDa MWCO Filter aqueous_phase->filter centrifuge2 Centrifuge (7,500 x g, 50 min, 4°C) filter->centrifuge2 filtrate Collect Filtrate centrifuge2->filtrate hplc_injection Inject Filtrate filtrate->hplc_injection hplc_system HILIC Column Isocratic Elution hplc_injection->hplc_system ri_detector RI Detector hplc_system->ri_detector data_analysis Quantification (External Standard) ri_detector->data_analysis

Caption: HPLC-RI experimental workflow for this compound quantification in milk.

troubleshooting_lcms_ion_suppression problem Problem: Signal Suppression in LC-MS/MS cause1 Cause 1: Co-eluting Matrix Components (e.g., Phospholipids) problem->cause1 cause2 Cause 2: High Analyte Concentration problem->cause2 solution1a Solution 1a: Optimize Sample Prep (SPE, LLE) cause1->solution1a solution1b Solution 1b: Improve Chromatographic Separation cause1->solution1b solution1c Solution 1c: Use Stable Isotope-Labeled Internal Standard cause1->solution1c solution2a Solution 2a: Dilute Sample cause2->solution2a

Caption: Troubleshooting logic for ion suppression in LC-MS/MS analysis.

enzymatic_assay_pathway F2FL 2'-Fucosyllactose Lactose Lactose F2FL->Lactose Fucose L-Fucose F2FL->Fucose enzyme1 α-(1-2,3,4,6)-L-fucosidase F2FL->enzyme1 FuconoLactone L-Fucono-1,5-lactone enzyme2 L-fucose dehydrogenase Fucose->enzyme2 NADP NADP+ NADPH NADPH (Measure at 340 nm) NADP->enzyme2

Caption: Signaling pathway of the two-step enzymatic assay for 2'-Fucosyllactose.

References

Technical Support Center: Addressing the Instability of 2'-Fucosyllactose During Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the instability of 2'-Fucosyllactose (2'-FL) during experimental sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of 2'-Fucosyllactose (2'-FL) instability during sample preparation?

A1: The instability of 2'-FL during sample preparation primarily stems from two chemical processes:

  • Acid-catalyzed hydrolysis: The α(1,2)-glycosidic bond linking fucose to lactose (B1674315) is susceptible to cleavage under acidic conditions, a reaction that is accelerated by heat. This hydrolysis results in the degradation of 2'-FL into fucose and lactose.

  • Maillard reaction: In the presence of amino acids or proteins, the reducing end of 2'-FL can react, especially at elevated temperatures, leading to the formation of a complex mixture of products and a decrease in the quantifiable amount of 2'-FL.[1]

Q2: How stable is 2'-FL to heat treatment?

A2: 2'-FL exhibits relatively high thermal stability, with thermal decomposition occurring at temperatures around 210-212°C, which is approximately 10°C higher than that of lactose.[1] However, in aqueous solutions, particularly under non-neutral pH conditions, degradation can occur at much lower temperatures.

Q3: Can 2'-FL isomerize to 3-Fucosyllactose (3-FL) during sample preparation?

A3: While there is limited direct evidence of significant isomerization of 2'-FL to 3-FL under typical analytical conditions, it is a theoretical possibility, especially under prolonged exposure to harsh pH or heat. Analytical methods that can separate these isomers, such as certain HPLC and capillary electrophoresis techniques, are crucial for accurate quantification.

Q4: What are the optimal storage conditions for 2'-FL samples?

A4: For long-term storage, it is recommended to keep purified 2'-FL samples at -60°C or below; studies have shown stability for at least four weeks at -60°C.[2] For short-term storage (up to 24 hours), refrigeration at 4°C is acceptable.[2] Importantly, multiple freeze-thaw cycles do not appear to cause significant degradation of human milk oligosaccharides, including 2'-FL.

Q5: Does the sample matrix affect the stability of 2'-FL?

A5: Yes, the sample matrix can significantly impact 2'-FL stability. The presence of proteins and amino acids can lead to degradation via the Maillard reaction, especially with heating.[1] The pH of the sample matrix is also a critical factor, with acidic conditions promoting hydrolysis.

Troubleshooting Guides

Problem 1: Low Recovery of 2'-FL After Sample Preparation
Potential Cause Troubleshooting Steps
Acidic pH during extraction or processing 1. Measure the pH of your sample and all solutions used during preparation. 2. If the pH is below 6, neutralize the sample with a suitable buffer (e.g., phosphate (B84403) or Tris buffer) to a pH of 7.0-7.5. 3. Avoid using acidic reagents for protein precipitation or other cleanup steps. Consider using organic solvents like acetonitrile (B52724) or ethanol.
High temperatures during sample processing 1. Avoid heating samples for prolonged periods. If heating is necessary (e.g., for derivatization), use the lowest effective temperature and the shortest possible time. 2. For solvent evaporation, use a centrifugal evaporator at room temperature or on a cooling block instead of applying heat.[3]
Maillard reaction with matrix components 1. If your sample contains high concentrations of proteins or amino acids, consider a protein precipitation step (see Protocol 1) early in your workflow. 2. Minimize heating steps to reduce the rate of the Maillard reaction.
Incomplete extraction from the sample matrix 1. Optimize your extraction protocol. Ensure the solvent is appropriate for your sample type and that you are allowing sufficient time for extraction. 2. For complex matrices, a solid-phase extraction (SPE) step may be necessary to effectively isolate 2'-FL (see Protocol 2).
Problem 2: Appearance of Unexpected Peaks in the Chromatogram
Potential Cause Troubleshooting Steps
Degradation of 2'-FL into fucose and lactose 1. Analyze fucose and lactose standards to see if their retention times match the unexpected peaks. 2. If degradation is confirmed, review your sample preparation protocol for acidic conditions and high temperatures, and implement the corrective actions from Problem 1.
Formation of Maillard reaction products 1. Maillard reaction products can be a complex mixture of compounds, often resulting in a broad hump or multiple small peaks in the chromatogram. 2. To confirm, prepare a sample with and without a heating step and compare the chromatograms. 3. To mitigate, reduce heating and consider protein removal as described in Problem 1.
Isomerization of 2'-FL 1. If you suspect isomerization to 3-FL, run a standard of 3-FL to compare retention times. 2. If confirmed, re-evaluate your sample preparation conditions, particularly prolonged exposure to non-neutral pH or high temperatures.

Quantitative Data on 2'-FL Stability

The following tables summarize the known stability of 2'-FL under various conditions.

Table 1: Stability of 2'-FL Under Different Storage Conditions

Storage ConditionDurationStabilityReference
4°C (in autosampler)24 hoursStable (less than ±10% variation)[2]
-60°C4 weeksStable (less than ±10% variation)[2]
Multiple Freeze-Thaw CyclesNot specifiedNo distinct pattern of degradation observed

Table 2: Impact of pH and Temperature on Oligosaccharide Stability (General Trends)

ConditionEffect on Glycosidic BondsRecommendation for 2'-FL
Strongly Acidic (pH < 4) Increased rate of hydrolysisAvoid prolonged exposure, especially with heat.
Mildly Acidic (pH 4-6) Slow hydrolysis, accelerated by heatMinimize time at these conditions if heating is required.
Neutral (pH 6-8) Generally stableOptimal pH range for sample processing and storage.
Alkaline (pH > 8) Generally stable, but can promote other reactions (e.g., epimerization) in some sugarsGenerally safe, but neutral pH is preferred.
Elevated Temperature (> 60°C) Accelerates hydrolysis and Maillard reactionAvoid or minimize heating steps.

Experimental Protocols

Protocol 1: Protein Precipitation for 2'-FL Samples

This protocol is suitable for removing proteins from biological fluids (e.g., milk, plasma) to prevent interference and degradation of 2'-FL.

  • Sample Preparation: Thaw frozen samples at 4°C.

  • Dilution: Dilute the sample (e.g., 20 µL of human milk) 20-50 fold with distilled water.

  • Precipitation: To a 25 µL aliquot of the diluted sample, add 75 µL of cold acetonitrile (-20°C).

  • Incubation: Vortex the mixture and incubate at -20°C for 30 minutes to allow for complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Collection: Carefully collect the supernatant containing the 2'-FL for further analysis.

Protocol 2: Solid-Phase Extraction (SPE) for 2'-FL Purification

This protocol provides a general workflow for purifying 2'-FL from a crude extract using a graphitized carbon cartridge.

  • Cartridge Conditioning: Condition a graphitized carbon SPE cartridge by washing with 3-5 column volumes of 80% acetonitrile in 0.1% trifluoroacetic acid, followed by equilibration with 3-5 column volumes of distilled water.

  • Sample Loading: Load the aqueous sample extract (from Protocol 1 or other methods) onto the conditioned cartridge.

  • Washing: Wash the cartridge with 3-5 column volumes of distilled water to remove salts and other unretained impurities.

  • Elution: Elute the 2'-FL from the cartridge using 2-4 column volumes of 25-40% acetonitrile in water. The optimal acetonitrile concentration may need to be determined empirically.

  • Drying: Dry the eluted sample using a centrifugal evaporator at room temperature.

  • Reconstitution: Reconstitute the dried sample in the mobile phase for analysis.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Initial Sample Dilution Dilution Sample->Dilution Protein_Precipitation Protein Precipitation (Protocol 1) Dilution->Protein_Precipitation SPE Solid-Phase Extraction (Protocol 2) Protein_Precipitation->SPE Analysis LC-MS/MS or HPLC-RI Analysis SPE->Analysis Inject

Caption: Recommended workflow for stable 2'-FL sample preparation and analysis.

Troubleshooting_Tree Start Low 2'-FL Recovery or Unexpected Peaks Check_pH Check pH of all solutions Start->Check_pH Check_Temp Review heating steps Start->Check_Temp Check_Matrix Assess sample matrix (high protein/amino acids?) Start->Check_Matrix Acidic pH is acidic (<6) Check_pH->Acidic Yes Heating Heating applied? Check_Temp->Heating Yes High_Protein High protein/amino acid content Check_Matrix->High_Protein Yes Neutralize Neutralize to pH 7.0-7.5 Acidic->Neutralize Reduce_Heat Use room temperature evaporation or minimize heating time/temp Heating->Reduce_Heat Precipitate_Protein Perform protein precipitation (Protocol 1) High_Protein->Precipitate_Protein

Caption: Decision tree for troubleshooting 2'-FL instability issues.

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_maillard Maillard Reaction FL 2'-Fucosyllactose Fucose Fucose FL->Fucose + H₂O, H⁺, Heat Lactose Lactose FL->Lactose + H₂O, H⁺, Heat Maillard_Products Complex Degradation Products FL->Maillard_Products + Amino Acids, Heat

Caption: Simplified degradation pathways of 2'-Fucosyllactose.

References

Technical Support Center: Optimizing Fucosyllactose Delivery in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective in vivo delivery of fucosyllactose in animal studies. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful experimental design and execution.

Troubleshooting Guide

This guide addresses common issues encountered during in vivo this compound delivery experiments.

Problem Potential Cause(s) Troubleshooting Steps & Recommendations
Low Bioavailability of 2'-Fucosyllactose (2'-FL) 1. Rapid Gastric Emptying: The 2'-FL solution may pass through the gastrointestinal (GI) tract too quickly for efficient absorption. 2. Degradation in the GI Tract: Although generally stable, some degradation by gut microbiota may occur before absorption. 3. Poor Membrane Permeability: As a hydrophilic sugar, passive diffusion across intestinal epithelial cells is limited. 4. Incorrect Gavage Technique: Improper administration can lead to dosing errors or stress, affecting absorption.1. Formulation Adjustment: Consider co-administering with a viscous, biocompatible vehicle (e.g., 0.5% carboxymethylcellulose) to slow transit time. 2. Encapsulation: Utilize liposomal encapsulation to protect 2'-FL from premature degradation and enhance cellular uptake. 3. Permeation Enhancers: While to be used with caution and thorough validation, mild, non-toxic permeation enhancers could be explored in the formulation. 4. Refine Gavage Technique: Ensure proper training on oral gavage to minimize stress and ensure accurate delivery to the stomach. Coating the gavage needle with sucrose (B13894) may improve animal compliance.
High Variability in Animal Responses 1. Inconsistent Dosing: Inaccurate volume administration during oral gavage. 2. Animal Stress: Stress from handling and gavage can alter gut motility and absorption. 3. Differences in Gut Microbiota: Individual variations in gut microbial composition can affect 2'-FL metabolism. 4. Genetic Variation in Animal Strain: Different strains may have variations in transporters or metabolic enzymes.1. Accurate Dosing: Use calibrated equipment and ensure consistent gavage technique for all animals. 2. Acclimatization and Handling: Acclimatize animals to handling and the gavage procedure for several days before the experiment begins. 3. Microbiota Normalization: Consider co-housing animals or using animals from the same litter to minimize microbial variability. For specific studies, antibiotic pre-treatment followed by colonization with a defined microbiota can be employed. 4. Consistent Animal Model: Use a well-characterized, isogenic animal strain for all experiments.
Instability of 2'-FL in Formulation 1. Microbial Contamination: Aqueous solutions of 2'-FL can support microbial growth if not prepared and stored correctly. 2. pH Extremes: Although stable over a range of pH, extreme acidic or basic conditions can lead to hydrolysis. 3. Improper Storage: High temperatures can degrade the compound over time.1. Sterile Preparation: Prepare solutions under sterile conditions (e.g., using a laminar flow hood) and filter-sterilize (0.22 µm filter) the final solution. 2. Buffered Solutions: Prepare 2'-FL in a sterile, buffered saline solution (e.g., PBS, pH 7.4). 3. Proper Storage: Store stock solutions at 4°C for short-term use (up to one week) and aliquot and freeze at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Issues with Oral Gavage in Pups 1. Small Size and Fragility: Neonatal animals are more delicate and have a higher risk of injury. 2. Risk of Aspiration: Incorrect tube placement can lead to the solution entering the lungs. 3. Dosing Accuracy: Small volumes are difficult to measure and administer accurately.1. Specialized Equipment: Use smaller, flexible gavage needles specifically designed for neonatal rodents. 2. Proper Restraint and Technique: Gentle but firm restraint is crucial. The gavage tube should be measured to the last rib to avoid stomach perforation. 3. Micropipettes and Dilution: Use precision micropipettes for accurate volume measurement. If necessary, dilute the 2'-FL solution to administer a larger, more manageable volume.

Frequently Asked Questions (FAQs)

Q1: What is the optimal route of administration for 2'-FL in animal studies?

A1: Oral gavage is the most common and well-documented route for precise dosing in preclinical studies.[1][2] This method ensures that a known quantity of 2'-FL is delivered directly to the stomach. For studies investigating systemic effects, intravenous or intraperitoneal injections can be used, although these bypass the initial gut-level interactions.

Q2: How should I prepare a 2'-FL solution for oral gavage?

A2: 2'-FL is readily soluble in aqueous solutions. For a standard preparation, dissolve the required amount of 2'-FL powder in sterile phosphate-buffered saline (PBS) or sterile water. It is recommended to filter-sterilize the final solution through a 0.22 µm filter to prevent microbial contamination. For stability, it is best to prepare fresh solutions for each experiment or store aliquots at -20°C.

Q3: What is a typical dose range for 2'-FL in mice and rats?

A3: The dosage of 2'-FL can vary depending on the research question and the animal model. Doses ranging from 100 mg/kg to as high as 5000 mg/kg body weight have been used in safety and efficacy studies without adverse effects.[1] For studies investigating effects on gut microbiota and immune modulation, doses in the range of 200-500 mg/kg/day are common.[3][4]

Q4: How can I measure the concentration of 2'-FL in biological samples?

A4: High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying 2'-FL in plasma, urine, and tissue homogenates. Other methods include HPLC with refractive index (RI) or fluorescence detection after derivatization.

Q5: Is encapsulation necessary for effective delivery of 2'-FL?

A5: While not strictly necessary for all studies, encapsulation, particularly using liposomes, can enhance the oral bioavailability of 2'-FL. This is beneficial for studies requiring higher systemic exposure or for protecting 2'-FL from potential degradation in the gut.

Experimental Protocols

Protocol 1: Preparation of 2'-Fucosyllactose Solution for Oral Gavage
  • Materials:

    • 2'-Fucosyllactose (high purity)

    • Sterile phosphate-buffered saline (PBS), pH 7.4

    • Sterile 15 mL or 50 mL conical tubes

    • 0.22 µm sterile syringe filter

    • Sterile syringes

  • Procedure:

    • Calculate the total amount of 2'-FL needed based on the dose, number of animals, and study duration.

    • Weigh the required amount of 2'-FL powder in a sterile conical tube.

    • Add the calculated volume of sterile PBS to the tube.

    • Vortex gently until the 2'-FL is completely dissolved.

    • Draw the solution into a sterile syringe.

    • Attach the 0.22 µm sterile syringe filter to the syringe.

    • Filter the solution into a new sterile conical tube.

    • Store the solution at 4°C for up to one week or in aliquots at -20°C for long-term storage.

Protocol 2: In Vivo Oral Gavage Administration in Mice
  • Materials:

    • Prepared 2'-FL solution

    • Appropriately sized oral gavage needles (e.g., 20-gauge, 1.5-inch for adult mice)

    • Syringes (1 mL)

    • Animal scale

  • Procedure:

    • Acclimatize mice to handling for several days prior to the experiment.

    • Weigh each mouse to determine the correct dosing volume.

    • Gently restrain the mouse by the scruff of the neck to immobilize the head.

    • Measure the gavage needle from the tip of the mouse's nose to the last rib and mark the needle to ensure proper insertion depth.

    • Insert the gavage needle into the side of the mouth, advancing it gently along the back of the throat. The mouse should swallow the needle. If there is resistance, do not force it.

    • Once the needle is inserted to the pre-measured depth, slowly administer the 2'-FL solution.

    • Gently remove the gavage needle.

    • Return the mouse to its cage and monitor for any signs of distress.

Protocol 3: Plasma and Tissue Collection for Pharmacokinetic Analysis
  • Materials:

    • Anesthetic (e.g., isoflurane)

    • Anticoagulant tubes (e.g., EDTA-coated)

    • Surgical scissors and forceps

    • Centrifuge

    • Cryovials

  • Procedure:

    • At predetermined time points after 2'-FL administration, anesthetize the mouse.

    • Perform cardiac puncture to collect blood into an anticoagulant tube.

    • Invert the tube gently several times to mix the blood with the anticoagulant.

    • Euthanize the mouse via an approved method (e.g., cervical dislocation).

    • Harvest tissues of interest (e.g., liver, intestine, brain) and rinse with cold PBS.

    • Blot the tissues dry and place them in labeled cryovials.

    • Snap-freeze the tissue samples in liquid nitrogen and store them at -80°C.

    • Centrifuge the blood samples at 2000 x g for 15 minutes at 4°C.

    • Collect the supernatant (plasma) and transfer it to labeled cryovials.

    • Store the plasma samples at -80°C until analysis.

Quantitative Data

Table 1: Reported Dosages of 2'-Fucosyllactose in Rodent Studies
Animal ModelDosageRoute of AdministrationStudy FocusReference
Mice (C57BL/6J)500 mg/kg/dayOral GavageUlcerative Colitis[3]
Mice (C57BL/6)250 mg/kg/dayOral GavageInflammatory Bowel Disease
Rats (Suckling)200 mg/kg/dayOral GavageImmune System Development[4][5][6]
Rats5000 mg/kg/dayOral GavageSafety Evaluation[1]
Mice100 mg/dayOral GavageInfection and Inflammation[7]
Table 2: Pharmacokinetic Parameters of 2'-Fucosyllactose (Illustrative)
Animal ModelDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC (µg·h/mL)Bioavailability (%)
Mouse (Oral)200Data not consistently reportedData not consistently reportedData not consistently reportedLow
Rat (Oral)500Data not consistently reportedData not consistently reportedData not consistently reportedLow

Note: Specific pharmacokinetic parameters for 2'-FL are not consistently reported across studies. The bioavailability is generally considered low due to its hydrophilic nature and metabolism by gut microbiota.

Visualizations

Experimental Workflow for In Vivo this compound Delivery

experimental_workflow cluster_prep Preparation Phase cluster_admin Administration & Monitoring Phase cluster_analysis Analysis Phase formulation 2'-FL Formulation (e.g., in PBS or encapsulated) gavage Oral Gavage (Daily Dosing) formulation->gavage animals Animal Acclimatization (e.g., 1 week) animals->gavage monitoring Animal Monitoring (Weight, Behavior) gavage->monitoring sampling Sample Collection (Blood, Tissues) monitoring->sampling quantification 2'-FL Quantification (LC-MS/MS) sampling->quantification data_analysis Data Analysis (Pharmacokinetics, Biomarkers) quantification->data_analysis

Caption: Experimental workflow for in vivo this compound studies.

Signaling Pathway: 2'-Fucosyllactose and the Gut-Brain Axis

gut_brain_axis cluster_gut Gut Lumen cluster_epithelium Intestinal Epithelium cluster_circulation Systemic Circulation / Vagus Nerve FL 2'-Fucosyllactose Microbiota Gut Microbiota FL->Microbiota Metabolism SCFA Short-Chain Fatty Acids (e.g., Butyrate) Microbiota->SCFA Production Enteroendocrine Enteroendocrine Cells SCFA->Enteroendocrine Stimulation Vagus Vagus Nerve Enteroendocrine->Vagus Signaling Brain Brain (Cognitive Function) Vagus->Brain Neurotransmission stat3_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nucleus Nucleus FL 2'-Fucosyllactose CytokineReceptor Cytokine Receptor FL->CytokineReceptor Modulates Receptor Activity STAT3 STAT3 FL->STAT3 Inhibits Palmitoylation JAK JAK CytokineReceptor->JAK Activation JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Dimerization Gene Target Gene Transcription (e.g., Pro-inflammatory Cytokines) pSTAT3->Gene Transcription Regulation

References

Technical Support Center: Enhancing Fucosyltransferase Activity and Stability for Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for fucosyltransferase-mediated synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My fucosyltransferase shows low activity. What are the potential causes and solutions?

A1: Low enzymatic activity is a common issue. Several factors could be responsible:

  • Suboptimal Reaction Conditions: Fucosyltransferases are sensitive to pH, temperature, and the presence of cofactors. Ensure your reaction buffer has the optimal pH for your specific enzyme and includes necessary divalent cations like Mn²⁺ or Mg²⁺.[1]

  • Enzyme Instability: The enzyme may be unstable under your experimental conditions. Consider strategies to enhance stability, such as protein engineering or immobilization.

  • Substrate Inhibition: High concentrations of either the donor (GDP-L-fucose) or acceptor substrate can lead to inhibition.[2] It is crucial to determine the optimal substrate concentrations for your enzyme.

  • Improper Protein Folding or Expression: If you are expressing the fucosyltransferase recombinantly, poor expression levels or misfolding can result in low activity. Optimizing expression conditions (e.g., host strain, temperature, induction parameters) may be necessary.

Q2: How can I improve the stability of my fucosyltransferase for longer reaction times or harsher conditions?

A2: Enhancing enzyme stability is critical for efficient synthesis. Here are some effective strategies:

  • Directed Evolution: This powerful technique involves generating mutant libraries of the enzyme and screening for variants with improved stability.[3][4][5] For example, a mutant of α1,3-FucT from Helicobacter pylori (M32) was identified after three rounds of directed evolution with significantly increased catalytic efficiency.[6]

  • Protein Engineering: Rational or semi-rational design based on the enzyme's structure can be used to introduce stabilizing mutations.[7] For instance, removing the membrane-binding region and increasing the number of heptad repeats in α-1,3-fucosyltransferases has been shown to increase the production of 3-fucosyllactose (B594375) by 10-20 fold.[8]

  • Immobilization: Attaching the enzyme to a solid support can significantly improve its operational stability and allow for easier reuse.[9] Common immobilization techniques include physical adsorption, covalent binding, and entrapment.[9]

Q3: The cost of the donor substrate, GDP-L-fucose, is high. How can I mitigate this in my synthesis?

A3: The high cost of GDP-L-fucose is a significant bottleneck. Here are a few approaches to address this:

  • Whole-Cell Biocatalysis: Using engineered microbial cells (e.g., E. coli) that can synthesize GDP-L-fucose de novo or through a salvage pathway can be a cost-effective alternative to using purified enzymes and substrates.[1][10][11][12][13]

  • Enzyme-Coupled Regeneration Systems: Implementing a multi-enzyme cascade system that regenerates GDP-L-fucose in situ from a cheaper starting material can reduce the overall cost.

  • Process Optimization: Carefully optimizing reaction conditions to maximize the conversion of GDP-L-fucose can improve the overall efficiency and reduce waste.

Q4: I am observing product inhibition in my reaction. What can I do?

A4: Product inhibition, where the synthesized fucosylated oligosaccharide inhibits the enzyme, can limit the final product yield.

  • Directed Evolution: Screening for enzyme variants with reduced product inhibition is a viable strategy. For example, directed evolution of glucosamine (B1671600) synthase in a metabolic pathway led to reduced product inhibition and a significant increase in product yield.[5]

  • In Situ Product Removal: Employing techniques to continuously remove the product from the reaction mixture can alleviate inhibition and drive the reaction towards completion.

Troubleshooting Guides

Issue 1: Low or No Product Formation
Possible Cause Troubleshooting Step
Incorrect Assay Conditions Verify the pH, temperature, and buffer composition. Ensure the presence of required cofactors (e.g., MnCl₂).[14]
Inactive Enzyme Test the enzyme activity with a known positive control substrate. If expressing the enzyme, verify its expression and solubility.
Degraded Substrates Check the quality and purity of the GDP-L-fucose and acceptor substrates. Use fresh preparations if necessary.
Presence of Inhibitors Ensure the reaction mixture is free from any potential enzyme inhibitors.[15][16][17]
Issue 2: Reaction Stalls Prematurely
Possible Cause Troubleshooting Step
Enzyme Instability Perform a time-course experiment to assess the enzyme's stability under the reaction conditions. Consider immobilization or protein engineering to improve stability.[3][9]
Substrate Depletion Analyze the concentration of both donor and acceptor substrates over time to ensure they are not being fully consumed prematurely.
Product Inhibition Measure the enzyme's activity in the presence of varying concentrations of the product to determine if inhibition is occurring.
pH Shift Monitor the pH of the reaction mixture over time, as enzymatic reactions can sometimes lead to a pH change that affects activity.

Quantitative Data Summary

Table 1: Enhancement of Fucosyltransferase Activity through Protein Engineering

EnzymeEngineering StrategyImprovementReference
α1,3-Fucosyltransferase (H. pylori)Directed Evolution (M32 mutant)6-fold increase in kcat/Km for Lewis x synthesis; 14-fold increase for 3'-fucosyllactose (B15342076) synthesis.[6]
α-1,3-FucosyltransferasesC-terminal truncation and elongation10-20-fold increase in 3-fucosyllactose production.[8]
α1,2-Fucosyltransferase (FucT2)Semirational DesignIncreased 2'-fucosyllactose (B36931) production.[7]

Experimental Protocols

Protocol 1: HPLC-Based Fucosyltransferase Activity Assay

This method directly measures the formation of the fucosylated product over time.[14]

Materials:

  • Purified or recombinant fucosyltransferase.

  • GDP-L-fucose (donor substrate).

  • Acceptor substrate (e.g., a fluorescently labeled oligosaccharide).

  • Reaction Buffer (e.g., 50 mM MES, pH 6.5, containing 25 mM MnCl₂).[14]

  • Quenching Solution (e.g., 0.1 M EDTA).[14]

  • HPLC system with a suitable column and detector.

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the reaction buffer, a fixed concentration of GDP-L-fucose, and varying concentrations of the acceptor substrate.[14]

  • Enzyme Addition: Initiate the reaction by adding the fucosyltransferase.[14]

  • Incubation: Incubate at the optimal temperature (e.g., 37°C) for a predetermined time within the linear range of the reaction.[14]

  • Quenching: Stop the reaction by adding the quenching solution.[14]

  • HPLC Analysis: Analyze the reaction mixture by HPLC to separate and quantify the product.[14]

  • Data Analysis: Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

Protocol 2: Continuous Enzyme-Coupled Spectrophotometric Assay

This assay continuously monitors the production of GDP, a product of the fucosyltransferase reaction.[14]

Materials:

  • Purified fucosyltransferase.

  • GDP-L-fucose.

  • Acceptor substrate.

  • Coupling Enzymes: Pyruvate kinase (PK) and lactate (B86563) dehydrogenase (LDH).[14]

  • Coupling Substrates: Phosphoenolpyruvate (PEP) and NADH.[14]

  • Reaction Buffer suitable for all enzymes (e.g., 50 mM Tris-HCl, pH 7.5, with MgCl₂ and KCl).[14]

  • UV-visible spectrophotometer.

Procedure:

  • Reaction Mixture: In a cuvette, prepare a reaction mixture containing the reaction buffer, PEP, NADH, PK, LDH, and the acceptor substrate.[14]

  • Initiate Reaction: Start the reaction by adding the fucosyltransferase and GDP-L-fucose.

  • Monitor Absorbance: Continuously monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of GDP production is proportional to the rate of NADH oxidation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis cluster_optimization Optimization P1 Recombinant Enzyme Expression & Purification R1 Reaction Setup P1->R1 P2 Substrate Preparation (Donor & Acceptor) P2->R1 P3 Buffer & Reagent Preparation P3->R1 R2 Incubation (Controlled Temp & Time) R1->R2 R3 Reaction Quenching R2->R3 A1 Product Detection & Quantification (e.g., HPLC) R3->A1 A2 Kinetic Data Analysis A1->A2 O1 Modify Reaction Conditions (pH, Temp, [S]) A2->O1 Iterate O2 Enzyme Engineering (Directed Evolution) A2->O2 Iterate O1->R1 O2->P1

Caption: General experimental workflow for fucosyltransferase synthesis and optimization.

troubleshooting_logic Start Low/No Product Yield C1 Check Reaction Conditions (pH, Temp, Cofactors) Start->C1 S1 Optimize Conditions C1->S1 Incorrect C2 Verify Enzyme Activity (Positive Control) C1->C2 Correct S1->Start S2 Re-purify or Re-express Enzyme C2->S2 Inactive C3 Assess Substrate Quality & Concentration C2->C3 Active S2->Start S3 Use Fresh Substrates / Optimize Concentration C3->S3 Degraded/Suboptimal C4 Investigate Enzyme Stability C3->C4 Good Quality/Optimal S3->Start S4 Improve Stability (e.g., Directed Evolution, Immobilization) C4->S4 Unstable End Successful Synthesis C4->End Stable S4->Start

Caption: Troubleshooting logic for low product yield in fucosyltransferase reactions.

References

Technical Support Center: Enhanced 2'-Fucosyllactose (2'-FL) Production via Fed-Batch Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during fed-batch fermentation for enhanced 2'-Fucosyllactose (2'-FL) production.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary microbial hosts used for 2'-FL production?

A1: The most common microbial hosts for 2'-FL production are engineered strains of Escherichia coli and Saccharomyces cerevisiae.[1][2] E. coli has been extensively studied and engineered to achieve high titers of 2'-FL.[3][4][5] S. cerevisiae, being a "Generally Recognized As Safe" (GRAS) organism, offers advantages in terms of safety and resistance to phage contamination, making it an attractive alternative.[1][6] Other hosts like Pichia pastoris and Bacillus subtilis are also being explored.[2][7]

Q2: Which metabolic pathways are utilized for GDP-L-fucose synthesis, a key precursor for 2'-FL?

A2: There are two primary pathways for the biosynthesis of GDP-L-fucose: the de novo pathway and the salvage pathway.[6][8][9]

  • De novo pathway: This pathway synthesizes GDP-L-fucose from a central carbon source like glucose or glycerol (B35011) through a series of enzymatic reactions.[3][9]

  • Salvage pathway: This pathway utilizes exogenously supplied L-fucose to produce GDP-L-fucose.[3][9]

The choice of pathway can impact the overall cost and efficiency of 2'-FL production. The salvage pathway, while direct, relies on the expensive substrate L-fucose.[3]

Q3: What are the critical enzymes in the 2'-FL biosynthesis pathway?

A3: The final and crucial step in 2'-FL synthesis is the transfer of fucose from GDP-L-fucose to lactose (B1674315). This reaction is catalyzed by α-1,2-fucosyltransferase.[8][9] Several fucosyltransferases have been utilized, with FucT2 from Helicobacter pylori being one of the most common due to its high specific activity.[1][9] Researchers have also successfully used fucosyltransferases from other sources like Bacillus cereus and Bacteroides fragilis.[1][6]

Q4: What are the common carbon sources used in fed-batch fermentation for 2'-FL production?

A4: Glycerol and glucose are frequently used as the primary carbon sources for cell growth and the synthesis of precursors.[5][10] Lactose is typically added as the acceptor substrate for the fucosylation reaction.[6][10] The feeding strategy often involves an initial batch phase with glucose or glycerol, followed by a fed-batch phase where a concentrated solution of the carbon source is fed to maintain a controlled growth rate and avoid the accumulation of inhibitory byproducts like acetate (B1210297).[10][11]

Section 2: Troubleshooting Guide

Problem 1: Low 2'-FL Titer or Yield

Potential CauseTroubleshooting Suggestion
Insufficient Precursor Supply (GDP-L-fucose or Lactose) - Enhance GDP-L-fucose availability: Overexpress key genes in the de novo or salvage pathway. For the de novo pathway, this includes genes like manA, manB, manC, gmd, and wcaG.[3] For the salvage pathway, ensure efficient expression of fkp (L-fucokinase/GDP-L-fucose phosphorylase).[1] - Optimize Lactose Uptake: Overexpress lactose permease (e.g., LacY in E. coli or LAC12 in S. cerevisiae) to improve lactose transport into the cell.[1][2] - Control Feeding Strategy: Implement a controlled feeding strategy for lactose to maintain an optimal intracellular concentration without causing metabolic burden.[6][10]
Low Activity or Expression of α-1,2-fucosyltransferase - Enzyme Selection: Screen different α-1,2-fucosyltransferases to find one with high specific activity and stability in your host organism.[4][6] - Codon Optimization: Optimize the gene sequence of the fucosyltransferase for expression in your specific host strain. - Promoter Engineering: Use strong, inducible promoters to control the expression of the fucosyltransferase and avoid metabolic burden during the growth phase.
Suboptimal Fermentation Conditions - pH Control: Maintain the pH of the culture medium within the optimal range for your host organism (typically around 6.8-7.0 for E. coli).[10] - Temperature: Optimize the temperature for both cell growth and 2'-FL production. A common strategy is to grow cells at a higher temperature (e.g., 37°C for E. coli) and then shift to a lower temperature (e.g., 25-30°C) during the production phase to enhance protein folding and stability.[5][10] - Dissolved Oxygen (DO): Maintain adequate aeration and agitation to ensure sufficient dissolved oxygen levels, which are critical for cell growth and metabolism.
Metabolic Burden on the Host Cell - Plasmid Stability: Ensure the stability of the expression plasmids throughout the fermentation process. - Gene Integration: Consider integrating the key pathway genes into the host chromosome to create a more stable production strain.[5]

Problem 2: Formation of Undesired Byproducts

Potential CauseTroubleshooting Suggestion
Formation of Difucosyllactose (DFL) - Enzyme Specificity: Some α-1,2-fucosyltransferases can further fucosylate 2'-FL to produce DFL, reducing the final 2'-FL yield.[1] Screen for fucosyltransferases with high specificity for lactose and low activity towards 2'-FL. For instance, replacing FucT2 with WcfB from B. fragilis has been shown to reduce DFL formation.[1] A novel α1,2-fucosyltransferase from Helicobacter sp. has also been identified that eliminates DFL formation.[4]
Acetate Accumulation (in E. coli) - Controlled Feeding: Implement a fed-batch strategy with controlled feeding of the carbon source (e.g., glucose or glycerol) to avoid overflow metabolism, which leads to acetate production.[11] A pH-stat feeding strategy can be effective in maintaining the carbon source at a non-inhibitory level.[10] - Use of Alternative Carbon Sources: Consider using alternative carbon sources like glycerol, which has a lower tendency to cause acetate formation compared to glucose.[5]
Formation of other Fucosylated Oligosaccharides - Host Strain Engineering: Inactivate competing pathways that may divert precursors away from 2'-FL synthesis. For example, knocking out genes involved in colanic acid synthesis (wcaJ) can increase the pool of GDP-L-fucose available for 2'-FL production.[5][8]

Problem 3: Poor Cell Growth or Low Cell Density

Potential CauseTroubleshooting Suggestion
Nutrient Limitation - Medium Optimization: Ensure the fermentation medium is rich in all essential nutrients, including nitrogen, phosphorus, and trace elements.[11] - Fed-Batch Strategy: A well-designed fed-batch strategy not only controls the carbon source but also ensures that other essential nutrients are not depleted during high-cell-density cultivation.[12]
Toxicity of Byproducts - Minimize Acetate Accumulation: As mentioned above, control the feeding of the carbon source to prevent the accumulation of toxic levels of acetate.[11]
Suboptimal Inoculum - Inoculum Preparation: Use a healthy and actively growing seed culture for inoculation. Ensure the inoculum volume and cell density are appropriate for the bioreactor volume.[11][13]

Section 3: Data Presentation

Table 1: Comparison of Fed-Batch Fermentation Strategies for 2'-FL Production in E. coli

StrainKey Genetic ModificationsCarbon Source(s)Feeding StrategyTiter (g/L)Yield (mol/mol)Productivity (g/L/h)Reference
E. coli C41(DE3)ΔZOverexpression of GDP-L-fucose biosynthesis genes, α-1,2-fucosyltransferase; deletion of wcaJ, nudD, nudKGlycerol, LactoseNot specified66.800.89 (from lactose)~0.95[3][5]
E. coli BL21(DE3)Deletion of lacZ and wcaJ; expression of a novel α1,2-fucosyltransferaseNot specifiedNot specified94.70.98 (from lactose)1.14[4]
Engineered E. coliModular optimization of metabolic pathwaysGlycerol, LactoseIntermittent lactose addition22.30.53 (from lactose)Not specified[10]
Engineered E. coliOptimization of de novo and salvage pathwaysNot specifiedNot specified14.1Not specifiedNot specified[14]

Table 2: Comparison of Fed-Batch Fermentation Strategies for 2'-FL Production in S. cerevisiae

StrainKey Genetic ModificationsCarbon Source(s)Feeding StrategyTiter (g/L)Yield (mol/mol)Productivity (g/L/h)Reference
S. cerevisiae D452-2_LFFOverexpression of fkp, fucT2, and LAC12Glucose, Ethanol (B145695), Fucose, LactoseIntermittent ethanol feeding0.503Not specifiedNot specified[1][2][13]
Engineered S. cerevisiaeExpression of a novel α-1,2-fucosyltransferase from B. cereus; enhanced GDP-L-fucose biosynthesis; deletion of gal80Sucrose, LactoseLactose feeding initiated at 36h26.630.85 (from lactose)0.28[6]

Section 4: Experimental Protocols & Visualizations

Experimental Protocol: General Fed-Batch Fermentation in E. coli

This protocol provides a general framework. Specific parameters should be optimized for the particular strain and process.

  • Inoculum Preparation:

    • Inoculate a single colony of the engineered E. coli strain into 5-10 mL of Luria-Bertani (LB) medium containing the appropriate antibiotics.

    • Incubate overnight at 37°C with shaking at 200-250 rpm.

    • Use this seed culture to inoculate a larger volume of defined medium for the pre-culture.[11]

  • Bioreactor Setup and Batch Phase:

    • Prepare the bioreactor with a defined fermentation medium containing a carbon source (e.g., 20 g/L glycerol), nitrogen source, salts, and trace elements.[10][11]

    • Inoculate the bioreactor with the pre-culture to an initial OD600 of approximately 0.1-0.2.

    • Maintain the temperature at 37°C, pH at 6.8-7.0 (controlled with NH4OH), and ensure adequate aeration.[10]

  • Induction and Fed-Batch Phase:

    • When the cell density reaches a certain level (e.g., OD600 of 10-20), induce the expression of the 2'-FL pathway genes by adding an inducer like IPTG.[10]

    • Simultaneously, begin the fed-batch phase by feeding a concentrated solution of the primary carbon source (e.g., 600 g/L glycerol). A pH-stat feeding strategy can be employed to maintain the carbon source at a limiting concentration.[10]

    • Reduce the temperature to 25-30°C to improve protein expression and stability.[10]

    • Add lactose as the acceptor substrate, either intermittently or through a continuous feed, to maintain a target concentration.[10]

  • Monitoring and Sampling:

    • Regularly monitor and record parameters such as pH, temperature, dissolved oxygen, and off-gas composition.

    • Take samples periodically to measure cell density (OD600), substrate concentrations (e.g., glycerol, lactose), and 2'-FL and byproduct concentrations using methods like HPLC.[2][15][16]

  • Harvesting:

    • Once the desired 2'-FL titer is reached or the production rate significantly decreases, harvest the fermentation broth.

    • Separate the cells from the supernatant, which contains the extracellular 2'-FL, through centrifugation or microfiltration.

Visualizations

Fed_Batch_Workflow Inoculum Inoculum Preparation (Seed Culture) Bioreactor_Setup Bioreactor Setup (Batch Medium) Batch_Phase Batch Growth Phase (High Cell Density) Bioreactor_Setup->Batch_Phase Induction Induction of Gene Expression (e.g., IPTG) Batch_Phase->Induction Fed_Batch_Phase Fed-Batch Phase (Controlled Feeding of Carbon Source & Lactose) Induction->Fed_Batch_Phase Harvest Harvesting Fed_Batch_Phase->Harvest Downstream Downstream Processing (Purification of 2'-FL) Harvest->Downstream

Caption: Generalized workflow for fed-batch fermentation of 2'-FL.

Metabolic_Pathways cluster_denovo De Novo Pathway cluster_salvage Salvage Pathway cluster_final Final Synthesis Step Carbon_Source Glucose / Glycerol F6P Fructose-6-P Carbon_Source->F6P M6P Mannose-6-P F6P->M6P manA M1P Mannose-1-P M6P->M1P manB GDP_M GDP-Mannose M1P->GDP_M manC GDP_F_de_novo GDP-L-Fucose GDP_M->GDP_F_de_novo gmd, wcaG FL 2'-Fucosyllactose GDP_F_de_novo->FL α-1,2-fucosyltransferase L_Fucose Exogenous L-Fucose F1P Fucose-1-P L_Fucose->F1P fucK GDP_F_salvage GDP-L-Fucose F1P->GDP_F_salvage fkp GDP_F_salvage->FL α-1,2-fucosyltransferase Lactose Lactose Lactose->FL Troubleshooting_Logic Start Low 2'-FL Titer Check_Growth Is cell density low? Start->Check_Growth Check_Byproducts Are byproduct levels high? Check_Growth->Check_Byproducts No Optimize_Growth Optimize Growth Conditions: - Medium Composition - pH, Temp, DO Check_Growth->Optimize_Growth Yes Check_Precursors Analyze precursor levels (Lactose, GDP-L-Fucose) Check_Byproducts->Check_Precursors No Optimize_Feeding Optimize Feeding Strategy: - Reduce Carbon Flux - Screen Enzymes Check_Byproducts->Optimize_Feeding Yes Check_Enzyme Check fucosyltransferase expression and activity Check_Precursors->Check_Enzyme Sufficient Enhance_Precursors Enhance Precursor Supply: - Overexpress transporters - Overexpress pathway genes Check_Precursors->Enhance_Precursors Low Enhance_Enzyme Improve Enzyme: - Codon Optimization - Stronger Promoter Check_Enzyme->Enhance_Enzyme

References

Minimizing by-product formation during Fucosyllactose synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in fucosyllactose synthesis. The focus is on minimizing by-product formation to enhance product purity and yield.

Troubleshooting Guides

This section addresses common issues encountered during this compound synthesis, offering potential causes and recommended solutions.

Issue 1: Presence of Unexpected Fucosylated By-products (e.g., 3-Fucosyllactose (B594375), Difucosyl Lactose)

  • Potential Cause 1: Low Specificity of α-1,2-fucosyltransferase. The enzyme used may exhibit promiscuous activity, transferring fucose to other positions on the lactose (B1674315) acceptor or to the already formed 2'-Fucosyllactose (B36931) (2'-FL).

  • Solution 1: Enzyme Screening and Selection. Screen different α-1,2-fucosyltransferases for higher specificity. For instance, an α-1,2-fucosyltransferase from Helicobacter sp. 11S02629-2 (BKHT) has been shown to produce 2'-FL with no detectable formation of difucosyl lactose (DFL) or 3-fucosyllactose (3-FL)[1][2][3]. Similarly, an α-1,2-fucosyltransferase from Azospirillum lipoferum (SAMT) has demonstrated high specificity[4].

  • Potential Cause 2: Sub-optimal Reaction Conditions. Temperature, pH, and substrate concentrations can influence enzyme kinetics and specificity.

  • Solution 2: Optimization of Reaction Parameters. Systematically optimize reaction conditions, including temperature, pH, and the molar ratio of the donor (GDP-L-fucose) to the acceptor (lactose).

Issue 2: Low Yield of 2'-Fucosyllactose and Accumulation of Precursors

  • Potential Cause 1: Inefficient Precursor Supply. Insufficient intracellular pools of GDP-L-fucose or lactose can be a rate-limiting step in the synthesis.

  • Solution 1: Metabolic Engineering of the Host Strain.

    • Enhance GDP-L-fucose availability: Overexpress key genes in the de novo synthesis pathway (e.g., manB, manC, gmd, wcaG) or the salvage pathway[5][6][7][8][9][10].

    • Improve Lactose Uptake: Ensure efficient transport of lactose into the cell, for example, by overexpressing lactose permease (lacY).

  • Potential Cause 2: Diversion of Precursors to Competing Pathways. Metabolic pathways other than 2'-FL synthesis may consume GDP-L-fucose or lactose.

  • Solution 2: Knockout of Competing Pathway Genes.

    • Inactivate the gene for β-galactosidase (lacZ), which breaks down lactose, to increase the acceptor pool[1][3][6][9].

    • Delete genes involved in the synthesis of colanic acid (e.g., wcaJ), which consumes the GDP-L-fucose donor[1][6][9].

  • Potential Cause 3: Insufficient Cofactor Regeneration. The synthesis of GDP-L-fucose is dependent on cofactors such as NADPH and GTP.

  • Solution 3: Engineer Cofactor Regeneration Pathways. Overexpress genes that enhance the regeneration of NADPH (e.g., from the pentose (B10789219) phosphate (B84403) pathway) and GTP to boost precursor synthesis[9].

Issue 3: Formation of Non-Fucosylated By-products (e.g., Galactose, Acetic Acid)

  • Potential Cause 1: Substrate (Lactose) Degradation. If using a host like E. coli, the native β-galactosidase can hydrolyze lactose into glucose and galactose[11].

  • Solution 1: Inactivate Lactose-degrading Enzymes. As mentioned previously, knocking out the lacZ gene is an effective strategy[1][3][6][9].

  • Potential Cause 2: Overflow Metabolism. High glycolytic flux can lead to the formation of inhibitory by-products like acetic acid, particularly in high-density fermentations.

  • Solution 2: Optimization of Fermentation Conditions.

    • Control the feeding of the carbon source (e.g., glucose or glycerol) to avoid excess accumulation.

    • Optimize aeration and pH to maintain metabolic balance.

    • Consider using fed-batch cultivation strategies to manage cell growth and metabolism[1][3][5][8].

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in microbial 2'-FL synthesis?

A1: In microbial systems, particularly with certain fucosyltransferases, common fucosylated by-products include 3-fucosyllactose (3-FL) and difucosyl lactose (DFL)[1][2][3]. Other impurities found in the fermentation broth can include residual substrates like lactose, and metabolic by-products such as galactose and acetic acid[11].

Q2: How can I prevent the formation of 3-FL and DFL?

A2: The most effective method is to use a highly specific α-1,2-fucosyltransferase. Screening for enzymes from different microbial sources is recommended. For example, an α-1,2-fucosyltransferase from Helicobacter sp. 11S02629-2 has been identified to produce 2'-FL without these by-products[1][2][3].

Q3: My 2'-FL yield is low. What are the first things I should check?

A3: Start by assessing the efficiency of your precursor supply pathways. Ensure that both the GDP-L-fucose donor and the lactose acceptor are available in sufficient quantities. This may involve strengthening the expression of genes in the GDP-L-fucose synthesis pathway and ensuring efficient lactose transport. Also, check for the activity of competing pathways that might be draining these precursors and consider gene knockouts if necessary.

Q4: What are the key differences in by-product formation between enzymatic and chemical synthesis of this compound?

A4: Enzymatic synthesis, particularly through microbial fermentation, typically results in by-products arising from enzyme promiscuity (e.g., 3-FL, DFL) or the host's metabolism (e.g., acetate, galactose)[1][11]. Chemical synthesis is more complex, involving multiple protection and deprotection steps. By-products in chemical synthesis often arise from incomplete reactions, side reactions like hydrolysis, or the formation of incorrect stereoisomers due to challenges in controlling the glycosylation reaction[12][13][14][15].

Q5: Are there any specific host strains that are better for minimizing by-products?

A5: While E. coli is a commonly used host, it requires significant metabolic engineering to minimize by-products, such as deleting lacZ and wcaJ[1][6][9]. Other hosts like Saccharomyces cerevisiae are also being explored[10][16]. The "best" host often depends on the specific enzymatic pathway being implemented and the extent of metabolic engineering performed. The key is to choose a host that is genetically tractable and to engineer it to direct carbon flux efficiently towards 2'-FL production.

Quantitative Data Summary

Table 1: Comparison of 2'-FL Production and By-product Formation with Different α-1,2-Fucosyltransferases in Engineered E. coli

α-1,2-FucosyltransferaseHost Strain Engineering2'-FL Titer (g/L)By-productsReference
WbgL, FucT2, WcfBE. coli BL21(DE3) ΔlacZ ΔwcaJNot specifiedDFL and 3-FL observed[1]
BKHT (Helicobacter sp.)E. coli BL21(DE3) ΔlacZ ΔwcaJ11.13No DFL or 3-FL detected[1][3]
SAMT (A. lipoferum)Engineered E. coli112.56 (fed-batch)Only 2'-FL produced[4]

Table 2: Impact of Metabolic Engineering Strategies on 2'-FL Production in E. coli

Engineering StrategyBase StrainResulting 2'-FL Titer (g/L)Yield (mol/mol lactose)Reference
Multi-pathway OptimizationEngineered E. coli C41(DE3)6.86 (batch)0.92[5]
Fed-batch FermentationEngineered E. coli C41(DE3)66.800.89[5]
Inactivation of lacZ, fucI, fucK, wcaJEngineered E. coli BL21(DE3)14.1 (fed-batch)Not specified[6]
Cofactor (NADPH, GTP) RegenerationEngineered E. coli2.24Not specified[9]
Fed-batch with BKHT enzymeEngineered E. coli94.70.98[1][3]

Experimental Protocols

Protocol 1: In Vitro Enzymatic Synthesis of 2'-Fucosyllactose

This protocol describes a typical in vitro synthesis using a purified fucosyltransferase[17].

  • Materials and Reagents:

    • Purified α-1,2-fucosyltransferase

    • Guanosine diphosphate-L-fucose (GDP-L-fucose) (donor substrate)

    • Lactose (acceptor substrate)

    • Tris-HCl buffer (optimal pH for the specific enzyme, typically pH 7.0-8.0)

    • Divalent cations (e.g., MnCl₂ or MgCl₂)

    • Heat source for reaction termination

  • Procedure: a. Prepare a reaction mixture containing lactose, GDP-L-fucose, and the appropriate buffer at the optimal pH for the enzyme. b. If required by the enzyme, include divalent cations such as Mn²⁺ or Mg²⁺ as cofactors. c. Initiate the reaction by adding the purified α-1,2-fucosyltransferase. d. Incubate the reaction at the optimal temperature (e.g., 37°C) for a predetermined time (e.g., 12-24 hours). e. Monitor the reaction progress by taking samples at different time points and analyzing them by HPLC. f. Terminate the reaction by heating the mixture (e.g., 100°C for 5 minutes) to denature the enzyme. g. Purify the resulting 2'-fucosyllactose using appropriate chromatographic techniques.

Protocol 2: Whole-Cell Biocatalysis for 2'-Fucosyllactose Production in Engineered E. coli

This protocol is a general guide based on fed-batch fermentation methods described in the literature[5][8].

  • Strain and Culture Preparation:

    • Use an engineered E. coli strain optimized for 2'-FL production (e.g., with enhanced GDP-L-fucose synthesis and knockout of competing pathways).

    • Prepare a seed culture by inoculating a single colony into a suitable starter medium and incubating overnight.

  • Fed-Batch Fermentation: a. Inoculate a bioreactor containing a defined medium with the seed culture. b. Maintain the culture at a controlled temperature (e.g., 37°C for growth) and pH. c. Once the initial carbon source is depleted (often indicated by a sharp rise in dissolved oxygen), initiate a feeding strategy with a concentrated solution of a carbon source like glycerol. d. When the cell density reaches a target OD₆₀₀ (e.g., 20), induce the expression of the synthesis pathway genes with an inducer like IPTG. e. Simultaneously, add the acceptor substrate, lactose, to the bioreactor. f. After induction, reduce the temperature (e.g., to 25°C) to enhance protein folding and product formation. g. Monitor cell growth, substrate consumption, and 2'-FL production throughout the fermentation by taking samples for analysis (e.g., OD measurement, HPLC). h. Harvest the fermentation broth after the desired production time.

  • Downstream Processing: a. Separate the cells from the broth by centrifugation or microfiltration. b. Purify the 2'-FL from the supernatant. This may involve steps like membrane filtration to remove larger impurities, followed by activated carbon adsorption and ethanol (B145695) gradient elution to separate 2'-FL from residual sugars and salts[11][18].

Visualizations

Fucosyllactose_Synthesis_Pathway cluster_de_novo De Novo GDP-L-fucose Synthesis cluster_synthesis 2'-FL Synthesis F6P Fructose-6-P M6P Mannose-6-P F6P->M6P manA M1P Mannose-1-P M6P->M1P manB GDP_M GDP-Mannose M1P->GDP_M manC GDP_F GDP-L-fucose GDP_M->GDP_F gmd, wcaG FL 2'-Fucosyllactose GDP_F->FL α-1,2-Fucosyltransferase Lactose Lactose Lactose->FL

Caption: De novo synthesis pathway for 2'-Fucosyllactose production.

Troubleshooting_Byproducts Start High By-product Formation Detected Byproduct_Type Identify By-product Type Start->Byproduct_Type Fuc_Byproducts Fucosylated By-products (e.g., 3-FL, DFL) Byproduct_Type->Fuc_Byproducts Fucosylated Metabolic_Byproducts Metabolic By-products (e.g., Galactose, Acetate) Byproduct_Type->Metabolic_Byproducts Non-Fucosylated Enzyme_Specificity Low Enzyme Specificity Fuc_Byproducts->Enzyme_Specificity Primary Cause Screen_Enzyme Solution: Screen for highly specific enzyme Enzyme_Specificity->Screen_Enzyme Competing_Pathways Active Competing Pathways Metabolic_Byproducts->Competing_Pathways Cause Overflow_Metabolism Overflow Metabolism Metabolic_Byproducts->Overflow_Metabolism Cause Knockout_Genes Solution: Knockout genes (e.g., lacZ) Competing_Pathways->Knockout_Genes Optimize_Ferm Solution: Optimize fermentation conditions Overflow_Metabolism->Optimize_Ferm

Caption: Logical workflow for troubleshooting by-product formation.

References

Technical Support Center: Optimizing 2'-Fucosyllactose (2'-FL) Purification Processes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of 2'-Fucosyllactose (B36931) (2'-FL) purification experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying 2'-FL?

A1: The most prevalent methods for 2'-FL purification involve a combination of techniques to remove impurities from complex mixtures, such as fermentation broths or milk extracts.[1][2][3] Key methods include:

  • Membrane Filtration: Utilized for initial clarification, removal of larger impurities like proteins and cells, and concentration of the 2'-FL solution.[1][4] This often involves a multi-stage process with different membrane pore sizes (e.g., microfiltration, ultrafiltration, and nanofiltration).[1][5]

  • Activated Carbon Chromatography: Effective for decolorization and removal of various impurities.[1][6] The target 2'-FL can be eluted using an ethanol (B145695) gradient.[1][4]

  • Chromatography: Techniques like gel filtration chromatography are used to separate oligosaccharides based on size, though it can be challenging to scale up.[7][8] Simulated Moving Bed (SMB) chromatography offers a continuous and scalable solution for high-purity 2'-FL.[2]

Q2: What are the primary impurities encountered during 2'-FL purification?

A2: The main challenges in 2'-FL purification lie in the removal of various interfering substances.[9] Common impurities include:

  • From Fermentation: Residual proteins from host organisms (e.g., E. coli), other sugars (lactose, glucose, galactose), inorganic salts, and acetic acid.[4][9]

  • From Milk: High concentrations of proteins, fats, and lactose (B1674315).[7][9] Additionally, other structurally similar human milk oligosaccharides (HMOs) can be difficult to separate from 2'-FL.[9]

Q3: How can I assess the purity and concentration of my 2'-FL sample?

A3: Several analytical techniques are available to quantify 2'-FL and assess its purity:

  • High-Performance Liquid Chromatography (HPLC): A common and robust method, often coupled with refractive index detection (RID) or pulsed amperometric detection (PAD), for separating and quantifying 2'-FL.[9][10][11]

  • High-Performance Anion-Exchange Chromatography (HPAEC-PAD): Particularly useful for separating and quantifying oligosaccharides.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for quantification after derivatization of the oligosaccharides.[12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Offers high specificity and sensitivity for quantification, especially in complex matrices.[13]

Q4: What purity and recovery levels are typically achievable with current purification methods?

A4: Achievable purity and recovery depend on the specific combination of methods used. A multi-step process combining membrane filtration and activated carbon chromatography has been shown to achieve a purity of over 90% with a recovery ratio of approximately 78%.[1] Simulated Moving Bed (SMB) chromatography can yield purities of 90-93% with recovery yields around 80%.[2]

Troubleshooting Guides

Low 2'-FL Yield
Potential Cause Troubleshooting Steps & Optimization
Membrane Fouling/Clogging Clarify the feed solution by centrifugation or microfiltration before ultrafiltration to remove larger particles.[14] Consider adjusting operating parameters like temperature, as lower temperatures can reduce membrane passage dynamics.[14] For high-density cultures, tangential flow filtration (TFF) can be beneficial, but monitor for clogging.[15]
Inefficient Elution from Activated Carbon Optimize the ethanol gradient used for elution. A linear gradient from 0-40% ethanol can help determine the optimal concentration for 2'-FL release.[1] Ensure the column is properly packed and equilibrated before loading the sample.[1]
Loss during Size-Exclusion Chromatography Be aware that there can be an overlap between lactose and smaller oligosaccharide peaks.[7][8] Eliminating all lactose-containing fractions might lead to a loss of 2'-FL. Optimize fraction collection to balance purity and yield.
Degradation of 2'-FL Avoid harsh chemical conditions and excessive heat during all purification steps.[9] Ensure proper storage of samples at low temperatures to prevent degradation.[9]
Low Purity of Final 2'-FL Product
Potential Cause Troubleshooting Steps & Optimization
Residual Protein Contamination Use ultrafiltration with an appropriate molecular weight cutoff (MWCO) membrane (e.g., 10 kDa) to remove residual proteins.[1] Ensure the MWCO is at least half the size of the target molecule to ensure retention.[14]
Contamination with Other Sugars/Oligosaccharides For structurally similar oligosaccharides, advanced chromatographic techniques like SMB may be necessary for efficient separation.[2] In activated carbon chromatography, fine-tuning the ethanol gradient can improve the separation of different sugars.[1]
Salt Contamination Nanofiltration can be employed for desalination.[1] Electrodialysis is another effective method to reduce conductivity before final purification steps.[2]

Quantitative Data Summary

Table 1: Performance of Different 2'-FL Purification Strategies

Purification MethodStarting MaterialAchieved PurityRecovery YieldReference
Three-Stage Membrane Filtration & Activated Carbon ChromatographyE. coli Fermentation Broth> 90.09%77.92%[1]
Simulated Moving Bed (SMB) ChromatographyCrude 2'-FL solution90.4% - 93.0%~80%[2]

Experimental Protocols

Protocol 1: Purification of 2'-FL using Membrane Filtration and Activated Carbon Chromatography[1]
  • Pre-treatment:

    • Centrifuge the fermentation broth to remove cells.

    • Perform flocculation on the supernatant.

  • Membrane Filtration (Three-Stage):

    • Microfiltration: Use a microfiltration membrane to remove any remaining cells and larger particles.

    • Ultrafiltration: Subject the microfiltered permeate to ultrafiltration using membranes with a pore size of less than 10,000 Da to remove proteins.

    • Nanofiltration: Concentrate and desalt the ultrafiltration permeate using a nanofiltration membrane.

  • Activated Carbon Chromatography:

    • Column Preparation: Pack a column with activated carbon and equilibrate with decreasing concentrations of aqueous ethanol (80%, 60%, 40%, 20%) and finally with ultrapure water.

    • Sample Loading: Load the concentrated and desalted 2'-FL solution onto the column.

    • Elution: Elute the column with a linear gradient of ethanol (e.g., 0-40%). Inorganic salts and proteins will elute first, followed by 2'-FL as the ethanol concentration increases.

    • Fraction Collection: Collect fractions and analyze for 2'-FL content and purity.

    • Product Recovery: Pool the high-purity fractions and recover the final product.

Protocol 2: Quantification of 2'-FL using HPLC-RID[10][11]
  • Sample Preparation:

    • Dilute the purified 2'-FL sample in the mobile phase.

    • Filter the sample through a 0.22 µm or 0.45 µm filter before injection.

  • Chromatographic Conditions:

    • Column: A hydrophilic interaction liquid chromatography (HILIC) column is suitable.

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water is typically used.

    • Flow Rate: Maintain a constant flow rate (e.g., 1.0 mL/min).

    • Column Temperature: Maintain a constant column temperature (e.g., 40°C).

    • Injection Volume: Inject a fixed volume of the prepared sample (e.g., 10 µL).

  • Detection:

    • Use a Refractive Index Detector (RID).

  • Quantification:

    • Prepare a standard curve using 2'-FL standards of known concentrations.

    • Determine the concentration of 2'-FL in the sample by comparing its peak area to the standard curve.

Visualizations

experimental_workflow cluster_pretreatment Pre-treatment cluster_membrane_filtration Membrane Filtration cluster_chromatography Activated Carbon Chromatography cluster_final_product Final Product Fermentation_Broth Fermentation Broth Centrifugation Centrifugation Fermentation_Broth->Centrifugation Flocculation Flocculation Centrifugation->Flocculation Microfiltration Microfiltration Flocculation->Microfiltration Ultrafiltration Ultrafiltration (e.g., <10 kDa) Microfiltration->Ultrafiltration Nanofiltration Nanofiltration Ultrafiltration->Nanofiltration Column_Loading Column Loading Nanofiltration->Column_Loading Ethanol_Gradient_Elution Ethanol Gradient Elution Column_Loading->Ethanol_Gradient_Elution Fraction_Collection Fraction Collection Ethanol_Gradient_Elution->Fraction_Collection High_Purity_2FL High Purity 2'-FL Fraction_Collection->High_Purity_2FL

Caption: Workflow for 2'-FL purification.

troubleshooting_logic cluster_yield Low 2'-FL Yield cluster_purity Low 2'-FL Purity cluster_causes_yield Potential Causes cluster_solutions_yield Solutions cluster_causes_purity Potential Causes cluster_solutions_purity Solutions Low_Yield Low 2'-FL Yield Membrane_Fouling Membrane Fouling Low_Yield->Membrane_Fouling Inefficient_Elution Inefficient Elution Low_Yield->Inefficient_Elution Degradation Product Degradation Low_Yield->Degradation Low_Purity Low 2'-FL Purity Protein_Contamination Protein Contamination Low_Purity->Protein_Contamination Sugar_Contamination Other Sugar Contamination Low_Purity->Sugar_Contamination Salt_Contamination Salt Contamination Low_Purity->Salt_Contamination Optimize_Pretreatment Optimize Pre-treatment Membrane_Fouling->Optimize_Pretreatment Optimize_Elution_Gradient Optimize Elution Gradient Inefficient_Elution->Optimize_Elution_Gradient Control_Conditions Control Temp/pH Degradation->Control_Conditions Optimize_UF Optimize Ultrafiltration Protein_Contamination->Optimize_UF Advanced_Chromatography Use Advanced Chromatography Sugar_Contamination->Advanced_Chromatography Desalination_Step Add Desalination Step Salt_Contamination->Desalination_Step

Caption: Troubleshooting logic for 2'-FL purification.

References

Technical Support Center: Overcoming Matrix Effects in Fucosyllactose Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the mass spectrometry analysis of Fucosyllactose. Our focus is on overcoming matrix effects to ensure accurate and reliable quantification in complex biological samples.

Troubleshooting Guides

This section addresses specific issues that may arise during the analytical workflow for this compound quantification.

Problem 1: Poor Peak Shape or Peak Splitting in Liquid Chromatography (LC)

Question: My this compound peak is showing fronting, tailing, or splitting in my LC-MS analysis. What are the common causes and solutions?

Answer: Poor peak shape can significantly compromise the accuracy and precision of quantification. The potential causes and corresponding solutions are outlined below:

  • Incompatible Injection Solvent: Injecting a sample dissolved in a solvent much stronger than the initial mobile phase can cause peak distortion.

    • Solution: Reconstitute the final sample extract in the initial mobile phase or a solvent with a similar or weaker elution strength.

  • Column Overload: Injecting too high a concentration of the analyte can saturate the column, leading to peak fronting.

    • Solution: Dilute the sample or reduce the injection volume.

  • Column Contamination or Degradation: Accumulation of matrix components on the column inlet frit or degradation of the stationary phase can lead to peak splitting.

    • Solution: Employ a guard column and replace it regularly. If the analytical column is contaminated, try flushing it with a strong solvent. If the column is degraded, it will need to be replaced.

  • Co-elution with Isomers: this compound has isomers, such as 3-Fucosyllactose, which have the same mass. Inadequate chromatographic separation will result in overlapping peaks.

    • Solution: Optimize the chromatographic method. Porous graphitized carbon (PGC) columns are effective in separating this compound isomers.

Problem 2: Significant Ion Suppression or Enhancement (Matrix Effect)

Question: I am observing significant signal suppression (or enhancement) for this compound, leading to inaccurate quantification. How can I identify and mitigate this matrix effect?

Answer: Matrix effects, the alteration of ionization efficiency due to co-eluting matrix components, are a common challenge in LC-MS analysis. Here’s a systematic approach to address this issue:

1. Assessment of Matrix Effect:

  • Post-extraction Spike Method: Analyze a blank matrix extract that has been spiked with this compound after the extraction process. Compare the signal intensity to a pure standard solution of the same concentration. A significant difference indicates the presence of matrix effects.

2. Mitigation Strategies:

  • Effective Sample Preparation: The primary strategy to combat matrix effects is to remove interfering components before analysis. The choice of sample preparation technique is critical.

    • Solid-Phase Extraction (SPE): Often the most effective method for removing a wide range of interferences. Mixed-mode SPE, combining reversed-phase and ion-exchange mechanisms, can be particularly effective for cleaning up complex samples like plasma.

    • Liquid-Liquid Extraction (LLE): Can be effective in removing highly non-polar interferences.

    • Protein Precipitation (PPT): A simpler but generally less effective method that can leave many matrix components in the extract.

  • Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most reliable way to compensate for matrix effects. A SIL-IS for this compound will co-elute and experience similar ionization suppression or enhancement as the analyte, allowing for accurate correction of the signal.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is as close as possible to the study samples. This helps to normalize the matrix effects between the calibrants and the samples.

  • Chromatographic Separation: Optimize the LC method to separate this compound from the regions where significant matrix effects occur. This can be visualized using a post-column infusion experiment.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their impact on ionization. However, this may compromise the limit of quantification.

Problem 3: Low or No Signal for this compound

Question: I am not detecting a signal for this compound, or the signal is much lower than expected. What should I check?

Answer: A lack of signal can be due to issues with the sample itself, the sample preparation, the LC system, or the mass spectrometer.

  • Sample Integrity: Ensure the sample has been stored properly to prevent degradation of this compound.

  • Sample Preparation:

    • Extraction Efficiency: Verify the recovery of your extraction method by spiking a known amount of this compound into a blank matrix and measuring the amount recovered.

    • pH Adjustment: Ensure the pH of the sample is optimal for extraction.

  • LC-MS System:

    • Column Performance: Check for column clogging or degradation.

    • Mobile Phase: Ensure the mobile phase composition and pH are correct.

    • Mass Spectrometer Settings: Verify that the correct precursor and product ions are being monitored and that the ionization source parameters (e.g., temperature, gas flows, voltage) are optimized for this compound.

  • Derivatization (if applicable): If a derivatization step is used, ensure the reaction has gone to completion and that the derivatized analyte is stable.

Frequently Asked Questions (FAQs)

Q1: What is the most effective sample preparation technique to minimize matrix effects for this compound analysis?

A1: For complex matrices like plasma and human milk, Solid-Phase Extraction (SPE) is generally the most effective technique for reducing matrix effects.[1][2] Mixed-mode SPE cartridges, which utilize both reversed-phase and ion-exchange properties, are particularly adept at removing a broad range of interfering substances such as salts, phospholipids, and proteins.[3] While simpler methods like Protein Precipitation (PPT) are quicker, they are often less effective at removing matrix components, leading to more significant ion suppression. Liquid-Liquid Extraction (LLE) can also be effective, but its efficiency is highly dependent on the choice of solvent and the polarity of the interfering compounds.[3]

Q2: How can I accurately quantify this compound in the presence of its isomers?

A2: Accurate quantification of this compound in the presence of isomers like 3-Fucosyllactose requires excellent chromatographic separation, as they have the same mass-to-charge ratio. The use of a Porous Graphitized Carbon (PGC) column is highly recommended for this purpose.[4] PGC columns provide unique retention mechanisms that can effectively resolve structural isomers of oligosaccharides. Optimizing the mobile phase composition and gradient is also crucial to achieving baseline separation, which is essential for accurate peak integration and quantification.

Q3: What are the advantages of using a stable isotope-labeled internal standard (SIL-IS) for this compound analysis?

A3: Using a SIL-IS is the gold standard for quantitative mass spectrometry for several reasons:

  • Compensation for Matrix Effects: A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for reliable correction of signal variability.[5]

  • Correction for Sample Loss: Since the SIL-IS is added at the beginning of the sample preparation process, it accounts for any loss of analyte during extraction and handling.

  • Improved Precision and Accuracy: By normalizing the analyte response to the internal standard response, the overall precision and accuracy of the measurement are significantly improved.

Q4: Can derivatization help in overcoming matrix effects for this compound analysis?

A4: Yes, derivatization can be a useful strategy. By chemically modifying this compound, you can:

  • Improve Chromatographic Retention and Peak Shape: This can help to move the analyte to a cleaner region of the chromatogram, away from interfering matrix components.

  • Enhance Ionization Efficiency: Certain derivatizing agents can introduce a readily ionizable group, increasing the signal intensity and potentially making the analysis less susceptible to suppression. For example, derivatization with phenylhydrazine (B124118) can increase sensitivity for mass spectrometry.[6] Reductive amination is another common derivatization technique for oligosaccharides.[7]

Q5: What are typical concentration ranges for 2'-Fucosyllactose in human milk, and how does this impact analysis?

A5: The concentration of 2'-Fucosyllactose in human milk can vary significantly depending on the mother's secretor status. In secretor mothers, concentrations can range from 0.76 to 4.78 mg/mL.[8] This wide concentration range means that sample dilution may be necessary to bring the analyte concentration within the linear range of the calibration curve. However, excessive dilution can also reduce the concentration of matrix components, which can be a simple way to mitigate matrix effects.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for this compound Recovery in Infant Formula

Sample Preparation MethodAnalyteSpike Level ( g/100g )Measured ( g/100g )Recovery (%)Reference
HPAEC-PAD2'-Fucosyllactose0.9210.88696.2[9]
HILIC-FLD2'-Fucosyllactose0.9210.87094.4[9]
HPAEC-PADLacto-N-neotetraose0.5100.50198.1[9]
HILIC-FLDLacto-N-neotetraose0.5100.49997.9[9]

This table summarizes the recovery of 2'-Fucosyllactose and Lacto-N-neotetraose in infant formula using two different analytical approaches, indicating good recovery for both methods in spiked lab trials.[9]

Table 2: Typical Concentration Ranges of 3'-Fucosyllactose in Korean Human Milk

Secretor StatusLactation Stage3'-FL Concentration (g/L)Reference
Secretor (n=80)-1.3[4]
Non-secretor (n=24)-2.8[4]
-0-30 days1.0[4]
-30-60 days1.1[4]
->60 days1.8[4]

This table highlights the variation in 3'-Fucosyllactose concentrations based on maternal secretor status and lactation period.[4]

Experimental Protocols

Detailed Methodology for Solid-Phase Extraction (SPE) for this compound from Human Milk

This protocol is a general guideline and may require optimization for specific matrices and analytical systems.

  • Sample Pre-treatment:

    • Thaw frozen human milk samples at 4°C.

    • To 100 µL of human milk, add 400 µL of a 2:1 (v/v) mixture of chloroform (B151607) and methanol (B129727) to precipitate proteins and extract lipids.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Carefully collect the upper aqueous layer containing the oligosaccharides.

  • SPE Cartridge Conditioning:

    • Condition a graphitized carbon SPE cartridge (e.g., 150 mg) by washing with 3 mL of 80% acetonitrile (B52724) in 0.1% trifluoroacetic acid, followed by 3 mL of ultrapure water.

  • Sample Loading:

    • Load the aqueous extract from the pre-treatment step onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 5 mL of ultrapure water to remove salts and other highly polar impurities.

  • Elution:

    • Elute the this compound and other neutral oligosaccharides with 3 mL of 40% acetonitrile in 0.05% trifluoroacetic acid.

  • Drying and Reconstitution:

    • Dry the eluted fraction under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS analysis.

Mandatory Visualization

Experimental_Workflow Sample Complex Sample (e.g., Human Milk, Plasma) Pre_treatment Sample Pre-treatment (Protein Precipitation, Lipid Removal) Sample->Pre_treatment Remove major interferences SPE Solid-Phase Extraction (SPE) Pre_treatment->SPE Further cleanup Derivatization Derivatization (Optional) SPE->Derivatization Enhance signal/separation LC_MS LC-MS/MS Analysis SPE->LC_MS Direct analysis Derivatization->LC_MS Data Data Analysis (Quantification) LC_MS->Data

Caption: A generalized experimental workflow for the analysis of this compound.

Troubleshooting_Logic Start Poor/Inaccurate Results Check_Peak_Shape Check Peak Shape Start->Check_Peak_Shape Check_Signal_Intensity Check Signal Intensity Start->Check_Signal_Intensity Tailing_Splitting Tailing/Splitting? Check_Peak_Shape->Tailing_Splitting Low_Signal Low/No Signal? Check_Signal_Intensity->Low_Signal Tailing_Splitting->Check_Signal_Intensity No Optimize_LC Optimize LC Method (Solvent, Column) Tailing_Splitting->Optimize_LC Yes Check_MS Check MS Parameters & Extraction Recovery Low_Signal->Check_MS Yes Assess_Matrix_Effect Assess Matrix Effect Low_Signal->Assess_Matrix_Effect No (Inconsistent Signal) Implement_Mitigation Implement Mitigation Strategy (SIL-IS, Better SPE, etc.) Assess_Matrix_Effect->Implement_Mitigation

Caption: A logical flow for troubleshooting common issues in this compound analysis.

References

Technical Support Center: Enhancing Fucosyllactose Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of fucosyllactose in in vitro assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the solubility of this compound in common laboratory solvents?

A1: this compound is highly soluble in water and has limited solubility in most organic solvents. Its solubility in Dimethyl Sulfoxide (DMSO) is moderate. For quantitative details, please refer to the solubility data table below.

Q2: I am observing precipitation when I add my this compound stock solution (dissolved in DMSO) to my aqueous cell culture medium (e.g., RPMI, DMEM). What should I do?

A2: This is a common issue known as "precipitation upon dilution." It occurs when a compound that is soluble in a primary solvent (like DMSO) is introduced into a larger volume of a solvent in which it is less soluble (like water-based media). Here are several troubleshooting steps:

  • Reduce the final DMSO concentration: While this compound is soluble in DMSO, high concentrations of DMSO can be toxic to cells. Aim for a final DMSO concentration in your cell culture medium of less than 0.5%, and ideally below 0.1%.[1] To achieve this, you may need to prepare a more concentrated initial stock in DMSO, so a smaller volume is needed for dilution.

  • Optimize the dilution process: Instead of adding the DMSO stock directly to the full volume of media, try adding the media to the DMSO stock dropwise while vortexing. This gradual change in solvent composition can sometimes prevent precipitation.[2]

  • Warm the cell culture medium: Gently warming the cell culture medium to 37°C before adding the this compound stock can help increase its solubility.[2]

  • Use sonication: After dilution, briefly sonicating the solution can help to redissolve any precipitate that has formed.[3]

Q3: Can I use heat to improve the solubility of this compound in aqueous solutions?

A3: Yes, heating can be an effective method to increase the solubility of this compound in water or buffered solutions. The solubility of most sugars, including oligosaccharides, increases with temperature.[4] For a detailed procedure, refer to the "Protocol for Enhancing this compound Solubility Using Heat" section. However, be mindful of the thermal stability of this compound, especially at extreme pH values, as prolonged heating at high temperatures could lead to degradation.[4] Studies have shown that this compound is relatively stable to heat.[2][5]

Q4: How does pH affect the solubility of this compound?

A4: this compound is a neutral oligosaccharide, so its solubility is less dependent on pH compared to acidic or basic compounds.[6][7][8] However, extreme pH values (highly acidic or highly alkaline) can lead to the hydrolysis of the glycosidic bonds, which would degrade the molecule rather than simply affect its solubility.[4] For most in vitro assays conducted at or near physiological pH (e.g., in Phosphate Buffered Saline - PBS), the pH is not a primary factor influencing this compound solubility.

Q5: Are there any other methods to enhance the solubility of this compound for my experiments?

A5: Yes, forming an inclusion complex with cyclodextrins is a widely used technique to enhance the aqueous solubility of various molecules.[9][10][11][12][13] Cyclodextrins are cyclic oligosaccharides that can encapsulate guest molecules, like this compound, within their hydrophobic cavity, while their hydrophilic exterior improves the solubility of the entire complex in water. For a detailed methodology, please see the "Protocol for Preparing a this compound-Cyclodextrin Inclusion Complex" section.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubilityTemperature (°C)Notes
Water240 g/L[14]25Highly soluble.
Dimethyl Sulfoxide (DMSO)60 mg/mL (122.84 mM)[3]Not SpecifiedSonication is recommended to aid dissolution.[3]
Methanol (B129727)Poorly solubleNot SpecifiedA patent mentions using hot methanol for dissolving a protected form of this compound, suggesting temperature can influence solubility.[15]
EthanolPoorly solubleNot SpecifiedGenerally low solubility for unprotected oligosaccharides.
Phosphate Buffered Saline (PBS)Expected to be similar to waterNot SpecifiedThis compound is stable and soluble in PBS for cell-based assays.

Experimental Protocols

Protocol for Preparing a this compound Stock Solution in DMSO

This protocol outlines the steps for preparing a concentrated stock solution of this compound in DMSO, which can then be diluted into aqueous buffers or cell culture media.

  • Materials:

    • This compound powder

    • Anhydrous, high-purity DMSO

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sonicator (optional)

    • Calibrated micropipettes and sterile tips

  • Procedure:

    • Weigh the desired amount of this compound powder and place it into a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 60 mg/mL).

    • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution. If any particulate matter remains, sonicate the tube in a water bath sonicator for 5-10 minutes.[3]

    • Once the this compound is completely dissolved and the solution is clear, the stock solution is ready for use.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol for Enhancing this compound Solubility Using Heat

This protocol describes how to use controlled heating to increase the solubility of this compound in aqueous solutions.

  • Materials:

    • This compound powder

    • High-purity water or desired aqueous buffer (e.g., PBS)

    • Sterile, heat-resistant glass vial or bottle

    • Magnetic stirrer and stir bar

    • Water bath or heating block with temperature control

  • Procedure:

    • Add the desired volume of water or buffer to the glass vial.

    • Place the vial on the magnetic stirrer and add the stir bar.

    • Begin stirring the solvent.

    • Gradually add the this compound powder to the stirring solvent.

    • If the this compound does not fully dissolve at room temperature, begin to gently heat the solution using the water bath or heating block. Start with a temperature of 40-50°C.

    • Continue stirring and monitor the solution closely as the temperature increases. Increase the temperature in increments of 5-10°C if necessary, but avoid boiling the solution.

    • Once the this compound is completely dissolved, turn off the heat and allow the solution to cool to room temperature while still stirring.

    • After cooling, the solution can be sterile-filtered if required for cell culture applications.

Protocol for Preparing a this compound-Cyclodextrin Inclusion Complex

This protocol provides a general method for preparing a this compound-cyclodextrin inclusion complex to enhance its aqueous solubility, based on the kneading method.[10]

  • Materials:

    • This compound

    • Beta-cyclodextrin (β-cyclodextrin) or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Mortar and pestle

    • Deionized water

    • Small amount of a suitable organic solvent for washing (e.g., ethanol)

    • Vacuum oven or desiccator

  • Procedure:

    • Determine the desired molar ratio of this compound to cyclodextrin (B1172386) (a 1:1 molar ratio is a common starting point).

    • Weigh the appropriate amounts of this compound and cyclodextrin.

    • Place the cyclodextrin in the mortar and add a small amount of deionized water to form a thick paste.

    • Gradually add the this compound powder to the cyclodextrin paste while continuously kneading with the pestle.

    • Continue kneading for at least 30-60 minutes to ensure thorough mixing and complex formation. The paste should become more uniform in consistency.

    • The resulting paste is then dried. This can be done in a vacuum oven at a low temperature (e.g., 40-50°C) or in a desiccator until a constant weight is achieved.

    • Once dried, the solid complex is gently crushed into a fine powder.

    • To remove any uncomplexed this compound, the powder can be washed with a small amount of an organic solvent in which this compound is poorly soluble (e.g., ethanol).

    • The washed powder is then dried again to remove the residual solvent.

    • The resulting this compound-cyclodextrin inclusion complex powder should have enhanced aqueous solubility.

Visualizations

experimental_workflow cluster_preparation Preparation of this compound Solution cluster_enhancement Solubility Enhancement cluster_final Final Solution start Start with This compound Powder dissolve Dissolve in Aqueous Buffer start->dissolve check_sol Is it fully dissolved? dissolve->check_sol heat Apply Gentle Heat (e.g., 40-50°C) check_sol->heat No sonicate Sonicate Solution check_sol->sonicate No cyclodextrin Prepare Cyclodextrin Inclusion Complex check_sol->cyclodextrin No end Use in In Vitro Assay check_sol->end Yes heat->end sonicate->end cyclodextrin->end

Caption: Experimental workflow for enhancing this compound solubility.

TLR4_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 This compound 2'-Fucosyllactose This compound->TLR4 Inhibits IKK IKK MyD88->IKK IkB IκB IKK->IkB Phosphorylates & Degrades NFkB_IkB NF-κB-IκB (Inactive) IkB->NFkB_IkB NFkB NF-κB NFkB->NFkB_IkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB Release Gene Pro-inflammatory Gene Expression NFkB_nuc->Gene

References

Technical Support Center: Pathway Optimization for 2'-Fucosyllactose Production in Engineered E. coli

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the production of 2'-Fucosyllactose (B36931) (2'-FL) in engineered Escherichia coli.

Troubleshooting Guides

Encountering issues during the complex process of microbial fermentation is common. This guide addresses specific problems that may arise during the production of 2'-FL in engineered E. coli.

Issue Potential Causes Recommended Solutions
Low 2'-FL Titer 1. Suboptimal expression of key pathway enzymes: Inefficient transcription or translation of genes such as manB, manC, gmd, wcaG, or the fucosyltransferase (futC or fucT2).[1][2] 2. Precursor limitation: Insufficient intracellular pools of GDP-L-fucose or lactose (B1674315). 3. Metabolic burden: Overexpression of heterologous proteins can stress the cell, diverting resources from 2'-FL production. 4. Suboptimal fermentation conditions: Non-ideal pH, temperature, or dissolved oxygen levels.1. Optimize gene expression: Use stronger or inducible promoters, optimize codon usage for E. coli, and consider using different plasmid copy numbers. Fine-tuning the expression of pathway genes is crucial.[2] 2. Enhance precursor supply: Overexpress genes in the GDP-L-fucose de novo pathway. Ensure adequate lactose uptake by overexpressing lactose permease (lacY).[1] Consider fed-batch strategies to maintain optimal substrate concentrations. 3. Balance metabolic pathways: Modulate the expression levels of pathway enzymes to avoid the accumulation of toxic intermediates and reduce metabolic load. 4. Optimize fermentation parameters: Conduct small-scale experiments to determine the optimal pH (typically around 7.0), temperature (often between 30-37°C), and aeration for your specific strain.
Accumulation of Intermediates (e.g., GDP-L-fucose) 1. Inefficient fucosyltransferase activity: The final step of converting GDP-L-fucose and lactose to 2'-FL is a bottleneck. 2. Low lactose availability: Insufficient intracellular lactose for the fucosyltransferase to act upon.1. Screen for a more efficient α-1,2-fucosyltransferase: Different fucosyltransferases exhibit varying levels of activity and substrate affinity.[1][3] Consider protein engineering to improve enzyme kinetics. 2. Improve lactose transport: Overexpress the lactose permease gene (lacY) to increase the intracellular concentration of lactose.[1]
Formation of Byproducts (e.g., acetate (B1210297), colanic acid) 1. Overflow metabolism: High glycolytic flux can lead to the production of acetate, especially under high glucose conditions. 2. Diversion of GDP-L-fucose: The precursor GDP-L-fucose can be used by the cell to synthesize colanic acid, a native exopolysaccharide.[4]1. Use alternative carbon sources: Glycerol (B35011) is often used as a carbon source to reduce acetate formation.[1] 2. Knock out competing pathways: Deleting the wcaJ gene, which is involved in colanic acid synthesis, can redirect GDP-L-fucose towards 2'-FL production.[2][4][5]
Poor Cell Growth 1. Toxicity of overexpressed proteins or metabolic intermediates. 2. Nutrient limitation in the culture medium. 3. Suboptimal culture conditions. 1. Modulate protein expression: Use weaker promoters or lower inducer concentrations to reduce the metabolic burden on the cells. 2. Optimize medium composition: Ensure the medium contains sufficient nitrogen, phosphate, and trace elements to support robust cell growth. 3. Adjust fermentation parameters: Optimize temperature, pH, and aeration to support healthy cell growth.
Plasmid Instability 1. High metabolic load from plasmid-borne gene expression. 2. Lack of selective pressure. 1. Integrate expression cassettes into the chromosome: This creates a more stable production strain and eliminates the need for antibiotics for plasmid maintenance. 2. Maintain antibiotic selection: If using plasmids, ensure that the appropriate antibiotic is present in the culture medium at all times.

Frequently Asked Questions (FAQs)

1. What are the primary metabolic pathways for 2'-FL production in engineered E. coli?

There are two main pathways for the synthesis of the key precursor, GDP-L-fucose, in engineered E. coli: the de novo pathway and the salvage pathway.[2]

  • De novo pathway: This pathway synthesizes GDP-L-fucose from the central carbon metabolism, typically starting from fructose-6-phosphate. It involves the sequential action of several enzymes, including phosphomannomutase (ManB), mannose-1-phosphate guanyltransferase (ManC), GDP-D-mannose-4,6-dehydratase (Gmd), and GDP-L-fucose synthase (WcaG).[2][6]

  • Salvage pathway: This pathway utilizes exogenous L-fucose to produce GDP-L-fucose through the action of fucose kinase/fucose-1-phosphate guanylyltransferase (Fkp).[2]

Once GDP-L-fucose is synthesized, an α-1,2-fucosyltransferase (FucT) catalyzes the transfer of fucose from GDP-L-fucose to lactose to form 2'-FL.[2][7]

2. Which E. coli strains are commonly used for 2'-FL production?

E. coli BL21(DE3) and its derivatives are frequently used as host strains for 2'-FL production.[1][2] These strains are deficient in the Lon and OmpT proteases, which helps to improve the stability of heterologously expressed proteins. Other strains like E. coli MG1655 have also been successfully engineered for 2'-FL production.[5]

3. What are the key genetic modifications to improve 2'-FL production?

Several genetic modifications are commonly employed to enhance 2'-FL titers:

  • Overexpression of the GDP-L-fucose biosynthetic pathway: Increasing the expression of genes in either the de novo or salvage pathway is crucial for providing a sufficient supply of the fucose donor.[1][2]

  • Overexpression of an α-1,2-fucosyltransferase: The choice of fucosyltransferase can significantly impact the final 2'-FL yield. Enzymes from various sources, such as Helicobacter pylori and Neisseria sp., have been successfully used.[1][3]

  • Deletion of competing pathways: Knocking out genes like lacZ (prevents lactose degradation) and wcaJ (prevents colanic acid synthesis) can channel metabolic flux towards 2'-FL production.[2][3][4][5]

  • Enhancing lactose uptake: Overexpressing the lactose permease gene (lacY) can increase the intracellular availability of the acceptor substrate.[1]

4. How can the supply of cofactors like NADPH and GTP be optimized?

The de novo synthesis of GDP-L-fucose requires cofactors such as NADPH and GTP.[8] Co-expressing genes like zwf (glucose-6-phosphate dehydrogenase) can enhance the intracellular pool of NADPH, while overexpression of genes involved in the GTP biosynthesis pathway can increase GTP availability.[3][8]

5. What are typical fermentation strategies for high-titer 2'-FL production?

Fed-batch fermentation is a commonly used strategy to achieve high cell densities and high 2'-FL titers.[1][2] This involves the controlled feeding of a carbon source (like glycerol) and lactose throughout the fermentation process to maintain optimal conditions for cell growth and product formation.

Quantitative Data Summary

The following table summarizes the production of 2'-FL in engineered E. coli from various studies, highlighting different genetic and fermentation strategies.

E. coli Strain Key Genetic Modifications Fermentation Scale Carbon Source(s) 2'-FL Titer (g/L) Productivity (g/L·h) Reference
BL21(DE3)Overexpression of lacY, optimized manC-manB and gmd-wcaG expression, overexpression of setA, pgi knockout, novel α-1,2-fucosyltransferaseFed-batchGlycerol141.273.14[1]
C41(DE3)ΔZlacZ deletion, overexpression of manB, manC, gmd, wcaG, and futC, deletion of wcaJ, nudD, and nudK, overexpression of rcsA and rcsB50-L Fed-batchGlycerol, Lactose66.80~0.95[9]
BL21star(DE3)lacZ and fucI-fucK deletion, overexpression of fkp and fucT2 (salvage pathway)Fed-batchFucose, Lactose, Glycerol23.10.39[10]
BL21(DE3)Modular pathway engineering, lacZ and wcaJ inactivation, co-introduction of NADPH and GTP regeneration pathways, screening of α-1,2-fucosyltransferases3-L Fed-batchGlycerol, Lactose22.3Not Reported[3][8]
BL21(DE3)Optimization of de novo and salvage pathways, inactivation of lacZ, fucI, fucK, and wcaJFed-batchNot Specified14.1Not Reported[2][11]
MG1655Increased futC copy number, deletion of lon, wcaJ, lacZ, and lacI, TrxA tag fusion to FutC, deletion of gor3-L Fed-batchNot Specified10.3Not Reported[5]

Experimental Protocols

1. General Seed Culture Preparation

  • Inoculate a single colony of the engineered E. coli strain into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotics.

  • Incubate at 37°C with shaking at 220 rpm for 8-12 hours.

  • Use this seed culture to inoculate a larger volume of fermentation medium (typically a 1:100 dilution).

2. Shake Flask Cultivation for 2'-FL Production

  • Prepare a defined medium, for example, a modified M9 medium, containing a carbon source (e.g., 10 g/L glycerol), a nitrogen source, salts, and trace elements.

  • Supplement the medium with the appropriate antibiotics.

  • Inoculate the medium with the seed culture to an initial OD₆₀₀ of ~0.1.

  • Incubate at 37°C with shaking at 220 rpm.

  • When the OD₆₀₀ reaches 0.6-0.8, induce protein expression with IPTG (e.g., 0.1-1 mM) and add lactose (e.g., 10-20 g/L).

  • Reduce the temperature to 30°C and continue cultivation for 48-72 hours.

  • Collect samples periodically to measure cell density, substrate consumption, and 2'-FL concentration.

3. Fed-Batch Fermentation

  • Prepare a batch fermentation medium in a bioreactor.

  • Inoculate with a seed culture.

  • Control the pH at 7.0 using automated addition of an acid/base (e.g., NH₄OH). Maintain the temperature at 37°C for the initial growth phase.

  • Maintain dissolved oxygen (DO) above 20% by adjusting the agitation speed and airflow rate.

  • After the initial carbon source is depleted (indicated by a sharp increase in DO), start the fed-batch phase by feeding a concentrated solution of glycerol to maintain a constant low concentration in the reactor.

  • Induce with IPTG and add lactose when the cell density reaches a desired level (e.g., OD₆₀₀ of 20-30).

  • Lower the temperature to 30°C for the production phase.

  • Continue the fermentation for 48-96 hours, periodically analyzing samples.

4. Quantification of 2'-FL

  • Centrifuge the culture samples to pellet the cells.

  • Filter the supernatant through a 0.22 µm filter.

  • Analyze the concentration of 2'-FL in the supernatant using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., an amine-based column) and a refractive index (RI) detector.

  • Use a pure 2'-FL standard to generate a calibration curve for quantification.

Visualizations

2_FL_Biosynthesis_Pathway cluster_central_metabolism Central Metabolism cluster_gdp_fucose_pathway De Novo GDP-L-Fucose Pathway cluster_2FL_synthesis 2'-FL Synthesis cluster_competing_pathways Competing Pathways Glycerol Glycerol Fructose_6_P Fructose-6-P Glycerol->Fructose_6_P Glycolysis/ Gluconeogenesis Mannose_6_P Mannose-6-P Fructose_6_P->Mannose_6_P manA Mannose_1_P Mannose-1-P Mannose_6_P->Mannose_1_P manB GDP_Mannose GDP-D-Mannose Mannose_1_P->GDP_Mannose manC GDP_Fucose_Intermediate GDP-4-keto-6-deoxy- D-Mannose GDP_Mannose->GDP_Fucose_Intermediate gmd GDP_L_Fucose GDP-L-Fucose GDP_Fucose_Intermediate->GDP_L_Fucose wcaG Colanic_Acid Colanic Acid GDP_L_Fucose->Colanic_Acid wcaJ Lactose_in Lactose (intracellular) Lactose_degradation Lactose Degradation Lactose_in->Lactose_degradation lacZ 2_FL 2'-Fucosyllactose Lactose_out Lactose (extracellular) Lactose_out->Lactose_in lacY GDP_L_FucoseLactose_in GDP_L_FucoseLactose_in GDP_L_FucoseLactose_in->2_FL fucT

Caption: Engineered 2'-Fucosyllactose biosynthesis pathway in E. coli.

Experimental_Workflow Strain_Construction Strain Construction (Gene Overexpression/Deletion) Seed_Culture Seed Culture Preparation Strain_Construction->Seed_Culture Fermentation Shake Flask / Fed-Batch Fermentation Seed_Culture->Fermentation Induction Induction (IPTG) & Substrate Addition (Lactose) Fermentation->Induction Sampling Periodic Sampling Induction->Sampling Analysis Analysis (OD600, HPLC) Sampling->Analysis Data_Interpretation Data Interpretation & Optimization Analysis->Data_Interpretation

Caption: General experimental workflow for 2'-FL production and analysis.

Troubleshooting_Flow Start Low 2'-FL Titer? Check_Growth Is Cell Growth Normal? Start->Check_Growth Optimize_Growth Optimize Medium & Fermentation Conditions Check_Growth->Optimize_Growth No Check_Precursors Precursor Accumulation? Check_Growth->Check_Precursors Yes Optimize_Growth->Check_Precursors Analyze_Intermediates Analyze Intermediates (e.g., GDP-L-Fucose) Check_Precursors->Analyze_Intermediates Yes Check_Byproducts Byproduct Formation? Check_Precursors->Check_Byproducts No Enhance_FucT Enhance Fucosyltransferase (FucT) Expression/Activity Analyze_Intermediates->Enhance_FucT Knockout_Competing Knockout Competing Pathways (e.g., wcaJ, lacZ) Check_Byproducts->Knockout_Competing Yes Optimize_Pathway_Expression Fine-tune Pathway Gene Expression Check_Byproducts->Optimize_Pathway_Expression No

Caption: Logical troubleshooting flow for low 2'-FL production.

References

Validation & Comparative

The Prebiotic 2'-Fucosyllactose Mitigates Colitis: A Comparative Analysis in IBD Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release – A growing body of preclinical evidence demonstrates the potent anti-inflammatory effects of 2'-Fucosyllactose (2'-FL), the most abundant human milk oligosaccharide (HMO), in models of Inflammatory Bowel Disease (IBD). This guide provides a comparative analysis of 2'-FL's performance against other therapeutic and prebiotic alternatives, supported by experimental data, to inform researchers, scientists, and drug development professionals. Studies consistently show that 2'-FL supplementation significantly ameliorates colitis symptoms by restoring intestinal barrier function, modulating the gut microbiota, and suppressing key inflammatory signaling pathways.

Performance Comparison of 2'-FL and Alternatives in DSS-Induced Colitis

The dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis model is a widely used and robust model for mimicking human ulcerative colitis. In this model, 2'-FL has been evaluated alongside standard treatments like 5-aminosalicylic acid (5-ASA) and other prebiotics such as fructooligosaccharides (FOS). The data consistently highlight 2'-FL's ability to reduce disease severity, comparable or superior to the alternatives tested.

Parameter DSS Control Group 2'-FL Treated Group FOS Treated Group 5-ASA Treated Group Source
Body Weight Change (%) Significant LossAttenuated LossAttenuated LossAttenuated Loss[1][2]
Disease Activity Index (DAI) Significantly IncreasedSignificantly DecreasedSignificantly DecreasedSignificantly Decreased[2][3]
Colon Length Significantly ShortenedSignificantly ImprovedSignificantly ImprovedSignificantly Improved[1][2]
Serum IL-6 Levels Markedly IncreasedSignificantly ReducedSignificantly ReducedSignificantly Reduced[1][4]
Serum TNF-α Levels Markedly IncreasedSignificantly ReducedSignificantly ReducedSignificantly Reduced[1][4]
Intestinal Permeability IncreasedDecreasedNot ReportedDecreased[1]

Table 1: Summary of quantitative data comparing the effects of 2'-FL, FOS, and 5-ASA in a DSS-induced acute colitis mouse model.[1][2]

Mechanism of Action: Modulation of Inflammatory Signaling

2'-FL exerts its anti-inflammatory effects primarily through the modulation of the gut microbiota and direct interaction with the host's immune system. A key mechanism involves the suppression of the Toll-like receptor 4 (TLR4) signaling pathway. In colitis, bacterial components like lipopolysaccharide (LPS) activate TLR4, leading to a downstream cascade that culminates in the activation of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells). Activated NF-κB then translocates to the nucleus, driving the expression of pro-inflammatory cytokines such as TNF-α and IL-6.

Studies have shown that 2'-FL can downregulate the expression of TLR4 and its adaptor protein MyD88.[5] Furthermore, 2'-FL has been found to upregulate NOD-like receptor family pyrin domain containing 6 (NLRP6), which acts as a negative regulator of the TLR4/MyD88/NF-κB pathway, thereby dampening the inflammatory response.[5][6]

G cluster_pathway TLR4/NF-κB Signaling Pathway in Colitis cluster_nuc TLR4/NF-κB Signaling Pathway in Colitis LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB_inactive NF-κB (p65/p50) IKK->NFkB_inactive releases IkB->NFkB_inactive inhibits NFkB_active Active NF-κB (p65/p50) Nucleus Nucleus NFkB_active->Nucleus translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines transcription FL 2'-Fucosyllactose FL->TLR4 inhibits NLRP6 NLRP6 FL->NLRP6 NLRP6->MyD88 inhibits

2'-FL inhibits the TLR4/NF-κB inflammatory pathway.

Experimental Protocols

The validation of 2'-FL's efficacy relies on standardized and reproducible experimental models. Below is a detailed methodology for the DSS-induced colitis model.

DSS-Induced Acute Colitis Model
  • Animal Model : 8-10 week old C57BL/6 mice are typically used. Mice are acclimatized for at least one week before the experiment begins.

  • Induction of Colitis : Acute colitis is induced by administering 3-5% (w/v) DSS (molecular weight 36,000-50,000 Da) in the drinking water ad libitum for 5-7 consecutive days.[7][8] Control mice receive regular drinking water.

  • Treatment Groups :

    • Control Group : Regular drinking water, no DSS.

    • DSS Group : DSS in drinking water.

    • 2'-FL Group : DSS in drinking water + daily oral gavage of 2'-FL (e.g., 250-400 mg/kg body weight).[6][9]

    • Alternative Groups (e.g., FOS, 5-ASA) : DSS in drinking water + daily oral gavage of the alternative compound (e.g., FOS at 1-3 g/kg or 5-ASA at 100 mg/kg).[1][2]

  • Monitoring : Mice are monitored daily for body weight, stool consistency, and the presence of blood in the stool. These parameters are used to calculate the Disease Activity Index (DAI).

  • Endpoint Analysis : At the end of the treatment period (e.g., day 7), mice are euthanized. The entire colon is excised, and its length is measured from the cecum to the anus. Colon tissue samples are collected for histological analysis (H&E staining), myeloperoxidase (MPO) activity assays, and cytokine measurement (e.g., via ELISA or qPCR). Blood samples are collected for systemic cytokine analysis.

G acclimatization 1. Acclimatization (C57BL/6 Mice, 1 week) grouping 2. Group Assignment (Control, DSS, DSS+2'-FL, DSS+Alt.) acclimatization->grouping induction 3. Colitis Induction & Treatment (DSS in water + daily gavage for 7 days) grouping->induction monitoring 4. Daily Monitoring (Body Weight, DAI Score) induction->monitoring euthanasia 5. Euthanasia & Sample Collection (Day 7) monitoring->euthanasia analysis 6. Endpoint Analysis (Colon Length, Histology, Cytokines, MPO) euthanasia->analysis

Experimental workflow for the DSS-induced colitis model.

Conclusion

The available preclinical data strongly support the anti-inflammatory properties of 2'-Fucosyllactose in IBD models. Its ability to mitigate disease activity, restore gut barrier integrity, and suppress pro-inflammatory signaling pathways, often with efficacy comparable to established treatments like 5-ASA, positions it as a promising candidate for further investigation. For drug development professionals, 2'-FL represents a potential non-pharmacological agent or adjunct therapy for managing IBD, warranting progression into human clinical trials to validate these preclinical findings.

References

A Comparative Analysis of the Immunomodulatory Properties of 2'-Fucosyllactose and 3-Fucosyllactose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the immunomodulatory properties of two key human milk oligosaccharides, 2'-Fucosyllactose (2'-FL) and 3-Fucosyllactose (B594375) (3-FL). By presenting supporting experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to be a valuable resource for researchers and professionals in the fields of immunology and drug development.

Quantitative Data Summary

The following tables summarize the quantitative effects of 2'-FL and 3-FL on key immunological markers, drawing from various in vivo and in vitro studies.

Table 1: Comparative Effects on Cytokine Secretion
CytokineModel System2'-Fucosyllactose (2'-FL) Effect3-Fucosyllactose (3-FL) EffectKey Findings & References
Interleukin-4 (IL-4) Ovalbumin (OVA)-sensitized mouse model of food allergySignificantly decreased serum levels.[1]Significantly decreased serum levels, with a comparable effect to 2'-FL.[1]Both 2'-FL and 3-FL demonstrate potential in mitigating allergic responses by reducing the Th2-associated cytokine, IL-4.[1]
Interferon-gamma (IFN-γ) Ovalbumin (OVA)-sensitized mouse model of food allergySignificantly increased serum levels.[1]Significantly increased serum levels, with a similar effect to 2'-FL.[1]The increase in the Th1-associated cytokine, IFN-γ, suggests a role for both fucosylated isomers in promoting a Th1-skewed immune response, which can counteract allergic reactions.[1]
Tumor Necrosis Factor-alpha (TNF-α) Dextran sodium sulfate (B86663) (DSS)-induced colitis mouse modelSignificantly reduced serum levels.[2][3]Significantly reduced serum levels.[2][3]Both oligosaccharides show anti-inflammatory potential by reducing this key pro-inflammatory cytokine in a model of intestinal inflammation.[2][3]
Interleukin-6 (IL-6) Dextran sodium sulfate (DSS)-induced colitis mouse modelSignificantly reduced serum levels.[2][3]Significantly reduced serum levels.[2][3]Similar to TNF-α, both 2'-FL and 3-FL can attenuate inflammation by lowering IL-6 levels.[2][3]
Interferon Receptors (IFNAR & IFNGR) Mouse modelNo significant effect observed on the expression of interferon receptors.[4][5]Increased expression of Interferon Alpha and Beta Receptor (IFNAR) and Interferon Gamma Receptor (IFNGR).[4][5]3-FL exhibits a unique immunomodulatory mechanism by upregulating interferon receptors, potentially enhancing antiviral responses, an effect not seen with 2'-FL.[4][5]
Table 2: Comparative Effects on Immunoglobulin Levels
ImmunoglobulinModel System2'-Fucosyllactose (2'-FL) Effect3-Fucosyllactose (3-FL) EffectKey Findings & References
Immunoglobulin E (IgE) Ovalbumin (OVA)-sensitized mouse model of food allergySignificantly decreased serum levels of OVA-specific IgE.[1]Significantly decreased serum levels of OVA-specific IgE, with an effect as effective as 2'-FL.[1]The reduction in allergen-specific IgE highlights the potential of both 2'-FL and 3-FL in the management of IgE-mediated allergies.[1]
Immunoglobulin A (IgA) Healthy suckling ratsIncreased plasma IgA levels.Data not available in comparative studies.2'-FL has been shown to enhance mucosal immunity by increasing IgA production.
Immunoglobulin G (IgG) Healthy suckling ratsElevated plasma IgG concentrations.Data not available in comparative studies.2'-FL can contribute to systemic immune maturation by increasing IgG levels.

Experimental Protocols

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

This protocol outlines the general steps for measuring cytokine concentrations in serum or cell culture supernatants.

  • Plate Coating: A capture antibody specific for the cytokine of interest is diluted in a coating buffer and incubated in a 96-well microplate overnight at 4°C. This antibody binds to the surface of the wells.

  • Blocking: The plate is washed, and a blocking buffer (e.g., BSA or non-fat milk solution) is added to each well for 1-2 hours at room temperature. This step prevents non-specific binding of other proteins.

  • Sample and Standard Incubation: After washing the plate, standards with known cytokine concentrations and the experimental samples are added to the wells and incubated for 2 hours at room temperature.

  • Detection Antibody Incubation: The plate is washed again, and a biotinylated detection antibody, which recognizes a different epitope of the target cytokine, is added to each well and incubated for 1-2 hours at room temperature.

  • Enzyme Conjugate Incubation: Following another wash step, a streptavidin-horseradish peroxidase (HRP) conjugate is added to the wells and incubated for 20-30 minutes at room temperature. The streptavidin binds to the biotin (B1667282) on the detection antibody.

  • Substrate Addition and Measurement: After a final wash, a substrate solution (e.g., TMB) is added to the wells. The HRP enzyme catalyzes a color change. The reaction is stopped with a stop solution, and the absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The cytokine concentrations in the experimental samples are then determined by interpolating their absorbance values on the standard curve.

Flow Cytometry for Immune Cell Population Analysis

This protocol provides a general workflow for identifying and quantifying different immune cell populations (e.g., T-cell subsets) from tissues like the spleen or lymph nodes.

  • Single-Cell Suspension Preparation: The tissue is mechanically dissociated and/or enzymatically digested to obtain a single-cell suspension. Red blood cells are lysed using a lysis buffer.

  • Cell Staining:

    • Fc Receptor Blocking: Cells are incubated with an Fc block solution to prevent non-specific binding of antibodies to Fc receptors.

    • Surface Marker Staining: A cocktail of fluorescently labeled antibodies specific for cell surface markers (e.g., CD3, CD4, CD8 for T-cells) is added to the cells and incubated on ice, protected from light.

    • (Optional) Intracellular Staining: For intracellular markers (e.g., transcription factors like Foxp3 for regulatory T-cells), cells are fixed and permeabilized after surface staining, followed by incubation with antibodies against the intracellular targets.

  • Data Acquisition: The stained cells are analyzed using a flow cytometer. The instrument uses lasers to excite the fluorochromes on the antibodies, and detectors measure the emitted light, allowing for the identification and quantification of different cell populations based on their marker expression.

  • Data Analysis: The acquired data is analyzed using specialized software. A gating strategy is applied to first identify the lymphocyte population based on forward and side scatter properties, and then to delineate specific subsets based on the expression of the stained markers.

Signaling Pathways and Experimental Workflow

Signaling Pathways

The immunomodulatory effects of 2'-FL and 3-FL are mediated through distinct signaling pathways. 2'-FL has been shown to primarily modulate the Toll-like Receptor 4 (TLR4) and STAT3 pathways, leading to an anti-inflammatory response. In contrast, 3-FL uniquely upregulates interferon receptors, suggesting a distinct mechanism of action, particularly relevant in antiviral immunity.

Signaling_Pathways cluster_2FL 2'-Fucosyllactose (2'-FL) Pathway cluster_3FL 3-Fucosyllactose (3-FL) Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB NF-κB TLR4->NFkB Activates ProInflammatory_Cytokines_2FL Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) NFkB->ProInflammatory_Cytokines_2FL Upregulates STAT3 STAT3 Th17_Differentiation Th17 Differentiation STAT3->Th17_Differentiation Promotes TwoFL 2'-FL TwoFL->TLR4 Inhibits TwoFL->STAT3 Inhibits Phosphorylation ThreeFL 3-FL IFNAR IFNAR ThreeFL->IFNAR Upregulates Expression IFNGR IFNGR ThreeFL->IFNGR Upregulates Expression Antiviral_Response Enhanced Antiviral Response IFNAR->Antiviral_Response IFNGR->Antiviral_Response

Caption: Comparative signaling pathways of 2'-Fucosyllactose and 3-Fucosyllactose.

Experimental Workflow

The following diagram illustrates a typical in vivo experimental workflow for comparing the immunomodulatory effects of 2'-FL and 3-FL.

Experimental_Workflow cluster_animal_model Animal Model & Treatment cluster_challenge Immunological Challenge (Optional) cluster_analysis Immunological Analysis Animal_Selection Animal Selection (e.g., Mice, Rats) Acclimatization Acclimatization Period Animal_Selection->Acclimatization Grouping Randomization into Treatment Groups Acclimatization->Grouping Control Control Group (Vehicle) Grouping->Control TwoFL_Group 2'-FL Treatment Group Grouping->TwoFL_Group ThreeFL_Group 3-FL Treatment Group Grouping->ThreeFL_Group Treatment_Period Oral Gavage or Dietary Supplementation Control->Treatment_Period TwoFL_Group->Treatment_Period ThreeFL_Group->Treatment_Period Challenge Introduction of Immunological Challenge (e.g., Allergen, Pathogen) Treatment_Period->Challenge Sample_Collection Sample Collection (Blood, Spleen, Lymph Nodes) Treatment_Period->Sample_Collection Challenge->Sample_Collection Cytokine_Analysis Cytokine Analysis (ELISA) Sample_Collection->Cytokine_Analysis Immunoglobulin_Analysis Immunoglobulin Analysis (ELISA) Sample_Collection->Immunoglobulin_Analysis Cell_Population_Analysis Immune Cell Profiling (Flow Cytometry) Sample_Collection->Cell_Population_Analysis

References

A Comparative Analysis of the Prebiotic Activity of Fucosyllactose and Other Human Milk Oligosaccharides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the prebiotic activity of Fucosyllactose (FL) with other prominent Human Milk Oligosaccharides (HMOs). The information presented is collated from various preclinical and clinical studies, with a focus on quantitative data and detailed experimental methodologies to support further research and development.

Overview of Prebiotic Activity

Human milk oligosaccharides are a diverse group of complex sugars that are the third most abundant solid component in human milk.[1] They are not digested by the infant and thus reach the colon intact, where they selectively stimulate the growth and activity of beneficial gut bacteria, particularly Bifidobacterium species.[2][3] This prebiotic effect is a cornerstone of their health benefits, contributing to the establishment of a healthy infant gut microbiome, which is crucial for immune development and protection against pathogens.[2][4]

This compound, particularly 2'-Fucosyllactose (2'-FL), is the most abundant HMO in the milk of most women.[5] It has been extensively studied for its potent bifidogenic effects.[6][7] This guide compares the prebiotic performance of fucosyllactoses with other significant HMOs, including Lacto-N-neotetraose (LNnT), and sialylated HMOs.

Comparative Analysis of Bifidogenic Effects

The primary measure of prebiotic activity is the selective stimulation of beneficial bacteria. The tables below summarize the quantitative data on the growth-promoting effects of various HMOs on key gut commensals.

Table 1: In Vitro Fermentation - Change in Bifidobacterium Abundance

HMOInitial Abundance (%)Final Abundance (%)Fold IncreaseStudy/Model
2'-Fucosyllactose (2'-FL) Donor DependentSignificant IncreaseHighInfant Fecal Culture[1]
LowHighStrongM-SHIME® Model[1]
Lacto-N-neotetraose (LNnT) Donor DependentSignificant IncreaseModerate to HighAdult Fecal Culture[3]
3'-Sialyllactose (3'-SL) Donor DependentModerate IncreaseModerateInfant Fecal Culture[8]
6'-Sialyllactose (6'-SL) Donor DependentModerate IncreaseModerateInfant Fecal Culture[8]
Galactooligosaccharides (GOS) Donor DependentModerate IncreaseModerateInfant Fecal Culture[8]
Fructooligosaccharides (FOS) Donor DependentLower IncreaseLow to ModerateInfant Fecal Culture[8]

Table 2: Selective Utilization by Probiotic and Pathogenic Bacteria

Bacterial Strain2'-Fucosyllactose (2'-FL)3-Fucosyllactose (3-FL)Dithis compound (DFL)Galactooligosaccharides (GOS)
Bifidobacterium infantis ++++++++
Bifidobacterium bifidum ++++++++
Bacteroides fragilis ++++++++
Escherichia coli ---+/-
Clostridium perfringens ----
Salmonella Typhimurium ----

Key: ++ Strong Utilization, + Moderate Utilization, +/- Strain-dependent Utilization, - No Utilization. Data adapted from in vitro growth studies.[9][10]

Comparative Analysis of Short-Chain Fatty Acid (SCFA) Production

The fermentation of HMOs by gut bacteria leads to the production of short-chain fatty acids (SCFAs), which are crucial for gut health. The primary SCFAs produced are acetate, propionate, and butyrate.

Table 3: In Vitro Production of Short-Chain Fatty Acids (mM)

HMOAcetatePropionateButyrateTotal SCFAsStudy/Model
2'-Fucosyllactose (2'-FL) 98-104Not specifiedNot specifiedHighInfant Fecal Culture[8]
HighIncreasedIncreasedHighM-SHIME® Model[1]
3-Fucosyllactose (3-FL) 98-104Not specifiedNot specifiedHighInfant Fecal Culture[8]
Lacto-N-neotetraose (LNnT) Not specifiedNot specifiedNot specifiedNot specified
3'-Sialyllactose (3'-SL) 98-104Not specifiedNot specifiedHighInfant Fecal Culture[8]
6'-Sialyllactose (6'-SL) 98-104Not specifiedNot specifiedHighInfant Fecal Culture[8]
Galactooligosaccharides (GOS) Lower than HMOsNot specifiedNot specifiedModerateInfant Fecal Culture[8]
Fructooligosaccharides (FOS) Lower than HMOsNot specifiedNot specifiedModerateInfant Fecal Culture[8]

Note: Absolute values for SCFAs are highly dependent on the initial microbiota composition and the experimental setup.

Experimental Protocols

In Vitro Fermentation of HMOs by Infant Fecal Microbiota

This protocol is a generalized representation based on methodologies described in cited studies.[8][11]

Experimental_Workflow cluster_preparation Sample and Media Preparation cluster_fermentation Anaerobic Fermentation cluster_analysis Analysis fecal_sample Fecal Sample Collection (Healthy Infants) homogenization Homogenization in Phosphate (B84403) Buffer fecal_sample->homogenization inoculum Preparation of Fecal Inoculum (e.g., 10% w/v) homogenization->inoculum incubation Inoculation of Basal Medium with Fecal Slurry and HMOs inoculum->incubation basal_medium Preparation of Basal Medium (e.g., MRS broth) basal_medium->incubation hmo_solutions Sterile HMO Solutions (2'-FL, 3-FL, LNnT, etc.) hmo_solutions->incubation conditions Anaerobic Incubation (37°C, 24-48h) incubation->conditions microbiota_analysis Microbiota Composition (16S rRNA sequencing) conditions->microbiota_analysis scfa_analysis SCFA Analysis (Gas Chromatography) conditions->scfa_analysis ph_measurement pH Measurement conditions->ph_measurement

Experimental workflow for in vitro fermentation of HMOs.

Methodology Details:

  • Fecal Inoculum Preparation: Fresh fecal samples from healthy, breastfed infants are homogenized in a sterile, anaerobic phosphate buffer to create a fecal slurry.

  • Basal Medium: A carbohydrate-free basal medium, such as modified MRS broth, is typically used to ensure that the added HMO is the primary carbon source.

  • HMO Supplementation: Sterile-filtered solutions of individual HMOs are added to the basal medium at concentrations ranging from 2 to 10 g/L.

  • Anaerobic Fermentation: The inoculated media are incubated under strict anaerobic conditions at 37°C for 24 to 48 hours.

  • Microbiota Analysis: DNA is extracted from culture samples at different time points, and the V3-V4 region of the 16S rRNA gene is amplified and sequenced to determine the microbial composition.

  • SCFA Analysis: Supernatants from the cultures are analyzed for SCFA concentrations using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Signaling Pathways Modulated by this compound

Beyond their prebiotic effects, fucosyllactoses, particularly 2'-FL, have been shown to directly interact with host cells and modulate signaling pathways, contributing to immune regulation and gut barrier function.

Inhibition of TLR4 Signaling

2'-FL has been demonstrated to inhibit Toll-Like Receptor 4 (TLR4) signaling, which is implicated in the pathogenesis of necrotizing enterocolitis (NEC).[7]

TLR4_Signaling_Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 Recruits NFkB NF-κB MyD88->NFkB Activates Inflammation Inflammatory Cytokines (e.g., IL-8) NFkB->Inflammation Promotes Transcription TwoFL 2'-Fucosyllactose TwoFL->TLR4 Inhibits

Inhibition of the TLR4 signaling pathway by 2'-Fucosyllactose.

Modulation of the AMPK/SIRT1/FOXO1 Pathway

Recent studies suggest that 2'-FL can ameliorate oxidative stress by regulating the AMPK/SIRT1/FOXO1 signaling pathway, which is involved in cellular energy homeostasis and longevity.[5]

AMPK_SIRT1_FOXO1_Pathway TwoFL 2'-Fucosyllactose Gut_Microbiota Gut Microbiota TwoFL->Gut_Microbiota Fermented by SCFAs SCFAs Gut_Microbiota->SCFAs Produces GPRs GPRs SCFAs->GPRs Activates AMPK AMPK GPRs->AMPK Activates SIRT1 SIRT1 AMPK->SIRT1 Activates FOXO1 FOXO1 SIRT1->FOXO1 Deacetylates Antioxidant_Response Antioxidant Response (e.g., Nrf2, HO-1) FOXO1->Antioxidant_Response Promotes Transcription

References

Validation of Fucosyllactose's role in preventing pathogen adhesion.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The initial step in most infectious diseases is the adhesion of pathogens to host cells. Disrupting this crucial interaction is a promising strategy for developing novel anti-infective therapies. Among the various compounds being investigated, fucosyllactose, a key human milk oligosaccharide (HMO), has emerged as a significant contender in preventing pathogen adhesion. This guide provides an objective comparison of the performance of this compound with other alternatives, supported by experimental data, detailed methodologies, and visual representations of the underlying mechanisms.

Quantitative Comparison of Anti-Adhesive Properties

This compound, primarily in its 2'-fucosyllactose (B36931) (2'-FL) and 3-fucosyllactose (B594375) (3-FL) isomeric forms, has demonstrated significant efficacy in inhibiting the adhesion of a broad spectrum of pathogens to intestinal and respiratory epithelial cells. The primary mechanism is believed to be its action as a soluble decoy receptor, mimicking the host cell surface glycans that pathogens target for attachment.[1][2][3]

Below is a summary of the quantitative data from various in vitro studies, comparing the anti-adhesive effects of this compound and other oligosaccharides.

OligosaccharidePathogenCell LineConcentrationAdhesion Reduction (%)Reference
2'-Fucosyllactose (2'-FL) Campylobacter jejuniCaco-2Not Specified26[4]
Enteropathogenic Escherichia coli (EPEC)Caco-2Not Specified18[4]
Salmonella enterica serovar FyrisCaco-2Not Specified12[4]
Pseudomonas aeruginosaCaco-2Not Specified17[4]
Pseudomonas aeruginosaA549Not Specified24[4]
Enterotoxigenic E. coli (ETEC) O78:H11Caco-210 mg/mL30[5]
Escherichia coli O157Caco-25 g/L34[2]
3'-Fucosyllactose (3-FL) Enteropathogenic E. coli (EPEC)Caco-2Not Specified29[4]
Pseudomonas aeruginosaCaco-2Not Specified26[4]
Pseudomonas aeruginosaA549Not Specified23[4]
Enterotoxigenic E. coli (ETEC) O78:H11Caco-210 mg/mL21[5]
Galacto-oligosaccharides (GOS) Streptococcus mutans CI 2366Saliva-coated Hydroxyapatite1% (w/v)Significant Reduction[6][7]
Streptococcus mutans DSM 20523Glass Surface1% (w/v)Significant Reduction[6][7]
6'-Sialyllactose (B25220) Escherichia coliCaco-2Human Milk ConcentrationSignificant Reduction[8][9]
Salmonella FyrisCaco-2Human Milk ConcentrationNo significant effect[8][9]

Experimental Protocols

The following are detailed methodologies for key in vitro experiments cited in the comparison of this compound's anti-adhesive properties.

In Vitro Bacterial Adhesion Assay using Caco-2 Cells

This protocol is adapted from studies investigating the inhibition of pathogen adhesion to intestinal epithelial cells.[4][10]

1. Cell Culture:

  • Culture human colon adenocarcinoma cells (Caco-2) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.

  • Maintain the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Seed the Caco-2 cells in 24-well plates and grow until they form a confluent monolayer (typically 17-21 days for differentiation).

2. Bacterial Culture:

  • Grow the desired pathogenic bacterial strain overnight in an appropriate broth medium at 37°C.

  • On the day of the experiment, dilute the overnight culture in fresh medium and grow to the mid-logarithmic phase.

  • Harvest the bacteria by centrifugation, wash twice with phosphate-buffered saline (PBS), and resuspend in the cell culture medium without antibiotics to a specific concentration (e.g., 1 x 10^8 CFU/mL).

3. Adhesion Inhibition Assay:

  • Wash the confluent Caco-2 cell monolayers twice with sterile PBS.

  • Pre-incubate the cells with the test oligosaccharide (e.g., 2'-FL, 3-FL, GOS) at the desired concentration for 1-2 hours at 37°C. A control group without any oligosaccharide should be included.

  • Add the bacterial suspension to each well (multiplicity of infection typically ranging from 10:1 to 100:1 bacteria to host cells).

  • Incubate the plates for 1-3 hours at 37°C to allow for bacterial adhesion.

4. Quantification of Adherent Bacteria:

  • After incubation, gently wash the cell monolayers three to five times with sterile PBS to remove non-adherent bacteria.

  • Lyse the Caco-2 cells with a solution of 1% Triton X-100 in PBS for 10-15 minutes at room temperature.

  • Perform serial dilutions of the cell lysates in PBS.

  • Plate the dilutions onto appropriate agar (B569324) plates and incubate overnight at 37°C.

  • Count the number of colony-forming units (CFU) to determine the number of adherent bacteria.

  • Calculate the percentage of adhesion inhibition compared to the control group.

In Vitro Bacterial Adhesion Assay using A549 Cells

This protocol is for assessing pathogen adhesion to respiratory epithelial cells.[4][11][12]

1. Cell Culture:

  • Culture human lung adenocarcinoma cells (A549) in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Maintain the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Seed A549 cells in 24-well plates and allow them to reach confluence.

2. Bacterial Culture:

  • Prepare the bacterial suspension as described in the Caco-2 cell adhesion assay protocol.

3. Adhesion Inhibition Assay:

  • Follow the same procedure for washing and pre-incubation with oligosaccharides as described for the Caco-2 assay.

  • Add the bacterial suspension to the A549 cell monolayers.

  • Incubate for the desired time (e.g., 1-2 hours) at 37°C.

4. Quantification of Adherent Bacteria:

  • Quantify the number of adherent bacteria using the same lysis, serial dilution, and plating method described for the Caco-2 assay.

  • Calculate the percentage of adhesion inhibition relative to the control.

Signaling Pathways and Mechanisms of Action

The primary mechanism by which this compound prevents pathogen adhesion is by acting as a soluble decoy receptor. Pathogens that utilize fucose-containing glycans on the host cell surface for attachment can be intercepted by free this compound in the environment, thus preventing their binding to the epithelial cells.

Beyond this direct competitive inhibition, evidence suggests that this compound can also modulate host cell signaling pathways to enhance the anti-adhesive effect. One key pathway involves the Toll-like Receptor 4 (TLR4). In silico modeling has shown that 2'-FL can dock into the binding pocket of the TLR4-MD2 complex, potentially inhibiting TLR4 signaling.[13][14] This inhibition can lead to a downstream reduction in the activation of the NF-κB pathway, which is a central regulator of inflammation.[2] By dampening the inflammatory response, this compound may create a less favorable environment for pathogen colonization.

Fucosyllactose_Signaling_Pathway Pathogen Pathogen HostCell Host Epithelial Cell Pathogen->HostCell Binds to Glycan Receptors TLR4 TLR4 Pathogen->TLR4 Activates This compound This compound This compound->Pathogen This compound->TLR4 Inhibits NFkB NF-κB TLR4->NFkB Activates Inflammation Inflammatory Response NFkB->Inflammation Adhesion Pathogen Adhesion Inflammation->Adhesion Promotes Decoy Decoy Receptor Mechanism Decoy->this compound Modulation Host Cell Modulation Modulation->this compound

Caption: this compound prevents pathogen adhesion via a dual mechanism.

The diagram above illustrates the dual mechanism of this compound. It acts as a soluble decoy receptor, directly binding to pathogens. Additionally, it can modulate host cell signaling by inhibiting the TLR4 pathway, which in turn reduces NF-κB activation and subsequent inflammation, creating an environment less conducive to pathogen adhesion.

Experimental Workflow

The following diagram outlines the typical workflow for an in vitro bacterial adhesion inhibition assay.

Experimental_Workflow Start Start CellCulture Culture Host Cells (e.g., Caco-2, A549) Start->CellCulture BacterialCulture Culture Pathogenic Bacteria Start->BacterialCulture PreIncubation Pre-incubate Host Cells with this compound CellCulture->PreIncubation Infection Infect Host Cells with Bacteria BacterialCulture->Infection PreIncubation->Infection Incubation Incubate for Adhesion Infection->Incubation Washing Wash to Remove Non-adherent Bacteria Incubation->Washing Lysis Lyse Host Cells Washing->Lysis Plating Serial Dilution and Plating Lysis->Plating Quantification Quantify Adherent Bacteria (CFU Counting) Plating->Quantification End End Quantification->End

Caption: Workflow for in vitro bacterial adhesion inhibition assay.

This workflow provides a standardized approach to quantitatively assess the anti-adhesive properties of this compound and its alternatives against various pathogens.

References

A Comparative Analysis of 2'-Fucosyllactose and Lacto-N-neotetraose in Infant Nutrition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two key human milk oligosaccharides (HMOs), 2'-Fucosyllactose (2'-FL) and Lacto-N-neotetraose (LNnT), and their roles in infant nutrition. The information presented is based on a review of preclinical and clinical studies, focusing on their impact on gut microbiota, immune function, and cognitive development.

Executive Summary

2'-Fucosyllactose (2'-FL) and Lacto-N-neotetraose (LNnT) are two of the most abundant and well-studied HMOs found in human breast milk.[1] Their inclusion in infant formula represents a significant step in narrowing the nutritional gap between formula-fed and breastfed infants. Both 2'-FL and LNnT have been shown to be safe and well-tolerated by infants.[1][2] Clinical studies have demonstrated that infant formulas supplemented with a combination of 2'-FL and LNnT are associated with a lower incidence of parent-reported bronchitis and lower respiratory tract infections, as well as reduced use of antipyretics and antibiotics.[1][3]

Functionally, both oligosaccharides act as prebiotics, selectively promoting the growth of beneficial gut bacteria, particularly Bifidobacterium species.[1][4] They also contribute to immune modulation through various mechanisms, including direct interaction with immune cells and influencing cytokine production. While research on their individual effects on cognitive development is ongoing, some studies suggest a positive association, particularly with 2'-FL.

This guide will delve into the specific effects of each of these HMOs, presenting available comparative data, detailing the experimental methodologies used in key studies, and visualizing the cellular signaling pathways they influence.

Data Presentation: A Comparative Overview

The following tables summarize the key quantitative findings from studies investigating the effects of 2'-FL and LNnT in infant nutrition. It is important to note that many clinical trials utilize a combination of these two HMOs, making direct comparisons of their individual efficacy challenging. The data presented here is a synthesis of studies examining them individually or in combination, compared to standard infant formula.

Table 1: Impact on Gut Microbiota

Parameter2'-Fucosyllactose (2'-FL)Lacto-N-neotetraose (LNnT)2'-FL + LNnT CombinationControl Formula (without HMOs)Breastfed ReferenceSource(s)
Relative Abundance of Bifidobacterium Increased significantly; comparable to breastfed infants.[5]Promotes the growth of Bifidobacterium.[4]Increased abundance of beneficial bifidobacteria.[1][6]Lower abundance compared to HMO-supplemented and breastfed infants.High abundance of Bifidobacterium.[1][4][5][6]
Gut Microbiota Diversity In some studies, alpha-diversity was higher in formula-fed infants (with or without 2'-FL) compared to breastfed infants.[5]Contributes to a microbiota composition closer to that of breastfed infants.[6]Shifts the stool microbiota composition to be closer to that observed in breastfed infants.[6]Different microbiota composition compared to breastfed infants.Generally lower alpha-diversity in early infancy compared to formula-fed infants.[5][6]
Metabolic Activity Increased production of short-chain fatty acids (SCFAs), particularly acetate.[7]Associated with increased SCFA production.Shifts metabolic signatures closer to those of breastfed infants, with indications of reduced protein fermentation.[6]Different metabolic profile compared to breastfed infants.Characterized by high levels of lactate (B86563) and acetate.[6][7]

Table 2: Impact on Immune Function

Parameter2'-Fucosyllactose (2'-FL)Lacto-N-neotetraose (LNnT)2'-FL + LNnT CombinationControl Formula (without HMOs)Breastfed ReferenceSource(s)
Incidence of Bronchitis (Parent Reported) Not individually reported in comparative clinical trials.Not individually reported in comparative clinical trials.Significantly fewer reports at 4, 6, and 12 months.[1]Higher incidence compared to the 2'-FL + LNnT group.Lower incidence.[1]
Lower Respiratory Tract Infections (Parent Reported) Not individually reported in comparative clinical trials.Not individually reported in comparative clinical trials.Reduced incidence through 12 months.[1]Higher incidence compared to the 2'-FL + LNnT group.Lower incidence.[1]
Antibiotic Use (Parent Reported) Not individually reported in comparative clinical trials.Not individually reported in comparative clinical trials.Reduced use through 6 and 12 months.[1]Higher use compared to the 2'-FL + LNnT group.Lower use.[1]
Plasma Inflammatory Cytokines Lower concentrations of inflammatory cytokines (e.g., TNF-α) compared to control formula.[5]Contributes to anti-inflammatory effects.Lower levels of inflammatory cytokines, similar to breastfed infants.Higher levels of inflammatory cytokines.Lower levels of inflammatory cytokines.[5]

Table 3: Impact on Cognitive Development

Parameter2'-Fucosyllactose (2'-FL)Lacto-N-neotetraose (LNnT)2'-FL + LNnT CombinationControl Formula (without HMOs)Breastfed ReferenceSource(s)
Cognitive Development Scores (Bayley-III Scale) Higher exposure at 1 month associated with higher cognitive scores at 24 months in observational studies.Limited data available on individual effects.Limited data available from controlled trials.Standard developmental outcomes.Generally associated with positive cognitive outcomes.[8][9]

Experimental Protocols

This section provides an overview of the methodologies employed in key studies to assess the impact of 2'-FL and LNnT on infant health.

Gut Microbiota Analysis: 16S rRNA Gene Sequencing

This method is widely used to profile the bacterial composition of infant fecal samples.

  • Objective: To determine the relative abundance of different bacterial taxa in the gut.

  • Methodology:

    • Fecal Sample Collection: Stool samples are collected from infants at specified time points (e.g., baseline, 1 month, 4 months).

    • DNA Extraction: Total genomic DNA is extracted from the fecal samples using a commercially available kit (e.g., Zymo Quick-DNA Fecal/Soil Microbe Kit) with modifications to enhance the lysis of Gram-positive bacteria.[10]

    • PCR Amplification: The V3-V4 or V5-V6 hypervariable regions of the 16S rRNA gene are amplified using polymerase chain reaction (PCR) with universal primers.[5][11]

    • Library Preparation and Sequencing: The amplified DNA fragments are purified, and sequencing libraries are prepared. High-throughput sequencing is then performed on a platform such as the Illumina MiSeq.[5]

    • Bioinformatic Analysis: The resulting sequence data is processed to remove low-quality reads, classify sequences into operational taxonomic units (OTUs) or amplicon sequence variants (ASVs), and assign taxonomy. Alpha-diversity (within-sample diversity) and beta-diversity (between-sample diversity) are calculated to compare microbial communities across different feeding groups.[5]

Immune Response Assessment: Cytokine Profiling

This protocol is used to measure the levels of circulating inflammatory markers.

  • Objective: To quantify the concentration of pro- and anti-inflammatory cytokines in infant plasma.

  • Methodology:

    • Blood Sample Collection: Whole blood samples are collected from infants at designated study visits.

    • Plasma Separation: Plasma is separated from the whole blood by centrifugation.

    • Cytokine Analysis: A multiplex immunoassay (e.g., cytokine array) is used to simultaneously measure the concentrations of multiple cytokines (e.g., TNF-α, IL-1β, IL-6, IL-10) in the plasma samples.

    • Data Analysis: The cytokine concentrations are compared between infants fed the experimental formula, control formula, and a breastfed reference group to assess the immunomodulatory effects of the HMOs.

Cognitive Development Assessment: Bayley Scales of Infant and Toddler Development (BSID-III)

The Bayley Scales are a standardized set of tests used to evaluate the developmental functioning of infants and toddlers.[8][9]

  • Objective: To assess cognitive, language, and motor development.

  • Methodology:

    • Administration: The assessment is administered by a trained examiner in a standardized setting. It consists of a series of age-appropriate, play-based tasks.

    • Subtests:

      • Cognitive Scale: Evaluates sensorimotor development, exploration and manipulation, object relatedness, concept formation, memory, and problem-solving.

      • Language Scale: Assesses receptive and expressive communication skills.

      • Motor Scale: Measures fine and gross motor abilities.

    • Scoring: The infant's performance on each item is scored, and raw scores are converted to scaled scores and composite scores based on age-normed data.

    • Comparison: The scores of infants in the different feeding groups are compared to evaluate the impact of the nutritional intervention on developmental outcomes.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the action of 2'-FL and LNnT.

experimental_workflow cluster_enrollment Enrollment & Randomization cluster_feeding Feeding Groups cluster_assessment Assessment Timepoints cluster_outcomes Outcome Measures infants Healthy Term Infants randomization Randomization infants->randomization group_hmo Formula + 2'-FL & LNnT randomization->group_hmo group_control Control Formula randomization->group_control timepoint1 Baseline group_hmo->timepoint1 timepoint2 Mid-Study group_hmo->timepoint2 timepoint3 End of Study group_hmo->timepoint3 group_control->timepoint1 group_control->timepoint2 group_control->timepoint3 group_bf Breastfed Reference group_bf->timepoint1 group_bf->timepoint2 group_bf->timepoint3 gut_microbiota Gut Microbiota Analysis (16S rRNA sequencing) timepoint3->gut_microbiota immune_function Immune Function Assays (Cytokine Profiling) timepoint3->immune_function cognitive_dev Cognitive Development (Bayley Scales) timepoint3->cognitive_dev

Caption: A typical experimental workflow for a clinical trial investigating HMOs.

tlr4_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TLR4 TLR4/MD-2 Complex MyD88 MyD88 TLR4->MyD88 Recruits LPS LPS (Lipopolysaccharide) LPS->TLR4 Binds and Activates FL 2'-Fucosyllactose FL->TLR4 Inhibits LPS Binding NFkB NF-κB MyD88->NFkB Activates Inflammation Pro-inflammatory Cytokine Production NFkB->Inflammation Promotes

Caption: 2'-FL can modulate the TLR4 signaling pathway in intestinal cells.

th_cell_differentiation cluster_extracellular Extracellular cluster_cell Immune Cell (e.g., Dendritic Cell) cluster_tcell T-Helper Cell Differentiation LNnT Lacto-N-neotetraose DC Antigen Presenting Cell LNnT->DC Modulates Cytokines Cytokine Production (e.g., IL-10, TGF-β) DC->Cytokines Th0 Naive T-helper Cell (Th0) Cytokines->Th0 Influences Differentiation Th1 Th1 Th0->Th1 Th2 Th2 Th0->Th2 Treg Treg Th0->Treg

Caption: LNnT can influence T-helper cell differentiation via immune cells.

References

The Prebiotic Duel: A Comparative Guide to 2'-Fucosyllactose and Galactooligosaccharides in Gut Microbiota Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An in-depth analysis of current scientific literature reveals the distinct and overlapping efficacies of 2'-Fucosyllactose (2'-FL) and Galactooligosaccharides (GOS) in modulating the human gut microbiota. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of their performance, supported by experimental data, detailed methodologies, and pathway visualizations to inform future research and development in the field of prebiotics.

Both 2'-FL, the most abundant human milk oligosaccharide (HMO), and GOS, a well-established prebiotic, are known to selectively promote the growth of beneficial gut bacteria.[1][2] However, their structural differences lead to distinct metabolic fates and varied impacts on the microbial ecosystem and host health. This guide synthesizes findings from in vitro fermentation models and human clinical trials to objectively compare their effects.

Mechanism of Action: A Tale of Two Sugars

The prebiotic activity of 2'-FL and GOS stems from their resistance to digestion by human enzymes, allowing them to reach the colon intact where they are fermented by specific gut microbes.[3][4] Bacteria, particularly species of Bifidobacterium, possess specialized glycoside hydrolases to break down these complex carbohydrates. 2'-FL is primarily metabolized by bacteria expressing α-fucosidases, while GOS is degraded by those with β-galactosidase activity.[5] This selective utilization is the cornerstone of their bifidogenic effect.[3][5]

Upon enzymatic breakdown, the resulting monosaccharides (fucose, galactose, glucose) enter bacterial central metabolic pathways, leading to the production of short-chain fatty acids (SCFAs) such as acetate, lactate, and butyrate, which are crucial for gut health and host-microbe signaling.[3][4]

Prebiotic Metabolism Pathway cluster_0 Prebiotic Substrates cluster_1 Bacterial Enzymes cluster_2 Monosaccharides cluster_3 Metabolic Output 2'-FL 2'-FL alpha-fucosidase alpha-fucosidase 2'-FL->alpha-fucosidase targets GOS GOS beta-galactosidase beta-galactosidase GOS->beta-galactosidase targets Fucose Fucose alpha-fucosidase->Fucose Lactose (B1674315) Lactose alpha-fucosidase->Lactose Galactose Galactose beta-galactosidase->Galactose Glucose Glucose beta-galactosidase->Glucose Central Metabolism Central Metabolism Fucose->Central Metabolism Lactose->Central Metabolism Galactose->Central Metabolism Glucose->Central Metabolism SCFAs Short-Chain Fatty Acids Central Metabolism->SCFAs produces Experimental_Workflow cluster_invitro In Vitro Fermentation Model cluster_invivo Human Clinical Trial Fecal_Inoculum Fecal Sample Collection (e.g., Healthy Adults, Infants) Batch_Culture Anaerobic Batch Culture Fermentation (Basal Medium + Prebiotic) Fecal_Inoculum->Batch_Culture Sampling Time-Course Sampling (e.g., 0, 12, 24, 36h) Batch_Culture->Sampling Analysis_InVitro Microbiota Analysis (16S rRNA) SCFA Analysis (GC) Sampling->Analysis_InVitro Screening Participant Screening & Recruitment Baseline Baseline Sample Collection (Fecal, Blood) & Questionnaires Screening->Baseline Randomization Randomized, Double-Blind, Placebo-Controlled Design Baseline->Randomization Intervention Intervention Period (e.g., 2-6 weeks) (2'-FL, GOS, or Placebo) Randomization->Intervention FollowUp Follow-up Sample Collection Intervention->FollowUp Analysis_InVivo Microbiota & Metabolite Analysis Symptom & Biomarker Assessment FollowUp->Analysis_InVivo

References

Navigating the Analytical Landscape for Fucosyllactose Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 2'-Fucosyllactose (B36931) (2'-FL) and its isomers is paramount for product development, quality control, and research applications. This guide provides a comprehensive cross-validation of common analytical methods, offering a clear comparison of their performance based on experimental data.

Human milk oligosaccharides (HMOs), with 2'-FL being one of the most abundant, are of significant interest due to their prebiotic properties and role in infant health.[1][2] As 2'-FL is increasingly incorporated into infant formula and other nutritional products, robust and reliable analytical methods for its quantification are crucial.[1][2][3] This guide compares four prevalent analytical techniques: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Comparative Analysis of Quantitative Performance

The choice of an analytical method for fucosyllactose quantification often depends on the specific requirements of the application, such as required sensitivity, sample matrix complexity, and available instrumentation. The following table summarizes the key performance parameters for the discussed methods, providing a basis for informed decision-making.

ParameterHPAEC-PADHPLC-FLDHPLC-RIUPLC-MS/MS
Linearity (r²) > 0.998[4]Not explicitly stated> 0.9995[1][2]Not explicitly stated
Linear Range 60 to 222 mg/L[4]Not explicitly stated0.2 to 12 mg/mL[1][2][3]Not explicitly stated
Accuracy (Recovery) 94 - 111%[4][5]94 - 104%[4][5]88 - 105%[1][2][3]> 90.5%[6]
Precision (RSD) 2.1 - 7.9% (intermediate reproducibility)[4][5]2.0 - 7.4% (intermediate reproducibility)[4][5]Not explicitly stated1.0 - 4.9% (intra-day)[6]
LOD (Powdered Formula) 0.02 g/100g [5]0.11 g/100g [5]0.6 mg/g[1][2]0.0018 - 0.0030 µg/mL (in solution)[6]
LOQ (Powdered Formula) 0.06 g/100g [5]0.37 g/100g [5]2 mg/g[1]0.0054 - 0.0063 µg/mL (in solution)[6]

Experimental Workflows and Methodologies

A generalized workflow for the quantification of this compound in various matrices is depicted below. The specific steps, particularly sample preparation, can vary depending on the chosen analytical method and the complexity of the sample matrix.

This compound Quantification Workflow General Experimental Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample Sample (e.g., Infant Formula, Milk) Extraction Extraction / Dissolution Sample->Extraction Purification Purification (e.g., Protein Precipitation, SPE) Extraction->Purification Derivatization Derivatization (for HPLC-FLD) Purification->Derivatization If required Separation Chromatographic Separation (HPLC/UPLC) Purification->Separation Derivatization->Separation Detection Detection (PAD, FLD, RI, MS/MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (vs. Standards) Integration->Quantification Result Final Concentration Quantification->Result

Caption: General experimental workflow for this compound quantification.

Detailed Experimental Protocols

Below are summaries of the methodologies for each of the compared analytical techniques.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

This method is widely used for the analysis of carbohydrates without the need for derivatization.[7]

  • Sample Preparation: For powdered samples, reconstitution in water is followed by filtration.[8] For more complex matrices, enzymatic hydrolysis may be employed to remove interferences from fructans and maltodextrins.[8] A simple dilute-and-shoot approach after dilution in deionized water can also be used with online sample cleanup.[7]

  • Chromatographic Separation: Separation is typically achieved using a high-performance anion-exchange column, such as a Dionex CarboPac PA1.[7] The mobile phase often consists of a sodium hydroxide (B78521) and sodium acetate (B1210297) gradient.

  • Detection: Pulsed Amperometric Detection (PAD) with a gold electrode is used for direct detection of the underivatized oligosaccharides.[7]

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This method requires derivatization of the this compound with a fluorescent tag to enable sensitive detection.

  • Sample Preparation: Similar to HPAEC-PAD, initial sample preparation involves dissolution and purification. A key additional step is the derivatization of the oligosaccharides.

  • Chromatographic Separation: Hydrophilic Interaction Liquid Chromatography (HILIC) is commonly used to separate the labeled this compound.[4]

  • Detection: A fluorescence detector is used to monitor the emission of the fluorescently tagged this compound. The conditions required for labeling can help disrupt interactions between the oligosaccharides and the sample matrix, potentially improving recovery.[4]

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI)

This technique offers a simpler and more accessible approach for this compound quantification.[1][2]

  • Sample Preparation: A straightforward dispersion and extraction of the sample is typically sufficient.[1][2][3]

  • Chromatographic Separation: Hydrophilic Interaction Liquid Chromatography (HILIC) is employed for the separation.[1][2][3]

  • Detection: A refractive index detector is used, which is a universal detector for non-chromophoric compounds. This method is noted for its robustness and ease of implementation.[1][2]

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high selectivity and sensitivity, making it a powerful tool for this compound analysis, especially in complex matrices.[9][10]

  • Sample Preparation: A robust sample preparation protocol is crucial to remove interfering substances like fats and proteins.[9] This may involve steps such as reduction with sodium borohydride (B1222165) followed by solid-phase extraction (SPE).[11]

  • Chromatographic Separation: Separation is often performed using a porous graphitized carbon (PGC) column, which can effectively resolve structural isomers like 2'-FL and 3-FL.[9][10] A binary solvent system with a gradient of water and acetonitrile, both containing formic acid, is typically used.[10]

  • Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for highly selective and sensitive quantification.[9][10]

Conclusion

The cross-validation of these analytical methods reveals a range of viable options for the quantification of this compound. HPAEC-PAD and HPLC-RI offer robust and relatively straightforward workflows. HPLC-FLD provides enhanced sensitivity through derivatization, which can also aid in sample clean-up. LC-MS/MS stands out for its superior sensitivity and selectivity, making it particularly suitable for complex matrices and low-level quantification. The selection of the most appropriate method will ultimately be guided by the specific analytical needs, sample characteristics, and available resources of the laboratory.

References

Fucosyllactose: A Comparative Guide to its In Vitro and In Vivo Effects on Immune Cell Differentiation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fucosyllactose, a prominent human milk oligosaccharide (HMO), is gaining significant attention for its immunomodulatory properties. This guide provides an objective comparison of the in vitro and in vivo effects of this compound on the differentiation of immune cells, supported by experimental data. The information presented herein is intended to inform research and development efforts in immunology and therapeutic applications.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on the effects of this compound on immune cell populations and inflammatory markers.

In Vitro Effects of this compound on Immune and Epithelial Cells
Cell TypeThis compound ConcentrationObserved EffectCytokine/Marker ModulationReference Study
RAW 264.7 MacrophagesNot specifiedPromoted cell proliferation and nitric oxide production.Increased secretion of IL-10, IL-6, and TNF-α.[1]Li et al.
Intestinal Epithelial Cells (IECs)0.5% (w/v) 2'-FLModulated response to viral mimic (pIC).Altered secretion of IL-8, GROα, CCL20, CXCL10, IFNβ, IFNλ1, and CCL5.[2]Xiao et al.
Human Epithelial CellsNot specifiedInhibited adhesion of pathogens like Campylobacter jejuni and Pseudomonas aeruginosa.Reduction in pathogen adhesion by up to 26%.[3]Koromyslova et al.
In Vivo Effects of this compound on Immune Parameters
Animal ModelThis compound DosageDurationKey Findings on Immune Cell Differentiation & FunctionCytokine & Antibody ModulationReference Study
Suckling RatsNot specified14 daysHigher proportion of T cell subsets in mesenteric lymph nodes; lower CD8αα/CD8αβ ratio.[4][5]Higher plasma IgG and IgA.[4][5] Reduced levels of inflammatory cytokines IL-1β, IL-6, and IFN-γ.[4]Azagra-Boronat et al.
Cyclophosphamide-induced Immunosuppressed Mice0.5 mg/kg BW 2'-FL14 daysIncreased Th1/Th2 ratio, indicating activation of Th1 response.[6] Reversed reduction in CD3+, CD4+, and CD8+ T cells.[7]Upregulated mRNA expression of IL-2, IL-10, and IL-12r in splenocytes.[6] Increased serum levels of IL-10 and IFN-γ.[6]Kim et al., Wang et al.
Dextran Sodium Sulfate (DSS)-induced Colitis Mice250 mg/kg/day 2'-FL7 daysDown-regulated pathways related to acute-phase and inflammatory responses.[8]Not explicitly detailed for immune cells, focus on proteomics.Zhang et al.
Ovalbumin-sensitized Allergy MiceNot specifiedNot specifiedDown-regulated gene expression of allergy-related cytokines in the small intestine.[9]Decreased serum levels of OVA-specific IgE, mMCP-1, and IL-4; increased IFN-γ.[9]Li et al.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In Vitro Macrophage Activation Assay[1]
  • Cell Culture: RAW 264.7 macrophage cells were cultured in appropriate media.

  • Treatment: Cells were treated with lipopolysaccharide (LPS) to induce an inflammatory response, in the presence or absence of varying concentrations of 2'-Fucosyllactose (B36931) (2'-FL).

  • Assays:

    • Cell Proliferation: Assessed using a standard proliferation assay (e.g., MTT).

    • Nitric Oxide Production: Measured in the culture supernatant using the Griess reagent.

    • Cytokine Secretion: Levels of IL-10, IL-6, and TNF-α in the supernatant were quantified using Enzyme-Linked Immunosorbent Assay (ELISA).

In Vivo Cyclophosphamide-Induced Immunosuppression Model[6][7]
  • Animal Model: ICR or BALB/c mice were used.

  • Immunosuppression Induction: Mice were injected intraperitoneally with cyclophosphamide (B585) (CTX) at a dose of 80 mg/kg body weight for the last 3 days of the experimental period to induce immunosuppression.

  • This compound Administration: Mice were orally administered with 2'-FL (e.g., 0.5 mg/kg BW) daily for 14 days.

  • Sample Collection: At the end of the experiment, spleens and peripheral blood were collected.

  • Immune Cell Analysis:

    • Splenocyte Isolation: Spleens were processed to obtain a single-cell suspension of splenocytes.

    • T-lymphocyte Subsets: The ratio of CD4+ and CD8+ T cells in splenocytes was determined by flow cytometry.

  • Cytokine Analysis:

    • ELISA: Concentrations of cytokines such as IL-2, IL-10, and IFN-γ in the serum or splenocyte culture supernatants were measured by ELISA.

    • qRT-PCR: mRNA expression levels of cytokines in splenocytes were quantified by quantitative real-time PCR.

In Vivo Dextran Sodium Sulfate (DSS)-Induced Colitis Model[8]
  • Animal Model: C57BL/6 mice were used.

  • Colitis Induction: Experimental colitis was induced by administering 3% (wt/vol) DSS in the drinking water for 7 days.

  • This compound Administration: 2'-FL (250 mg/kg/day) was administered orally for the duration of the DSS treatment.

  • Assessment of Colitis: Disease activity index (DAI), including body weight loss, stool consistency, and rectal bleeding, was monitored daily.

  • Tissue Analysis:

    • Histology: Colon tissues were collected for histological examination to assess inflammation and tissue damage.

    • Proteomics: Colonic protein expression profiles were analyzed to identify differentially expressed proteins and affected biological pathways.

    • Microbiota Analysis: 16S rRNA sequencing of fecal samples was performed to analyze changes in the gut microbiota composition.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways and experimental workflows related to the immunomodulatory effects of this compound.

Fucosyllactose_Immune_Modulation_In_Vivo cluster_gut Gut Lumen cluster_epithelium Intestinal Epithelium & Immune Cells cluster_systemic Systemic Circulation This compound This compound Microbiota Gut Microbiota This compound->Microbiota Prebiotic Effect IEC Intestinal Epithelial Cells This compound->IEC Direct Interaction TLR4_NFkB TLR4/NF-κB Pathway This compound->TLR4_NFkB Inhibition of overactivation SCFA Butyrate (SCFA) Microbiota->SCFA Fermentation SCFA->IEC Energy Source, Activates GPRs AMPK_SIRT1 AMPK/SIRT1/FOXO1 Pathway SCFA->AMPK_SIRT1 Activation ImmuneCells T-Cells, B-Cells, Dendritic Cells IEC->ImmuneCells Crosstalk Systemic_Immune Systemic Immune Response ImmuneCells->Systemic_Immune IgG_IgA ↑ IgG, IgA Systemic_Immune->IgG_IgA Inflammatory_Cytokines ↓ IL-1β, IL-6 Systemic_Immune->Inflammatory_Cytokines Anti_Inflammatory_Cytokines ↑ IL-10 Systemic_Immune->Anti_Inflammatory_Cytokines

Caption: In vivo immunomodulatory mechanisms of this compound.

In_Vitro_CoCulture_Workflow step1 1. Isolate CD14+ Monocytes from PBMC step2 2. Differentiate into immature Monocyte-derived Dendritic Cells (moDC) (7 days, with IL-4 & GM-CSF) step1->step2 step5 5. Co-culture moDCs with IECs. Add viral mimic (pIC) apically. step2->step5 step3 3. Seed Intestinal Epithelial Cells (IECs) in Transwell inserts step4 4. Pre-incubate confluent IECs with 2'-Fucosyllactose (24h) step3->step4 step4->step5 step6 6. Incubate for 48h step5->step6 step7 7. Collect supernatant and conditioned moDCs (ccDC) step6->step7 step8 8. Co-culture ccDCs with naïve T-cells (5 days) step7->step8 step9 9. Analyze Cytokine Secretion (ELISA) and T-cell differentiation (Flow Cytometry) step8->step9

Caption: Experimental workflow for IEC/moDC co-culture model.

Discussion

The compiled data indicate that this compound exerts its immunomodulatory effects through both direct and indirect mechanisms.

In vitro , this compound has been shown to directly influence the function of immune cells like macrophages and modulate the response of intestinal epithelial cells to inflammatory stimuli.[1][2] The ability of this compound to inhibit pathogen adhesion to epithelial cells suggests a role in preventing initial inflammatory triggers.[3]

In vivo , the effects of this compound are more complex, involving the interplay between the gut microbiota, the intestinal barrier, and the systemic immune system. A key mechanism appears to be the prebiotic effect of this compound, which promotes the growth of beneficial bacteria and the production of short-chain fatty acids (SCFAs) like butyrate.[4][5] Butyrate is known to have anti-inflammatory properties and can influence immune cell differentiation.[4]

Studies in animal models consistently demonstrate that this compound supplementation leads to a more mature and balanced immune response. This is evidenced by increased immunoglobulin production, a shift towards a Th1-mediated response, and the suppression of pro-inflammatory cytokines.[4][5][6] These findings are further supported by the observed benefits in models of immunosuppression and intestinal inflammation.[6][7][8]

The signaling pathways implicated in the action of this compound include the TLR4/NF-κB and AMPK/SIRT1/FOXO1 pathways.[8][10] By down-regulating the pro-inflammatory TLR4/NF-κB pathway and potentially activating the AMPK/SIRT1/FOXO1 pathway, this compound can help to resolve inflammation and maintain immune homeostasis.

References

A Comparative Analysis of the Metabolic Fates of 2'-Fucosyllactose and 3-Fucosyllactose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic fates of two key human milk oligosaccharides (HMOs), 2'-Fucosyllactose (2'-FL) and 3-Fucosyllactose (3-FL). While structurally similar, these isomers exhibit nuanced differences in their interactions with the gut microbiota and the host, leading to distinct metabolic outcomes. This document synthesizes experimental data on their utilization by gut bacteria, impact on metabolite production, and immunomodulatory effects to inform research and development in nutrition and therapeutics.

Core Differences in Metabolism and Bioactivity

2'-FL and 3-FL are trisaccharides composed of L-fucose, D-galactose, and D-glucose. The key structural difference lies in the linkage of the fucose molecule to the lactose (B1674315) backbone: an α1-2 linkage in 2'-FL and an α1-3 linkage in 3-FL. This seemingly minor variation significantly influences their metabolic journey and biological functions.

Gut Microbiota Utilization: A Tale of Selective Fermentation

Both 2'-FL and 3-FL are largely indigestible by human enzymes and reach the colon intact, where they are selectively fermented by the gut microbiota.[1] Bifidobacterium and Bacteroides are the primary genera known to utilize these fucosylated HMOs.[2]

Studies on Bifidobacterium longum subsp. infantis have revealed similar growth, metabolite secretion, and transcription profiles when cultured on either 2'-FL or 3-FL.[3] However, research using in vitro gut models with complex adult microbiota has shown differential effects on the microbial composition. For instance, supplementation with 2'-FL has been observed to increase the relative abundance of Parabacteroides, Blautia, and Eubacterium hallii, while 3-FL supplementation leads to an increase in Alistipes and Eubacterium hallii.[4]

Table 1: Comparative Utilization of 2'-FL and 3-FL by Gut Microbiota (In Vitro Adult Gut Model)

Bacterial GenusChange with 2'-FLChange with 3-FL
ParabacteroidesIncreasedNo significant change
BlautiaIncreasedNo significant change
AlistipesNo significant changeIncreased
Eubacterium halliiIncreasedIncreased
BacteroidesDecreasedDecreased
LachnoclostridiumDecreasedDecreased
BilophilaDecreasedDecreased

Source: Adapted from a study using the Simulator of Human Intestinal Microbial Ecosystem (SHIME®) with healthy adult feces.[4]

Production of Short-Chain Fatty Acids (SCFAs)

The fermentation of 2'-FL and 3-FL by the gut microbiota leads to the production of beneficial SCFAs, primarily acetate, propionate, and butyrate (B1204436). Both fucosyllactose isomers have been shown to increase the concentrations of these SCFAs in in vitro models.[4] A notable difference, however, lies in the timing of butyrate production. In a simulated adult gut model, butyrate production in the presence of 3-FL was observed to increase later in the fermentation period compared to 2'-FL.[4]

Table 2: Comparative SCFA Production from 2'-FL and 3-FL Fermentation (In Vitro Adult Gut Model)

Short-Chain Fatty AcidEffect of 2'-FLEffect of 3-FL
AcetateIncreasedIncreased
PropionateIncreasedIncreased
ButyrateIncreasedIncreased (delayed onset)

Source: Adapted from a study using the Simulator of Human Intestinal Microbial Ecosystem (SHIME®).[4]

Immunomodulatory Effects and Signaling Pathways

Both 2'-FL and 3-FL have demonstrated immunomodulatory properties. They can influence the immune system both directly, by interacting with immune cells, and indirectly, through the modulation of the gut microbiota and their metabolites.

In a mouse model of food allergy, both 2'-FL and 3-FL were found to be equally effective in alleviating allergic symptoms.[5] Their administration led to a decrease in serum IgE and an increase in the anti-inflammatory cytokine IL-10.[5] Furthermore, both isomers positively influenced the gut microbial profile by increasing the proportion of beneficial bacteria like Lactobacillus and Bifidobacterium.[5]

At the molecular level, 2'-FL and 3-FL appear to interact with different Toll-like receptors (TLRs). Evidence suggests that 3-FL can activate TLR2, while 2'-FL has been shown to inhibit the TLR4/NF-κB signaling pathway in a dose-dependent manner.[1][2]

Experimental Protocols

In Vitro Fermentation using Simulator of Human Intestinal Microbial Ecosystem (SHIME®)
  • Objective: To compare the effects of 2'-FL and 3-FL on the composition and metabolic activity of the adult gut microbiota.

  • Methodology:

    • Fecal samples from healthy adult donors are collected and used to inoculate the SHIME® system, which simulates the different regions of the human gastrointestinal tract.

    • The system is stabilized over a period to allow the microbial community to adapt.

    • Following stabilization, the reactors representing the colon are supplemented daily with either 2'-FL or 3-FL at a defined concentration. A control group receives no supplementation.

    • Samples are collected from the colon reactors at regular intervals throughout the treatment period.

    • Microbial composition is analyzed by 16S rRNA gene sequencing.

    • SCFA concentrations (acetate, propionate, butyrate) are quantified using high-performance liquid chromatography (HPLC).[4]

Ovalbumin-Induced Food Allergy Mouse Model
  • Objective: To compare the in vivo effects of 2'-FL and 3-FL on allergic responses and gut microbiota.

  • Methodology:

    • Mice are sensitized with ovalbumin (OVA) and an adjuvant to induce an allergic phenotype.

    • Sensitized mice are then orally administered with 2'-FL, 3-FL, or a vehicle control for a specified period.

    • Allergic symptoms, such as changes in body temperature and allergic scores, are monitored after a final OVA challenge.

    • Blood samples are collected to measure serum levels of OVA-specific IgE and various cytokines (e.g., IL-4, IL-10, IFN-γ) using ELISA.

    • Fecal samples are collected to analyze the gut microbiota composition via 16S rRNA gene sequencing.[5]

Visualizing the Metabolic Pathways

The differential utilization of 2'-FL and 3-FL by the gut microbiota and their subsequent impact on the host can be visualized through the following diagrams.

Metabolic_Fate_Comparison cluster_ingestion Oral Ingestion cluster_gut Gut Lumen cluster_fermentation Fermentation Products cluster_host Host Effects 2FL 2'-Fucosyllactose Microbiota Gut Microbiota 2FL->Microbiota Selective Fermentation Immune_Modulation_2FL Immune Modulation (TLR4 Inhibition) 2FL->Immune_Modulation_2FL Direct Effect 3FL 3-Fucosyllactose 3FL->Microbiota Selective Fermentation Immune_Modulation_3FL Immune Modulation (TLR2 Activation) 3FL->Immune_Modulation_3FL Direct Effect SCFAs_2FL Acetate, Propionate, Butyrate Microbiota->SCFAs_2FL from 2'-FL SCFAs_3FL Acetate, Propionate, Butyrate (Delayed Butyrate) Microbiota->SCFAs_3FL from 3'-FL SCFAs_2FL->Immune_Modulation_2FL Indirect Effect SCFAs_3FL->Immune_Modulation_3FL Indirect Effect

Caption: Comparative metabolic pathways of 2'-FL and 3'-FL.

Experimental_Workflow_SHIME Start Fecal Inoculum SHIME SHIME® System (Simulated Gut) Start->SHIME Stabilization Stabilization Period SHIME->Stabilization Treatment Treatment Period (+2'-FL or +3'-FL or Control) Stabilization->Treatment Sampling Regular Sampling Treatment->Sampling Analysis Analysis Sampling->Analysis Microbiota 16S rRNA Sequencing (Microbiota Composition) Analysis->Microbiota Metabolites HPLC (SCFA Production) Analysis->Metabolites

Caption: SHIME® experimental workflow for comparing 2'-FL and 3'-FL.

Conclusion

The metabolic fates of 2'-Fucosyllactose and 3-Fucosyllactose, while sharing broad similarities as prebiotic HMOs, are distinguished by subtle yet significant differences. Their differential utilization by specific gut microbial genera and the varied timing of butyrate production highlight the importance of isomeric structure in determining bioactivity. Furthermore, their distinct interactions with immune signaling pathways, such as TLR2 and TLR4, suggest that they may have unique applications in modulating immune responses.

A notable gap in the current literature is the lack of direct comparative data on the absorption and excretion of 2'-FL and 3'-FL. Future research should focus on elucidating these pharmacokinetic parameters to provide a more complete picture of their systemic effects.

For researchers and professionals in drug development and clinical nutrition, understanding these nuances is critical for the targeted application of 2'-FL and 3'-FL in infant formula, functional foods, and therapeutic interventions aimed at modulating the gut microbiome and immune system. The selective prebiotic and immunomodulatory properties of each isomer offer exciting possibilities for personalized nutrition and medicine.

References

Fucosyllactose Demonstrates Superior Bifidogenic Activity Over Lactose in Modulating Gut Microbiota

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of 2'-Fucosyllactose (2'-FL) and lactose (B1674315) reveals distinct and significant differences in their effects on the gut microbiota composition and metabolic activity. Notably, 2'-FL, a prominent human milk oligosaccharide (HMO), exhibits a more potent and selective bifidogenic effect, leading to a substantial increase in beneficial Bifidobacterium species and a favorable shift in metabolite production compared to lactose.

This guide provides an objective comparison of the impacts of 2'-Fucosyllactose and lactose on the gut microbiota, supported by experimental data from in vitro and clinical studies. The findings are of significant interest to researchers, scientists, and professionals in drug development focused on microbiome modulation and early-life nutrition.

Quantitative Analysis of Microbial Abundance

In vitro and clinical studies consistently demonstrate the superior ability of 2'-FL to promote the growth of Bifidobacterium, a key genus for infant gut health. In a randomized clinical trial, infants fed formula supplemented with 2'-FL showed a significantly higher relative abundance of Bifidobacterium (59.5%) compared to those receiving a formula with only galacto-oligosaccharides (GOS) and fructo-oligosaccharides (FOS) (24.4%).[1] The abundance in the 2'-FL group was statistically similar to that of exclusively breastfed infants (46.6%).[1] In vitro fermentation models using infant fecal samples further support these findings, showing a strong and immediate increase in the relative abundance of Bifidobacteriaceae upon 2'-FL treatment, an effect that was less pronounced and delayed with lactose.[2][3]

Study TypeSubject/SampleTreatmentKey FindingsReference
Randomized Clinical Trial Formula-fed infants2'-FL supplemented formula vs. GOS/FOS formulaRelative abundance of Bifidobacterium was 59.5% in the 2'-FL group vs. 24.4% in the GOS/FOS group.[1]
In Vitro Fermentation (M-SHIME®) Fecal samples from infants and toddlers2'-FucosyllactoseStrong and immediate increase in the relative abundance of Bifidobacteriaceae.[2][3]
In Vitro Fermentation (M-SHIME®) Fecal samples from infants and toddlersLactoseLess immediate bifidogenic effect in toddler microbiota; no increase in Bifidobacteriaceae in infant microbiota in the first two weeks.[2][3]
In Vitro Fermentation Piglet fecal samples2'-Fucosyllactose vs. Lactose2'-FL showed differential fermentability in jejunal and colonic contents.[4]

Metabolic Activity and Short-Chain Fatty Acid (SCFA) Production

The fermentation of 2'-FL and lactose by the gut microbiota leads to the production of short-chain fatty acids (SCFAs), which are crucial for gut health. However, the profiles of these metabolites differ significantly. 2'-FL fermentation results in a strong increase in acetate, along with notable increases in propionate (B1217596) and butyrate.[2][5][6] In contrast, while lactose fermentation also produces SCFAs, it can lead to higher levels of lactic acid.[7] A key differentiator is gas production; studies have consistently observed lower gas production during 2'-FL fermentation compared to lactose, suggesting a potential for reduced gastrointestinal discomfort.[2][5][8]

MetaboliteEffect of 2'-FucosyllactoseEffect of LactoseReference
Acetate Strong and significant increase.Significant increase.[2][3][4]
Propionate Increased production.Not consistently reported to increase.[2][5][6]
Butyrate Increased production.Not consistently reported to increase.[2][5][6]
Lactate Higher production, though not always statistically significant in infant samples.Consistently increased production.[3][4]
Gas Production Mildly increased; consistently lower than lactose.Higher gas production.[2][5][8]
Branched-Chain Fatty Acids Significantly lower production.Lower production compared to control.[3]

Experimental Methodologies

The findings presented are based on robust experimental designs, primarily utilizing in vitro models of the human gut and randomized clinical trials.

In Vitro Fermentation Models

A frequently used model is the Simulator of the Human Intestinal Microbial Ecosystem (SHIME®) , a dynamic in vitro model that simulates the different regions of the human gastrointestinal tract.[9][10]

A typical experimental protocol using the M-SHIME® (a version of SHIME that includes a mucosal environment) involves:

  • Inoculation: The reactor vessels, simulating the proximal and distal colon, are inoculated with a fecal slurry from a healthy donor (e.g., a 3-month-old breastfed infant).[2][5]

  • Stabilization Period: The microbial community is allowed to adapt to the reactor conditions over a two-week period, fed with a standard nutritional medium.[9]

  • Baseline Period: A baseline is established by running the system under normal conditions for a set period (e.g., two weeks) and collecting samples for analysis.[9]

  • Treatment Period: The substrate of interest (2'-FL or lactose) is added to the nutritional medium daily for a defined period (e.g., three weeks). Samples are collected regularly from the simulated colon vessels.[2][5]

  • Washout Period: The test substrate is no longer added, and the system is monitored to observe if the microbial community returns to the baseline state.[9]

  • Analysis: Samples are analyzed for microbial composition (typically through 16S rRNA gene sequencing) and metabolite production (using techniques like gas chromatography for SCFAs).[1][2]

Randomized Clinical Trials

Clinical studies on infants involve a double-blind, randomized controlled design where healthy, full-term infants are assigned to different feeding groups:

  • Experimental Group: Fed infant formula supplemented with 2'-FL.[1][11]

  • Control Group: Fed a standard infant formula (which may contain other prebiotics like GOS and FOS).[1][11]

  • Reference Group: Exclusively breastfed infants.[1][11]

Fecal samples are collected at baseline and after a specified intervention period (e.g., four months) for microbiota analysis using 16S rRNA gene sequencing.[1][11]

Signaling Pathways and Experimental Workflows

The selective utilization of 2'-Fucosyllactose by specific gut bacteria, particularly Bifidobacterium species, and the subsequent metabolic interactions can be visualized.

Fucosyllactose_Metabolism Fucosyllactose 2'-Fucosyllactose Bifidobacterium Bifidobacterium (e.g., B. infantis, B. bifidum) This compound->Bifidobacterium Uptake & Hydrolysis SCFAs Acetate, Propionate, Butyrate Bifidobacterium->SCFAs Fermentation Lactose_moiety Lactose moiety Bifidobacterium->Lactose_moiety Fucose Fucose Bifidobacterium->Fucose Lactobacillus Lactobacillus (e.g., L. gasseri) Galactose Galactose Lactose_moiety->Galactose Galactose->Lactobacillus Cross-feeding Propanediol 1,2-Propanediol Fucose->Propanediol Metabolism

Caption: Metabolic pathway of 2'-Fucosyllactose utilization and cross-feeding.

Bifidobacterium species possess the necessary enzymes to hydrolyze 2'-FL into fucose and a lactose moiety.[7][12] The fucose can be further metabolized, for instance into 1,2-propanediol.[7][12] The released galactose from the lactose moiety can then be utilized by other beneficial bacteria like Lactobacillus in a process known as cross-feeding.[1][9]

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis Fecal_Sample Fecal Sample (Infant or Toddler) SHIME_Model In Vitro Gut Model (e.g., SHIME®) Fecal_Sample->SHIME_Model Inoculation Control Control (Basal Medium) SHIME_Model->Control FL_Treatment 2'-Fucosyllactose Treatment SHIME_Model->FL_Treatment Lactose_Treatment Lactose Treatment SHIME_Model->Lactose_Treatment Microbiota_Analysis Microbiota Composition (16S rRNA Sequencing) Control->Microbiota_Analysis Metabolite_Analysis Metabolite Profiling (Gas Chromatography) Control->Metabolite_Analysis FL_Treatment->Microbiota_Analysis FL_Treatment->Metabolite_Analysis Lactose_Treatment->Microbiota_Analysis Lactose_Treatment->Metabolite_Analysis

Caption: Workflow for in vitro comparison of this compound and Lactose.

This diagram outlines the typical workflow for an in vitro study comparing the effects of 2'-FL and lactose on the gut microbiota. It starts with the inoculation of a gut model with fecal samples, followed by a treatment phase where the different substrates are introduced, and concludes with the analysis of microbial composition and metabolic output.

References

Unveiling the Synergy: A Comparative Guide to Fucosyllactose and Probiotic Combinations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The interplay between prebiotics and probiotics, often termed synbiotics, presents a promising frontier in modulating gut health and systemic immunity. Among the emerging prebiotics, fucosyllactose, a key human milk oligosaccharide (HMO), has garnered significant attention for its selective utilization by beneficial gut commensals. This guide provides a comprehensive comparison of the synergistic effects of this compound with various probiotic strains, supported by experimental data and detailed methodologies. We will delve into the impact on gut microbiota composition, immune system modulation, and pathogen inhibition, offering a valuable resource for research and development in this field.

I. Modulation of Gut Microbiota Composition

The selective fermentation of this compound by specific probiotic strains can significantly alter the gut microbial landscape, leading to an increase in beneficial bacteria and the production of health-promoting metabolites such as short-chain fatty acids (SCFAs).

Comparative Performance Data

A key area of investigation has been the combination of 2'-Fucosyllactose (2'-FL) with Bifidobacterium longum subsp. infantis, a prominent gut commensal in breastfed infants. The following table summarizes data from a study investigating the individual and combined effects of 2'-FL and B. longum subsp. infantis Bi-26 on the gut microbiota and SCFA concentrations in a piglet model.

Treatment GroupKey Microbial ChangeAcetate Concentration (AC)Propionate Concentration (AC)Butyrate Concentration (AC)Valerate Concentration (AC)
Control (CON) BaselineLower than FLHigher than BIHigher than BILower than FL
2'-FL alone (FL) Increased FaecalibacteriumHigher than CON[1][2]No significant changeNo significant changeHigher than CON[1][2]
Probiotic alone (BI) Decreased Shannon diversityNo significant changeLower than CON[1][2]Lower than CON[1][2]No significant change
2'-FL + Probiotic (FLBI) Effects of individual treatments negated for some metabolic pathways[1]No significant change vs. CONLower than CONLower than CONHigher than CON

AC: Ascending Colon Contents. Data is qualitative based on statistical significance reported in the source study.

Experimental Protocol: In Vitro Batch Culture Fermentation

This protocol is designed to assess the prebiotic effects of this compound alone or in combination with probiotic strains on fecal microbiota.

1. Media and Reagent Preparation:

  • Basal Medium: Prepare a sterile, anaerobic basal medium containing peptone water, yeast extract, NaCl, K2HPO4, KH2PO4, MgSO4·7H2O, CaCl2·6H2O, NaHCO3, Tween 80, hemin, vitamin K1, L-cysteine-HCl, bile salts, and resazurin (B115843) solution.

  • Fecal Slurry: Prepare a 10% (w/v) fecal slurry from fresh human or animal feces in anaerobic phosphate-buffered saline.

  • Test Substances: Prepare solutions of 2'-Fucosyllactose (1% w/v) and probiotic suspensions (e.g., Bifidobacterium species at 10^7 CFU/mL).

2. Fermentation Setup:

  • Add the basal medium to anaerobic fermenter vessels.

  • Introduce the test substances (2'-FL, probiotic, or combination) to the respective vessels.

  • Inoculate each vessel with the fecal slurry.

  • Incubate under anaerobic conditions at 37°C for a specified period (e.g., 24-48 hours).

3. Sample Analysis:

  • Microbial Composition: Analyze changes in bacterial populations using 16S rRNA gene sequencing.

  • SCFA Analysis: Measure the concentrations of short-chain fatty acids (acetate, propionate, butyrate, etc.) using gas chromatography.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_ferm Fermentation cluster_analysis Analysis fecal_slurry Fecal Slurry Preparation fermentation Anaerobic Batch Culture Fermentation fecal_slurry->fermentation basal_medium Basal Medium Preparation basal_medium->fermentation test_substances Test Substance Preparation (2'-FL, Probiotics) test_substances->fermentation scfa SCFA Analysis (GC) fermentation->scfa microbiota Microbiota Analysis (16S rRNA Sequencing) fermentation->microbiota

In Vitro Fermentation Workflow

II. Immune System Modulation

The synergy between this compound and probiotics extends to the modulation of the host immune system. This interaction can influence both innate and adaptive immune responses, primarily through signaling pathways in the gut-associated lymphoid tissue (GALT).

Comparative Performance Data

A study in piglets investigated the immunomodulatory effects of 2'-FL and B. longum subsp. infantis Bi-26, alone and in combination. The results highlight a complex interplay where 2'-FL primes the immune system, and the probiotic modulates this response.

Treatment GroupSerum IL-1RASerum IL-1βSerum IL-12Serum IL-18LPS-stimulated PBMC IFNγLPS-stimulated PBMC IL-1RA
Control (CON) BaselineBaselineBaselineBaselineBaselineBaseline
2'-FL alone (FL) Higher than CON[3][4][5]Higher than CON[3][4][5]Higher than CON[3][4][5]Higher than CON[3][4][5]Higher than CON[3][4]No significant change
Probiotic alone (BI) No significant changeNo significant changeNo significant changeLower than CON[3][4]No significant changeNo significant change
2'-FL + Probiotic (FLBI) No significant change vs. CONNo significant change vs. CONNo significant change vs. CONLower than CON[3][4]No significant changeHigher than CON[3][4]

PBMC: Peripheral Blood Mononuclear Cells. Data is qualitative based on statistical significance reported in the source study.

Experimental Protocol: Flow Cytometry Analysis of Immune Cells

This protocol outlines a general procedure for isolating and analyzing immune cell populations from murine intestinal tissue.

1. Tissue Preparation:

  • Euthanize the mouse and aseptically collect intestinal tissue (e.g., Peyer's patches, lamina propria).

  • Wash the tissue with cold PBS to remove luminal contents.

  • Cut the tissue into small pieces and incubate in a digestion buffer containing enzymes like collagenase and DNase to obtain a single-cell suspension.

2. Cell Staining:

  • Filter the cell suspension to remove debris and wash the cells with staining buffer (e.g., PBS with 2% FBS).

  • Incubate the cells with a viability dye to distinguish live and dead cells.

  • Block Fc receptors to prevent non-specific antibody binding.

  • Incubate the cells with a cocktail of fluorescently-labeled antibodies specific for different immune cell markers (e.g., CD3, CD4, CD8 for T cells; B220 for B cells; CD11b, F4/80 for macrophages).

3. Flow Cytometry Analysis:

  • Acquire the stained cells on a flow cytometer.

  • Analyze the data using appropriate software to identify and quantify different immune cell populations based on their marker expression.

Signaling Pathway: TLR4 Modulation

The Toll-like receptor 4 (TLR4) signaling pathway is a critical component of the innate immune system, recognizing lipopolysaccharide (LPS) from Gram-negative bacteria and triggering an inflammatory response. Both this compound and certain probiotics can modulate this pathway. Probiotics can attenuate TLR4 signaling, reducing inflammation, while fucosylated TLR4 may play a role in gut homeostasis.[6][7][8][9]

tlr4_pathway cluster_input Modulators cluster_cell Intestinal Epithelial/Immune Cell This compound This compound tlr4 TLR4 This compound->tlr4 modulates fucosylation probiotics Probiotics probiotics->tlr4 attenuates signaling lps LPS lps->tlr4 myd88 MyD88 tlr4->myd88 traf6 TRAF6 myd88->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk mapk MAPK tak1->mapk nfkb NF-κB ikk->nfkb activates inflammation Pro-inflammatory Cytokine Production nfkb->inflammation induces mapk->inflammation

Modulation of the TLR4 Signaling Pathway

III. Pathogen Inhibition

This compound can act as a soluble decoy receptor, preventing pathogens from adhering to host intestinal cells. When combined with probiotics, this effect is often enhanced through competitive exclusion and the production of antimicrobial compounds by the probiotics.

Comparative Performance Data

While specific quantitative data directly comparing the synergistic inhibition of pathogens by this compound and probiotics is still emerging, studies have demonstrated the individual and combined potential. For instance, bacteriocin-like inhibitory substances (BLIS) from different Lactobacillus strains have shown synergistic effects in inhibiting pathogens like Streptococcus agalactiae.[10][11][12] The combination of BLIS from L. fermentum L23 and L. rhamnosus L60 was more effective than each alone.[10][11][12]

PathogenInhibitory AgentMechanism
Streptococcus agalactiaeBLIS from L. fermentum L23 + L. rhamnosus L60Synergistic antimicrobial activity[10][12]
Urogenital PathogensL. fermentum L23 + L. rhamnosus L60Production of bacteriocins with synergistic interactions
Multidrug-Resistant E. faeciumFermentation products of Lactobacillus strain BAL16 + TetracyclineSynergistic antimicrobial activity[13]
Experimental Protocol: Pathogen Adhesion Inhibition Assay

This protocol is used to evaluate the ability of this compound and/or probiotics to inhibit the adhesion of pathogens to intestinal epithelial cells.

1. Cell Culture:

  • Culture a human intestinal epithelial cell line (e.g., Caco-2, HT-29) to confluence in appropriate cell culture plates.

2. Pathogen Preparation:

  • Grow the pathogen of interest (e.g., Cronobacter sakazakii, enteropathogenic E. coli) in a suitable broth medium.

  • Label the bacteria with a fluorescent marker (e.g., FITC) for visualization and quantification.

3. Inhibition Assay:

  • Pre-incubate the intestinal epithelial cells with the test substances (this compound, probiotic supernatant, or their combination) for a defined period.

  • Introduce the fluorescently labeled pathogens to the cell culture plates and incubate to allow for adhesion.

  • Wash the plates thoroughly to remove non-adherent bacteria.

4. Quantification:

  • Lyse the epithelial cells to release the adhered bacteria.

  • Quantify the number of adherent bacteria by plating the lysate on selective agar (B569324) and counting colony-forming units (CFUs) or by measuring fluorescence intensity.

  • Compare the adhesion in the presence of the test substances to a control without any inhibitors.

Logical Relationship Diagram

pathogen_inhibition cluster_agents Inhibitory Agents cluster_mechanisms Mechanisms of Action This compound This compound decoy Decoy Receptor This compound->decoy probiotics Probiotics competitive_exclusion Competitive Exclusion probiotics->competitive_exclusion antimicrobial Antimicrobial Production probiotics->antimicrobial adhesion Pathogen Adhesion decoy->adhesion inhibits competitive_exclusion->adhesion inhibits pathogen Pathogen antimicrobial->pathogen inhibits growth pathogen->adhesion host_cell Host Intestinal Cell host_cell->adhesion

Mechanisms of Pathogen Inhibition

IV. Conclusion

The synergistic application of this compound and probiotics offers a multi-faceted approach to enhancing gut health. The data presented in this guide demonstrates that these combinations can effectively modulate the gut microbiota, fine-tune immune responses, and inhibit the colonization of pathogens. The specific outcomes are, however, dependent on the particular this compound isomer and probiotic strain used, highlighting the importance of targeted research and development. The experimental protocols and pathway diagrams provided herein serve as a foundational resource for scientists and researchers aiming to further explore and validate the therapeutic potential of these synergistic pairings. As research in this area continues to evolve, a deeper understanding of the underlying mechanisms will pave the way for the development of next-generation synbiotics for a range of health applications.

References

Comparative transcriptomics of intestinal cells treated with 2'-FL versus 3-FL.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the transcriptomic effects of two key human milk oligosaccharides (HMOs), 2'-Fucosyllactose (2'-FL) and 3-Fucosyllactose (B594375) (3-FL), on intestinal cells. The information presented is collated from various experimental studies to support research and development in gut health and therapeutics.

Executive Summary

2'-Fucosyllactose (2'-FL) and 3-Fucosyllactose (3-FL) are structural isomers that elicit distinct and sometimes overlapping responses in intestinal epithelial cells. Both have demonstrated immunomodulatory and barrier-enhancing properties. However, their impact on gene expression can vary depending on the specific intestinal cell model and experimental conditions. Generally, both fucosylated HMOs appear to positively influence gut health by modulating inflammatory responses and strengthening the intestinal barrier. This guide delves into the specific transcriptomic changes and signaling pathways affected by each.

Data Presentation: Comparative Gene Expression

The following tables summarize the key differential gene expression findings from in vitro studies on intestinal cells treated with 2'-FL and 3-FL. It is important to note that the experimental conditions, such as cell lines and stimuli, vary between studies, which may influence the observed outcomes.

Table 1: Regulation of Goblet Cell-Associated Genes in a Colorectal Cell Model (LS174T cells)

GeneTreatment ConditionEffect of 2'-FLEffect of 3-FL
MUC2IL-13 exposureUpregulatedUpregulated
TFF3TNFα and IL-13 exposureNo significant changeUpregulated
Data sourced from a study on a colorectal cell model assessing the expression of goblet cell secretory genes[1].

Table 2: Regulation of Tight Junction Proteins in an IL-6 Induced Caco-2 Cell Model of Intestinal Barrier Dysfunction

GeneProteinEffect of 2'-FLEffect of 3-FL
TJP1ZO-1Reversed IL-6-induced downregulationReversed IL-6-induced downregulation
OCLNOccludinReversed IL-6-induced downregulationReversed IL-6-induced downregulation
CLDN2Claudin-2Decreased IL-6-induced upregulationDecreased IL-6-induced upregulation
In this study, 2'-FL was observed to have a more potent effect in reversing the IL-6-induced changes compared to 3-FL[2].

Table 3: Modulation of Allergy-Related Cytokine Gene Expression in the Small Intestine of an Ovalbumin-Sensitized Mouse Model

GeneEffect of 2'-FLEffect of 3-FL
Allergy-related cytokinesDown-regulatedDown-regulated
Both 2'-FL and 3-FL were found to be equally effective in alleviating food allergy symptoms and down-regulating the expression of allergy-related cytokines in the small intestine[3][4].

Signaling Pathways and Mechanisms of Action

Both 2'-FL and 3-FL exert their effects through the modulation of key signaling pathways involved in inflammation and barrier function.

Toll-Like Receptor 4 (TLR4) Signaling Inhibition by 2'-FL

2'-FL has been shown to inhibit the Toll-Like Receptor 4 (TLR4) signaling pathway, a critical pathway in the pathogenesis of necrotizing enterocolitis (NEC). By docking into the binding pocket of the TLR4-MD2 complex, 2'-FL can block downstream inflammatory signaling.[5]

TLR4_Inhibition_by_2FL cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LPS LPS TLR4/MD2 TLR4/MD2 Complex LPS->TLR4/MD2 MyD88 MyD88 TLR4/MD2->MyD88 NF-kB_Pathway NF-κB Pathway MyD88->NF-kB_Pathway Inflammatory_Cytokines Inflammatory Cytokines (e.g., TNF-α, IL-6) NF-kB_Pathway->Inflammatory_Cytokines 2FL 2'-FL 2FL->Inhibition caption 2'-FL inhibits the TLR4 signaling pathway.

Caption: 2'-FL inhibits the TLR4 signaling pathway.

Modulation of Intestinal Barrier Integrity by 2'-FL and 3-FL

Both 2'-FL and 3-FL have been demonstrated to enhance intestinal barrier function by modulating the expression of tight junction proteins. This is particularly relevant in inflammatory conditions where barrier integrity is compromised.

Barrier_Function_Modulation cluster_treatment Treatment cluster_cellular_response Intestinal Epithelial Cell Response FL2 2'-FL TJ_Proteins Tight Junction Proteins FL2->TJ_Proteins FL3 3-FL FL3->TJ_Proteins ZO1_Occludin ZO-1, Occludin (Barrier forming) TJ_Proteins->ZO1_Occludin Upregulation Claudin2 Claudin-2 (Pore forming) TJ_Proteins->Claudin2 Downregulation Barrier_Function Enhanced Barrier Function ZO1_Occludin->Barrier_Function Claudin2->Barrier_Function caption 2'-FL and 3-FL enhance intestinal barrier function. Experimental_Workflow Cell_Culture Intestinal Cell Culture (e.g., Caco-2, Organoids) Treatment Treatment Groups: 1. Control 2. 2'-FL 3. 3-FL 4. Inflammatory Stimulus 5. Stimulus + 2'-FL 6. Stimulus + 3-FL Cell_Culture->Treatment RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction RNA_QC RNA Quality Control RNA_Extraction->RNA_QC RNA_Seq RNA Sequencing RNA_QC->RNA_Seq Data_Analysis Bioinformatics Analysis: - Differential Gene Expression - Pathway Enrichment RNA_Seq->Data_Analysis Results Comparative Transcriptomic Profiles of 2'-FL and 3-FL Data_Analysis->Results caption A typical workflow for comparative transcriptomics.

References

Assessing the long-term effects of Fucosyllactose supplementation compared to other prebiotics.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the enduring effects of Fucosyllactose, Inulin, Fructooligosaccharides (FOS), and Galactooligosaccharides (GOS) on gut microbiota, immune function, and intestinal barrier integrity.

For researchers, scientists, and professionals in drug development, understanding the nuanced, long-term impacts of prebiotics is crucial for innovating in gut health. This guide provides an objective comparison of this compound, a prominent human milk oligosaccharide (HMO), against established prebiotics like inulin, fructooligosaccharides (FOS), and galactooligosaccharides (GOS). The following sections delve into the experimental data, detailing the effects of these compounds on the gut microbiome, immune signaling, and gut barrier function, supported by detailed experimental protocols and visual representations of key biological pathways.

Quantitative Comparison of Prebiotic Effects

The long-term efficacy of prebiotics is primarily assessed by their ability to modulate the gut microbiota, enhance the production of beneficial metabolites like short-chain fatty acids (SCFAs), and positively influence host health markers. The tables below summarize key quantitative data from various studies, offering a comparative overview of this compound and other leading prebiotics.

Table 1: Long-Term Effects on Gut Microbiota Composition

PrebioticDosageDurationKey Changes in Gut MicrobiotaStudy PopulationCitation
2'-Fucosyllactose (B36931) (2'-FL) 3 g/day 12 weeksSignificant increase in Bifidobacterium and a decrease in the Firmicutes to Bacteroidetes ratio.Overweight adults[1]
10 g/day 2 weeksSignificant increase in relative abundance of Actinobacteria and Bifidobacterium; reduction in Firmicutes and Proteobacteria.Healthy adults
1 g/L (in formula)4 monthsHigher relative abundance of Bifidobacterium (59.5%) compared to GOS/FOS group (24.4%), similar to breastfed infants (46.6%).Healthy infants[2]
Inulin 10-15 g/day 8 weeksIncreased abundance of Bifidobacterium and Anaerostipes.Healthy adults[3]
12 g/day 4 weeksIncreased relative abundances of Anaerostipes spp. and Coprococcus 1 spp.Adults with functional constipation
16 g/day 3 monthsIncrease in Bifidobacterium and Butyricicoccus; decrease in Collinsella, Barnesiella, Akkermansia, and Bilophila in responders.Individuals with obesity
Fructooligosaccharides (FOS) 8 g/day 5 weeksSignificant increase in Bifidobacterium, Bacteroides, Roseburia, and Faecalibacterium prausnitzii.Healthy adults[1]
>5 g/day >4 weeksSignificant increase in Bifidobacterium spp. counts.Meta-analysis of adults and infants
Galactooligosaccharides (GOS) 5.5 g/day 3 weeksIncreased abundance of Bifidobacterium.Healthy adults
Not specified6 weeksIncreased abundance of Bifidobacterium.Adult women

Table 2: Effects on Short-Chain Fatty Acid (SCFA) Production

PrebioticDosageDurationKey Changes in SCFAsStudy PopulationCitation
2'-Fucosyllactose (2'-FL) Not specified48 hours (in vitro)Increased production of acetate (B1210297), propionate, and butyrate.Adult fecal microbiota[4][5]
2 g/day 5 weeksNo significant overall change in fecal SCFAs, but negative correlation between Bifidobacterium and certain negative mood markers.Healthy adults[1]
Inulin 10 g/day 6 weeksIncreased production of butyrate.Prediabetic adults[6]
Not specifiedNot specifiedGenerally increases SCFA production, though some studies show no significant changes in fecal concentrations.Review[7]
Fructooligosaccharides (FOS) Not specified24 hours (in vitro)Increased overall SCFA levels, particularly acetate and propionate.Adult fecal microbiota[8]
Galactooligosaccharides (GOS) Not specifiedNot specifiedIncreases SCFA production.Review

Table 3: Impact on Immune and Gut Barrier Markers

PrebioticDosageDurationKey Changes in Immune/Gut Barrier MarkersStudy PopulationCitation
2'-Fucosyllactose (2'-FL) 250 mg/kg/day7 daysAmeliorated DSS-induced pathological damage and restored epithelial integrity in the colon.Mice[9]
Not specifiedNot specifiedModulated expression of CD14 and repressed NF-κB induction in enterocytes.In vitro (cell lines)[10]
Inulin Not specified4 weeksReduced levels of plasma LPS and pro-inflammatory cytokines (TNF-α, IL-1, IL-6).Mice[11]
10 g/day 28 daysNo significant change in fecal calprotectin or β-defensin2.Healthy adults[12]
Fructooligosaccharides (FOS) & Galactooligosaccharides (GOS) Not specified3 monthsPositive effects on glycemic and lipid metabolism parameters.Women with adult acne[13]
Oligosaccharides (general) Not specifiedNot specifiedMay play a protective role in respiratory tract infections in infants and children.Meta-analysis[14]

Experimental Protocols

A generalized experimental workflow for a randomized, double-blind, placebo-controlled trial assessing the long-term effects of a prebiotic is outlined below. Specific details from cited studies are provided to illustrate common methodologies.

G cluster_protocol Typical Prebiotic Clinical Trial Workflow screening Participant Screening (Inclusion/Exclusion Criteria) randomization Randomization (Placebo, Prebiotic Group A, Prebiotic Group B) screening->randomization baseline Baseline Measurements (Fecal & Blood Samples, Questionnaires) randomization->baseline intervention Intervention Period (e.g., 4-12 weeks) Daily Supplementation baseline->intervention follow_up Follow-up Measurements (Mid-point and/or End-of-study) intervention->follow_up analysis Data Analysis (Microbiota, Metabolites, Immune Markers) follow_up->analysis

A generalized workflow for a prebiotic clinical trial.
Key Methodologies from Cited Studies:

  • Study Design: Most cited human studies employ a randomized, double-blind, placebo-controlled design to minimize bias.[12][15] This involves randomly assigning participants to receive either the active prebiotic supplement or an inert placebo (e.g., maltodextrin).

  • Participant Selection: Inclusion criteria typically involve healthy adults within a specific age and BMI range, with exclusion criteria ruling out individuals with gastrointestinal diseases, recent antibiotic use, or consumption of other pro/prebiotic supplements.

  • Dosage and Administration: Prebiotic dosages in long-term studies generally range from 3 to 20 grams per day.[1] The supplement is often provided as a powder to be mixed with a beverage or food.

  • Sample Collection and Analysis:

    • Gut Microbiota: Fecal samples are collected at baseline and at the end of the intervention period. DNA is extracted, and the 16S rRNA gene is sequenced to determine the composition and relative abundance of different bacterial taxa.

    • Short-Chain Fatty Acids (SCFAs): Fecal or blood samples are analyzed for SCFA concentrations (acetate, propionate, butyrate) using techniques like gas chromatography.[7]

    • Immune Markers: Blood samples are analyzed for inflammatory cytokines (e.g., TNF-α, IL-6, IL-10) and other immune markers using methods like ELISA.[12] Fecal markers such as calprotectin and β-defensin2 may also be measured.[12]

    • Gut Barrier Function: While direct measurement in humans is invasive, indirect markers such as plasma lipopolysaccharide (LPS) levels can be quantified to assess intestinal permeability.[16] In animal and in vitro models, gut barrier integrity can be more directly assessed.

Signaling Pathways

Prebiotics exert their effects on the host immune system through various signaling pathways. Two key pathways are the Toll-like Receptor (TLR) signaling pathway, which is involved in the innate immune response, and the G-protein coupled receptor (GPCR) pathway, which is activated by SCFAs.

Toll-like Receptor 4 (TLR4) Signaling Pathway

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, can translocate from the gut into the bloodstream, particularly when gut barrier function is compromised. LPS acts as a potent activator of the TLR4 signaling pathway, leading to a pro-inflammatory cascade. Some prebiotics are thought to mitigate this by improving gut barrier function and reducing plasma LPS levels.

G cluster_TLR4 LPS/TLR4/NF-κB Signaling Pathway LPS LPS TLR4 TLR4/MD2/CD14 Complex LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK NFkB NF-κB IKK->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Promotes Transcription

Simplified LPS/TLR4/NF-κB pro-inflammatory signaling cascade.

Studies suggest that both 2'-FL and GOS can inhibit the LPS/TLR4/NF-κB signaling pathway, thereby reducing the expression of pro-inflammatory cytokines.[9][17] This anti-inflammatory effect is a key mechanism by which these prebiotics may contribute to gut health.

Short-Chain Fatty Acid (SCFA) G-protein Coupled Receptor (GPCR) Signaling

SCFAs produced from the fermentation of prebiotics by the gut microbiota can act as signaling molecules by binding to GPCRs, such as GPR41, GPR43, and GPR109A, on the surface of various host cells, including intestinal epithelial and immune cells.[7][18] This interaction can trigger downstream signaling cascades that influence immune responses and metabolic regulation.

G cluster_GPCR SCFA-GPCR Signaling Pathway SCFAs SCFAs (Butyrate, Propionate, Acetate) GPCR GPCRs (GPR41, GPR43, GPR109A) SCFAs->GPCR Bind to G_protein G-protein GPCR->G_protein Activates signaling Downstream Signaling (e.g., MAPK pathway) G_protein->signaling response Cellular Responses (e.g., Anti-inflammatory effects, GLP-1 secretion) signaling->response

Generalized SCFA-GPCR signaling pathway.

The activation of these GPCRs by SCFAs is linked to a range of beneficial effects, including the enhancement of gut barrier function, modulation of inflammatory responses, and regulation of glucose and lipid metabolism.[19]

Conclusion

The available evidence indicates that this compound, particularly 2'-FL, exerts significant and beneficial long-term effects on the gut microbiome, primarily through its potent bifidogenic activity. This is comparable to, and in some infant studies superior to, the effects of established prebiotics like inulin, FOS, and GOS. While all these prebiotics demonstrate the ability to increase beneficial bacteria and influence SCFA production, this compound may have more specific and direct immunomodulatory effects, potentially through pathways like the inhibition of NF-κB signaling.

For professionals in research and drug development, the choice of prebiotic will likely depend on the target population and desired health outcome. This compound shows particular promise for applications requiring robust bifidogenic and immunomodulatory effects. However, further long-term, head-to-head comparative clinical trials in diverse adult populations are needed to fully elucidate the relative advantages of each of these prebiotics. The detailed experimental protocols and pathway analyses provided in this guide serve as a foundation for designing and interpreting such future studies.

References

A Comparative Guide to Biomarker Validation for Fucosyllactose Efficacy in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of biomarkers used to assess the efficacy of 2'-Fucosyllactose (2'-FL) in clinical trials, with a comparative look at other established prebiotics such as Galactooligosaccharides (GOS) and Fructooligosaccharides (FOS). The information presented is supported by experimental data to aid in the design and evaluation of clinical studies focused on prebiotics.

Introduction to Prebiotic Efficacy Biomarkers

The validation of reliable biomarkers is critical for determining the efficacy of prebiotics in clinical trials. An ideal biomarker should be sensitive, specific, and directly related to the physiological effects of the prebiotic. For 2'-Fucosyllactose, a prominent Human Milk Oligosaccharide (HMO), key areas of investigation for biomarker discovery include its impact on the gut microbiota, immune modulation, and metabolic health. This guide will delve into the primary biomarkers used to assess the clinical efficacy of 2'-FL and compare them with those used for GOS and FOS.

Core Biomarkers for Prebiotic Efficacy

The primary biomarkers for assessing the efficacy of 2'-FL and other prebiotics can be categorized into three main areas: gut microbiota modulation, immune system response, and metabolic health indicators.

Gut Microbiota Modulation

A hallmark of prebiotic efficacy is the selective stimulation of beneficial gut bacteria. Changes in the composition and activity of the gut microbiome are therefore central biomarkers.

Key Biomarkers:

  • Increased Bifidobacterium Abundance: A consistent and well-established biomarker for prebiotic efficacy.

  • Increased Short-Chain Fatty Acid (SCFA) Production: Particularly butyrate (B1204436), which is a key energy source for colonocytes and has anti-inflammatory properties.

  • Changes in Gut Microbiota Diversity: While an increase in beneficial bacteria is key, overall diversity changes are also monitored.

Immune System Modulation

Prebiotics can influence both the innate and adaptive immune systems, primarily through their interaction with the gut-associated lymphoid tissue (GALT).

Key Biomarkers:

  • Cytokine Profiles: Changes in the levels of pro-inflammatory (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory (e.g., IL-10) cytokines.

  • Immunoglobulin A (IgA) Levels: An important antibody for mucosal immunity.

  • T-cell Subsets: Modulation of T-helper cell (Th1/Th2) balance and regulatory T-cell (Treg) populations.

Metabolic Health Indicators

The influence of prebiotics extends to systemic metabolic health, offering a range of potential biomarkers.

Key Biomarkers:

  • Gut Barrier Function: Markers such as zonulin can indicate changes in intestinal permeability.

  • Blood Lipid Profile: Changes in total cholesterol, LDL, HDL, and triglycerides.

  • Glucose Homeostasis: Markers like fasting glucose and insulin (B600854) sensitivity.

  • Body Composition: Changes in body fat percentage and lean muscle mass.

Comparative Efficacy of 2'-FL, GOS, and FOS on Key Biomarkers

The following tables summarize the quantitative effects of 2'-FL, GOS, and FOS on key biomarkers as reported in clinical and preclinical studies.

Table 1: Comparative Effect of Prebiotics on Bifidobacterium Abundance

PrebioticStudy PopulationDosageDurationChange in Bifidobacterium Abundance
2'-FL (+GOS/FOS) Healthy Infants1 g/L 2'-FL + 4 g/L GOS/FOS4 monthsRelative abundance increased to 59.5%[1]
GOS/FOS Healthy Infants4 g/L GOS/FOS4 monthsRelative abundance was 24.4%[1]
Breastfed Reference Healthy Infants-4 monthsRelative abundance was 46.6%[1]

Table 2: Comparative Effect of Prebiotics on Butyrate Production

PrebioticStudy ModelKey Findings
2'-FL In vitro infant gut modelConsistently supported the abundance and activity of butyrate-producing bacteria.[2][3]
GOS In vitro infant gut modelDid not significantly affect the abundance of butyrate-producing bacteria.[2][3]
FOS Healthy AdultsReduced the abundance of butyrate-producing bacteria such as Ruminococcus.

Signaling Pathways Modulated by Prebiotics

The mechanisms through which prebiotics exert their effects are complex and involve the modulation of various signaling pathways.

2'-Fucosyllactose (2'-FL) Signaling Pathway

2'-FL has been shown to directly interact with host cells to modulate immune responses. A key mechanism is the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway.[4] TLR4 is a receptor that recognizes lipopolysaccharide (LPS), a component of Gram-negative bacteria, and triggers a pro-inflammatory cascade. By inhibiting TLR4 signaling, 2'-FL can dampen inflammatory responses.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus 2FL 2'-Fucosyllactose TLR4 TLR4/MD2 Complex 2FL->TLR4 Inhibits LPS LPS LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB IkB->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Pro_inflammatory_Genes Pro-inflammatory Gene Transcription NFkB_nuc->Pro_inflammatory_Genes Activates

2'-FL inhibits the LPS-induced TLR4 signaling pathway.
Galactooligosaccharides (GOS) and Fructooligosaccharides (FOS) Signaling Pathways

GOS and FOS also exert immunomodulatory effects, in part through their interaction with TLRs on immune and intestinal epithelial cells.[5][6] Their fermentation into SCFAs also plays a crucial role in signaling. SCFAs can act on G-protein coupled receptors (GPCRs) and inhibit histone deacetylases (HDACs), leading to anti-inflammatory effects. Furthermore, GOS and FOS have been shown to influence the IRS/PI3K/AKT signaling pathway, which is involved in metabolism and cell growth.[4][7]

G cluster_0 Gut Lumen cluster_1 Intestinal Epithelial Cell / Immune Cell cluster_2 Cellular Response GOS_FOS GOS / FOS Gut_Microbiota Gut Microbiota GOS_FOS->Gut_Microbiota Fermentation TLRs Toll-like Receptors (e.g., TLR4) GOS_FOS->TLRs Direct Interaction IRS_PI3K_AKT IRS/PI3K/AKT Pathway GOS_FOS->IRS_PI3K_AKT Influence SCFAs SCFAs Gut_Microbiota->SCFAs Produce NFkB NF-κB Pathway TLRs->NFkB GPCRs GPCRs (e.g., GPR43, GPR109A) Immune_Modulation Immune Modulation (Cytokine production) GPCRs->Immune_Modulation HDACs HDACs Anti_inflammatory_Effects Anti-inflammatory Effects HDACs->Anti_inflammatory_Effects Metabolic_Regulation Metabolic Regulation IRS_PI3K_AKT->Metabolic_Regulation NFkB->Immune_Modulation SCFAs->GPCRs Activate SCFAs->HDACs Inhibit

GOS and FOS modulate cellular responses through various pathways.

Experimental Protocols for Key Biomarker Assessment

Detailed and standardized experimental protocols are essential for the reliable validation of biomarkers.

Gut Microbiota Analysis: 16S rRNA Gene Sequencing

This method is used to profile the taxonomic composition of the gut microbiota.

Experimental Workflow:

G Fecal_Sample 1. Fecal Sample Collection DNA_Extraction 2. DNA Extraction Fecal_Sample->DNA_Extraction PCR_Amplification 3. 16S rRNA Gene Amplification (V3-V4 region) DNA_Extraction->PCR_Amplification Library_Prep 4. Library Preparation PCR_Amplification->Library_Prep Sequencing 5. High-Throughput Sequencing (e.g., Illumina) Library_Prep->Sequencing Data_Analysis 6. Bioinformatic Analysis (QIIME 2, DADA2) Sequencing->Data_Analysis Taxonomic_Profiling 7. Taxonomic Profiling & Diversity Analysis Data_Analysis->Taxonomic_Profiling

Workflow for 16S rRNA gene sequencing analysis.

Methodology:

  • Fecal Sample Collection: Collect fecal samples and immediately store them at -80°C to preserve microbial DNA.

  • DNA Extraction: Extract total genomic DNA from fecal samples using a commercially available kit (e.g., QIAamp PowerFecal Pro DNA Kit).

  • 16S rRNA Gene Amplification: Amplify a specific hypervariable region (commonly V3-V4) of the 16S rRNA gene using universal primers.

  • Library Preparation: Prepare sequencing libraries by attaching adapters and barcodes to the amplicons.

  • Sequencing: Perform high-throughput sequencing using a platform such as Illumina MiSeq.

  • Bioinformatic Analysis: Process the raw sequencing data using pipelines like QIIME 2 or DADA2 to perform quality filtering, denoising, and taxonomic classification.

  • Statistical Analysis: Analyze the resulting taxonomic data to assess changes in microbial composition and diversity between study groups.

Short-Chain Fatty Acid (SCFA) Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the quantification of SCFAs in fecal samples.

Experimental Workflow:

G Fecal_Sample 1. Fecal Sample Homogenization Extraction 2. SCFA Extraction (e.g., with acidified water and ether) Fecal_Sample->Extraction Derivatization 3. Derivatization (e.g., with MTBSTFA) Extraction->Derivatization GCMS_Analysis 4. GC-MS Analysis Derivatization->GCMS_Analysis Data_Processing 5. Data Processing and Quantification GCMS_Analysis->Data_Processing

Workflow for SCFA analysis by GC-MS.

Methodology:

  • Sample Preparation: Homogenize fecal samples in an acidified solution to protonate the SCFAs and add an internal standard.

  • Extraction: Perform a liquid-liquid extraction to isolate the SCFAs.

  • Derivatization: Chemically modify the SCFAs to increase their volatility for GC analysis.

  • GC-MS Analysis: Inject the derivatized sample into a gas chromatograph coupled with a mass spectrometer for separation and detection.

  • Quantification: Identify and quantify individual SCFAs based on their retention times and mass spectra, using a standard curve for calibration.

Cytokine Analysis: Multiplex Immunoassay (Luminex)

Multiplex immunoassays allow for the simultaneous quantification of multiple cytokines from a single sample.

Experimental Workflow:

G Sample_Prep 1. Serum/Plasma Sample Preparation Incubation_Beads 2. Incubation with Antibody-coated Beads Sample_Prep->Incubation_Beads Incubation_Detection 3. Incubation with Detection Antibody Incubation_Beads->Incubation_Detection Incubation_SAPE 4. Incubation with Streptavidin-PE Incubation_Detection->Incubation_SAPE Acquisition 5. Data Acquisition on Luminex Instrument Incubation_SAPE->Acquisition Analysis 6. Data Analysis Acquisition->Analysis

Workflow for multiplex cytokine analysis.

Methodology:

  • Sample Preparation: Collect serum or plasma samples and store them at -80°C.

  • Assay Procedure: Use a commercial multiplex cytokine kit (e.g., Milliplex MAP). The assay involves incubating the sample with antibody-coupled magnetic beads, followed by the addition of biotinylated detection antibodies and a streptavidin-phycoerythrin (PE) conjugate.

  • Data Acquisition: Read the plate on a Luminex instrument, which uses lasers to identify the bead region (and thus the analyte) and quantify the PE signal.

  • Data Analysis: Calculate cytokine concentrations based on a standard curve generated from known concentrations of each cytokine.

Conclusion and Future Directions

The validation of biomarkers for assessing the efficacy of 2'-Fucosyllactose and other prebiotics is a dynamic field of research. While modulation of the gut microbiota, particularly the increase in Bifidobacterium and the production of SCFAs, remains a cornerstone of efficacy assessment, a multi-biomarker approach that includes immune and metabolic endpoints will provide a more comprehensive understanding of a prebiotic's health benefits.

For 2'-FL, its ability to directly modulate immune signaling pathways, such as the inhibition of TLR4, presents a unique aspect of its mechanism of action that warrants further investigation in clinical trials. Direct comparative studies of 2'-FL, GOS, and FOS using standardized methodologies will be crucial for elucidating the specific benefits of each prebiotic and for the development of personalized nutrition strategies. As our understanding of the intricate interplay between prebiotics, the gut microbiota, and host physiology deepens, so too will our ability to identify and validate more precise and predictive biomarkers of prebiotic efficacy.

References

Safety Operating Guide

Navigating the Disposal of Fucosyllactose: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory-based disciplines, the proper handling and disposal of chemical compounds is a cornerstone of operational safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of fucosyllactose, ensuring compliance and fostering a secure research environment.

This compound is a non-hazardous substance, which simplifies its disposal process.[1] However, adherence to established laboratory protocols and local regulations remains paramount.

Key Safety and Handling Information

To facilitate a quick assessment of this compound's safety profile, the following table summarizes its key characteristics.

CharacteristicDescription
Hazard Category Non-hazardous[1]
Health Hazards No acute irritation or toxic effects have been shown in acute and chronic toxicology tests.[1]
Environmental Hazards No specific environmental hazards are noted. It is advised to handle the product with good working practices and prevent its dispersion into the environment.[1]
Flammability Non-flammable and non-explosive[1]
Primary Exposure Routes Inhalation, Ingestion, Skin/Eye contact[1]

Step-by-Step Disposal Protocol

This protocol outlines the recommended procedure for the disposal of this compound in a laboratory setting.

1. Assessment of Waste:

  • Confirm that the waste material is primarily this compound.

  • If mixed with other substances, evaluate the hazards of all components to determine the appropriate disposal route.

2. Small Quantities (Typical Laboratory Scale):

  • For minor spills or residual amounts, clean the affected area with detergent and water until the product is completely removed.[1]

  • The resulting aqueous solution can typically be disposed of down the drain, in accordance with local wastewater regulations.

3. Bulk Quantities:

  • While this compound is not classified as hazardous waste, it is prudent to consult your institution's environmental health and safety (EHS) department for guidance on the disposal of larger quantities.[1]

  • One suggested method for disposal is to dissolve or mix the this compound with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and exhaust air.[2]

  • Always ensure that any disposal method complies with all applicable local, state, and federal regulations.[2]

4. Personal Protective Equipment (PPE):

  • When handling this compound for disposal, it is recommended to wear standard laboratory PPE, including clean latex gloves and eye protection, to avoid splashing into the eyes.[1]

  • No special body protection is required under normal handling conditions.[1]

5. Documentation:

  • Maintain records of the disposal of this compound in your laboratory's chemical inventory or waste disposal logs, as per your institution's policies.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Fucosyllactose_Disposal_Workflow start Start: this compound Waste assess Assess Waste Quantity and Composition start->assess small_spill Small Spill or Residue? assess->small_spill clean Clean with Detergent and Water small_spill->clean Yes bulk Bulk Quantity small_spill->bulk No drain Dispose via Drain (Check Local Regulations) clean->drain comply Ensure Compliance with Local Regulations drain->comply consult_ehs Consult Institutional EHS Guidelines bulk->consult_ehs incinerate Option: Dissolve in Combustible Solvent and Incinerate consult_ehs->incinerate incinerate->comply end End: Proper Disposal comply->end

Caption: this compound Disposal Decision Workflow.

References

Essential Safety and Logistical Information for Handling Fucosyllactose

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides direct, procedural guidance for the safe handling, operation, and disposal of Fucosyllactose in a laboratory setting. Adherence to these protocols is essential for maintaining a safe research environment and ensuring the integrity of experimental outcomes.

Personal Protective Equipment (PPE)

While this compound is classified as a non-hazardous substance, appropriate PPE is mandatory to minimize exposure and prevent contamination. The following table summarizes the required PPE for various laboratory operations involving this compound.

Operation Task Minimum PPE Requirement Rationale
General Laboratory Entry Entering and working in the laboratory space where this compound is handled.Lab Coat, Safety Glasses with Side Shields, Closed-Toe ShoesProtects against incidental contact and splashes.
Weighing and Aliquoting Weighing solid this compound powder.Lab Coat, Safety Goggles, Nitrile GlovesPrevents inhalation of fine airborne particles and eye/skin contact.
Solution Preparation Dissolving this compound in a solvent.Lab Coat, Safety Goggles, Nitrile GlovesProtects against splashes of the solution.
Large-Scale Handling (>1 kg) Handling bulk quantities of this compound powder.Lab Coat, Safety Goggles, Nitrile Gloves, N95 RespiratorMinimizes inhalation risk due to increased potential for airborne dust.
Cleaning and Decontamination Wiping down surfaces and cleaning glassware that has been in contact with this compound.Lab Coat, Safety Goggles, Nitrile GlovesProtects against residual contamination.

Experimental Protocols

Weighing this compound Powder
  • Preparation : Designate a clean, draft-free area for weighing, preferably within a chemical fume hood or on a dedicated bench space.

  • Tare : Place a clean weigh boat or weighing paper on the analytical balance and tare the balance to zero.

  • Transfer : Using a clean spatula, carefully transfer the desired amount of this compound powder to the weigh boat. Avoid creating airborne dust.

  • Record : Once the desired weight is achieved, record the mass.

  • Cleanup : Promptly clean any spilled powder using a damp wipe.

Preparation of an Aqueous this compound Solution
  • Measure Solvent : In a clean beaker or flask, measure the required volume of the desired solvent (e.g., deionized water).

  • Add this compound : While stirring the solvent with a magnetic stir bar, slowly add the pre-weighed this compound powder.

  • Dissolve : Continue stirring until the this compound is completely dissolved. This compound is highly soluble in water.

  • Label : Clearly label the container with the solution name, concentration, date, and your initials.

Operational and Disposal Plans

Handling and Storage

This compound is hygroscopic, meaning it readily absorbs moisture from the air. To maintain its integrity:

  • Storage : Store this compound in a tightly sealed container in a cool, dry place. A desiccator is recommended for long-term storage.

  • Handling : Minimize the time the container is open to the atmosphere. Work quickly and efficiently when weighing or handling the powder.

Disposal Plan

This compound is considered a non-hazardous waste. However, all chemical waste disposal must comply with local, state, and federal regulations.

  • Solid Waste :

    • Uncontaminated this compound powder can be disposed of in the regular solid waste stream, provided it is not mixed with any hazardous materials.

    • Contaminated materials (e.g., gloves, weigh boats, paper towels) should be double-bagged and disposed of in the appropriate laboratory waste container.

  • Liquid Waste :

    • Aqueous solutions of this compound can typically be disposed of down the drain with copious amounts of water. Verify this with your institution's Environmental Health and Safety (EHS) department.

    • If the solvent is anything other than water, or if the solution contains other hazardous materials, it must be disposed of as hazardous chemical waste. Collect the waste in a properly labeled, sealed container and follow your institution's hazardous waste disposal procedures.

Visual Workflow for PPE Selection

The following diagram outlines the decision-making process for selecting the appropriate personal protective equipment when handling this compound.

PPE_Selection_Workflow start Start: Handling This compound task Identify Task start->task weighing Weighing or Large-Scale Handling? task->weighing Yes solution Solution Preparation? task->solution No ppe_goggles_gloves Lab Coat Safety Goggles Nitrile Gloves weighing->ppe_goggles_gloves Yes ppe_respirator Add N95 Respirator (for Large Scale) weighing->ppe_respirator Large Scale (>1kg) general General Lab Work solution->general No solution->ppe_goggles_gloves Yes ppe_basic Lab Coat Safety Glasses Closed-Toe Shoes general->ppe_basic end Proceed with Task ppe_basic->end ppe_goggles_gloves->end ppe_respirator->end

Caption: PPE selection workflow for this compound handling.

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